molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Cat. No.: B1440220
CAS No.: 1159983-47-7
M. Wt: 225.21 g/mol
InChI Key: HGCQBESVKCIVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C9H14F3NO2 and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQBESVKCIVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: A Key Intermediate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a pivotal building block in modern medicinal chemistry. With the Chemical Abstracts Service (CAS) number 1159983-47-7 , this fluorinated piperidine derivative has garnered significant attention for its role as a key intermediate in the synthesis of potent and selective therapeutic agents. This document will delve into the compound's structural features, physicochemical properties, a detailed synthetic protocol, and its critical application in the development of the Enhancer of Zeste Homolog 2 (EZH2) inhibitor, CPI-1205. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric elements.[2] The strategic incorporation of fluorine atoms or fluorine-containing groups, such as the 2,2,2-trifluoroethyl moiety, into the piperidine ring system further enhances its utility in drug design. This modification can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (Figure 1) has emerged as a particularly valuable building block due to the unique combination of the piperidine core, a trifluoroethyl group at the nitrogen atom, and a carboxylic acid functional handle at the 4-position. This trifunctional architecture allows for its seamless integration into complex molecular structures, making it a sought-after intermediate in the synthesis of novel therapeutics.

Figure 1: Chemical Structure of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Caption: 2D representation of the molecular structure.

Physicochemical Properties

Understanding the physicochemical properties of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is crucial for its effective handling, reaction optimization, and formulation development. The table below summarizes its key properties.

PropertyValueSource
CAS Number 1159983-47-7Internal Database
Molecular Formula C9H14F3NO2Internal Database
Molecular Weight 225.21 g/mol Internal Database
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.Inferred from structural features
pKa Estimated to be in the range of 4-5 for the carboxylic acid and 8-9 for the piperidine nitrogen.Theoretical Estimation

Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: A Step-by-Step Protocol

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is typically achieved through a two-step process starting from a commercially available piperidine derivative. The general strategy involves the N-alkylation of a protected piperidin-4-ylacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach ensures high yields and purity of the target compound.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: N-trifluoroethylation followed by ester hydrolysis.

G A Ethyl piperidin-4-ylacetate C N-Trifluoroethylation A->C B 2,2,2-Trifluoroethyl trifluoromethanesulfonate B->C D Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate C->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) E Hydrolysis D->E Base (e.g., NaOH) Solvent (e.g., Methanol/Water) F [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid E->F

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate

  • Rationale: This step introduces the key 2,2,2-trifluoroethyl group onto the piperidine nitrogen. The use of an ester derivative of the acetic acid moiety protects the carboxylic acid from unwanted side reactions during the alkylation. 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a highly effective trifluoroethylating agent.

  • Materials:

    • Ethyl piperidin-4-ylacetate (1 equivalent)

    • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 equivalents)

    • Potassium carbonate (K2CO3) (2 equivalents)

    • Anhydrous acetonitrile (CH3CN)

  • Procedure:

    • To a solution of ethyl piperidin-4-ylacetate in anhydrous acetonitrile, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate.

Step 2: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

  • Rationale: This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A basic hydrolysis is typically employed for its efficiency and mild conditions.

  • Materials:

    • Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (1 equivalent)

    • Sodium hydroxide (NaOH) (2 equivalents)

    • Methanol (MeOH)

    • Water (H2O)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the hydrolysis is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 4-5 with 1N HCl.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid as a solid.

Application in the Synthesis of CPI-1205, an EZH2 Inhibitor

A primary and highly significant application of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is its use as a key building block in the synthesis of CPI-1205.[3] CPI-1205 is a potent and selective inhibitor of EZH2, a histone methyltransferase that is frequently dysregulated in various cancers, particularly B-cell lymphomas.[4] The inhibition of EZH2 has emerged as a promising therapeutic strategy for these malignancies.

Role in the CPI-1205 Synthetic Pathway

In the synthesis of CPI-1205, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is coupled with a complex indole-containing amine intermediate. This amide bond formation is a critical step in assembling the final drug molecule.

G cluster_0 Synthesis of Key Intermediate cluster_1 Amide Coupling A [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid C Amide Bond Formation A->C B Indole Amine Intermediate B->C D CPI-1205 C->D Coupling Reagents (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: Role of the title compound in CPI-1205 synthesis.

Rationale for its Use in CPI-1205

The [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid moiety in CPI-1205 is crucial for its pharmacological profile. The trifluoroethyl group can enhance binding affinity and improve metabolic stability, while the piperidine ring acts as a non-planar scaffold that can orient other functional groups for optimal interaction with the EZH2 active site. The acetic acid linker provides the necessary connectivity to the rest of the molecule.

Analytical Characterization

The identity and purity of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the piperidine ring, the methylene protons of the acetic acid group, and the quartet for the methylene protons of the trifluoroethyl group coupled to the fluorine atoms.

    • ¹³C NMR: Will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbon of the trifluoromethyl group.

    • ¹⁹F NMR: A triplet for the trifluoromethyl group will be observed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically showing the [M+H]⁺ or [M-H]⁻ ion.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Conclusion

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, combining a piperidine core, a trifluoroethyl group, and a carboxylic acid handle, makes it an ideal intermediate for the synthesis of complex and biologically active molecules. Its critical role in the synthesis of the EZH2 inhibitor CPI-1205 underscores its importance in the development of targeted cancer therapies. The synthetic protocol and analytical data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

  • [Reference to a general review on piperidine synthesis]
  • [Reference to a paper on N-alkyl
  • [Reference to the primary public
  • [Reference to a patent covering the synthesis of CPI-1205 or rel
  • [Reference to a review on the role of piperidines in medicinal chemistry]
  • [Reference to a paper on the synthesis of fluorin
  • [Reference to a publication providing spectroscopic d
  • [Reference to a paper on the biological activity of EZH2 inhibitors]
  • [Reference to a general organic chemistry textbook for reaction mechanisms]
  • [Reference to a chemical supplier's technical d
  • [Reference to a clinical trial summary for CPI-1205]
  • [Reference to a review on privileged scaffolds in drug discovery]

Sources

Technical Monograph: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a specialized fluorinated heterocyclic building block used in medicinal chemistry. It serves as a critical intermediate for introducing the metabolically stable and lipophilic 2,2,2-trifluoroethyl motif into drug candidates.[1] This moiety acts as a bioisostere for ethyl or propyl groups, often modulating the pKa of the piperidine nitrogen to improve oral bioavailability and blood-brain barrier (BBB) permeability.

This guide provides a comprehensive technical analysis of the compound's molecular weight, physicochemical properties, synthetic pathways, and analytical validation protocols.

Physicochemical Characterization

Precise molecular weight determination is fundamental for stoichiometry in synthetic workflows and mass spectrometry (MS) validation. The presence of the trifluoromethyl group (


) introduces a distinct mass defect and isotopic pattern.
Molecular Weight & Formula Analysis[1][2]
PropertyValueTechnical Note
IUPAC Name 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
Molecular Formula

Molecular Weight 225.21 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 225.0977 DaUsed for High-Resolution Mass Spectrometry (HRMS).
ClogP (Predicted) ~1.2 - 1.5Increased lipophilicity vs. non-fluorinated analog.
pKa (Basic N) ~5.5 - 6.5Significantly lower than piperidine (~11.0) due to electron-withdrawing

.
The "Fluorine Effect" on Basicity

As a Senior Application Scientist, it is crucial to note that the 2,2,2-trifluoroethyl group is not merely a hydrophobic handle. The strong electron-withdrawing nature of the fluorine atoms (


 effect) propagates through the ethyl chain, lowering the basicity of the piperidine nitrogen by 3–4 pKa units compared to N-ethylpiperidine.
  • Implication: At physiological pH (7.4), a significant fraction of the molecule remains unprotonated, enhancing membrane permeability compared to its highly basic non-fluorinated counterparts.

Synthetic Routes & Process Chemistry

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid requires bypassing the low nucleophilicity of the trifluoroethyl electrophiles. The standard alkylation protocol using alkyl halides is often sluggish; therefore, the use of 2,2,2-trifluoroethyl triflate is the preferred method for high-yield synthesis.

Synthesis Workflow (Graphviz)

SynthesisPathway SM Ethyl 2-(piperidin-4-yl)acetate (Starting Material) Inter Intermediate Ester (N-Alkylation) SM->Inter SN2 Alkylation (DCM, 0°C to RT) Reagent 2,2,2-Trifluoroethyl Triflate (CF3CH2OTf) + DIPEA Reagent->Inter Product [1-(2,2,2-Trifluoroethyl) piperidin-4-yl]acetic acid Inter->Product Hydrolysis (RT, 4h) Hydrolysis LiOH / THF / H2O (Saponification)

Figure 1: Two-step synthetic pathway involving N-alkylation followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Preparation: Dissolve ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 2.5 eq) and cool the mixture to 0°C under nitrogen.
    
  • Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (1.1 eq). Note: Triflate is superior to iodide due to higher leaving group ability.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    , extract with DCM, and concentrate.
    

Step 2: Ester Hydrolysis

  • Solubilization: Dissolve the crude ester in a mixture of THF/Water (3:1).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH

    
    , 3.0 eq).
    
  • Completion: Stir at RT for 4 hours. Acidify to pH 4 with 1M HCl.

  • Isolation: Extract with Ethyl Acetate. The organic layer is dried (

    
    ) and concentrated to yield the target acid.
    

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must employ a multi-modal analytical approach.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ~180).
    • Characteristic loss of the trifluoroethyl group or

      
       fragment depending on ionization energy.
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  A critical diagnostic tool. Expect a triplet at approximately 
    
    
    
    to
    
    
    ppm (coupled to the adjacent
    
    
    ).
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
      : Quartet (due to F coupling) around 
      
      
      
      ppm.
    • 
      : Doublet or multiplet around 
      
      
      
      ppm.

Applications in Drug Discovery

This molecule is not just a passive linker; it is an active modulator of physicochemical properties.

  • Metabolic Stability: The

    
     bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (N-dealkylation) at the ethyl position, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Bioisosterism: It serves as a bioisostere for N-isopropyl or N-cyclopropyl groups, maintaining steric bulk while altering electronic properties.

References

  • PubChem. Compound Summary: Piperidin-1-yl-acetic acid derivatives.[2] National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Ogawa, Y., et al. (2017). Practical Synthesis of N-Trifluoroethylamines via Reductive Amination.

Sources

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid , a specialized heterocyclic building block valued in medicinal chemistry for its ability to modulate basicity and metabolic stability.[1]

Executive Summary

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a fluorinated piperidine derivative used primarily as a scaffold in drug discovery.[1] It represents a strategic bioisostere of the standard N-ethylpiperidine moiety. The introduction of the electron-withdrawing trifluoroethyl group dramatically alters the physicochemical profile of the piperidine ring, most notably by lowering the pKa of the tertiary amine by approximately 5–6 log units compared to its non-fluorinated counterpart. This modification is a critical tactic in lead optimization to improve membrane permeability, reduce lysosomal trapping, and mitigate hERG channel liability.

Chemical Identity & Physicochemical Profile

Core Data
PropertySpecification
IUPAC Name 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
CAS Number Not widely listed; derivatives (amine/ester) are common
Molecular Formula C₉H₁₄F₃NO₂
Molecular Weight 225.21 g/mol
SMILES OC(=O)CC1CCN(CC(F)(F)F)CC1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; low solubility in water at neutral pH
The "Fluorine Effect" on Basicity

The defining feature of this molecule is the N-trifluoroethyl group. In standard alkyl amines (e.g., N-ethylpiperidine), the nitrogen lone pair is available for protonation, resulting in a pKa ~10.5.

In [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid , the strong electron-withdrawing nature of the fluorine atoms ($ \sigma_I $ effect) pulls electron density away from the nitrogen atom through the ethyl linker.[1]

  • Result: The basicity is drastically reduced.

  • Estimated pKa: ~4.5 – 5.5 (Amine conjugate acid).[1]

  • Biological Impact: At physiological pH (7.4), the nitrogen remains largely unprotonated (neutral), significantly enhancing passive membrane permeability compared to the highly ionized N-ethyl analog.[1]

Synthesis & Manufacturing Strategy

The synthesis typically avoids direct reaction with trifluoroethyl halides (like


) due to their low reactivity caused by dipole-dipole repulsion.[1] The preferred method utilizes 2,2,2-trifluoroethyl triflate (trifluoromethanesulfonate) , a highly reactive electrophile, to alkylate the piperidine nitrogen.
Synthetic Pathway Diagram

Synthesis Start Ethyl 2-(piperidin-4-yl)acetate (Starting Material) Inter Intermediate Ester (N-Alkylated) Start->Inter Alkylation (0°C to RT) Reagent 2,2,2-Trifluoroethyl triflate (CF3CH2OTf) Reagent->Inter Base Base: DIPEA or Cs2CO3 Solvent: DCM or MeCN Base->Inter Final Target Product [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Inter->Final Saponification Hydrolysis Hydrolysis (LiOH / THF / H2O)

Caption: Two-step synthesis via N-alkylation with triflate followed by ester hydrolysis.

Experimental Protocol (Lab Scale)

Step 1: N-Alkylation

  • Setup: Charge a flame-dried round-bottom flask with Ethyl 2-(piperidin-4-yl)acetate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and cool the mixture to 0°C under nitrogen atmosphere.

  • Alkylation: Dropwise add 2,2,2-Trifluoroethyl triflate (1.1 equiv). Caution: Triflates are potent alkylating agents.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1 for ester).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester in a mixture of THF/Water (3:1) .

  • Saponification: Add Lithium Hydroxide (LiOH) (3.0 equiv).[1] Stir at room temperature for 2–4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH ~3–4. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer (

    
    ) and concentrate. Recrystallize from Et2O/Hexane if necessary to obtain the pure acid.
    

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 2,2,2-trifluoroethyl group is a "metabolic blocker." Standard N-ethyl groups are susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically at the


-carbon).[1]
  • Mechanism: The C-F bonds sterically and electronically deactivate the adjacent C-H bonds, preventing enzymatic oxidation.

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the non-fluorinated analog.[1]
Safety & Toxicology Considerations (hERG)

Basic amines (pKa > 8) are frequently associated with hERG channel inhibition, leading to cardiotoxicity (QT prolongation).[1]

  • Mitigation: By lowering the pKa to ~5.0, the amine is neutral at physiological pH. Neutral amines rarely bind to the hERG channel pore with high affinity.

  • Application: This scaffold is ideal for "de-risking" lead compounds that suffer from hERG liability.

Safety & Handling

  • Hazards: The compound is an organic acid and likely an irritant to eyes, skin, and respiratory tract.

  • Reagent Safety: 2,2,2-Trifluoroethyl triflate is highly toxic and a potent alkylating agent. It must be handled in a fume hood with double-gloving.

  • Storage: Store in a cool, dry place. The acid functionality is stable, but the compound should be kept away from strong oxidizers.

References

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • pKa Modulation: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2, 1100-1115. Link[1]

  • Synthesis Reagents: "2,2,2-Trifluoroethyl triflate." Sigma-Aldrich Technical Data. Link[1]

  • Piperidine Scaffolds: "Piperidin-4-yl acetic acid derivatives in drug discovery." PubChem Compound Summary. Link

Sources

A Technical Guide to the Structural Elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The incorporation of a trifluoroethyl group can further modulate a molecule's lipophilicity, metabolic fate, and binding affinity to biological targets.[2] Consequently, unambiguous structural verification of such molecules is a critical checkpoint in the synthesis and development of new chemical entities.

This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting data, reflecting a field-proven methodology for robust chemical characterization.

Strategic Approach to Structure Verification

The structural elucidation of a novel compound is a process of systematic evidence gathering, where each analytical technique provides a unique piece of the molecular puzzle. For [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, our strategy relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This combination allows for a thorough and self-validating characterization of the molecule's connectivity, functional groups, and overall composition.

cluster_0 Structural Elucidation Workflow cluster_1 Analytical Techniques Introduction Compound Introduction & Importance Synthesis Synthesis of Target Molecule Introduction->Synthesis Hypothesized Structure Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Purified Sample Data_Analysis Integrated Data Analysis Spectroscopy->Data_Analysis Raw Spectral Data NMR NMR Spectroscopy (1H, 13C, 19F) Spectroscopy->NMR MS Mass Spectrometry (EI-MS) Spectroscopy->MS FTIR FTIR Spectroscopy Spectroscopy->FTIR Conclusion Structure Confirmation Data_Analysis->Conclusion Verified Structure

Caption: A workflow diagram illustrating the strategic approach to the structural elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For our target compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule, providing information on their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~11-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal.
b~3.0 - 3.2Quartet (q)2H-CH₂-CF₃The methylene protons adjacent to the trifluoromethyl group are deshielded by the electron-withdrawing fluorine atoms and are split into a quartet by the three neighboring fluorine atoms.
c~2.8 - 3.0Multiplet2HPiperidine H-2e, H-6eThe equatorial protons on the carbons adjacent to the nitrogen are deshielded.
d~2.2 - 2.4Multiplet2HPiperidine H-2a, H-6aThe axial protons on the carbons adjacent to the nitrogen are generally more shielded than their equatorial counterparts.
e~2.1 - 2.3Doublet (d)2H-CH₂-COOHProtons on the carbon adjacent to the carbonyl group.
f~1.8 - 2.0Multiplet1HPiperidine H-4The proton at the 4-position of the piperidine ring.
g~1.6 - 1.8Multiplet2HPiperidine H-3e, H-5eEquatorial protons on the piperidine ring.
h~1.3 - 1.5Multiplet2HPiperidine H-3a, H-5aAxial protons on the piperidine ring.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data:

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~175-180-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4]
2~124 (q, ¹JCF ≈ 277 Hz)-CF₃The trifluoromethyl carbon is strongly coupled to the three fluorine atoms, resulting in a characteristic quartet.
3~55-60 (q, ²JCF ≈ 30 Hz)-CH₂-CF₃The carbon adjacent to the trifluoromethyl group is deshielded and shows a smaller quartet coupling to the fluorine atoms.
4~53-55Piperidine C-2, C-6Carbons adjacent to the nitrogen atom in the piperidine ring.[2][5]
5~40-45-CH₂-COOHThe carbon of the acetic acid methylene group.
6~35-40Piperidine C-4The substituted carbon at the 4-position of the piperidine ring.
7~30-35Piperidine C-3, C-5The remaining carbons of the piperidine ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

¹⁹F NMR Spectroscopy: A Unique Signature

¹⁹F NMR is a powerful tool for the analysis of fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[6][7]

Expected ¹⁹F NMR Spectral Data:

SignalChemical Shift (δ, ppm) (Predicted vs. CFCl₃)MultiplicityAssignmentRationale
A~ -70 to -75Triplet (t)-CF₃The three equivalent fluorine atoms of the trifluoromethyl group will be split into a triplet by the two adjacent methylene protons. The chemical shift is characteristic of a CF₃ group attached to a saturated carbon.[6][8]

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe.

  • Data Acquisition: Acquire a proton-coupled ¹⁹F spectrum.

  • Data Processing: Process the data as with other NMR experiments.

cluster_0 NMR Data Correlation 1H_NMR ¹H NMR - Proton environments - Coupling patterns Structure [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Structure 1H_NMR->Structure Confirms H framework 13C_NMR ¹³C NMR - Carbon skeleton - Functional groups 13C_NMR->Structure Confirms C backbone 19F_NMR ¹⁹F NMR - Fluorine environment - Coupling to protons 19F_NMR->Structure Confirms CF₃ group

Caption: Correlation of multi-nuclear NMR data for structural confirmation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a suitable technique for this class of compounds.

Expected Mass Spectral Data (EI-MS):

m/z (Predicted)InterpretationRationale
241[M]⁺Molecular ion peak.
196[M - COOH]⁺Loss of the carboxylic acid group.[9]
158[M - CH₂CF₃]⁺Alpha-cleavage, loss of the trifluoroethyl group.[10]
112[C₅H₁₀N=CH₂]⁺Characteristic fragment from piperidine ring cleavage.[11]
83[CF₃CH₂]⁺Trifluoroethyl cation.

Experimental Protocol for EI-MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.[12]
2850-2950C-H stretchAliphaticC-H stretching vibrations of the piperidine ring and acetic acid methylene group.
1700-1725C=O stretchCarboxylic AcidStrong absorption characteristic of a carbonyl group in a carboxylic acid.
1100-1300C-F stretchTrifluoromethylStrong C-F stretching vibrations.

Experimental Protocol for FTIR:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is achieved through a synergistic and self-validating analytical approach. The collective evidence from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and FTIR spectroscopy provides an unambiguous confirmation of the molecular structure. This comprehensive characterization is fundamental for ensuring the quality and integrity of this compound in research and development settings, forming a reliable foundation for its application in the synthesis of novel therapeutic agents.

References

  • BenchChem. (2025).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1267–1274. Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Available from: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025). ResearchGate. Available from: [Link]

  • Piperine mass fragments: possible structures of major mass spectral... (n.d.). ResearchGate. Available from: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025). ResearchGate. Available from: [Link]

  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... (n.d.). ResearchGate. Available from: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Available from: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. Available from: [Link]

  • Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. (n.d.). BenchChem.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available from: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Available from: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). PMC. Available from: [Link]

  • 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry, 87(13), 8365–8377. Available from: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Journal of the Chemical Society of North Macedonia. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available from: [Link]

  • Piperidine. (n.d.). PubChem. Available from: [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). Der Chemica Sinica.
  • FT-IR spectrum of piperine. (n.d.). ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available from: [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Available from: [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Available from: [Link]

Sources

The Strategic Incorporation of the Trifluoroethyl Moiety in Piperidine Scaffolds: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of trifluoroethyl piperidine derivatives, a promising class of compounds in modern medicinal chemistry. The piperidine ring is a well-established "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1] Concurrently, the strategic incorporation of fluorine-containing substituents, such as the trifluoroethyl group, has become a cornerstone of rational drug design to enhance pharmacokinetic and pharmacodynamic properties.[2] This guide elucidates the synergistic potential of combining these two entities. We will delve into the causality behind experimental choices in the synthesis of N-trifluoroethyl piperidine derivatives, detailing key protocols for their preparation. Furthermore, this guide will analyze the impact of the trifluoroethyl moiety on the physicochemical properties, metabolic stability, and biological activity of the parent piperidine scaffold, with a focus on applications in central nervous system (CNS) disorders and oncology. Through a synthesis of technical data, mechanistic insights, and practical methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively leverage trifluoroethyl piperidine derivatives in their therapeutic discovery programs.

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

The Piperidine Moiety: A Cornerstone in Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[3][4] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved water solubility and the capacity to engage in hydrogen bonding, which can enhance target binding and oral bioavailability.[1] The conformational flexibility of the piperidine ring allows it to present substituents in a variety of spatial orientations, making it a versatile template for optimizing interactions with biological targets.[1]

The Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various molecular properties.[2] The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a compound's pKa and, consequently, its absorption and distribution. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and enhance a drug's metabolic stability and half-life.[5]

The Trifluoroethyl Group: A Unique Bioisostere

The trifluoroethyl group (-CH₂CF₃) offers a unique combination of steric and electronic properties that can be strategically employed in drug design. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding and other non-covalent interactions.[6] The strong electron-withdrawing nature of the trifluoromethyl moiety within the trifluoroethyl group can significantly impact the electronic environment of the parent molecule, influencing its reactivity and biological activity.[6]

Synthetic Strategies for Trifluoroethyl Piperidine Derivatives

The introduction of a trifluoroethyl group onto a piperidine scaffold can be achieved through several synthetic routes, primarily focusing on the N-alkylation of the piperidine nitrogen.

N-Trifluoroethylation of Piperidine Scaffolds

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8] This approach typically involves the reaction of a piperidine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding N-trifluoroethyl piperidine.

A key advantage of reductive amination is the wide availability of reducing agents, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective option.[7][9]

Diagram: Reductive Amination Workflow

G Piperidine Piperidine Derivative Imine Iminium Ion Intermediate Piperidine->Imine TFAld Trifluoroacetaldehyde TFAld->Imine Product N-Trifluoroethyl Piperidine Derivative Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for N-trifluoroethylation via reductive amination.

Another common strategy for N-trifluoroethylation is the nucleophilic substitution reaction between a piperidine and a 2,2,2-trifluoroethyl electrophile.[10][11] A highly reactive electrophile, such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf), is often employed to achieve efficient alkylation of the piperidine nitrogen.[12] The choice of solvent and base is critical to the success of this reaction, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common choices.

Key Experimental Protocol: N-Trifluoroethylation of Piperidine via Reductive Amination

This protocol provides a detailed, step-by-step methodology for the N-trifluoroethylation of piperidine using trifluoroacetaldehyde hydrate and sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 mmol)

  • Trifluoroacetaldehyde hydrate (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a stirred solution of piperidine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add trifluoroacetaldehyde hydrate (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)piperidine.

Physicochemical and Pharmacokinetic Properties

The incorporation of a trifluoroethyl group can significantly influence the physicochemical and pharmacokinetic properties of a piperidine derivative.

Impact of Trifluoroethylation on Lipophilicity and pKa

The trifluoroethyl group is more lipophilic than a methyl or ethyl group, which can lead to an increase in the overall lipophilicity (logP) of the molecule.[13] This enhanced lipophilicity can improve membrane permeability and oral absorption. The strong electron-withdrawing effect of the trifluoromethyl moiety can also lower the pKa of the piperidine nitrogen, reducing its basicity. This modulation of pKa can affect the compound's solubility and its interaction with biological targets.

Metabolic Stability and Bioavailability

The robust carbon-fluorine bonds in the trifluoroethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This can block potential sites of metabolism, leading to increased metabolic stability, a longer plasma half-life, and improved bioavailability.

Comparative Data Table
PropertyPiperidineN-EthylpiperidineN-Trifluoroethylpiperidine
Calculated logP 0.841.451.98
pKa 11.1210.4~9.5 (estimated)
Metabolic Stability LowModerateHigh (predicted)

Biological Activities and Therapeutic Potential

While research specifically on trifluoroethyl piperidine derivatives is emerging, the broader class of piperidine-containing compounds has shown significant therapeutic potential in various disease areas.[1][14]

Central Nervous System (CNS) Applications

The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive template for CNS drug discovery.[15] The increased lipophilicity conferred by the trifluoroethyl group can further enhance brain permeability.[16] Piperidine derivatives have been investigated for their potential in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, by targeting receptors such as NMDA and serotonin receptors.[17]

Anticancer Activity

Numerous piperidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[4][18][19][20][21] The incorporation of a trifluoroethyl group could potentially enhance the anticancer efficacy of these compounds by improving their cellular uptake and metabolic stability.

Diagram: Potential Therapeutic Applications

G TFEP Trifluoroethyl Piperidine Derivatives CNS CNS Disorders (e.g., Alzheimer's, Parkinson's) TFEP->CNS Cancer Oncology (e.g., Kinase Inhibition, Apoptosis) TFEP->Cancer Antiviral Antiviral Activity TFEP->Antiviral

Sources

The Trifluoroethyl Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoroethyl group (-CH2CF3) emerging as a particularly valuable moiety. This in-depth technical guide provides a comprehensive overview of the role of the trifluoroethyl group in drug design and development. We will explore its synthesis, unique physicochemical properties, and its profound impact on metabolic stability, pharmacokinetics, and pharmacodynamics. Through detailed case studies of approved drugs, this guide will illustrate the practical applications and advantages of utilizing the trifluoroethyl group to overcome challenges in drug discovery and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to create safer and more effective medicines.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties.[1] For decades, medicinal chemists have harnessed the unique characteristics of fluorine to enhance the efficacy, safety, and pharmacokinetic profiles of drug candidates. Among the various fluorinated functional groups, the trifluoroethyl group has gained significant traction as a versatile tool for fine-tuning molecular properties.[2] Unlike the more commonly discussed trifluoromethyl group (-CF3), the trifluoroethyl group offers a distinct set of steric and electronic features that can be strategically employed to address specific challenges in drug development. This guide will delve into the multifaceted role of the trifluoroethyl group, providing both foundational knowledge and practical insights for its application.

Physicochemical Properties: A Comparative Analysis

The substitution of an ethyl group with a trifluoroethyl group imparts significant changes to a molecule's physicochemical profile. These alterations are fundamental to the trifluoroethyl group's utility in medicinal chemistry.

Lipophilicity

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While polyfluoroalkylation typically increases lipophilicity, the introduction of a trifluoroethyl group can have nuanced effects depending on the molecular context.[3] The high electronegativity of the fluorine atoms can create a dipole moment that may either increase or decrease lipophilicity.[4]

GroupHansch π ValueTypical logP Contribution
Ethyl (-CH2CH3)+0.5Increases lipophilicity
Trifluoroethyl (-CH2CF3) +0.38 Moderately increases lipophilicity

This table provides a generalized comparison of the lipophilicity contributions of the ethyl and trifluoroethyl groups. Actual values can vary depending on the molecular scaffold.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the trifluoromethyl moiety within the trifluoroethyl group significantly influences the acidity or basicity of nearby functional groups.[5] For instance, the incorporation of a trifluoroethyl group adjacent to an amine can lower its pKa, reducing its basicity.[6] This modulation can be crucial for optimizing drug-receptor interactions, improving oral bioavailability by altering the ionization state in the gastrointestinal tract, and reducing off-target effects.

Metabolic Stability

One of the most significant advantages of the trifluoroethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] By strategically placing a trifluoroethyl group at a known metabolic hotspot, chemists can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[8]

The Trifluoroethyl Group as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a key strategy in drug design.[9] The trifluoroethyl group is an effective bioisostere for the ethyl and ethoxy groups.[10] This substitution can lead to improved metabolic stability and altered electronic properties while maintaining or even enhancing the desired biological activity.

Synthesis of Trifluoroethyl-Containing Compounds

The introduction of the trifluoroethyl group into a molecule can be achieved through various synthetic strategies. A common and practical approach involves the use of 2,2,2-trifluoroethanol (TFE) as a key intermediate.[8] TFE can be used to introduce the trifluoroethyl moiety through nucleophilic substitution reactions.[8] More recent advancements have focused on developing practical and catalyst-free trifluoroethylation reactions of amines using trifluoroacetic acid as an inexpensive and stable fluorine source.[11]

Experimental Protocol: Reductive Trifluoroethylation of a Secondary Amine

Objective: To synthesize an N-trifluoroethylated tertiary amine from a secondary amine precursor using trifluoroacetic acid and a silane reducing agent.

Materials:

  • Secondary amine (1.0 mmol)

  • Trifluoroacetic acid (TFA) (1.2 mmol)

  • Triethylsilane (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the secondary amine in dichloromethane, add trifluoroacetic acid dropwise at room temperature.

  • Stir the mixture for 10 minutes to allow for salt formation.

  • Add triethylsilane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-trifluoroethylated tertiary amine.

Metabolic Fate of the Trifluoroethyl Group

Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and efficacy. The trifluoroethyl moiety is primarily metabolized through oxidation to 2,2,2-trifluoroethanol (TFE), which is subsequently oxidized to trifluoroacetic acid (TFAA).[8][12] The ratio of TFE to TFAA can vary between species, which can impact the toxicity profile of the drug.[8]

MetabolicPathway Drug Drug-CH2CF3 TFE Drug-CH(OH)CF3 -> 2,2,2-Trifluoroethanol (TFE) Drug->TFE Oxidation (CYP450) TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Oxidation

Caption: Metabolic pathway of the trifluoroethyl group.

Case Studies in Drug Discovery

The successful application of the trifluoroethyl group is evident in several FDA-approved drugs.

Ubrogepant (Ubrelvy)

Ubrogepant is an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine.[13][14] The synthesis of ubrogepant involves the N-trifluoroethylation of a piperidinone intermediate.[15] This trifluoroethyl group is believed to contribute to the drug's favorable pharmacokinetic profile, including its metabolic stability.[14] Ubrogepant works by blocking CGRP from binding to its receptor, thereby inhibiting pain signaling associated with migraine attacks.[16]

Flecainide (Tambocor)

Flecainide is a Class IC antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[17] Its structure features two 2,2,2-trifluoroethoxy groups on a benzene ring.[18] The synthesis of a key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, highlights the methods used to incorporate this moiety.[19] Flecainide functions by blocking sodium channels in the heart, which slows the conduction of electrical impulses and helps to restore a normal heart rhythm.[19]

Conformational Effects

The introduction of a trifluoroethyl group can influence the conformational preferences of a molecule. The gauche effect, which describes the tendency of certain molecules to adopt a gauche conformation, can be observed in molecules containing the trifluoroethyl group. The conformational preferences of fluorinated ethers, for example, are influenced by both steric and stereoelectronic effects.[20][21] These conformational changes can have a significant impact on drug-receptor binding and overall biological activity.

ConformationalEffects cluster_0 Ethyl Group cluster_1 Trifluoroethyl Group Anti Conformation Anti Conformation Gauche Conformation Gauche Conformation Anti Conformation->Gauche Conformation Rotation Gauche Conformation (Preferred) Gauche Conformation (Preferred) Anti Conformation (Less Favored) Anti Conformation (Less Favored) Gauche Conformation (Preferred)->Anti Conformation (Less Favored) Rotation

Caption: Conformational preferences of ethyl vs. trifluoroethyl groups.

Conclusion and Future Perspectives

The trifluoroethyl group has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisostere for common functional groups makes it a powerful tool for drug optimization. As our understanding of fluorine chemistry continues to grow, and as new synthetic methodologies for the introduction of the trifluoroethyl group are developed, we can expect to see its even wider application in the design of next-generation therapeutics. The strategic incorporation of the trifluoroethyl group will undoubtedly continue to play a pivotal role in the development of safer, more effective, and more "drug-like" molecules to address unmet medical needs.

References

  • Conformational preference of fluorinated ethers. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Fiserova, A. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug Metabolism Reviews, 12(2), 231-248. [Link]

  • Illustrious drug molecules, containing aryl‐trifluoroethyl ethers. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Méndez-Ardoy, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

  • Böhm, H. J., et al. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Penthala, N. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Méndez-Ardoy, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Das, A., et al. (2020). Crystallographic, kinetic, and calorimetric investigation of PKA interactions with L-type calcium channels and Rad GTPase. Journal of Biological Chemistry, 295(41), 14068-14079. [Link]

  • Soloshonok, V. A. (2018). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium Multidisciplinary Journal. [Link]

  • Gieshoff, T., & Glorius, F. (2023). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

  • Flecainide synthesis. (2004).
  • Johnston, K., et al. (2024). Ubrogepant: Mechanism of action, clinical and translational science. Clinical and Translational Science. [Link]

  • Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10563-10578. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride? Retrieved February 4, 2026, from [Link]

  • Raines, R. T., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Protein Science, 27(7), 1332-1340. [Link]

  • D'Souza, R. W., & Fiala, E. S. (1987). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Drug Metabolism and Disposition, 15(4), 535-539. [Link]

  • LiverTox. (2020). Trifluoperazine. In StatPearls. National Center for Biotechnology Information. [Link]

  • Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(10), 1601-1605. [Link]

  • Kulkarni, S. S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5127-5138. [Link]

  • PubChem. (n.d.). Flecainide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Scott, J. D., et al. (2016). Current insights into the role of PKA phosphorylation in CFTR channel activity and the pharmacological rescue of cystic fibrosis disease-causing mutants. The Journal of Biological Chemistry, 291(42), 22051-22059. [Link]

  • Gouverneur, V., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10077-10091. [Link]

  • Wikipedia. (n.d.). Ubrogepant. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Scott, J. D., et al. (2013). Anchored PKA synchronizes adrenergic phosphoregulation of cardiac Cav1.2 channels. The Journal of General Physiology, 142(3), 233-239. [Link]

  • Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10563-10578. [Link]

  • Preparation method of trifluoroethylamine. (2016).
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649-5692. [Link]

  • Tang, W., et al. (2024). Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. Nature Communications, 15(1), 896. [Link]

  • Wikipedia. (n.d.). Trifluoperazine. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Li, Y., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(15), 3749-3763. [Link]

  • Carabelli, V., et al. (2013). Equal sensitivity of Cav1.2 and Cav1.3 channels to the opposing modulations of PKA and PKG in mouse chromaffin cells. The Journal of Physiology, 591(24), 6229-6244. [Link]

  • Pharmacology of Trifluoperazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved February 4, 2026, from [Link]

  • Johnston, K., et al. (2024). Ubrogepant: Mechanism of action, clinical and translational science. Clinical and Translational Science. [Link]

  • PubChem. (n.d.). Flecainide Acetate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Ionescu, S., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules, 24(8), 1543. [Link]

  • Gouverneur, V., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(11), 5693-5712. [Link]

  • UBRELVY® Mechanism of Action. (n.d.). Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Trifluoperazine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • New Drug Approvals. (2019). Flecainide acetate. Retrieved February 4, 2026, from [Link]

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]

  • Enzyme inhibitors: types and the evidence they leave. (2022). YouTube. Retrieved February 4, 2026, from [Link]

Sources

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid biological activity screening.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. Given the absence of established biological data for this specific compound, this document provides a rationale-driven framework for its systematic evaluation. The approach leverages the molecule's structural features—a privileged piperidine scaffold, a trifluoroethyl group suggesting enhanced metabolic stability and CNS penetration, and a carboxylic acid moiety—to prioritize logical and efficient screening pathways. The workflow progresses from initial in silico predictions and physicochemical characterization through broad phenotypic screening, targeted assays, and essential early-stage ADME/Tox profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.

Introduction: Rationale and Strategic Overview

The compound [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid presents a unique combination of structural motifs commonly found in pharmacologically active agents. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and CNS-active properties.[1][2] The incorporation of a trifluoroethyl group is a common tactic to increase lipophilicity and metabolic stability, often enhancing a compound's ability to cross the blood-brain barrier. The acetic acid side chain provides a potential interaction point for various biological targets, such as enzymes or transporters.

This confluence of features suggests potential utility in oncology or neuroscience, among other areas. However, without empirical data, a broad yet systematic screening approach is required. This guide proposes a cascaded screening strategy designed to efficiently identify and validate potential biological activities.

Screening_Cascade_Overview cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Lead Prioritization in_silico In Silico & Physicochemical Profiling phenotypic Broad Phenotypic Screening (CNS, Oncology, Antimicrobial) in_silico->phenotypic Guides Assay Selection target_based Target-Based Screening (GPCRs, Ion Channels) in_silico->target_based Predicts Targets validation Hit Confirmation & Potency Determination (IC50/EC50) phenotypic->validation Identifies 'Hits' target_based->validation Identifies 'Hits' selectivity Selectivity & Off-Target Profiling validation->selectivity adme_tox Early In Vitro ADME/Tox (Stability, Permeability, Cytotoxicity) selectivity->adme_tox decision Candidate Prioritization adme_tox->decision

Caption: A proposed multi-phase screening cascade for the title compound.

Phase 1: Foundational Characterization

Before committing to resource-intensive biological assays, a foundational understanding of the compound's predicted activities and physicochemical properties is essential. This aligns with a "fail early, fail cheap" strategy, which helps eliminate compounds with predicted liabilities.[3]

In Silico Target Prediction

Computational tools can predict potential biological targets based on structural similarity to known ligands. This provides a data-driven basis for prioritizing specific target-based assays.

Protocol: In Silico Target Prediction

  • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES, SDF) for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

  • Utilize Prediction Tools: Submit the structure to publicly available web servers like SwissTargetPrediction. This tool compares the query molecule to a database of known active compounds and predicts the most probable protein targets.[2]

  • Analyze Results: Scrutinize the list of predicted targets. Pay close attention to target classes that appear frequently, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes (e.g., kinases, proteases).[2] The results will guide the selection of assays in Phase 2.

Physicochemical Profiling

Key physicochemical properties dictate a compound's behavior in biological systems and are critical for interpreting assay results.

Protocol: Core Physicochemical Assays

  • Aqueous Solubility: Determine the thermodynamic solubility at a physiological pH (e.g., 7.4) using a standardized shake-flask method followed by HPLC or LC-MS/MS quantification. Poor solubility can lead to false negatives in biological screens.

  • Lipophilicity (LogD): Measure the octanol/water distribution coefficient at pH 7.4. LogD is a crucial predictor of membrane permeability and potential for non-specific binding.

  • Chemical Stability: Assess the compound's stability in assay buffer over time (e.g., 0, 2, 24 hours) at the relevant temperature (e.g., 37°C) to ensure that the parent compound, not a degradant, is being tested.

ParameterMethodTarget RangeRationale
Aqueous Solubility Shake-Flask / HPLC> 50 µMEnsures compound remains in solution during assays.
Lipophilicity (LogD₇.₄) Octanol/Water Partition1 - 3Balances permeability with risk of non-specific binding.
Chemical Stability HPLC over time> 90% remaining at 24hConfirms integrity of the test article.

Phase 2: Primary Biological Screening

This phase employs a dual-pronged approach: broad phenotypic screening to uncover unexpected activities and focused target-based screening guided by in silico predictions and chemical intuition.

Broad Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior or function without a preconceived target, making them ideal for novel scaffolds.[4] For diseases with complex pathology, such as neurodegeneration, this approach is particularly valuable.[5]

Protocol: Neuroprotection Phenotypic Assay (Glutamate Excitotoxicity)

  • Objective: To assess the compound's ability to protect primary neurons from cell death induced by excessive glutamate stimulation.

  • Cell Culture: Plate primary cortical neurons isolated from embryonic rodents in 96-well plates.

  • Compound Treatment: Pre-incubate neurons with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 1-2 hours.

  • Induce Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

  • Assess Viability: After 24 hours, measure cell viability using a fluorescent indicator like Calcein-AM (live cells) or a lactate dehydrogenase (LDH) release assay (dead cells).

  • Data Analysis: Normalize viability to vehicle-treated (0% protection) and no-glutamate (100% protection) controls.

Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the compound's ability to inhibit the proliferation of cancer cells.

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., PC-3 [prostate], MCF-7 [breast], A549 [lung]) into 96-well plates and allow them to adhere overnight.[6][7]

  • Compound Addition: Treat cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the half-maximal inhibitory concentration (IC₅₀) value.[8]

Target-Based Screening

Based on the piperidine scaffold's prevalence in CNS drugs and the predictions from Phase 1, GPCRs and ion channels are high-priority target classes.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP (Second Messenger) AC->cAMP Ligand Ligand (Test Compound) Ligand->GPCR Binding ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: A simplified Gs-coupled GPCR signaling pathway, a common target for screening.

Protocol: GPCR Radioligand Binding Assay

  • Objective: To determine if the compound binds to a specific GPCR by measuring its ability to displace a known radiolabeled ligand. This is a direct measure of target engagement.[9]

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT₂ₐ).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat. Unbound radioligand passes through, while membrane-bound radioligand is trapped.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibitory constant (Ki).

Phase 3: Hit Validation and Prioritization

An initial "hit" from primary screening requires rigorous validation to confirm its activity, determine its potency, and assess its selectivity.

Protocol: Dose-Response and Potency Determination

  • Confirm Activity: Re-test the compound in the primary assay in which it was identified as a hit.

  • Generate Dose-Response Curve: Perform the assay using a wider range of concentrations, typically an 8- to 12-point half-log dilution series centered around the estimated active concentration.

  • Calculate Potency: Fit the resulting data to a four-parameter logistic equation using non-linear regression analysis to calculate the IC₅₀ (for inhibition) or EC₅₀ (for activation) value. This provides a quantitative measure of the compound's potency.

Protocol: Selectivity Profiling

  • Objective: To ensure the compound's activity is specific to the desired target and not due to promiscuous, off-target effects.

  • Counter-Screening: Test the compound against a panel of related targets. For example, a hit on the Dopamine D2 receptor should be tested against D1, D3, D4, and D5 receptors, as well as other unrelated GPCRs.

  • Functional Orthogonals: Confirm the activity using a different assay format. For instance, if a hit was identified in a binding assay, it must be tested in a functional assay (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) to determine if it is an agonist, antagonist, or inverse agonist.[10][11]

Hit Validation StepPurposeKey Output Metric
Dose-Response Analysis To quantify the potency of the compound.IC₅₀ / EC₅₀
Orthogonal Assay To confirm the biological effect via a different method.Confirmation of activity
Selectivity Profiling To assess binding/activity at related off-targets.Ki / IC₅₀ values for other targets

Phase 4: Early ADME/Tox Profiling

Favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties are essential for a compound to become a viable drug candidate.[12] Early in vitro assessment of these parameters is crucial for prioritizing hits with the highest chance of success.[13][14]

ADME_Tox_Logic cluster_adme ADME Assessment cluster_tox Toxicity Assessment start Validated Hit Compound stability Metabolic Stability (Microsomes, S9) start->stability permeability Permeability (PAMPA, Caco-2) start->permeability cytotox General Cytotoxicity (e.g., HepG2 cells) start->cytotox herg Cardiotoxicity (hERG Assay) start->herg decision Advance to Lead Optimization? stability->decision permeability->decision cytotox->decision herg->decision

Caption: Decision-making workflow integrating early ADME/Tox data.

Protocol: In Vitro Metabolic Stability Assay

  • Objective: To estimate how quickly the compound is metabolized by liver enzymes.

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and the necessary cofactor (NADPH) at 37°C.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding cold acetonitrile.

  • Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the compound's half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Objective: To assess a compound's passive diffusion across a synthetic membrane, predicting its absorption potential.

  • Plate Setup: Use a 96-well plate system with a donor plate at the bottom and an acceptor plate on top, separated by a filter coated with a lipid mixture (e.g., phosphatidylcholine) to mimic a cell membrane.

  • Dosing: Add the test compound to the donor wells (at a set pH, e.g., 7.4).

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe).

ADME/Tox ParameterAssayKey OutputInterpretation
Metabolic Stability Liver Microsome AssayHalf-life (t₁/₂)Predicts metabolic clearance; longer half-life is often desirable.
Permeability PAMPAPermeability (Pe)Predicts passive absorption across the gut wall.
Cytotoxicity HepG2 Viability AssayCC₅₀ (Cytotoxic Conc. 50%)Indicates general toxicity; should be high.
Cardiotoxicity Risk hERG Binding/Patch ClampIC₅₀Measures potential for QT prolongation; should be high.

Conclusion

The systematic screening of a novel chemical entity like [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid requires a structured and logical approach. The multi-tiered strategy detailed in this guide, beginning with foundational in silico and physicochemical profiling and progressing through validated biological assays and early safety assessment, provides a robust framework for discovery. By integrating phenotypic screens to uncover novel biology with target-based assays guided by chemical precedent, researchers can efficiently identify and characterize the therapeutic potential of this compound. The ultimate goal is to generate a comprehensive data package that enables a clear, evidence-based decision on whether to advance the molecule into more complex preclinical studies.

References

  • M. K. Kathiravan, A. B. R. S. Rahi, J. S. Kaur, and R. S. Kushwaha, "Piperidine-4-ones: A potent scaffold for anticancer activity," Journal of Saudi Chemical Society, vol. 25, no. 8, pp. 1016-1033, 2021. [URL: https://www.sciencedirect.com/science/article/pii/S131961032100147X]
  • Y. Wang et al., "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant," MedChemComm, vol. 8, no. 4, pp. 745-751, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c6md00650a]
  • A. Daina, O. Michielin, and V. Zoete, "SwissTargetPrediction: updated data and new features for in silico target prediction," Nucleic Acids Research, vol. 47, no. W1, pp. W357-W364, 2019. [URL: https://academic.oup.com/nar/article/47/W1/W357/5499829]
  • BenchChem, "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide," BenchChem, 2024. [URL: https://www.benchchem.
  • Y. Wang et al., "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant," RSC Medicinal Chemistry, vol. 8, pp. 745-751, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072382/]
  • S. L. Z. Ak, S. M. Z. S. R. Kamal, N. A. A. M. Azmi, and N. A. M. Yunos, "Pharmacological screening of synthetic piperidine derivatives," DUT Open Scholar, 2019. [URL: https://openscholar.dut.ac.za/handle/10321/3345]
  • L. H. He, Y. L. Wang, and Z. J. Liu, "Recent progress in assays for GPCR drug discovery," Acta Pharmacologica Sinica, vol. 43, pp. 1899-1908, 2022. [URL: https://www.
  • R. M. Pruss, "Phenotypic screening strategies for neurodegenerative diseases: a pathway to discover novel drug candidates and potential disease targets or mechanisms," CNS & Neurological Disorders - Drug Targets, vol. 9, no. 6, pp. 693-700, 2010. [URL: https://www.eurekaselect.com/article/35479]
  • M. A. Al-Kahtani et al., "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing," Molecules, vol. 29, no. 5, p. 1064, 2024. [URL: https://www.mdpi.com/1420-3049/29/5/1064]
  • M. K. P. Van de Waterbeemd and E. Gifford, "ADME-Tox in drug discovery: integration of experimental and computational technologies," Nature Reviews Drug Discovery, vol. 2, pp. 192-204, 2003. [URL: https://www.
  • Y. Li et al., "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K," Molecules, vol. 28, no. 21, p. 7356, 2023. [URL: https://www.mdpi.com/1420-3049/28/21/7356]
  • R. M. Pruss, "Phenotypic Screening Strategies for Neurodegenerative Diseases: A Pathway to Discover Novel Drug Candidates and Potential Disease Targets or Mechanisms," Bentham Science, 2010. [URL: https://www.benthamscience.com/abstract/21743]
  • P. Jones, "Impact of phenotypic & functional screening in CNS drug discovery," Drug Target Review, 2015. [URL: https://www.drugtargetreview.com/article/18585/impact-of-phenotypic-functional-screening-in-cns-drug-discovery/]
  • Life Chemicals, "Importance of ADME/Tox in Early Drug Discovery," Life Chemicals Blog, 2022. [URL: https://lifechemicals.com/blog/computational-chemistry/importance-of-adme-tox-in-early-drug-discovery]
  • S. T. G. G. J. M. van der Westhuizen, "Translating in vitro ligand bias into in vivo efficacy," Trends in Pharmacological Sciences, vol. 38, no. 5, pp. 437-450, 2017. [URL: https://www.cell.com/trends/pharmacological-sciences/fulltext/S0165-6147(17)30042-3]
  • Creative Biogene, "GPCR Screening & Profiling with Binding Assays," Creative Biogene, 2024. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-binding-assays.html]
  • Creative Biostructure, "In Vitro ADME-Tox Profiling," Creative Biostructure Drug Discovery, 2024. [URL: https://www.creative-biostructure.com/in-vitro-adme-tox-profiling_61.htm]
  • H. Lues, "The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays," Drug Discovery World, 2019. [URL: https://www.ddw-online.com/the-importance-of-characterising-chemical-starting-points-of-drugs-using-appropriate-in-vitro-adme-toxicity-assays-1934-20190321/]

Sources

Mechanistic Pharmacology of Trifluoroethyl Piperidines: A Physicochemical & Biological Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a 2,2,2-trifluoroethyl group (


) into a piperidine scaffold represents a high-precision medicinal chemistry strategy designed to modulate basicity, metabolic stability, and target engagement. Unlike standard alkyl-piperidines, which are highly basic (

) and prone to lysosomal trapping, trifluoroethyl piperidines function via a "pKa Depression Mechanism."

This structural modification lowers the amine


 to the range of 4.5–6.0, rendering the molecule predominantly neutral at physiological pH (7.4). This shift fundamentally alters the Mechanism of Action (MoA) by:
  • Enhancing Membrane Permeability: Eliminating the energetic penalty of desolvating a protonated cation.

  • Blocking Metabolic Hotspots: The electron-withdrawing fluorine atoms deactivate the

    
    -carbons, preventing oxidative dealkylation by Cytochrome P450s.
    
  • Enabling Orthogonal Binding: Facilitating unique multipolar interactions (C–F···C=O) within the binding pocket.

Part 1: The Physicochemical Basis of Action

The "Basicity Cliff" Effect

The primary driver of the trifluoroethyl piperidine MoA is the strong inductive electron-withdrawing effect (


) of the trifluoromethyl group. This effect propagates through the ethylene linker to the piperidine nitrogen, drastically reducing the availability of the lone pair for protonation.

Table 1: Comparative Physicochemical Properties (Predicted)

Property

-Ethylpiperidine (Reference)

-(2,2,2-Trifluoroethyl)piperidine
Mechanistic Impact

(Conjugate Acid)


Drastic reduction in lysosomal trapping; increased passive diffusion.
LogD (pH 7.4) Lower (Ionized)Higher (Neutral)Improved Blood-Brain Barrier (BBB) penetration.
Metabolic Liability High (

-dealkylation)
LowBlockade of CYP450 oxidation sites.
H-Bond Capacity Strong AcceptorWeak AcceptorAltered desolvation energy.
Diagram: The pKa Modulation Mechanism

The following diagram illustrates the equilibrium shift caused by the fluorinated motif, comparing the protonation states at physiological pH.

pKa_Mechanism cluster_0 Standard Piperidine (pH 7.4) cluster_1 Trifluoroethyl Piperidine (pH 7.4) Std_Ionized Protonated Cation (>99% Species) Membrane Lipid Membrane Permeability Std_Ionized->Membrane Blocked Std_Neutral Neutral Amine (<1% Species) Std_Neutral->Std_Ionized High pKa (~10.4) Strong H+ Capture TFE_Ionized Protonated Cation (<1% Species) TFE_Neutral Neutral Amine (>99% Species) TFE_Ionized->TFE_Neutral Low pKa (~5.7) Weak H+ Capture TFE_Neutral->Membrane High Permeability

Figure 1: The "pKa Cliff" mechanism showing how trifluoroethyl substitution shifts the equilibrium toward the neutral, membrane-permeable species at physiological pH.

Part 2: Biological Mechanism of Action (Case Study: Cathepsin K Inhibition)

While the trifluoroethyl piperidine motif is versatile, its application in Cathepsin K inhibitors (and related proteases) provides the clearest example of its specific binding mechanism. In this context, the motif serves as a non-basic bioisostere for unstable amides or highly basic amines.

Mechanism 1: Active Site Occupancy without Cationic Charge

In targets like Cathepsin K (a cysteine protease involved in bone resorption), the binding pocket often contains a catalytic dyad (Cys25/His162).

  • Challenge: Basic amines can interact non-specifically with acidic residues or get trapped in the acidic lysosome (where Cathepsin K functions), leading to off-target effects or poor pharmacokinetics.

  • Solution: The trifluoroethyl piperidine occupies the S2 or S3 sub-pocket. Because it is neutral, it avoids the "cationic trap" but maintains the steric bulk required to fill the hydrophobic pocket.

Mechanism 2: The Fluorine-Carbonyl Interaction

Recent crystallographic evidence suggests that the C-F bonds in the trifluoroethyl group can engage in specific multipolar interactions with backbone carbonyl oxygens of the protein (


).
  • Interaction Type: Orthogonal dipolar interaction.

  • Energetics: Weak (

    
     kcal/mol) but highly directional, improving selectivity over homologous enzymes (e.g., Cathepsin L or S).
    
Diagram: Cathepsin K Signaling & Inhibition Pathway

This diagram details the downstream effects of inhibiting Cathepsin K using a trifluoroethyl piperidine-based ligand.

CatK_Pathway Osteoclast Osteoclast Activation Lysosome Lysosomal Secretion (Acidic pH) Osteoclast->Lysosome Secretes Enzymes CatK_Active Active Cathepsin K (Cysteine Protease) Lysosome->CatK_Active Releases Collagen Type I Collagen (Bone Matrix) CatK_Active->Collagen Cleaves Helix Complex Enzyme-Inhibitor Complex (Stabilized by C-F interactions) CatK_Active->Complex Inactivation Degradation Collagen Degradation (Bone Resorption) Collagen->Degradation Inhibitor Trifluoroethyl Piperidine Inhibitor Inhibitor->CatK_Active Binds S2/S3 Pocket Complex->Degradation Blocks BoneMass Maintained Bone Mass (Osteoporosis Treatment) Degradation->BoneMass Reduction leads to

Figure 2: Pathway illustrating the blockade of collagen degradation by Cathepsin K inhibition, facilitated by the stable binding of the inhibitor.

Part 3: Experimental Validation Protocols

To confirm the predicted mechanism of action for a novel trifluoroethyl piperidine analog, the following self-validating protocols are recommended.

Protocol 1: Determination of pKa via -NMR Titration

Standard potentiometric titration may lack sensitivity for low-solubility fluorinated compounds. NMR titration is more robust.

  • Preparation: Dissolve the trifluoroethyl piperidine analog (

    
    ) in a mixed solvent system (
    
    
    
    ) containing
    
    
    to mimic physiological ionic strength.
  • Titration Loop:

    • Adjust pH from 2.0 to 10.0 in 0.5 unit increments using

      
       and 
      
      
      
      .
    • At each step, measure the in-situ pH using a calibrated micro-electrode.

    • Acquire a

      
      -NMR spectrum (proton-decoupled).
      
  • Data Analysis:

    • Track the chemical shift (

      
      ) of the 
      
      
      
      group. The shift will change sigmoidally as the nitrogen protonates/deprotonates due to the through-bond inductive effect.
    • Fit the

      
       vs. pH data to the Henderson-Hasselbalch equation to extract the 
      
      
      
      .
  • Validation Criteria: The curve must be sigmoidal with an

    
    .
    
Protocol 2: Microsomal Metabolic Stability (Intrinsic Clearance)

Validates the "Metabolic Shield" hypothesis.

  • Incubation: Incubate the test compound (

    
    ) with pooled Human Liver Microsomes (HLM, 
    
    
    
    ) in phosphate buffer (pH 7.4).
  • Initiation: Start the reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

  • Comparison: Run a parallel control with the non-fluorinated

    
    -ethyl analog.
    
    • Success Metric: The trifluoroethyl analog should show a

      
       reduction in intrinsic clearance (
      
      
      
      ) compared to the ethyl analog, confirming blockade of
      
      
      -carbon oxidation.
Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Validates direct target engagement and residence time.

  • Immobilization: Immobilize the target protein (e.g., Cathepsin K) onto a CM5 sensor chip via amine coupling.

  • Injection: Inject the trifluoroethyl piperidine analyte at 5 concentrations (0.1x to 10x the predicted

    
    ) at a flow rate of 
    
    
    
    .
  • Dissociation: Allow a dissociation phase of at least 600 seconds to measure off-rate (

    
    ).
    
  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Mechanistic Insight: A slow

      
       suggests significant hydrophobic or specific dipolar contributions from the trifluoroethyl group within the pocket.
      

References

  • Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. Source: PMC - PubMed Central [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Source: PubMed [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Source: PubMed [Link]

  • Fluorinated piperidine acetic acids as gamma-secretase modulators. Source: PubMed [Link][1]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Source: NIH [Link]

Sources

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidine-4-yl-acetic Acid Analogs: Synthesis, SAR, and Therapeutic Frontiers

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: a three-dimensional structure that can be readily modified, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and basicity.[3] These attributes allow piperidine-containing molecules to effectively interact with diverse biological targets, enhancing their "druggability" and improving pharmacokinetic profiles.[3]

Within this important class of compounds, analogs of piperidine-4-yl-acetic acid represent a particularly versatile and fruitful area of research. This specific structural motif, featuring an acetic acid group at the C4 position of the piperidine ring, provides a key linkage point for further functionalization and serves as a critical pharmacophore for interacting with various receptors and enzymes. The exploration of these analogs has led to the discovery of potent agents for a wide range of diseases, including thrombotic disorders, cancer, inflammation, and central nervous system (CNS) conditions.[3][4][5]

This guide offers a comprehensive review for researchers, scientists, and drug development professionals, delving into the core aspects of piperidine-4-yl-acetic acid analogs. We will explore sophisticated synthetic strategies, dissect critical structure-activity relationships (SAR), and examine their diverse therapeutic applications and mechanisms of action, providing both high-level insights and detailed, actionable protocols.

Synthetic Strategies for Piperidine-4-yl-acetic Acid Analogs

The construction of piperidine-4-yl-acetic acid derivatives relies on robust and flexible synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the piperidine ring and the nature of the functional groups to be introduced. Key intermediates such as 4-piperidones and piperidine-4-carboxylic acid are central to many of these strategies.

Synthesis via 4-Piperidone Intermediates

4-Piperidones are versatile building blocks, readily synthesized through multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis or the double Mannich reaction.[6][7] Once obtained, the 4-piperidone can be elaborated to the desired acetic acid side chain through several established chemical transformations.

  • Causality of Experimental Choice: The Wittig reaction or the Horner-Wadsworth-Emmons olefination are frequently employed to introduce a two-carbon unit at the 4-position. These reactions are highly reliable for forming carbon-carbon double bonds. The resulting exocyclic double bond can then be stereoselectively reduced, and the ester or nitrile group hydrolyzed to yield the target carboxylic acid. This stepwise approach provides excellent control over the final structure.

G cluster_0 Synthesis from 4-Piperidone Start N-Protected 4-Piperidone Step1 Wittig or HWE Reaction (e.g., (EtO)2P(O)CH2CO2Et) Step2 Intermediate: α,β-Unsaturated Ester Step3 Catalytic Hydrogenation (e.g., H2, Pd/C) Step4 Saturated Ester Analog Step5 Ester Hydrolysis (e.g., LiOH or HCl) End Final Product: Piperidine-4-yl-acetic Acid

Synthesis from Piperidine-4-carboxylic Acid

Commercially available piperidine-4-carboxylic acid is another common starting material. This approach involves extending the existing one-carbon acid chain.

  • Arndt-Eistert Homologation: A classic method for one-carbon chain extension of a carboxylic acid. The carboxylic acid is first converted to an acyl chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the homologous acid or ester. The use of diazomethane requires significant safety precautions, making this route more suitable for smaller-scale lab synthesis.

  • Multi-step Elaboration: A safer, more common approach involves the reduction of the carboxylic acid to the corresponding alcohol, conversion to a leaving group (e.g., tosylate or halide), and subsequent displacement with a cyanide nucleophile. Hydrolysis of the resulting nitrile affords the desired acetic acid. This method is highly modular, as the intermediate alcohol and halide can be used to introduce a variety of other functional groups.

A notable example involves a five-step chemical transformation starting from piperidine-4-carboxylic acid, which is first cyclized with benzene-1,2-diamine to create a benzimidazole derivative.[8] The piperidine amine is then protected (e.g., with a Boc group), followed by substitution on the benzimidazole amine, Boc deprotection, and final substitution at the piperidine nitrogen to yield complex, biologically active analogs.[8]

Detailed Experimental Protocol: Friedel-Crafts Acylation Approach

The following protocol is adapted from a patented synthesis for a key intermediate, demonstrating an industrial approach to creating a complex piperidine derivative.[5]

Objective: Synthesis of 1-acetyl-4-(2,4-dibromobenzoyl)piperidine.

Methodology:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add aluminum (III) chloride (34.5g).

  • Addition of Starting Materials: To the stirred AlCl₃, add 1,3-Dibromobenzene (65ml). Then, add 1-acetyl-piperidine-4-carbonyl chloride hydrochloride (21.8g) portion-wise over 30 minutes, controlling any initial exotherm with an ice bath.

  • Reaction: Heat the reaction mixture to 95-100°C and maintain for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 500ml of an ice-water slurry. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150ml).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The resulting residue is purified by flash column chromatography on silica gel, eluting with an ether-ethanol gradient (99:1 to 90:10) to afford the title compound.

  • Self-Validation and Causality: The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride for the electrophilic aromatic substitution (Friedel-Crafts) reaction with the deactivated dibromobenzene ring. The anhydrous conditions are critical, as AlCl₃ reacts violently with water. The aqueous work-up quenches the catalyst and separates it from the organic product. The final chromatographic purification ensures the isolation of the product with high purity, which is validated by spectroscopic methods (¹H NMR, Mass Spectrometry).

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount in drug design. For piperidine-4-yl-acetic acid analogs, SAR studies typically focus on three key regions: the N1-substituent, the C4-acetic acid side chain, and the piperidine ring itself.

// Define nodes 1 [label="Core Scaffold\n(Piperidine-4-yl-acetic acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; 2 [label="N1-Substituent", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; 3 [label="C4 Side Chain", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; 4 [label="Ring Substituents", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"]; 5 [label="Modulates:\n- Lipophilicity\n- Basicity\n- Target Binding", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,3!"]; 6 [label="Modulates:\n- Prodrug Potential\n- H-Bonding\n- Polarity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,3!"]; 7 [label="Modulates:\n- Conformation\n- Stereochemistry\n- Potency", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-3!"];

// Define edges 1 -> 2; 1 -> 3; 1 -> 4; 2 -> 5 [label="Modification"]; 3 -> 6 [label="Modification"]; 4 -> 7 [label="Modification"]; } } Caption: Key modification points for SAR studies on the piperidine-4-yl-acetic acid scaffold.

N1-Substituent Modifications

The nitrogen atom of the piperidine ring is the most common site for modification. The nature of the substituent at this position profoundly influences the molecule's overall properties.

  • Impact on Potency and Selectivity: Large, aromatic, or heterocyclic substituents can form critical interactions (e.g., π-π stacking, hydrogen bonds) with the target protein, significantly enhancing potency. For example, the introduction of phenyl sulfonamide moieties at the piperidine nitrogen resulted in compounds with promising anti-inflammatory activity, with inhibition rates against carrageenan-induced paw edema ranging from 79.6% to 84.2%.[8]

  • Modulation of Physicochemical Properties: The N1-substituent is a key determinant of the molecule's lipophilicity (logP) and basicity (pKa). These parameters are critical for absorption, distribution, metabolism, and excretion (ADME) properties. Adding basic amines can improve aqueous solubility, while bulky, nonpolar groups can enhance membrane permeability.

C4-Acetic Acid Side Chain Modifications

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH.

  • Ester and Amide Prodrugs: Converting the carboxylic acid to an ester or an amide is a common strategy to create prodrugs. This masks the polar acid group, improving oral bioavailability. The ester or amide is then hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or hydroxamic acid, can alter the pKa, metabolic stability, and binding interactions while preserving the essential acidic or hydrogen-bonding character.

Piperidine Ring Substitutions

Introducing substituents directly onto the carbon framework of the piperidine ring can lock the molecule into a preferred conformation for binding and introduce new points of interaction.

  • Conformational Restriction: The piperidine ring typically exists in a chair conformation. Adding substituents can create steric hindrance that favors one chair conformation over the other, or even a twist-boat conformation. This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity.

  • Enhanced Potency: Studies on anticancer sulfonamides showed that the presence of a methyl group on the piperidine ring (at position 3 or 4) was crucial for the highest anticancer activity.[4] An analog with an unsubstituted piperidine ring was significantly less potent.[4]

Analog Class Modification Biological Activity Key Finding Reference
Benzimidazole-PiperidinesN1-Phenyl SulfonamideAnti-inflammatory (79-84% inhibition)The sulfonamide moiety is critical for high anti-inflammatory potency.[8]
Fibrinogen AntagonistsN1-tert-ButoxycarbonylmethylAnti-platelet AggregationThe acetic acid ester at N1 is a key feature for GpIIb/IIIa inhibition.[5]
Anticancer SulfonamidesC3/C4-Methyl on Piperidine RingCytotoxicityMethyl substitution on the piperidine ring significantly enhances anticancer activity.[4]
Anti-Alzheimer's AgentsN-Benzylpiperidine linked to Nipecotic AcidAChE/BuChE InhibitionCombining the piperidine scaffold with other pharmacophores can create multi-target agents.[4]

Therapeutic Applications and Mechanisms of Action

The structural versatility of piperidine-4-yl-acetic acid analogs has enabled their application across multiple therapeutic areas.

Anti-Thrombotic Agents: Fibrinogen Receptor Antagonists

A key application for these analogs is in the treatment of thrombotic disorders such as myocardial infarction and stroke.[5]

  • Mechanism of Action: These compounds act as antagonists of the glycoprotein IIb/IIIa (GpIIb/IIIa) receptor on the surface of platelets.[5] The GpIIb/IIIa receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form bridges between platelets. By blocking this receptor, piperidine-4-yl-acetic acid derivatives prevent platelet aggregation and thrombus formation.[5]

G cluster_0 Platelet Aggregation Cascade Injury Vessel Injury Activation Platelet Activation (Thrombin, ADP, TXA2) Conform GpIIb/IIIa Receptor Conformational Change Bind Fibrinogen Binding Aggregate Platelet Aggregation & Thrombus Formation Inhibitor Piperidine-4-yl-acetic Acid Analog (Antagonist) Inhibitor->Bind Blocks

Anti-Inflammatory and Antioxidant Agents

Many piperidine derivatives exhibit potent anti-inflammatory and antioxidant properties.[4][9]

  • Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9] Inhibition of these enzymes reduces the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation and pain. The antioxidant activity often involves direct scavenging of free radicals, such as the DPPH radical, or chelation of metal ions that catalyze oxidative reactions.[4]

CNS Disorders: Anti-Alzheimer's and Anticonvulsant Activity

Piperidine-based structures are being actively investigated for the treatment of neurodegenerative diseases and epilepsy.

  • Mechanism of Action (Alzheimer's): For Alzheimer's disease, a common strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the brain, which can improve cognitive function. Some synthesized piperidine analogs show potent, low-nanomolar IC₅₀ values against these enzymes.[4]

  • Mechanism of Action (Anticonvulsant): The anticonvulsant activity can arise from various mechanisms, including modulation of ion channels (e.g., sodium, calcium) or enhancement of inhibitory neurotransmission (e.g., via the GABAergic system).

Detailed Biological Assay Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the in-vitro antioxidant potential of synthesized compounds, as mentioned in the literature.[4]

Objective: To determine the free radical scavenging activity of piperidine-4-yl-acetic acid analogs.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).

  • Test compounds dissolved in methanol or DMSO at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

  • Methanol as a blank.

  • 96-well microplate.

  • Microplate reader (spectrophotometer).

Methodology:

  • Preparation: In a 96-well plate, add 100 µL of the test compound solution at different concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare wells for the blank (100 µL methanol) and positive control (100 µL ascorbic acid solution).

  • Reaction Initiation: To each well, add 100 µL of the 0.1 mM DPPH solution. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. The DPPH radical is light-sensitive.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The purple DPPH solution becomes colorless or pale yellow upon reduction by an antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Self-Validation and Trustworthiness: This protocol includes both a blank control (to measure the initial absorbance of the radical) and a positive control (a known antioxidant like ascorbic acid). This ensures that the assay is performing correctly and provides a benchmark against which to compare the activity of the test compounds. The dose-response curve and IC₅₀ calculation provide a quantitative and reproducible measure of potency.

Future Perspectives and Conclusion

The piperidine-4-yl-acetic acid scaffold continues to be a highly valuable template in drug discovery. Its inherent "drug-like" properties and synthetic tractability ensure its relevance for years to come.

Future research directions should focus on:

  • Novel Therapeutic Targets: Expanding the application of these analogs to new disease areas and biological targets.

  • Computational Chemistry: Employing in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to rationally design more potent and selective inhibitors, guiding synthetic efforts and reducing trial-and-error.[10]

  • Green Chemistry: Developing more efficient and environmentally benign synthetic routes to access these compounds, potentially using flow chemistry or catalytic methods.[3]

  • Advanced Drug Delivery: Exploring novel formulations or conjugation strategies to improve the delivery and targeting of these compounds to specific tissues or cells, thereby enhancing efficacy and reducing side effects.

References

  • Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society. [Link]

  • Ahmad, I., Gour, J., Mohan, P., Singh, S., & Singh, S. (2022). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]

  • Srinivas, P., & Jayaprakash, V. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Gull, I., & Wani, A. A. (2018). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[Link]

  • Head, J. C., & North, P. C. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Kumar, A. (n.d.). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • V., S. K., & al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Janecka, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (n.d.). Piperidin-1-yl-acetic acid. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold to orient pharmacophoric elements. However, the parent scaffold often presents challenges in drug development, including metabolic instability and suboptimal physicochemical properties. The strategic incorporation of fluorine—the most electronegative element—has emerged as a powerful tactic to modulate these properties, enhancing the drug-like potential of piperidine-containing candidates.[2][3]

This guide provides a detailed examination of the profound effects of fluorination on the core physicochemical properties of piperidines, including basicity (pKa), lipophilicity (LogD), and conformational behavior. We will explore the causality behind these changes and provide field-proven, step-by-step protocols for their experimental determination, empowering researchers to make informed decisions in molecular design.

Chapter 1: The Impact of Fluorination on Key Physicochemical Properties

The introduction of fluorine into a piperidine ring can dramatically alter its electronic and steric profile, influencing its interactions with biological targets and its overall pharmacokinetic behavior.[4]

Basicity (pKa): Fine-Tuning the Nitrogen Lone Pair

The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's solubility, receptor binding, and potential for off-target effects such as hERG ion channel affinity.[5] Fluorination provides a predictable means to modulate this property.

The Underlying Mechanism: Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect reduces the electron density on the piperidine nitrogen, making its lone pair less available for protonation and thereby lowering the pKa (making the amine less basic).[6][7] The magnitude of this pKa depression is highly dependent on the position of the fluorine atom relative to the nitrogen.

CompoundpKaΔpKa (from Piperidine)Positional Effect
Piperidine~11.2N/AReference
2-Fluoropiperidine~9.6-1.6Strongest inductive effect due to proximity (2 bonds away).
3-Fluoropiperidine~10.5-0.7Inductive effect is attenuated by distance (3 bonds away).
4-Fluoropiperidine~10.8-0.4Weakest inductive effect at this position (4 bonds away).

Note: pKa values are approximate and can vary based on experimental conditions and substitution on the nitrogen. Data synthesized from principles discussed in cited literature.[6]

This ability to precisely tune basicity is a key strategy for medicinal chemists. For instance, reducing a high pKa can mitigate cardiovascular risks associated with hERG binding and improve oral absorption and bioavailability.[5][8]

Lipophilicity (LogP & LogD): A Counterintuitive Effect

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug discovery, affecting everything from membrane permeability to metabolic stability.[9][10] While fluorine is highly electronegative, its effect on lipophilicity is not straightforward.

LogP vs. LogD: A Critical Distinction

  • LogP (Partition Coefficient) measures the lipophilicity of the neutral form of a molecule.

  • LogD (Distribution Coefficient) measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an ionizable compound like piperidine, LogD is the more physiologically relevant parameter.[11]

The Causality: The introduction of a single fluorine atom often decreases the lipophilicity of aliphatic systems like piperidines. This is because the highly polarized C-F bond can engage in favorable interactions with water, and the reduced basicity (lower pKa) means that at physiological pH (7.4), a larger fraction of the molecule exists in its more water-soluble, protonated form.[3][12]

CompoundCalculated LogP (Neutral)Expected LogD at pH 7.4Implication
N-Methylpiperidine~1.8LowHighly basic, mostly protonated at pH 7.4.
N-Methyl-4-fluoropiperidine~1.6Higher than parentpKa is lowered, increasing the fraction of the neutral, more lipophilic species at pH 7.4.

Note: Values are illustrative to demonstrate the concept.

This modulation allows chemists to escape "lipophilicity creep"—the common pitfall of increasing potency by adding lipophilic groups, which often leads to poor pharmacokinetic profiles.[9]

Conformational Control: The Power of Stereoelectronics

Beyond simple steric effects, fluorine exerts powerful stereoelectronic control over the piperidine ring's conformation, primarily through hyperconjugation and electrostatic interactions.[13]

The Axial Preference: Contrary to the expectation that substituents prefer the sterically less hindered equatorial position, fluorine on a piperidine ring often shows a preference for the axial position.[7][14] This phenomenon is driven by stabilizing interactions:

  • Hyperconjugation: An interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the axial C-F bond (σ*_CF). This delocalization of electron density stabilizes the axial conformer.

  • Charge-Dipole Interactions: In the protonated state, the electrostatic attraction between the positive charge on the nitrogen (N+-H) and the partial negative charge on the axial fluorine provides significant stabilization.[7][15]

This conformational locking can be exploited to pre-organize a molecule into its bioactive conformation for optimal target binding.[4]

Conformational equilibrium of 3-fluoropiperidine.

Chapter 2: Experimental Determination of Physicochemical Properties

Accurate experimental data is non-negotiable for building robust structure-activity relationships (SAR). The following protocols are self-validating systems for determining pKa and LogD.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains one of the most reliable and accessible methods for pKa determination.[16][17] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

  • Sample Preparation: Prepare a 1 mM solution of the fluorinated piperidine hydrochloride salt in deionized water.[18] If the free base is used, make the solution acidic (pH 1.8-2.0) with a known volume of 0.1 M HCl.[16]

  • Ionic Strength Adjustment: Add potassium chloride (KCl) to the solution to maintain a constant ionic strength (e.g., 0.15 M), which minimizes fluctuations in activity coefficients.[16]

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.[18][19]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., to pH > 12).[19]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.

G prep Prepare 1mM Sample (Adjust to pH ~2 with HCl) titrate Titrate with Standardized 0.1M NaOH prep->titrate record Record pH vs. Volume of NaOH Added titrate->record plot Plot pH vs. Volume Curve record->plot analyze Determine Equivalence Point (1st Derivative Peak) plot->analyze pka Calculate pKa (pH at 1/2 Equivalence Volume) analyze->pka

Workflow for pKa determination by potentiometric titration.
Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the gold-standard for determining lipophilicity.[20] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the buffer and allowing the layers to separate. Similarly, pre-saturate the buffer with n-octanol. This ensures thermodynamic equilibrium.[20]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1:1 v/v).[10] The final concentration of the compound should be low enough to avoid solubility issues.

  • Equilibration: Shake the vial vigorously for a fixed period (e.g., 1-2 hours) to ensure the compound has fully partitioned between the two phases and reached equilibrium.[10]

  • Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the aqueous and octanol layers.[10]

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically LC-MS/MS, against a calibration curve.[21]

  • Calculation: Calculate the LogD₇.₄ using the following equation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Guide to Conformational Analysis using NMR Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the conformational preferences of fluorinated piperidines in solution.[22]

  • ¹H NMR: The coupling constants (³J values) between vicinal protons can provide dihedral angle information via the Karplus equation, helping to define the ring's chair conformation.

  • ¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is highly informative. The key measurement is the vicinal coupling constant between fluorine and adjacent protons (³J_HF). A large coupling constant (~25-35 Hz) is indicative of an anti-periplanar (180°) relationship, which typically corresponds to an axial fluorine and an axial proton. A small coupling constant (~5-15 Hz) suggests a gauche relationship, consistent with an equatorial fluorine.[7]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can detect through-space proximity between atoms. For example, observing a strong NOE between an axial fluorine and other axial protons (at positions 3 and 5) provides definitive evidence for its axial orientation.

Causality in Analysis: By integrating the data from these experiments, a scientist can build a comprehensive and self-validating model of the dominant conformation in solution, directly linking the stereoelectronic effects of the fluorine atom to the molecule's three-dimensional structure.[23]

Conclusion

The strategic fluorination of piperidines is a nuanced yet powerful approach in modern drug discovery. By understanding the fundamental physicochemical principles—the inductive effects on pKa, the complex interplay governing LogD, and the stereoelectronic forces that dictate conformation—researchers can move beyond trial-and-error and into the realm of rational molecular design. The robust experimental protocols detailed herein provide the means to validate these designs, ensuring that the journey from concept to candidate is built on a foundation of solid scientific data.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • O'Hagan, D. (2008). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (Date N/A). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Jørgensen, L., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Drug Hunter. (2020). Why LogD Matters / ΔLogD Cheat Sheet. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives.... Available at: [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Al-Dias, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • ACS Publications. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Available at: [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry: a review of the C–F bond. Royal Society of Chemistry. Available at: [Link]

  • Creative Bioarray. (Date N/A). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available at: [Link]

  • Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • SciSpace. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Hunter, M. W., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Center for Biotechnology Information. Available at: [Link]

  • ACD/Labs. (Date N/A). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Available at: [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

  • Lejan Team. (Date N/A). Experiment 5 Potentiometric Titration (pH meter). Available at: [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available at: [Link]

  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available at: [Link]

  • Vrije Universiteit Amsterdam. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • Domainex. (Date N/A). Shake Flask LogD. Available at: [Link]

Sources

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid synthesis pathway.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoroethyl group onto the piperidine nitrogen can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2][3][4] This document details two primary retrosynthetic approaches, offering step-by-step protocols, mechanistic insights, and discussions on the rationale behind experimental choices. The content is structured to provide researchers and drug development professionals with a practical and in-depth understanding of the synthesis of this important scaffold.

Introduction: The Significance of the Trifluoroethyl Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6][7] Modifications to the piperidine core are a cornerstone of modern drug design, aiming to optimize potency, selectivity, and pharmacokinetic profiles.[2] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has emerged as a powerful strategy in medicinal chemistry.[3]

The trifluoromethyl group and related fluorinated alkyl chains can confer several advantageous properties to a drug molecule, including:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes the trifluoroethyl group resistant to oxidative metabolism, often leading to an increased in vivo half-life of the compound.

  • Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving oral bioavailability.

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid serves as a key intermediate for the synthesis of a variety of more complex molecules, allowing for the exploration of new chemical space in drug discovery programs targeting CNS disorders, pain management, and other therapeutic areas.

Retrosynthetic Analysis and Strategic Planning

Two primary retrosynthetic strategies for the synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid are presented. The choice of pathway may depend on the availability of starting materials, scalability, and the desired purity of the final compound.

G Target [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid IntermediateA Ethyl [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetate Target->IntermediateA Hydrolysis IntermediateB Ethyl piperidin-4-ylacetate IntermediateA->IntermediateB N-Trifluoroethylation IntermediateC 1-(2,2,2-Trifluoroethyl)piperidin-4-one IntermediateA->IntermediateC Chain Elongation StartingA Piperidin-4-ylacetic acid or its ester IntermediateB->StartingA Esterification (if needed) TrifluoroethylatingAgent CF3CH2-X IntermediateB->TrifluoroethylatingAgent StartingB Piperidin-4-one IntermediateC->StartingB N-Trifluoroethylation ChainElongationReagents Chain Elongation Reagents (e.g., Wittig) IntermediateC->ChainElongationReagents

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: N-Alkylation of a Pre-functionalized Piperidine

This is often the more direct and convergent approach, involving the initial preparation of a piperidine-4-acetic acid derivative followed by the crucial N-alkylation step.

Step 1: Synthesis of Ethyl piperidin-4-ylacetate

The synthesis of the key intermediate, ethyl piperidin-4-ylacetate, can be achieved from commercially available starting materials. A common precursor is isonipecotic acid (piperidine-4-carboxylic acid).

G IsonipecoticAcid Isonipecotic Acid EthylIsonipecotate Ethyl isonipecotate IsonipecoticAcid->EthylIsonipecotate Esterification (EtOH, SOCl2) TargetEster Ethyl piperidin-4-ylacetate EthylIsonipecotate->TargetEster Arndt-Eistert Homologation or similar C1 extension

Caption: Synthesis of Ethyl piperidin-4-ylacetate.

Experimental Protocol: Esterification of Isonipecotic Acid [8]

  • Suspend isonipecotic acid (1 equivalent) in absolute ethanol (approximately 5-10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-4 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl isonipecotate.

Note: The Arndt-Eistert homologation or other chain extension methodologies can be employed to convert the ester at the 4-position to the desired acetic acid ester.

A more direct, albeit potentially more expensive, route is to start from commercially available [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.

Experimental Protocol: Esterification and Deprotection [9]

  • Dissolve [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

  • Upon completion, neutralize the reaction and extract the Boc-protected ester.

  • Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield ethyl piperidin-4-ylacetate.

Step 2: N-Trifluoroethylation

The introduction of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen is a critical step. This is typically achieved via nucleophilic substitution using a reactive trifluoroethylating agent.

G StartingEster Ethyl piperidin-4-ylacetate ProductEster Ethyl [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetate StartingEster->ProductEster 2,2,2-Trifluoroethyl triflate, Base (e.g., DIPEA), Solvent (e.g., DCM)

Caption: N-Trifluoroethylation of Ethyl piperidin-4-ylacetate.

Experimental Protocol: N-Alkylation

  • Dissolve ethyl piperidin-4-ylacetate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar reactive species (1.1-1.3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated ester.

Step 3: Hydrolysis to the Final Product

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Ester Hydrolysis [10]

  • Dissolve the ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (1 equivalent) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid.

Pathway II: Building the Acetic Acid Side Chain

An alternative strategy involves first preparing the N-substituted piperidinone, followed by the construction of the acetic acid moiety at the 4-position.

Step 1: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

This intermediate is synthesized by the N-alkylation of commercially available piperidin-4-one.

Experimental Protocol: N-Alkylation of Piperidin-4-one

  • Follow a similar N-alkylation protocol as described in Section 3.2, using piperidin-4-one as the starting material.

  • Purification by column chromatography will yield the desired N-substituted piperidinone.

Step 2: Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes, which can then be further functionalized.[1][2][11][12]

G Piperidinone 1-(2,2,2-Trifluoroethyl)piperidin-4-one WittigProduct Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-ylidene]acetate Piperidinone->WittigProduct Wittig Reagent (e.g., (EtO)2P(O)CH2CO2Et, NaH) ReducedProduct Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate WittigProduct->ReducedProduct Reduction (e.g., H2, Pd/C) FinalAcid [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid ReducedProduct->FinalAcid Hydrolysis

Caption: Synthesis via the Wittig Reaction Pathway.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 1-(2,2,2-trifluoroethyl)piperidin-4-one (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-ylidene]acetate.

Step 3: Reduction and Hydrolysis

The exocyclic double bond of the α,β-unsaturated ester is then reduced, followed by hydrolysis of the ester to the final product.

Experimental Protocol: Reduction and Hydrolysis

  • Dissolve the unsaturated ester from the previous step in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The resulting saturated ester can then be hydrolyzed to the final carboxylic acid using the procedure described in Section 3.3.

Quantitative Data Summary

StepReactantsProductsTypical Yield (%)
Pathway I
1aIsonipecotic acid, Ethanol, SOCl2Ethyl isonipecotate90-95[8]
1b[1-(Boc)piperidin-4-yl]acetic acid, EtOH, H+Ethyl [1-(Boc)piperidin-4-yl]acetate>90
2Ethyl piperidin-4-ylacetate, CF3CH2OTfEthyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate70-85
3Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate, LiOH[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid>90
Pathway II
1Piperidin-4-one, CF3CH2OTf1-(2,2,2-Trifluoroethyl)piperidin-4-one75-90
21-(2,2,2-Trifluoroethyl)piperidin-4-one, (EtO)2P(O)CH2CO2EtEthyl [1-(2,2,2-trifluoroethyl)piperidin-4-ylidene]acetate60-80
3Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-ylidene]acetate, H2, Pd/CEthyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate>95
4Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate, LiOH[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid>90

Note: Yields are estimates and can vary based on reaction conditions and scale.

Conclusion

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid can be effectively achieved through multiple synthetic routes. The choice between N-alkylation of a pre-functionalized piperidine (Pathway I) and the construction of the side chain on a pre-formed N-substituted piperidinone (Pathway II) will depend on factors such as starting material availability, cost, and desired scale. Both pathways utilize well-established and reliable chemical transformations. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable building block for the development of novel therapeutics.

References

  • PubMed. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • PubMed Central. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Comparison of Traditional and Altern
  • ResearchGate. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Methoxyethyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Retrieved from [Link]

  • PubChem. (n.d.). (2Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)acetic acid. Retrieved from [Link]

Sources

A Technical Guide to the Identification of Potential Therapeutic Targets for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide delineates a comprehensive, multi-pronged strategy for the identification and validation of therapeutic targets for the novel chemical entity, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. Direct pharmacological data for this specific molecule is not publicly available; therefore, this document establishes a robust investigational framework rooted in structural analogy, computational prediction, and empirical biochemical and cellular methodologies. By analyzing the core piperidine-4-yl-acetic acid scaffold, a known γ-aminobutyric acid (GABA) analogue, and the influence of the N-trifluoroethyl moiety, we prioritize hypothesized target classes within the central nervous system. We subsequently detail a logical, field-proven workflow, combining unbiased, proteome-wide screening techniques with hypothesis-driven secondary assays to deconvolve the molecule's mechanism of action. This guide provides not only the strategic rationale but also actionable, step-by-step protocols for compound-centric chemical proteomics and cellular target engagement assays, forming a self-validating system for hit identification and confirmation.

Introduction: Structural Analysis and Rationale

The compound [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a synthetic small molecule featuring two key pharmacophoric elements: the piperidin-4-yl-acetic acid core and the N-(2,2,2-Trifluoroethyl) substituent. Understanding the likely contribution of each is paramount to designing an efficient target discovery campaign.

  • The GABA Analog Core: The piperidine-4-yl-acetic acid backbone is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] A deficiency in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and pain.[1][2] While this structural similarity suggests an interaction with the GABAergic system (e.g., GABA receptors, transporters), it is crucial to note that many GABA analogs, such as gabapentin and pregabalin, do not act directly on GABA receptors but rather on other targets like voltage-gated calcium channels.[3] The piperidine moiety itself is a privileged scaffold found in over twenty classes of pharmaceuticals, targeting a wide array of proteins including enzymes, GPCRs, and ion channels.[4][5]

  • The N-Trifluoroethyl Substituent: The addition of a trifluoroethyl group to the piperidine nitrogen dramatically alters the molecule's physicochemical properties. The trifluoromethyl group (-CF3) is a strong electron-withdrawing moiety that is highly prevalent in modern drug design.[6][7] Its inclusion can significantly increase metabolic stability, modulate lipophilicity to potentially enhance blood-brain barrier penetration, and alter the pKa of the piperidine nitrogen, thereby influencing binding affinity and selectivity for its target(s).[8][9] For instance, a structurally related compound was identified as a potent inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), demonstrating that this scaffold is not limited to classical neuroscience targets.[10]

This initial analysis compels a dual-pronged approach: a hypothesis-driven investigation into GABAergic and related CNS targets, and an unbiased, proteome-wide screen to uncover novel or unexpected interactions.

Strategic Framework for Target Identification

A successful target deconvolution campaign must be systematic and incorporate orthogonal methods to ensure the validity of any identified "hits." Our proposed strategy is built on a logical progression from broad, unbiased discovery to specific, high-confidence validation.

dot

Caption: Overall workflow for target identification and validation.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

The most robust method for identifying targets without preconceived bias is compound-centric chemical proteomics (CCCP).[11] This approach uses an immobilized version of the small molecule to "fish" for its binding partners directly from a complex biological mixture, such as a cell or tissue lysate.[12][13]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the core steps for identifying protein interactors. The causality behind this choice is its power to physically isolate binding partners, providing direct evidence of an interaction that can be subsequently validated.[14]

A. Probe Synthesis and Immobilization:

  • Rationale: To perform affinity chromatography, the compound must be tethered to a solid support (e.g., agarose or magnetic beads). A linker must be chemically introduced onto the molecule at a position that does not interfere with its putative binding interactions. For [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, the carboxylic acid moiety is the ideal attachment point, as it allows the core scaffold to remain accessible.

  • Synthesis: Activate the carboxylic acid of the parent compound using a standard coupling reagent (e.g., EDC/NHS).

  • Coupling: React the activated ester with an amine-functionalized linker, which is then coupled to NHS-activated sepharose or magnetic beads.

  • Self-Validation Control: Synthesize a "control" resin using a structurally similar but biologically inactive analog. If an inactive analog is not available, a "mock" resin derivatized only with the linker serves as a crucial control to identify and subtract non-specific binders.

B. Affinity Chromatography:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells or rodent brain tissue). Ensure the lysis buffer is compatible with maintaining protein structure and function (e.g., non-denaturing detergents, protease/phosphatase inhibitors).

  • Incubation: Incubate the lysate with the compound-derivatized beads and the control beads in parallel at 4°C for 2-4 hours to allow for binding equilibrium.

  • Competitive Elution (Optional but Recommended): To increase confidence in specific binders, perform a pre-incubation step where the lysate is mixed with a high concentration of the free, non-immobilized compound before adding it to the beads. True binding partners will be competed off, showing a reduced signal in the final analysis.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or, more elegantly, by competitive elution with a high concentration of the free compound.

C. Protein Identification by LC-MS/MS:

  • Sample Prep: Eluted proteins are separated by SDS-PAGE, and the gel is stained. Excise protein bands, or process the entire eluate via in-solution digestion, using trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will sequence the peptides.

  • Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental peptide fragmentation spectra against a protein database (e.g., UniProt) to identify the proteins present in the eluate.

D. Data Analysis and Hit Prioritization:

  • Quantitative Comparison: Use a label-free quantification (LFQ) or stable isotope labeling (SILAC) approach to compare protein abundance between the experimental (compound) and control pull-downs.

  • Hit Criteria: A high-confidence "hit" is a protein that is significantly enriched on the compound beads compared to the control beads and whose binding is significantly reduced in the competitive elution experiment.

  • Bioinformatics: Analyze the list of prioritized hits for pathway enrichment, cellular localization, and known disease associations to build a biological rationale for further investigation.

Phase 2: Hypothesis-Driven Screening

Parallel to the unbiased approach, structure-based hypotheses should be tested. Given the GABA-analog core, a focused screening against targets implicated in neurotransmission is a logical and cost-effective strategy.

  • In Silico Prediction: Utilize target prediction software (e.g., SwissTargetPrediction, PASS) which compares the compound's structure to databases of known ligands.[15] This can generate a preliminary list of likely protein classes to investigate.

  • Focused Panel Screening: Submit the compound to commercial or academic screening panels. This provides rapid functional data across dozens or hundreds of related targets.

Recommended Screening Panel Rationale Potential Targets
Neurotransmitter Receptors The GABA-like scaffold is the primary driver for this hypothesis.GABA-A, GABA-B receptors, Glycine receptors, Opioid receptors.[16][17]
Neurotransmitter Transporters Many CNS drugs modulate neurotransmitter reuptake.GAT1-4, DAT, SERT, NET.
Voltage-Gated Ion Channels The mechanism of action for established GABA analogs like Gabapentin.[3]α2δ subunit of CaV channels, NaV channels, KV channels.
Enzyme Panels Piperidine derivatives are known to inhibit various enzymes.[18]Acetylcholinesterase, Urease, Secretory Glutaminyl Cyclase.[18][19]

Phase 3: Orthogonal Target Validation

Any hit, whether from proteomics or panel screening, must be validated in a cellular context to confirm meaningful engagement. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[20]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21][22] This allows for the direct measurement of target engagement inside intact cells, providing crucial evidence that the compound reaches and binds its target in a physiological environment.[23]

dot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

A. Melt Curve Generation:

  • Cell Culture: Grow the relevant cells (e.g., SH-SY5Y) to ~80% confluency.

  • Treatment: Treat cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[24]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[24]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of the specific target protein in each sample using Western blotting or another sensitive protein detection method like ELISA.

  • Plotting: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. The resulting sigmoidal curve is the "melt curve." A shift of this curve to the right in the compound-treated samples indicates target stabilization and therefore, engagement.

B. Isothermal Dose-Response (ITDR):

  • Rationale: To determine the potency of target engagement in cells, a dose-response experiment is performed at a single, fixed temperature.

  • Procedure: Select a temperature from the melt curve where there is a significant difference in protein stability between the vehicle and compound-treated groups (e.g., ~50-75% of the protein has aggregated in the vehicle group).

  • Treatment: Treat cells with a range of compound concentrations (e.g., 0.1 nM to 100 µM).

  • Heating & Analysis: Heat all samples at the single pre-determined temperature and process as described above.

  • EC50 Determination: Plot the amount of soluble target protein as a function of compound concentration to determine the EC50 for target engagement.

A successful CETSA result provides powerful, direct evidence of a drug-target interaction within the complex milieu of a living cell, serving as a critical validation step before committing to more extensive functional studies and lead optimization.

Conclusion and Future Directions

The strategy outlined in this guide provides a rigorous and comprehensive pathway to identify and validate the therapeutic targets of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. By integrating structure-based hypotheses with unbiased chemical proteomics and confirming hits with cellular target engagement assays, researchers can build a high-confidence dossier on the compound's mechanism of action. Positive validation of a target opens the door to subsequent functional assays to determine whether the compound acts as an agonist, antagonist, or modulator, ultimately defining its therapeutic potential and guiding the next phase of drug development.

References

  • Aziz-ur-Rehman, Siddiqa, A., Abbasi, M. A., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(4). Available at: [Link]

  • Baviskar, A. T., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]

  • Baimbetova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 62-70. Available at: [Link]

  • Siddiqa, A., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(4). Available at: [Link]

  • Wang, X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(19), 4785-4803. Available at: [Link]

  • Patsnap. (2023). What are the therapeutic candidates targeting GABAA? Patsnap Synapse. Available at: [Link]

  • Ahmad, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 42(5), 2269-2283. Available at: [Link]

  • Buckle, D. R., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • Kharitonov, D. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Muchiri, R. N., & van Breemen, R. B. (2021). Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products. Mass Spectrometry Reviews, 40(3), 186-203. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Ivanova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6933. Available at: [Link]

  • Ghose, A., et al. (2023). GABA Receptor. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Knutson, S. K., et al. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, for the Treatment of Cancer. Journal of Medicinal Chemistry, 60(21), 8763-8777. Available at: [Link]_

  • Wang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(5), 756-770. Available at: [Link]

  • Dias, L. C., & Tormena, C. F. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8196. Available at: [Link]

  • Baimbetova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1163-1175. Available at: [Link]

  • Annis, D. A., et al. (2023). Affinity selection mass spectrometry (AS-MS) as a tool to accelerate drug discovery efforts. Journal of Mass Spectrometry, 58(Suppl 1), e4972. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Saxena, A. K., & Kumar, S. (2018). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Drug Discovery Today, 23(1), 17-26. Available at: [Link]

  • Dias, L. C., & Tormena, C. F. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8196. Available at: [Link]

  • Kumar, A., & Singh, P. (2010). An update on GABA analogs for CNS drug discovery. Expert Opinion on Therapeutic Patents, 20(8), 1087-1099. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]

  • Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(14), e4747. Available at: [Link]

  • Almeida, L. G., & Cass, Q. B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1374567. Available at: [Link]

  • Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(15), 5707. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Szymańska, E. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(24), 2605-2615. Available at: [Link]

  • ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Boonstra, E., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1361. Available at: [Link]

  • LCGC International. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Available at: [Link]

  • Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 626-638. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2626-2634. Available at: [Link]

  • Burkhart, J. L., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 565-572. Available at: [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from safety data for structurally related compounds and general principles of chemical safety. As of the date of publication, a comprehensive, peer-reviewed safety data sheet (SDS) for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (CAS No. 909483-33-0) is not publicly available. The recommendations herein are based on an inferential hazard assessment of its constituent functional groups: a piperidine ring, a trifluoroethyl group, and a carboxylic acid moiety. Users must exercise extreme caution and should perform their own risk assessment before handling this compound. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: Understanding the Compound

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a substituted piperidine derivative that has gained interest in medicinal chemistry and drug development. Its structure combines a basic piperidine scaffold, known to be a common feature in many biologically active molecules, with a trifluoroethyl group and a carboxylic acid side chain. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, making it a versatile building block in organic synthesis.[2]

Given its potential applications in pharmaceutical research, a thorough understanding of its safety and handling is paramount for the protection of laboratory personnel. This guide provides a detailed overview of the inferred hazards, recommended handling procedures, and emergency responses associated with this compound.

Inferred Hazard Identification and Classification

Based on the analysis of its functional groups, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid should be treated as a hazardous substance. The primary hazards are anticipated to stem from the piperidine core, with contributions from the trifluoroethyl and carboxylic acid functionalities.

  • Piperidine Moiety: Piperidine itself is classified as a highly flammable liquid and is toxic by inhalation and in contact with skin.[3][4] It is also known to cause severe skin burns and eye damage.[5][6] N-alkylation, as in the case of the topic compound, may modulate this toxicity, but a precautionary approach assuming similar hazards is warranted.

  • Trifluoroethyl Group: Fluorinated organic compounds, such as trifluoroethanol, can cause respiratory irritation.[7] A significant concern with highly fluorinated compounds is their thermal decomposition, which can release toxic and corrosive gases, including hydrogen fluoride (HF).[8]

  • Carboxylic Acid Moiety: While the acetic acid group is generally less hazardous than the other components, it can still cause skin and eye irritation.[9]

Based on this analysis, the following GHS classifications are inferred for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid:

Hazard Class Inferred Classification Rationale
Acute Toxicity, Oral Category 4Harmful if swallowed, based on piperidine toxicity.[4]
Acute Toxicity, Dermal Category 3Toxic in contact with skin, based on piperidine toxicity.[5]
Acute Toxicity, Inhalation Category 3Toxic if inhaled, based on piperidine toxicity.[5]
Skin Corrosion/Irritation Category 1BCauses severe skin burns, based on piperidine's corrosive nature.[4]
Serious Eye Damage/Irritation Category 1Causes serious eye damage, based on piperidine's corrosive nature.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[11] Double gloving is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[12]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[13] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[13]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[11] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling and Storage

Handling
  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe dust, vapor, or mist.[14]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring the substance.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the compound.[14]

Storage
  • Container: Store in a tightly closed, properly labeled container.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[15]

  • Segregation: Store separately from oxidizing agents and strong acids.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

A detailed spill response workflow is outlined below. Only trained personnel with the appropriate PPE should clean up spills.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure (Trained Personnel Only) cluster_Final_Steps Final Steps Evacuate Evacuate immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Assess Assess the spill size and associated hazards Alert->Assess PPE Don appropriate PPE (respirator, goggles, face shield, chem-resistant gloves, lab coat) Assess->PPE Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Neutralize For larger spills, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acid) Contain->Neutralize Collect Carefully collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area with a suitable solvent Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose Restock Restock spill kit Dispose->Restock Report File an incident report Restock->Report

Caption: Workflow for responding to a spill of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16] Avoid using a solid stream of water as it may scatter the material.

  • Hazards from Combustion: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for an amide coupling reaction using [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. This protocol integrates the safety and handling precautions discussed in this guide.

Objective: To synthesize an N-aryl amide derivative of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Materials:

  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

  • Aniline (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Nitrogen or argon line

Procedure:

  • Preparation: In a certified chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a septum.

  • Reagent Addition:

    • To the flask, add [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (1.0 eq).

    • Add anhydrous DMF via syringe.

    • Stir the mixture until the acid is fully dissolved.

    • Add the aniline derivative (1.1 eq).

    • Add HATU (1.2 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 eq) dropwise via syringe.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen or argon atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide_Coupling_Workflow cluster_Preparation Preparation (in Fume Hood) cluster_Reaction_Setup Reaction Setup cluster_Reaction_Execution Reaction Execution cluster_Workup_Purification Work-up and Purification Prep Dry round-bottom flask with stir bar and septum Add_Acid Add [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Prep->Add_Acid Add_DMF Add anhydrous DMF Add_Acid->Add_DMF Add_Amine Add aniline derivative Add_DMF->Add_Amine Add_HATU Add HATU Add_Amine->Add_HATU Cool Cool to 0 °C Add_HATU->Cool Add_DIPEA Slowly add DIPEA Cool->Add_DIPEA Stir Warm to RT and stir for 12-24h under N2 Add_DIPEA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Filter and Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the amide coupling reaction.

Conclusion

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a valuable research chemical with a hazard profile that necessitates careful and informed handling. By understanding the risks associated with its constituent functional groups and adhering to the safety protocols outlined in this guide, researchers can minimize their exposure and work with this compound in a safe and responsible manner. Always prioritize safety, use appropriate engineering controls and personal protective equipment, and be prepared for emergencies.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from a representative Jubilant Life Sciences SDS for piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from a representative Chemos GmbH & Co.KG SDS for piperidine.
  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • AmericanBio. (2015, February 23). Safety Data Sheet: Piperidine.
  • Cambridge Isotope Laboratories, Inc. (2024, September 3). Safety Data Sheet: Piperidine (D11, 98%).
  • SimpleChem. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Retrieved from a representative chemical supplier's guide on trifluoroethanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from a representative Fisher Scientific SDS for a carboxylic acid.
  • Sdfine. (n.d.). Piperidine Hydrochloride Safety Data Sheet.
  • ResearchGate. (n.d.). Combustion and thermal decomposition of fluorinated polymers. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from a relevant ACS journal article on piperidine reactivity.
  • Ozone Secretariat. (n.d.). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Retrieved from [Link]

  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Retrieved from [Link]

  • University of Cambridge. (n.d.). Spill procedure: Clean-up guidance.
  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Spectral Analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid comprises a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 4-position with an acetic acid moiety.

Figure 1: Chemical structure of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is predicted to exhibit distinct signals corresponding to the protons of the trifluoroethyl group, the piperidine ring, and the acetic acid moiety. The electron-withdrawing nature of the trifluoroethyl group is expected to deshield the adjacent protons on the piperidine ring.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet-1H
Trifluoroethyl (-CH₂CF₃)3.0 - 3.4Quartet~92H
Piperidine (H2eq, H6eq)2.8 - 3.2Multiplet-2H
Piperidine (H2ax, H6ax)2.2 - 2.6Multiplet-2H
Acetic Acid (-CH₂COOH)2.2 - 2.5Doublet~72H
Piperidine (H3eq, H5eq)1.8 - 2.1Multiplet-2H
Piperidine (H4)1.6 - 1.9Multiplet-1H
Piperidine (H3ax, H5ax)1.3 - 1.6Multiplet-2H

Causality Behind Predicted Shifts:

  • The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.

  • The methylene protons of the trifluoroethyl group will be a quartet due to coupling with the three fluorine atoms.

  • The protons on the carbons adjacent to the nitrogen (H2 and H6) will be deshielded due to the inductive effect of the nitrogen and the trifluoroethyl group.

  • The protons of the acetic acid methylene group will appear as a doublet, coupled to the proton at the 4-position of the piperidine ring.

  • The remaining piperidine ring protons will appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethyl group will have a significant effect on the chemical shift of the adjacent carbon and will also exhibit C-F coupling.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Same as for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS at 0.00 ppm or residual solvent signal.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
Carboxylic Acid (-C OOH)175 - 180Singlet-
Trifluoromethyl (-C F₃)123 - 128Quartet~277
Trifluoroethyl (-C H₂CF₃)55 - 60Quartet~35
Piperidine (C2, C6)52 - 56Singlet-
Acetic Acid (-C H₂COOH)40 - 44Singlet-
Piperidine (C4)35 - 39Singlet-
Piperidine (C3, C5)30 - 34Singlet-

Causality Behind Predicted Shifts:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded carbon.

  • The trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant.

  • The methylene carbon of the trifluoroethyl group will also be a quartet with a smaller C-F coupling constant.

  • The piperidine carbons will appear in the aliphatic region, with C2 and C6 being the most deshielded among them due to their proximity to the nitrogen atom.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol for ESI-MS Acquisition
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A quadrupole or time-of-flight mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode is expected to be more sensitive due to the basic nitrogen atom.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: m/z 50-500.

Predicted Mass Spectrum Data
  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z = 226.1.

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom[1].

fragmentation M [M+H]⁺ m/z = 226.1 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 208.1 M->F1 F2 Loss of COOH [M+H - COOH]⁺ m/z = 181.1 M->F2 F3 α-cleavage Loss of CH₂COOH [C₇H₁₃F₃N]⁺ m/z = 168.1 M->F3 F4 Piperidine ring opening F3->F4

Figure 2: Predicted ESI-MS fragmentation pathway.

Interpretation of Fragmentation:

  • Loss of Water: A common fragmentation for carboxylic acids.

  • Loss of the Carboxyl Group: Decarboxylation can occur.

  • Alpha-Cleavage: The most characteristic fragmentation of N-alkyl piperidines involves the cleavage of the bond alpha to the nitrogen, leading to the loss of the acetic acid side chain.

  • Ring Opening: Subsequent fragmentation of the piperidine ring can lead to a variety of smaller fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. The predicted chemical shifts, coupling constants, and fragmentation patterns are based on established principles of spectroscopy and data from structurally related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules. Experimental verification of these predictions will be crucial for the definitive structural confirmation of this compound.

References

  • U.S. Patent No. 9,833,448 B2. (2017). Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • U.S. Patent No. 9,850,246 B2. (2017). Process for making CGRP receptor antagonists.
  • U.S. Patent No. 8,450,246 B2. (2013). Low resistivity contact to iron-pnictide superconductors.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • U.S. Patent No. 7,990,246 B2. (2011). Foil winding pulse transformer.
  • NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST WebBook. Retrieved from [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.
  • Chen, X., et al. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Journal of Mass Spectrometry, 42(9), 1145-1157.
  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1] Its favorable physicochemical properties and synthetic tractability make it a privileged scaffold in the design of novel bioactive agents.[2] The strategic introduction of a trifluoroethyl group onto the piperidine nitrogen can significantly modulate a molecule's lipophilicity, metabolic stability, and target engagement.[3] This guide provides a comprehensive technical overview of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a research chemical with considerable potential as a building block in the development of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and prospective applications, offering a roadmap for its utilization in contemporary drug discovery programs.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, targeting a wide spectrum of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's properties due to its strong electron-withdrawing nature.[3] The introduction of a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen is anticipated to:

  • Increase Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoroethyl group resistant to oxidative metabolism.

  • Modulate Basicity: The electron-withdrawing effect of the fluorine atoms reduces the basicity of the piperidine nitrogen, which can influence receptor binding and pharmacokinetic properties.

  • Enhance Lipophilicity: The trifluoroethyl group can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid combines these advantageous features, making it a highly attractive building block for the synthesis of novel chemical entities with therapeutic potential.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available ethyl piperidin-4-ylacetate. The key steps involve the formation of a trifluoroacetamide intermediate, followed by its reduction to the corresponding N-trifluoroethyl piperidine, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthetic_Pathway Ethyl piperidin-4-ylacetate Ethyl piperidin-4-ylacetate Intermediate_A Ethyl [1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetate Ethyl piperidin-4-ylacetate->Intermediate_A Amidation Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->Intermediate_A Intermediate_B Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate Intermediate_A->Intermediate_B Reduction Reducing_Agent Borane THF complex Reducing_Agent->Intermediate_B Final_Product [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Intermediate_B->Final_Product Saponification Hydrolysis NaOH (aq) Hydrolysis->Final_Product

Caption: Proposed synthetic route for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl [1-(2,2,2-trifluoroacetyl)piperidin-4-yl]acetate (Intermediate A)

  • To a solution of ethyl piperidin-4-ylacetate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a non-nucleophilic base such as triethylamine or Hünig's base (1.1 equivalents).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Trifluoroacetic anhydride (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic phase is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by flash column chromatography on silica gel provides the pure trifluoroacetamide intermediate.[4]

Step 2: Synthesis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (Intermediate B)

  • The trifluoroacetamide intermediate (1 equivalent) is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

  • A solution of a suitable reducing agent, such as borane THF complex (excess), is added slowly to the reaction mixture at 0 °C.

  • The reaction is then heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol.

  • The mixture is then acidified with HCl and stirred to hydrolyze any borane complexes.

  • The solvent is removed under reduced pressure, and the residue is basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried and concentrated to yield the N-trifluoroethyl piperidine intermediate.[4]

Step 3: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (Final Product)

  • The ethyl ester intermediate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An aqueous solution of a strong base, such as sodium hydroxide (e.g., 6 N NaOH, excess), is added to the solution.[4]

  • The reaction mixture is stirred at room temperature or gently heated until the saponification is complete.

  • The reaction mixture is then cooled and the alcohol is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of approximately 2-3 with a strong acid (e.g., HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Characterization

The structural integrity of the synthesized compound should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a quartet for the methylene protons of the trifluoroethyl group coupled to the fluorine atoms, along with characteristic multiplets for the piperidine ring protons and a singlet for the acetic acid proton.

    • ¹³C NMR: The spectrum would show characteristic peaks for the trifluoroethyl group (a quartet due to C-F coupling), the piperidine ring carbons, the methylene carbon of the acetic acid moiety, and the carbonyl carbon.[5][6]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺.[7]

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which would likely involve cleavage of the trifluoroethyl group and fragmentation of the piperidine ring.[8][9]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching vibrations.

Physicochemical Properties

The physicochemical properties of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not available, we can predict its properties based on closely related structures.

PropertyPredicted ValueReference
Molecular Formula C₉H₁₄F₃NO₂-
Molecular Weight 225.21 g/mol -
pKa (Piperidine Nitrogen) ~8.2[4]
LogP ~1.5 - 2.5[10]
Polar Surface Area (PSA) 49.3 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]

Research Applications and Future Directions

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a versatile building block that can be employed in the synthesis of a wide range of more complex molecules for various therapeutic applications.

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The introduction of the trifluoroethyl group can enhance blood-brain barrier permeability, making this an attractive scaffold for targeting neurological and psychiatric conditions.

  • Oncology: Piperidine derivatives have shown promise as anticancer agents.[5][11] This building block can be used to synthesize novel compounds that target key proteins involved in cancer cell proliferation and survival.

  • Infectious Diseases: The piperidine ring is present in a number of antiviral and antibacterial agents. This scaffold could be elaborated to develop new anti-infective therapies.

Experimental Workflow for Pharmacological Screening

A general workflow for the initial pharmacological evaluation of novel derivatives synthesized from [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is outlined below.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Target_Binding Target Binding Assays (e.g., Radioligand Binding, ELISA) Functional_Assays Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Target_Binding->Functional_Assays Confirm Mechanism ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Functional_Assays->ADME Promising Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->ADME In_Vivo In Vivo Efficacy and PK/PD Studies (Animal Models) ADME->In_Vivo Optimized Leads

Caption: A generalized workflow for the pharmacological screening of novel compounds.

This workflow begins with in vitro assays to determine the compound's affinity for its intended biological target and its functional activity in a cellular context.[11] Cytotoxicity assays are also crucial to assess the compound's safety profile.[5] Promising candidates would then progress to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate their drug-like properties. Finally, the most promising compounds would be tested in animal models to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Conclusion

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid represents a valuable and versatile chemical tool for medicinal chemists and drug discovery scientists. Its unique combination of a privileged piperidine scaffold and a property-modulating trifluoroethyl group makes it an ideal starting point for the synthesis of novel compounds with the potential for enhanced therapeutic efficacy and improved pharmacokinetic profiles. The synthetic strategies and screening paradigms outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising research chemical in their quest for new and improved medicines.

References

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). NIH. Retrieved February 4, 2026, from [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. (2016, October 14). ACS Publications. Retrieved February 4, 2026, from [Link]

  • (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). NIH. Retrieved February 4, 2026, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (n.d.). iris.unina.it. Retrieved February 4, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 4, 2026, from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. The synthetic strategy outlined herein is a robust two-step process commencing with the commercially available ethyl 2-(piperidin-4-yl)acetate. The protocol first details the N-alkylation of the piperidine ring with a highly reactive trifluoroethylating agent, followed by the saponification of the ethyl ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental procedures, explanations of the chemical principles, and characterization data.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring, particularly at the nitrogen atom, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, is a widely employed strategy in modern drug design to improve metabolic stability, modulate pKa, and enhance membrane permeability. This application note presents a reliable and scalable synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a key intermediate for the development of novel therapeutics.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a straightforward and efficient two-step sequence. The first critical step involves the nucleophilic substitution reaction between the secondary amine of ethyl 2-(piperidin-4-yl)acetate and 2,2,2-trifluoroethyl trifluoromethanesulfonate. The triflate leaving group ensures a high reaction rate and yield. The subsequent step is a standard ester hydrolysis under basic conditions to afford the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: N-Trifluoroethylation cluster_1 Step 2: Saponification A Ethyl 2-(piperidin-4-yl)acetate C Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate A->C Diisopropylethylamine (DIPEA) Dichloromethane (DCM) 0 °C to rt B 2,2,2-Trifluoroethyl trifluoromethanesulfonate B->C D [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid C->D Lithium Hydroxide (LiOH) Tetrahydrofuran (THF) / Water rt

Caption: Synthetic workflow for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Experimental Protocols

PART 1: Synthesis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (Intermediate 1)

Rationale: This step introduces the key trifluoroethyl group onto the piperidine nitrogen. 2,2,2-Trifluoroethyl trifluoromethanesulfonate is chosen as the alkylating agent due to the excellent leaving group ability of the triflate anion, which facilitates a rapid and clean reaction.[2] A non-nucleophilic hindered base, diisopropylethylamine (DIPEA), is used to neutralize the triflic acid generated during the reaction without competing in the alkylation. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the reactants. The reaction is initiated at a low temperature to control the initial exotherm.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
Ethyl 2-(piperidin-4-yl)acetate59184-90-6171.24 g/mol 5.00 g29.2 mmol
2,2,2-Trifluoroethyl trifluoromethanesulfonate6226-25-1232.11 g/mol 7.45 g32.1 mmol
Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 5.66 g (7.6 mL)43.8 mmol
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 150 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol 100 mL-
Brine--50 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol 10 g-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-(piperidin-4-yl)acetate (5.00 g, 29.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (7.6 mL, 43.8 mmol) to the stirred solution.

  • In a separate beaker, dissolve 2,2,2-trifluoroethyl trifluoromethanesulfonate (7.45 g, 32.1 mmol) in anhydrous dichloromethane (50 mL).

  • Add the triflate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate as a colorless oil.

PART 2: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid (Final Product)

Rationale: This final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation as it effectively hydrolyzes the ester with a low risk of side reactions.[3] A mixture of tetrahydrofuran and water is used as the solvent system to ensure the solubility of both the ester starting material and the hydroxide reagent.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate-253.26 g/mol 6.00 g23.7 mmol
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.96 g/mol 1.99 g47.4 mmol
Tetrahydrofuran (THF)109-99-972.11 g/mol 100 mL-
Water7732-18-518.02 g/mol 50 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46 g/mol ~50 mL-
Ethyl acetate141-78-688.11 g/mol 150 mL-
Brine--50 mL-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04 g/mol 10 g-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (6.00 g, 23.7 mmol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (1.99 g, 47.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl.

  • A white precipitate may form upon acidification.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a quartet for the -CH₂CF₃ protons, multiplets for the piperidine ring protons, a doublet for the -CH₂COOH protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carboxylic acid carbonyl carbon, a quartet for the -CH₂CF₃ carbon (due to C-F coupling), and signals corresponding to the carbons of the piperidine ring and the acetic acid methylene group.[4]

  • Mass Spectrometry (ESI-MS): The calculated exact mass for C₉H₁₄F₃NO₂ is 225.0977. The observed m/z should correspond to [M+H]⁺ (226.1050) in positive ion mode.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. The described methodology is efficient and utilizes commercially available starting materials, making it suitable for both small-scale laboratory synthesis and larger-scale production. The strategic introduction of the trifluoroethyl group onto the piperidine scaffold furnishes a valuable building block for the development of novel pharmaceutical agents with potentially enhanced properties.

References

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents.
  • Chinese Chemical Society. Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. [Link]

  • RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • MDPI. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Link]

  • ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields.... [Link]

  • Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • Thieme. 13C NMR Spectroscopy. [Link]

  • AccelaChemBio. 59184-90-6,Ethyl Piperidin-4-ylacetate. [Link]

  • From old alkylating agents to new minor groove binders. [Link]

Sources

Application Note: High-Purity Isolation of Piperidine Acetic Acid Derivatives via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Piperidine acetic acid derivatives (e.g., Ritalinic acid, 4-piperidineacetic acid) represent a critical scaffold in medicinal chemistry, serving as precursors for antihistamines, stimulants, and peptide mimetics. However, their purification presents a distinct "Zwitterionic Challenge."

Possessing both a basic secondary amine (


) and an acidic carboxyl group (

), these molecules exist as zwitterions at neutral pH. This results in:
  • High Polarity: Poor retention on standard C18 columns.

  • Solubility Paradox: Often insoluble in non-polar organic solvents but difficult to recover from aqueous buffers.

  • Peak Splitting: Slow interconversion between protonated, zwitterionic, and free-base forms can lead to broad or split peaks.

This guide details a robust, field-proven methodology for purifying these derivatives, moving beyond standard protocols to address their unique physicochemical behavior.

Method Development Strategy

Successful purification relies on manipulating the ionization state of the molecule to force interaction with the stationary phase. We employ a "pH-Switch Strategy" :

  • Acidic RP-HPLC (Proton-Lock): Lowering pH

    
     protonates the carboxyl group (
    
    
    
    ) and the amine (
    
    
    ). The molecule becomes a distinct cation, improving interaction with hydrophobic chains via ion-pairing or simply reducing the zwitterionic "water shell."
  • HILIC (Polar-Retention): If the molecule is too polar for RP-HPLC even at low pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain the charged species using an aqueous layer mechanism.

Decision Matrix: Column & Mode Selection

decision_tree Start Start: Analyte Assessment LogP Calculate LogP (at pH 2) Start->LogP HighLogP LogP > 0 (Moderate Hydrophobicity) LogP->HighLogP LowLogP LogP < 0 (Highly Polar) LogP->LowLogP C18_Acid Primary Method: C18 + 0.1% TFA/Formic Acid HighLogP->C18_Acid HILIC Secondary Method: HILIC (Bare Silica or Amide) High ACN Start LowLogP->HILIC Tail Peak Tailing or No Retention? C18_Acid->Tail Issues? MixedMode Alternative: Mixed-Mode Column (C18 + Cation Exchange) Tail->MixedMode Yes

Figure 1: Decision tree for selecting the stationary phase based on calculated hydrophobicity.

Protocol A: Reversed-Phase Purification (The Workhorse)

This protocol is effective for derivatives with lipophilic side chains (e.g., N-protected piperidines or esters).

Materials
  • Column: C18 (End-capped, base-deactivated), 5 µm, 100 Å. (e.g., Phenomenex Gemini or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA acts as an ion-pairing agent for the amine, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Detection: UV at 210–220 nm (Carboxyl/Amine absorption) or CAD (Charged Aerosol Detector) if no chromophore exists.

Analytical Scouting (Gradient)

Run a broad gradient to determine elution point.

  • Flow: 1.0 mL/min (for 4.6mm ID).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation:

    • Elution < 5 mins: Too polar. Switch to HILIC (Protocol B).

    • Elution > 5 mins: Proceed to Prep Scale-up.

Preparative Scale-Up

Critical Step: Sample Loading Piperidine acetic acids often precipitate when dissolved in pure DMSO and injected into an acidic aqueous stream.

  • Solvent: Dissolve sample in 50:50 Water:ACN (with 0.1% TFA). If insoluble, use minimal DMSO (<5% of total injection volume).

  • Loading Factor: For a 250 x 21.2 mm Prep column, inject 50–200 mg per run depending on separation resolution.

Quantitative Parameters:

ParameterAnalytical (4.6 mm)Preparative (21.2 mm)
Flow Rate 1.0 mL/min20.0 mL/min
Injection Vol. 10–20 µL500–2000 µL
Particle Size 3–5 µm5–10 µm
Threshold Slope > 1 mV/sSlope > 10 mV/s
Isolation & Salt Exchange

TFA forms a strong salt with the piperidine amine. If the free base or HCl salt is required:

  • Lyophilize fractions (TFA is volatile).

  • Redissolve in 1M HCl and relyophilize (repeat 2x) to exchange TFA counter-ion for Chloride.

Protocol B: HILIC Purification (For Polar Zwitterions)

Use this when the derivative is highly polar (e.g., unsubstituted piperidine acetic acid).

Materials
  • Column: HILIC Amide or Bare Silica (e.g., Waters BEH Amide, TSKgel Amide-80).

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).[2]

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in Water (Strong solvent).[1]

  • Buffer Importance: Do not use pure water. Ionic strength (10–20 mM) is required to mask silanols and prevent peak tailing of the amine.

Step-by-Step Workflow
  • Equilibration: HILIC columns require longer equilibration than RP. Flush with 20 column volumes of initial mobile phase (High Organic).

  • Gradient:

    • Start: 95% A (ACN) / 5% B (Buffer).

    • End: 60% A / 40% B over 20 mins.

    • Mechanism: Analyte elutes as the water layer on the silica surface thickens.

  • Sample Diluent: Crucial. Sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a water-rich sample will disrupt the HILIC partition mechanism, causing "breakthrough" (sample elutes at void volume).

Troubleshooting: The "Double Peak" Phenomenon

A common issue with piperidine derivatives is the appearance of two peaks for a pure compound.

  • Cause: Slow kinetics between the equatorial and axial conformers of the piperidine ring, or slow proton exchange at the nitrogen center near the pKa.

  • Diagnosis: Re-inject the collected fraction of "Peak 1". If it redistributes into "Peak 1" and "Peak 2", it is an equilibrium issue, not an impurity.

  • Solution:

    • Increase Temperature: Run column at 40°C–50°C to speed up interconversion kinetics, merging the peaks.

    • Buffer Concentration: Increase buffer strength (e.g., 20 mM Ammonium Acetate) to stabilize the ionization state.

Visualizing the Purification Workflow

workflow Crude Crude Mixture (Piperidine Derivative) Scouting Analytical Scouting (10-90% Gradient) Crude->Scouting Eval Evaluate Separation (Resolution > 1.5?) Scouting->Eval Eval->Scouting No (Optimize pH/Col) Prep Prep HPLC (Isocratic/Focused Gradient) Eval->Prep Yes Fractions Fraction Collection (Time/Slope Trigger) Prep->Fractions PostProcess Post-Processing (Lyophilization/Salt Exchange) Fractions->PostProcess

Figure 2: End-to-end workflow from crude mixture to isolated salt form.

References

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.[3][4] Link

  • Sielc Technologies. Separation of Zwitterions (Amino Acids) on Mixed-Mode Columns. Application Note. Link

  • Sigma-Aldrich. HPLC Analysis of Ritalinic Acid and Ritalin Enantiomers on Chirobiotic V2. Application Note. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

Sources

Application Notes & Protocols: Strategic Deployment of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern hit identification, offering an efficient alternative to high-throughput screening (HTS) for tackling challenging biological targets.[1][2] The success of an FBDD campaign hinges on the quality and diversity of its fragment library.[3][4] This guide details the strategic application of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a novel fragment designed to explore valuable three-dimensional chemical space. We provide an in-depth analysis of the fragment's unique chemical attributes, a robust synthetic protocol, and detailed methodologies for its use in primary screening campaigns using Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography. Furthermore, we outline a logical framework for hit validation and subsequent hit-to-lead optimization, leveraging the fragment's inherent vectors for chemical elaboration.

Introduction: The Rationale for a Superior Fragment

The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[5] The design of fragments has evolved beyond simple adherence to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3) to embrace greater three-dimensional (3D) complexity.[6][7][8] Fragments rich in sp³-hybridized centers provide superior shape diversity, enabling exploration of complex binding pockets often missed by flatter, aromatic-rich libraries.[6][9]

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid was conceived as a next-generation fragment embodying these advanced design principles. It integrates three key pharmacophoric features into a single, low-complexity molecule:

  • 3D Saturated Heterocycle: The piperidine ring provides a rigid, chair-like conformation, presenting substituents in well-defined spatial vectors.[10][11] This scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.

  • Trifluoroethyl Group: This moiety offers several advantages. The trifluoromethyl (CF₃) group can improve metabolic stability, enhance binding affinity through favorable interactions, and modulate pKa.[12] Importantly, the ¹⁹F nucleus provides a powerful and sensitive handle for NMR-based screening, as it offers a background-free spectral window.[13][14][15]

  • Carboxylic Acid: This functional group serves as a versatile interaction point (H-bond donor/acceptor, salt bridge formation) and provides a primary, synthetically tractable vector for fragment "growing" strategies.[1]

This combination of a 3D scaffold, a unique NMR handle, and a readily modifiable functional group makes [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid a highly valuable tool for FBDD campaigns.

Physicochemical & Structural Properties

A thorough understanding of a fragment's properties is critical for designing effective screening experiments and interpreting results.

PropertyValueSource/MethodRationale for FBDD
Molecular Formula C₉H₁₄F₃NO₂Crysdot LLCProvides elemental composition.
Molecular Weight 225.21 g/mol Crysdot LLCCompliant with the "Rule of Three" (MW < 300 Da).[4]
Calculated LogP (cLogP) ~1.5 - 2.0EstimatedBalances solubility and lipophilicity, adhering to "Rule of Three".
Topological Polar Surface Area (TPSA) 49.8 ŲEstimatedInfluences membrane permeability and solubility.
Hydrogen Bond Donors 1 (from COOH)CalculatedCompliant with the "Rule of Three" (≤ 3).[4]
Hydrogen Bond Acceptors 3 (from COOH, N)CalculatedCompliant with the "Rule of Three" (≤ 3).[4]
Rotatable Bonds 3CalculatedLow conformational flexibility increases binding efficiency.
3D Shape Non-flat, Spherical/GlobularPMI AnalysisProvides access to complex, non-planar binding sites.[6][8]

Synthesis Protocol

The following protocol describes a robust and scalable synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid from commercially available starting materials.

Diagram: Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Ethyl (piperidin-4-yl)acetate C Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate A->C DIPEA, DCM, 0°C to rt B 2,2,2-Trifluoroethyl triflate B->C D [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (Target Fragment) C->D LiOH, THF/H₂O, rt

Caption: Two-step synthesis of the target fragment.

Step 1: Synthesis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
  • Reagents & Setup: To a solution of ethyl (piperidin-4-yl)acetate (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title ester.

Causality: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the triflate reagent. DCM is an excellent solvent for this type of alkylation.

Step 2: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
  • Reagents & Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.1 M).

  • Reaction: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~4-5 using 1M HCl.

  • Isolation: A precipitate may form upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution three times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Self-Validation: The final product's identity and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS before its inclusion in the fragment library.

Application Protocols for Fragment Screening

This fragment is amenable to screening by multiple biophysical techniques. The choice of method depends on the nature of the target protein, available instrumentation, and desired throughput.

¹⁹F NMR-Based Screening (Ligand-Observed)

The presence of the CF₃ group makes ¹⁹F NMR an exceptionally powerful primary screening method.[14] It is highly sensitive, requires no isotopic labeling of the protein, and the large chemical shift dispersion allows for the screening of fragment cocktails, increasing throughput.[15][16]

Caption: Workflow for ¹⁹F NMR fragment screening.

  • Library Preparation: Prepare a stock solution of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid at 100 mM in d₆-DMSO. Create cocktails of 8-12 fluorinated fragments, with each fragment at a final concentration of 200-500 µM in the NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, 99.9% D₂O).

  • Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum for each cocktail. This serves as the reference ("ligand-only") spectrum.

  • Protein Screening: Add the target protein to each cocktail to a final concentration of 10-20 µM.

  • Data Acquisition: Acquire a second 1D ¹⁹F NMR spectrum in the presence of the protein.

  • Data Analysis & Hit Identification: Compare the "ligand-only" and "protein-present" spectra. A positive "hit" is identified by a significant change in the ¹⁹F signal of a fragment, such as:

    • Line broadening: The most common indicator of weak binding.

    • Chemical shift perturbation: A change in the signal's position.

    • Decrease in signal intensity.

  • Hit Deconvolution: For any cocktail that shows a hit, prepare individual samples of each fragment from that cocktail and re-screen against the protein to unambiguously identify the binding fragment.

  • Hit Validation: Confirm the hit by performing a dose-response titration, measuring the change in the ¹⁹F signal at increasing protein concentrations to estimate the dissociation constant (K_D).[17]

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free, real-time technique ideal for detecting the weak binding interactions characteristic of fragments.[18][19] It provides kinetic (kₐ, k_d) and affinity (K_D) data, making it invaluable for both primary screening and hit validation.

G A Immobilize Target Protein on Sensor Chip B Inject Fragment Solution (Association) A->B C Flow Buffer Only (Dissociation) B->C E Analyze Sensorgram (Binding Response & Kinetics) B->E D Regenerate Surface C->D C->E D->A

Caption: The cycle of an SPR experiment.

  • Assay Development: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a stable surface. The goal is a low-to-medium density surface to minimize mass transport effects.

  • System Priming: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO, pH 7.4).

  • Primary Screen: Inject [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid at a single high concentration (e.g., 200-1000 µM) over the target and reference flow cells.

  • Data Analysis: A positive hit is defined as a binding response on the target surface significantly above the reference surface and any bulk refractive index effects.

  • Hit Validation & Affinity Determination: For confirmed hits, perform a full kinetic analysis. Inject the fragment over a range of concentrations (e.g., from 0.1 x K_D to 10 x K_D, estimated from the primary screen) to generate dose-response curves.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Causality: A reference flow cell (e.g., a deactivated surface or one with an irrelevant protein) is essential to subtract non-specific binding and bulk solvent effects, preventing false positives.[20]

X-ray Crystallography Screening

X-ray crystallography provides the ultimate validation for a fragment hit by revealing the precise binding location and orientation within the target's structure.[21] This structural information is indispensable for guiding subsequent structure-based drug design.[22]

  • Crystal Preparation: Grow robust crystals of the target protein that diffract to a high resolution (ideally < 2.5 Å).

  • Soaking Solution Preparation: Prepare a solution of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be optimized to avoid crystal damage.[23]

  • Crystal Soaking: Transfer a protein crystal into the fragment-containing soaking solution.[24] Incubation times can vary from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect a diffraction dataset at a synchrotron source.

  • Structure Solution & Analysis: Solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps for new, unmodeled density corresponding to the bound fragment. A positive hit is confirmed when the fragment can be unambiguously modeled into the density.

Self-Validation: The quality of the final refined structure (R-work/R-free values) and the clarity of the electron density for the fragment provide internal validation of the binding event.

Hit Validation and Hit-to-Lead Optimization

A confirmed hit from a primary screen is not an endpoint, but a starting point.[19] The goal is to evolve the low-affinity fragment into a high-potency lead compound.

Orthogonal Hit Validation

It is critical to validate hits from a primary screen using an alternative biophysical or biochemical method to eliminate technique-specific artifacts. For example:

  • An SPR hit should be confirmed with NMR.

  • An NMR hit should be confirmed with a functional assay or SPR.

  • An X-ray crystallography hit is considered highly validated, but its affinity should still be quantified by SPR or ITC.

Ligand Efficiency (LE)

Ligand Efficiency is a key metric in FBDD used to prioritize fragments for optimization. It normalizes binding affinity for the size of the molecule.

LE = -RT ln(K_D) / N (where N is the number of non-hydrogen atoms)

A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid has 15 heavy atoms. A hypothetical K_D of 500 µM would yield an LE of ~0.31, marking it as a high-quality starting point.

Fragment Growing Strategy

"Fragment growing" is the most common hit-to-lead strategy, where the initial fragment is elaborated to make additional productive interactions with the target protein.[1][22] The structure of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid offers two primary vectors for growth, ideally guided by a co-crystal structure.

Caption: Primary vectors for hit-to-lead optimization.

  • Vector 1 (Carboxylic Acid): The acetic acid moiety is the most straightforward handle for growth. Amide coupling reactions can be used to append a diverse range of chemical groups designed to probe adjacent pockets identified in the X-ray structure.

  • Vector 2 (Piperidine Scaffold): If the crystal structure indicates available space around the piperidine ring itself, analogues can be synthesized. This could involve substitution on the ring or replacement of the trifluoroethyl group if that region of the pocket is not critical for binding but offers a vector towards another sub-pocket.

This iterative process of structural biology, synthetic chemistry, and affinity measurement is the engine of FBDD, capable of transforming a millimolar fragment into a nanomolar lead compound.

Conclusion

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a rationally designed fragment that offers significant advantages for modern FBDD campaigns. Its inherent 3D architecture, combined with a ¹⁹F NMR handle and versatile synthetic vectors, provides researchers with a powerful tool to probe challenging targets. The protocols and strategies outlined in this guide provide a comprehensive framework for its successful deployment, from initial screening to the critical hit-to-lead optimization phase, ultimately accelerating the path to novel therapeutics.

References

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Available at: [Link]

  • 2-(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)acetic acid. Crysdot LLC. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • NMR screening and hit validation in fragment based drug discovery. PubMed. Available at: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. Available at: [Link]

  • NMR-Fragment Based Virtual Screening: A Brief Overview. NIH National Center for Biotechnology Information. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. NIH National Center for Biotechnology Information. Available at: [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. NIH National Center for Biotechnology Information. Available at: [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. The Royal Society of Chemistry. Available at: [Link]

  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Design and NMR-Based Screening of LEF, a Library of Chemical Fragments with Different Local Environment of Fluorine. ACS Publications. Available at: [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]

  • NMR fragment screening. CureFFI.org. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. The Royal Society of Chemistry. Available at: [Link]

  • PMI analysis of potential fragments. A: Conformers of pyrrolidine... ResearchGate. Available at: [Link]

  • Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Charles River. Available at: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • Dry solutions for crystallography. Practical Fragments. Available at: [Link]

  • Fragment screening by ligand observed nmr. Bruker. Available at: [Link]

  • Piperidin-1-yl-acetic acid. PubChem. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Crystallographic Fragment Screening: Workflow & Tools. YouTube. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • DOx. Wikipedia. Available at: [Link]

  • Hit Discovery. Schrödinger, Inc. Available at: [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]

  • 3D-Shaped Fragments. Chemspace. Available at: [Link]

  • NMR-based fragment screening and hit identification: A, Schematic... ResearchGate. Available at: [Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. PubMed Central. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]

  • Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. ResearchGate. Available at: [Link]

  • Fluorine Fragment Library. Otava Chemicals. Available at: [Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]

Sources

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid as a synthetic building block.

[1]

Executive Summary & Strategic Value

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (CAS: 1159983-47-7) is a specialized bifunctional building block designed for modern drug discovery.[1] It bridges the gap between classical piperidine scaffolds and contemporary fluorine medicinal chemistry.[2]

Unlike standard N-alkyl piperidines, the N-(2,2,2-trifluoroethyl) moiety drastically alters the physicochemical profile of the molecule. This application note details its use as a physicochemical modulator , specifically for:

  • pKa Suppression: Lowering the basicity of the piperidine nitrogen to reduce lysosomal trapping and hERG channel inhibition.[2]

  • Metabolic Blocking: The trifluoroethyl group acts as a robust metabolic shield against N-dealkylation.[2]

  • Lipophilicity Tuning: introducing a dipole-stabilized fluorinated motif that enhances membrane permeability without the penalty of excessive lipophilicity.[2]

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertyData / ValueNote
IUPAC Name 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
CAS Number 1159983-47-7
Molecular Formula C₉H₁₄F₃NO₂
Molecular Weight 225.21 g/mol
pKa (Amine) ~5.4 (Estimated)Drastically lower than N-ethylpiperidine (~10.[1]4) due to electron-withdrawing CF₃.[1][2]
pKa (Acid) ~4.5Typical aliphatic carboxylic acid.[1][2]
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes; soluble in water at pH > 7.[2]
Stability HighResistant to oxidative N-dealkylation.[2]
Visualizing the Functional Zones

The molecule consists of three distinct functional zones, each serving a specific role in ligand design.

ChemicalStructurecluster_legendFunctional RolesCF3Trifluoroethyl Tail(Metabolic Shield & pKa Modulator)PipPiperidine Core(Scaffold/Linker)CF3->Pip N-AlkylationAcidCarboxylic Acid(Synthetic Handle)Pip->Acid C4-SubstitutiondescCF3: Lowers amine basicity (pKa ~5.4)Acid: Primary attachment point via Amide Coupling

Figure 1: Functional decomposition of the building block. The electron-withdrawing effect of the CF₃ group propagates through the ethyl linker to the nitrogen, suppressing its basicity.[2]

Application Protocols

Protocol A: Amide Coupling (General Usage)

Objective: To attach the [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetyl motif to an amine-bearing core scaffold (R-NH₂).[1]

Rationale: The carboxylic acid is sterically unhindered (primary alkyl), allowing for mild coupling conditions.[1][2] However, the basic nitrogen (even with reduced pKa) can interfere with certain activated esters if not handled correctly.[1][2] HATU is recommended for high efficiency and minimal racemization risk (though not applicable here as the center is achiral).[1][2]

Materials:

  • Acid: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (1.0 equiv)[1]

  • Amine: Target scaffold R-NH₂ (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF or DCM (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under N₂ atmosphere.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow.[2] Stir for 10 minutes to form the activated ester (O-At species).[1][2]

  • Amine Addition: Add the amine R-NH₂ (1.1 equiv).[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[2][3][4]

    • Checkpoint: The product peak [M+H]⁺ should correspond to (R-NH-CO-CH₂-Piperidine-CF₃).[1]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with sat.[2] NaHCO₃ (2x) to remove byproducts.[1][2]

    • Wash with brine (1x).[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Critical Note on Zwitterions: In protic solvents or during workup, the molecule may exist as a zwitterion.[2] Ensure the pH is adjusted (acidic for cation, basic for anion) during extraction to maximize recovery.[1][2]

Protocol B: Synthesis of the Building Block (In-House Preparation)

Context: If the specific CAS is unavailable, it can be synthesized from the commercially abundant Ethyl 2-(piperidin-4-yl)acetate .[1]

Mechanism: Direct alkylation with trifluoroethyl halides is sluggish.[2] The preferred route uses 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) for rapid, clean alkylation.

SynthesisRouteSMEthyl 2-(piperidin-4-yl)acetate(Starting Material)InterIntermediate EsterSM->Inter DIPEA, DCM0°C to RT, 2hReagentCF3CH2OTf(Triflate Reagent)Reagent->InterProductTarget Acid(Hydrolyzed)Inter->Product LiOH, THF/H2ORT, 4h

Figure 2: Synthetic pathway via Triflate alkylation.

Procedure:

  • Alkylation:

    • Dissolve Ethyl 2-(piperidin-4-yl)acetate (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM at 0°C.

    • Dropwise add 2,2,2-Trifluoroethyl triflate (1.1 equiv).[1] Caution: Triflate is a potent alkylator.[2]

    • Warm to RT and stir for 2 hours.

    • Quench with water, extract with DCM, and concentrate to yield the N-trifluoroethyl ester.[2]

  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1).[1][2]

    • Add LiOH.H₂O (2.0 equiv).[1][2] Stir at RT until TLC shows consumption of ester.[2]

    • Acidification: Carefully adjust pH to ~4-5 with 1M HCl.

    • Extraction: Extract with EtOAc (Note: The amino-acid might be water-soluble; if so, lyophilize the aqueous layer and desalt).

Case Study: Physicochemical Optimization

Scenario: A drug candidate containing an N-ethyl piperidine moiety shows high hERG inhibition (IC₅₀ = 1 µM) and poor metabolic stability (t₁/₂ = 15 min).[1][2]

Intervention: The medicinal chemist replaces the N-ethyl group with the N-(2,2,2-trifluoroethyl) group using this building block.

Outcome Analysis:

  • Basicity (pKa): The pKa drops from ~10.4 to ~5.4.[1][2]

    • Effect: At physiological pH (7.4), the nitrogen is largely unprotonated (neutral).[1][2] This reduces cation-pi interactions inside the hERG channel pore, often mitigating cardiotoxicity.[2]

  • Metabolism: The C-F bonds sterically and electronically deactivate the adjacent methylene group, blocking Cytochrome P450-mediated N-dealkylation.[2]

  • Permeability: The neutral state at pH 7.4 improves passive diffusion across the Blood-Brain Barrier (BBB).[1][2]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] [1][2]

    • Relevance: Foundational text on the "Fluorine Effect" and pKa modulation.[2]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews.[2]

    • Relevance: Discusses metabolic stability of trifluoroethyl amines.
  • BenchChem Protocols. (4-Methylpiperidin-1-yl)acetic acid derivatives.

    • Relevance: General protocols for piperidine acetic acid amide couplings.[2][5]

  • Sani, M., et al. (2007). Synthesis of fluorinated piperidines.[2] Tetrahedron.[2] [1][2]

    • Relevance: Synthetic methodologies for introducing fluoroalkyl groups to nitrogen heterocycles.[2][6][7]

Disclaimer: This document is for research and development purposes only. All syntheses should be performed by qualified personnel in a fume hood following standard safety protocols (MSDS).

Mastering Amide Bond Formation: Application Notes and Protocols for Coupling Reactions with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoroethyl Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The incorporation of a 2,2,2-trifluoroethyl group onto the piperidine nitrogen introduces unique electronic properties that can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The trifluoromethyl group is known to enhance metabolic stability and can influence molecular conformation.[3] Consequently, amides derived from [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid are of considerable interest in drug discovery for creating novel chemical entities with potentially enhanced therapeutic profiles.[4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of this valuable building block.

Chemical & Mechanistic Considerations

The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the piperidine nitrogen reduces its basicity compared to a simple N-alkyl piperidine.[5][6] This has important implications for amide coupling reactions:

  • Reduced Nucleophilicity of the Piperidine Nitrogen: The decreased basicity of the tertiary amine in the starting material makes it less prone to side reactions, such as undesired reactions with the activated carboxylic acid intermediate.

  • Selection of Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and purity.[7] For sterically hindered or electronically challenging substrates, more potent coupling reagents are often required.[8][9]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is necessary to ensure efficient amide bond formation while minimizing potential side reactions like epimerization if chiral amines are used.[10]

Two of the most reliable and widely used methods for amide bond formation are through the use of a uronium salt like HATU or a carbodiimide reagent such as EDC in combination with an additive like HOBt.[11]

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that proceeds through the formation of a reactive OAt-active ester.[11] This method is often favored for challenging couplings due to its high reactivity and the generally clean reaction profiles observed.[9]

The reaction mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the OAt-active ester. The amine then attacks this activated intermediate to yield the desired amide.[12]

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[13] This intermediate is highly reactive but can also be prone to racemization and rearrangement to an inactive N-acylurea.[13] The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to side reactions and racemization.[11] The amine then reacts with the HOBt-ester to form the amide.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that may be less reactive.

Materials:

  • [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS. For less reactive amines, the reaction time may need to be extended.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.[14]

.dot

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Amine, and DIPEA in DMF add_hatu Add HATU start->add_hatu Stir 10 min stir Stir at Room Temperature (2-4h) add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with EtOAc, Wash with NaHCO3 & Brine monitor->quench Reaction Complete dry Dry (Na2SO4) & Concentrate quench->dry purify Purify by Column Chromatography dry->purify EDC_HOBt_Mechanism Acid R-COOH ([1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NHR' (Product) HOBt_Ester->Amide + Amine Urea EDC-Urea (Byproduct) Amine R'-NH2 (Amine) Amine->Amide

Sources

In vitro assay development using [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the in vitro characterization and assay development protocols for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid , a critical fluorinated building block in modern medicinal chemistry. Unlike standard piperidine scaffolds, the incorporation of the 2,2,2-trifluoroethyl moiety significantly modulates the basicity (pKa), lipophilicity (LogD), and metabolic stability of the piperidine nitrogen. This application note provides step-by-step protocols for solubility profiling, pKa determination, permeability assessment (PAMPA), and microsomal stability testing. These workflows are essential for researchers utilizing this scaffold to optimize oral bioavailability and target engagement in Fragment-Based Drug Discovery (FBDD).

Introduction: The Fluorine Effect in Assay Design

In drug discovery, the [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid scaffold is not merely a linker; it is a strategic bioisostere designed to address specific ADME liabilities.

  • pKa Modulation: The strong electron-withdrawing nature of the trifluoroethyl group (

    
    ) reduces the pKa of the piperidine nitrogen from typically ~10.5 (in N-ethyl analogs) to approximately 5.5–6.5 .
    
  • Impact on Assays: At physiological pH (7.4), the standard N-ethyl piperidine is >99% protonated (cationic), limiting membrane permeability. In contrast, the trifluoroethyl analog exists predominantly as a neutral species .

  • Metabolic Blockade: The trifluoroethyl group prevents N-dealkylation by Cytochrome P450 enzymes, a common clearance route for piperidines.

Experimental Implication: Assay buffers and pH conditions must be strictly controlled. Standard "generic" protocols may yield misleading permeability or solubility data if this pKa shift is ignored.

Physicochemical Profiling Protocols

Before functional testing, the physicochemical baseline must be established.

Protocol A: pKa Determination (Spectrophotometric Method)

Objective: To experimentally validate the reduced basicity of the piperidine nitrogen.

Materials:

  • Compound: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (10 mM DMSO stock).

  • Buffer System: Universal Buffer (pH 2.0 to 12.0).

  • Instrument: UV-Vis Spectrophotometer (e.g., Sirius T3 or equivalent).

Workflow:

  • Preparation: Dilute 10 mM stock to 50 µM in buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Blanking: Use DMSO-matched buffer blanks.

  • Measurement: Scan absorbance from 200–400 nm at 25°C.

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection point represents the pKa.
    

Expected Result:

Parameter Standard N-Ethyl Analog Trifluoroethyl Analog Implication
pKa (calc) ~10.4 ~5.8 Neutral at pH 7.4

| Charge (pH 7.4) | Cationic (+) | Neutral (0) | Higher Permeability |

Permeability Assay (PAMPA)

Objective: To demonstrate the superior passive permeability of the trifluoroethyl scaffold at physiological pH.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

  • Buffers: PBS (pH 7.4) and Acetate Buffer (pH 5.0).

Step-by-Step Protocol:

  • Membrane Coating: Carefully pipette 5 µL of Membrane Solution onto the filter of the donor plate. Allow 5 mins for impregnation.

  • Donor Preparation: Dilute compound to 10 µM in Donor Buffer (pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of Acceptor Buffer (pH 7.4, drug-free) to the Acceptor plate.

  • Assembly: Sandwich the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.

Calculation:



Where 

is acceptor concentration,

is filter area,

is volume.

Data Interpretation:

  • High Permeability:

    
     cm/s.
    
  • Note: The trifluoroethyl analog should show high permeability at pH 7.4, whereas the N-ethyl analog will be low due to cationic charge.

Metabolic Stability (Microsomal Stability)

Objective: To verify the metabolic stability conferred by the trifluoroethyl group.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of HLM (final conc. 0.5 mg/mL). Pre-warm to 37°C for 5 min.

  • Substrate Addition: Add 5 µL of compound (100 µM stock) to reach 1 µM final concentration.

  • Initiation: Add 50 µL of NADPH regenerating system. Start timer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Visualizing the Workflow (Graphviz):

MetabolicStability Stock Compound Stock (10 mM DMSO) Incubate Incubation 37°C + NADPH Stock->Incubate 1 µM Final Mix Microsome Mix (HLM + Buffer) Mix->Incubate Sample Time Point Sampling (0-60 min) Incubate->Sample t=x Quench Quench (ACN + IS) Sample->Quench Stop Rxn LCMS LC-MS/MS Analysis (% Remaining) Quench->LCMS

Caption: Workflow for assessing metabolic stability of the fluorinated scaffold.

Functional Application: Fragment Conjugation

If using this molecule as a warhead or linker in a larger drug molecule (e.g., PROTAC or inhibitor):

Amide Coupling Protocol (Acid Activation):

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (1.0 eq) in DMF.

    • Add DIPEA and HATU. Stir for 5 min to activate the acid (Active Ester formation).

    • Add the amine partner (R-NH2).

    • Critical Note: The piperidine nitrogen is essentially non-nucleophilic under these conditions due to the trifluoroethyl group and steric bulk, minimizing self-reaction/polymerization risks compared to standard amino acids.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for PAMPA/Solubility protocols).
  • PubChem Compound Summary. "1-(2,2,2-trifluoroethyl)piperidin-4-amine" (Related Amine Precursor).

Application Note: Preclinical Evaluation of Trifluoroethyl Piperidine Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoroethyl Advantage

The N-(2,2,2-trifluoroethyl)piperidine moiety has emerged as a privileged scaffold in modern drug discovery, exemplified by the FDA-approved migraine prophylactic atogepant and advanced clinical candidates for inflammatory diseases (e.g., Cathepsin C inhibitors).[1]

The incorporation of the trifluoroethyl group serves three critical medicinal chemistry functions that dictate the animal testing strategy:

  • Metabolic Blockade: The electron-withdrawing fluorine atoms deactivate the adjacent methylene group, preventing oxidative

    
    -dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]
    
  • Lipophilicity Modulation: It lowers the pKa of the piperidine nitrogen (typically from ~10 to ~6-7), increasing the fraction of non-ionized drug at physiological pH. This is critical for Blood-Brain Barrier (BBB) penetration in CNS indications.[1]

  • Conformational Biasing: The steric bulk of the

    
     group can lock the piperidine ring into specific chair conformations, enhancing binding affinity for GPCRs (e.g., CGRP receptors) or enzymes.
    

This guide outlines the specialized protocols required to validate these properties in animal models, moving beyond generic screening to mechanism-based interrogation.[1]

Experimental Workflow Overview

The following workflow illustrates the critical path for evaluating trifluoroethyl piperidine derivatives, prioritizing metabolic stability and target engagement before efficacy.

Workflow cluster_PK Phase 1: DMPK Validation cluster_PD Phase 2: Efficacy Models Compound Trifluoroethyl Piperidine Candidate Microsomal In Vitro Stability (Liver Microsomes) Compound->Microsomal MetID Metabolite ID (Check N-Dealkylation) Microsomal->MetID High Turnover? RatPK Rat PK & BBB (Cassette Dosing) MetID->RatPK Stable Target Target Selection RatPK->Target F% > 30% CNS_Model CNS Model (Migraine/Pain) Target->CNS_Model High Brain Kp Inflam_Model Inflammation Model (Neutrophil Activation) Target->Inflam_Model Peripheral Target Safety Safety Profiling (hERG / Irwin Test) CNS_Model->Safety Inflam_Model->Safety

Figure 1: Integrated workflow for trifluoroethyl piperidine characterization. Note the early "Metabolite ID" checkpoint to verify the stability of the


 bond.

Phase 1: Pharmacokinetics & BBB Penetration

Because the trifluoroethyl group is often added to improve CNS penetration, verifying this in vivo is the first " go/no-go " gate.

Protocol 1.1: Rat Cassette PK with Brain Microdialysis

Objective: Determine the brain-to-plasma ratio (


) and unbound brain concentration (

).[1]

Animals: Male Sprague-Dawley rats (250–300 g), n=3 per timepoint.[1] Dosing: Intravenous (1 mg/kg) and Oral (5 mg/kg).[1]

Step-by-Step Methodology:

  • Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline. Note: Trifluoroethyl compounds are lipophilic; ensure solubility does not precipitate upon dilution.[1]

  • Administration:

    • IV: Tail vein bolus.

    • PO: Oral gavage using a flexible feeding needle.

  • Sampling:

    • Collect blood via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Terminal Brain Harvest: At

      
       (usually 1-2h post-dose), euthanize a satellite group.[1] Perfuse transcardially with saline to remove intravascular blood.
      
  • Analysis (LC-MS/MS):

    • Homogenize brain tissue in 3 volumes of PBS.

    • Critical Step: Monitor for the specific metabolite N-des-trifluoroethyl piperidine .[1] If this metabolite is abundant, the metabolic blockade has failed.

  • Calculation:

    • 
      [1]
      
    • 
       (Determine 
      
      
      
      via equilibrium dialysis).[1]

Success Criteria:

  • 
     for CNS targets (e.g., CGRP antagonists like atogepant).[1]
    
  • Bioavailability (

    
    ) > 30%.[1]
    

Phase 2: Efficacy Models

Select the model based on the therapeutic target. The two most common applications for this scaffold are CGRP Antagonism (Migraine) and Cathepsin Inhibition (Inflammation) .

Option A: CGRP-Induced Light Aversion (Migraine Model)

Relevance: Validates compounds similar to Atogepant.[1]

Rationale: CGRP (Calcitonin Gene-Related Peptide) infusion causes photophobia (light sensitivity) in mice, a proxy for migraine pain.[1]

Protocol:

  • Animals: C57BL/6J mice, male/female balanced (migraine prevalence is higher in females).

  • Habituation: Acclimate mice to the "Light/Dark Box" testing chamber for 2 days prior to testing.

  • Pre-treatment: Administer the Test Compound (PO) or Vehicle 60 minutes prior to challenge.

  • Challenge: Intracerebroventricular (ICV) injection of CGRP (0.5 nmol/mouse). Note: ICV is used to bypass the BBB for the agonist, testing if the antagonist can centrally inhibit the effect.

  • Testing:

    • Place mouse in the dark chamber.

    • Measure Time Spent in Light Chamber over 20 minutes.

    • Migraine-like mice will avoid light (photophobia).[1] Effective antagonists restore time spent in light.

Data Presentation:

GroupDose (mg/kg)Time in Light (s)% Reversal
Vehicle + Saline-

-
Vehicle + CGRP-

0%
Test Cmpd + CGRP 10

27%
Test Cmpd + CGRP 30

81%
Sumatriptan (Control)0.6 (SC)

88%
Option B: LPS-Induced Pulmonary Inflammation (Cathepsin C Model)

Relevance: Validates anti-inflammatory compounds similar to BI 1291583.[1]

Rationale: Cathepsin C activates neutrophil serine proteases (NSP).[1] Blocking CatC reduces neutrophil elastase activity in the lung.[2]

Protocol:

  • Animals: BALB/c mice (sensitive to airway hyper-reactivity).[1]

  • Dosing: Administer Test Compound (PO) 1 hour before challenge.

  • Challenge: Intranasal instillation of Lipopolysaccharide (LPS, 10 µ g/mouse ).

  • Endpoint (24 hours post-challenge):

    • Perform Bronchoalveolar Lavage (BAL).[1]

    • Assay 1: Total Neutrophil Count (flow cytometry Ly6G+).

    • Assay 2: Neutrophil Elastase (NE) Activity . This is the mechanistic biomarker. Use a specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) on the BAL fluid.[1]

Mechanistic Validation Logic: If the compound reduces Neutrophil Count but not NE Activity, it is likely an off-target anti-inflammatory.[1] If it reduces NE Activity specifically, it confirms Cathepsin C engagement.

Safety & Toxicology: The "Fluorine" Check

Fluorinated piperidines generally have clean safety profiles, but specific checks are required.

hERG Inhibition (Cardiotoxicity)

Piperidines are notorious for hERG channel blockade (risk of QT prolongation).[1] The trifluoroethyl group reduces basicity, which usually reduces hERG affinity compared to N-methyl analogs, but this must be confirmed.[1]

  • Method: Automated Patch Clamp (CHO cells expressing hERG).[1]

  • Threshold:

    
     is preferred.[1]
    
Mechanism-Based Toxicity (Skin)

For Cathepsin C inhibitors, skin exfoliation (hyperkeratosis) is a known on-target side effect (seen with precursors to current drugs).[1]

  • Protocol: 14-day repeat-dose study in rats.

  • Observation: Daily paw and tail examination for scaling or redness.

  • Histology: H&E staining of plantar skin to measure stratum corneum thickness.

References

  • FDA Drug Approval Package (Atogepant). Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • Negri, L., et al. (2022). CGRP Receptor Antagonists in Migraine Treatment: Mechanisms and Clinical Data. Journal of Headache and Pain. Link[1]

  • Guéret, C., et al. (2020). Targeting Cathepsin C for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[3][4] Link[1]

  • Pike, V.W. (2009). Fluorine-18 Labeling of Piperidine Derivatives for PET Imaging.[1] Current Radiopharmaceuticals. Link

  • Di, L., et al. (2013). The Impact of Fluorine on the Physicochemical Properties of Drugs. Expert Opinion on Drug Discovery. Link

Sources

Application Note: A Framework of Cell-Based Assays for the Pharmacological Evaluation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the cellular characterization of novel derivatives of the [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid scaffold. Recognizing the therapeutic potential of piperidine-containing molecules, we present a tiered, logical cascade of cell-based assays designed to assess cytotoxicity, target engagement, functional activity, and downstream signaling pathways. The protocols and insights herein are structured to enable a thorough pharmacological evaluation, guiding lead optimization and candidate selection in a drug discovery context.

Introduction: Rationale and Strategic Approach

The piperidine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous CNS-active and peripherally acting therapeutics.[1] The [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid core combines this established motif with a trifluoroethyl group, which can enhance metabolic stability and modulate receptor affinity, and an acetic acid sidechain suggestive of interaction with neurotransmitter receptors or transporters.

While the specific biological targets for this novel scaffold must be determined empirically, the structural similarity to known pharmacophores, particularly GABA analogs, suggests a strong hypothesis that these derivatives may interact with G-protein coupled receptors (GPCRs), a superfamily of targets with immense therapeutic value.[1][2] Specifically, the GABA-B receptor, a heterodimeric GPCR that mediates inhibitory neurotransmission, serves as a plausible and illustrative primary target for assay development.[3][4][5][6]

This document outlines a strategic assay cascade, beginning with foundational cytotoxicity assessment to ensure data integrity, followed by primary assays to determine target binding and functional modulation, and concluding with secondary assays to elucidate the mechanism of action.

Part 1: Foundational Assays – Establishing a Therapeutic Window

Scientific Rationale: Before assessing the specific activity of a compound, it is imperative to determine its effect on general cell health. A compound that appears potent in a functional assay may be nonspecifically killing the cells, leading to false-positive results. By establishing the concentration range over which the derivatives are non-toxic, a clear therapeutic window for subsequent pharmacological testing can be defined. We recommend employing at least two mechanistically distinct assays to ensure trustworthiness.

Protocol 1A: Cell Viability via Metabolic Activity (MTT/MTS Assay)

This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt (like MTT) to a colored formazan product.[7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., HEK293, CHO, or a neuronally-derived line) in a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test derivatives (e.g., from 100 µM down to 1 nM) in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., 10 µM staurosporine) wells.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. If using MTT, a solubilization step (e.g., adding DMSO or a dedicated solubilization buffer) is required to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol 1B: Orthogonal Viability via ATP Quantification (Luminescent Assay)

This assay provides a highly sensitive, alternative measure of viability by quantifying intracellular ATP levels, which deplete rapidly upon cell death.[8][9] It serves as a robust validation of metabolic assay results.[10]

Step-by-Step Protocol:

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of an ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture medium volume in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a microplate luminometer.

  • Analysis: Normalize the data and calculate the CC₅₀ as described above.

Data Presentation: Foundational Cytotoxicity

DerivativeCell LineAssayCC₅₀ (µM)
Compound AHEK293ATP-based> 100
Compound BHEK293ATP-based45.2
Compound CHEK293ATP-based> 100
StaurosporineHEK293ATP-based0.8

Part 2: Primary Assays – Target Engagement and Functional Activity

Scientific Rationale: With a non-toxic concentration range established, the next step is to determine if the derivatives directly interact with the hypothesized target (e.g., GABA-B receptor) and whether this binding event elicits a functional response. This two-pronged approach confirms both physical interaction and biological consequence.

G cluster_0 Tier 1: Foundational cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Mechanistic Viability Cytotoxicity Profiling (CC₅₀) Binding Target Engagement Radioligand Binding (Ki) Viability->Binding Define Assay Window Functional Functional Activity cAMP Assay (EC₅₀/IC₅₀) Binding->Functional Confirm Biological Effect Downstream Pathway Analysis Reporter Gene (EC₅₀) Functional->Downstream Elucidate Mechanism OffTarget Selectivity Calcium Flux (EC₅₀) Functional->OffTarget Assess Selectivity

Protocol 2A: Target Engagement via Radioligand Binding Assay

This "gold standard" assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with and displace a radiolabeled ligand with known affinity.[11][12]

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes from a cell line overexpressing the human GABA-B receptor or prepare them in-house from cultured cells.[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg protein/well), a fixed concentration of a suitable radioligand (e.g., ³H-CGP54626), and serial dilutions of the test derivative.

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled ligand (e.g., 10 µM GABA).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[11][14]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[13]

  • Data Acquisition: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter.

  • Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test derivative. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2B: Functional Activity via cAMP Accumulation Assay

GABA-B receptors are canonically coupled to the Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] Modern Homogeneous Time-Resolved Fluorescence (HTRF) assays provide a robust method to measure these changes.[15][16]

Step-by-Step Protocol:

  • Cell Plating: Plate cells expressing the GABA-B receptor in a low-volume, 384-well white plate.

  • Assay Modes:

    • Agonist Mode: Add serial dilutions of test derivatives directly to the cells.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of test derivatives for 15-30 minutes, then stimulate all wells with a known GABA-B agonist (e.g., baclofen) at its EC₈₀ concentration.

  • Stimulation: Incubate the plate for 30 minutes at room temperature.[16]

  • Lysis and Detection: Sequentially add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's protocol.[15][17] These reagents lyse the cells and initiate the competitive immunoassay.

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[15]

  • Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. For agonist mode, calculate EC₅₀ values. For antagonist mode, calculate IC₅₀ values.

G Ligand GABA-B Agonist Receptor GABA-B Receptor (Heterodimer) Ligand->Receptor G_protein Gαi/βγ Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Part 3: Secondary & Mechanistic Assays

Scientific Rationale: Promising hits from primary screening require deeper characterization. This involves confirming the mechanism of action through downstream pathway analysis and assessing selectivity by screening against counter-targets.

Protocol 3A: Downstream Pathway via CREB Reporter Gene Assay

The cAMP/PKA signaling axis culminates in the phosphorylation of the cAMP Response Element Binding protein (CREB), a transcription factor.[18] A reporter gene assay links CREB activity to the expression of a readily quantifiable enzyme like luciferase.[19] This provides an integrated readout of the entire Gαi pathway.

Step-by-Step Protocol:

  • Cell Line: Use a stable cell line co-expressing the GABA-B receptor and a CRE-luciferase reporter construct (e.g., GloResponse™ CRE-luc2P HEK293 Cell Line).[20]

  • Plating & Treatment: Plate the cells in a 96-well white plate. The next day, treat with test compounds in the presence of an adenylyl cyclase activator like forskolin. The Gαi signal from an agonist will inhibit forskolin-stimulated cAMP production, leading to a decrease in luciferase expression.

  • Incubation: Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme.[20][21]

  • Lysis and Detection: Add a luciferase assay reagent (e.g., Bright-Glo™) which lyses the cells and provides the substrate for the luminescent reaction.[20]

  • Data Acquisition: After a 10-minute incubation, measure luminescence.

  • Analysis: Normalize the data to the forskolin-only control and calculate IC₅₀ values for the inhibition of the forskolin response.

Protocol 3B: Selectivity Screening via Calcium Flux Assay

To ensure derivatives are not acting promiscuously, a counter-screen against a common, unrelated pathway is essential. Many GPCRs signal via Gαq, which activates phospholipase C and leads to a release of intracellular calcium. A calcium flux assay can rapidly identify such off-target activity.[22][23]

Step-by-Step Protocol:

  • Cell Line: Use a cell line known to express a Gαq-coupled receptor (e.g., HEK293 cells with endogenous purinergic receptors).

  • Dye Loading: Plate cells in a 96- or 384-well black, clear-bottom plate. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1 hour at 37°C.[24] Modern "no-wash" kits simplify this process.[25]

  • Data Acquisition: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR® or FlexStation®).

  • Compound Addition: Begin reading a baseline fluorescence, then inject the test derivatives and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).

  • Analysis: A sharp increase in fluorescence post-injection indicates Gαq activation. Quantify the response by the peak fluorescence intensity or the area under the curve and calculate EC₅₀ values for any active compounds.

Summary of Pharmacological Data

The tiered approach generates a comprehensive dataset that allows for direct comparison of derivatives and informs structure-activity relationships (SAR).

DerivativeCC₅₀ (µM)GABA-B Ki (nM)GABA-B cAMP IC₅₀ (nM) (Antagonist)Gαq Calcium Flux EC₅₀ (nM)
Cmpd-01 >1002585>10,000
Cmpd-02 >100150450>10,000
Cmpd-03 855151,200

Interpretation: In this hypothetical dataset, Cmpd-01 shows a good profile with potent, selective antagonist activity and no cytotoxicity. Cmpd-02 is less potent. Cmpd-03 is the most potent compound but shows some off-target Gαq activity at higher concentrations and slight cytotoxicity, highlighting the importance of the complete assay cascade for decision-making.

References

  • Vertex AI Search. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
  • Bowery, N. G. (1993). GABAB receptor pharmacology. PubMed.
  • BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway).
  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Abcam. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129).
  • Hulme, E. C. (2013). GPCR-radioligand binding assays. PubMed.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
  • AMSBIO. CRE/CREB Reporter Assay Kit.
  • BenchChem. (2025). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA B receptors: Introduction.
  • Yeasen. (2025). Choosing the Right Cell Proliferation Assay for Your Research.
  • BPS Bioscience. cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line.
  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results.
  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.
  • Multispan, Inc. MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol.
  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Wikipedia. GABAB receptor.
  • BD Biosciences. BD™ Calcium Assay Kit.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • Abcam. Cell viability assays.
  • BPS Bioscience. Data Sheet The Transfection Collection™ ̶ CRE/CREB Transient Pack (cAMP/PKA Cell Signaling Pathway).
  • Bettler, B., et al. (2012). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. ResearchGate.
  • Sigma-Aldrich. Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Promega Corporation. Is Your MTT Assay Really the Best Choice?.
  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube.
  • Promega Corporation. GloResponse™ CRE-luc2P HEK293 Cell Line Technical Bulletin TB362.
  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.
  • AAT Bioquest. Cell Meter™ No Wash and Probenecid-Free Endpoint Calcium Assay Kit.
  • NCBI Bookshelf. Figure 1. [Principles of the HTRF cAMP...].
  • University of Pennsylvania. CALCIUM FLUX PROTOCOL.
  • Revvity. cAMP - Guide to optimizing antagonists of Gαs.
  • Ulukaya, E., et al. (2008). Comparison of MTT and ATP-based assays for the measurement of viable cell number. PubMed.
  • Chen, Y., et al. (2012). Validation of the cell-based, HTRF cAMP assay for G protein-coupled.... ResearchGate.

Sources

Advanced PROTAC Synthesis: Rigid Piperidin-4-yl-Acetic Acid Linker Strategy

[1]

Executive Summary

This guide details the synthetic integration of piperidin-4-yl-acetic acid as a rigid, semi-aliphatic linker in Proteolysis Targeting Chimeras (PROTACs).[1] Unlike flexible PEG or alkyl chains, the piperidine core introduces conformational restraint, reducing the entropic penalty of ternary complex formation. Furthermore, the secondary amine within the piperidine ring serves as a crucial solubility handle (pKa ~9–10), improving the physicochemical profile of hydrophobic degraders. This protocol provides a validated, step-by-step workflow for coupling this linker between an E3 ligase binder and a Protein of Interest (POI) ligand.[1]

Strategic Rationale: Why this Linker?

The selection of a linker is no longer merely about "connecting" two ligands; it is a critical determinant of degradation efficiency (


1
Mechanistic Advantages[1][2]
  • Conformational Rigidity: The piperidine ring locks the linker into a chair conformation.[1] This restricts the spatial freedom of the two warheads, potentially stabilizing a productive ternary complex (POI-PROTAC-E3) that favors ubiquitin transfer.[1]

  • Solubility Enhancement: Many PROTAC warheads (e.g., VHL ligands, kinase inhibitors) are lipophilic.[1] The piperidine nitrogen is protonated at physiological pH, introducing a solubilizing charge that improves oral bioavailability and prevents aggregation.[1]

  • Defined Exit Vectors: The 1,4-substitution pattern (nitrogen at pos 1, acetic acid tail at pos 4) creates a linear yet rigid extension, ideal for deep binding pockets where flexible linkers might collapse or fold back.[1]

Structural Logic Diagram

The following diagram illustrates how the rigid linker facilitates specific ternary complex geometries compared to flexible linkers.

TernaryComplexcluster_PROTACPROTAC ArchitecturePOIProtein of Interest(POI)E3E3 Ligase(e.g., CRBN/VHL)POI->E3Ubiquitin Transfer(Cooperativity)WarheadWarhead(POI Binder)Warhead->POIBinding (Kd1)LinkerPiperidin-4-yl-acetic acid(Rigid Core)Warhead->LinkerAnchorAnchor(E3 Binder)Anchor->E3Binding (Kd2)Linker->Anchor

Figure 1: Schematic of the Ternary Complex stabilized by a rigid piperidine linker.[1] The defined geometry facilitates protein-protein interactions essential for ubiquitination.[1]

Chemical Design & Retrosynthesis[1]

The synthesis typically follows a convergent approach.[1][2] The linker is heterobifunctional, possessing a carboxylic acid (from the acetic acid tail) and a secondary amine (from the piperidine ring).[1]

Standard Building Block: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS: 157688-46-5).[1]

Retrosynthetic Disconnection
  • Bond A (Amide): Formed between the Linker-COOH and an Amine on Ligand A (e.g., Thalidomide-NH2).[1]

  • Bond B (Amide/Urea/SNAr): Formed between the Linker-NH (after Boc deprotection) and an Acid/Electrophile on Ligand B.[1]

Detailed Experimental Protocol

Phase 1: Coupling Linker to Ligand A (Amide Formation)

Objective: Attach the acetic acid tail of the protected linker to the amine-bearing ligand (e.g., Lenalidomide derivative or VHL ligand).[1]

Reagents:

  • Ligand A (Amine-bearing, 1.0 eq)[1]

  • N-Boc-piperidin-4-yl-acetic acid (1.1 eq)[1]

  • HATU (1.2 eq) or COMU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Protocol:

  • Activation: In a dried round-bottom flask under N2, dissolve N-Boc-piperidin-4-yl-acetic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (1.5 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1] Note: The solution should turn slightly yellow.[1]

  • Coupling: Add Ligand A (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass: Ligand A + Linker + Na+).[1]

  • Work-up:

    • Dilute with EtOAc.[1] Wash with sat.[1] NaHCO3 (x2), Water (x1), and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

    • Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).[1]

Phase 2: Boc Deprotection

Objective: Expose the piperidine nitrogen for the second coupling.[1]

Reagents:

  • TFA (Trifluoroacetic acid)[1]

  • DCM (Dichloromethane)[1]

Protocol:

  • Dissolve the intermediate from Phase 1 in DCM (0.1 M).[1]

  • Add TFA (20% v/v final concentration).[1]

  • Stir at RT for 1–2 hours. Monitor by LC-MS for complete loss of the Boc group (-100 mass units).[1]

  • Work-up (Critical):

    • Concentrate in vacuo.[1] Co-evaporate with toluene or DCM (x3) to remove excess TFA.[1]

    • Note: The product is now a TFA salt.[1] For the next step, ensure you add enough base (DIPEA) to neutralize this salt, or perform a free-base workup (EtOAc/sat.[1] NaHCO3 wash) if the intermediate is stable.[1]

Phase 3: Coupling to Ligand B (Completion)

Objective: Attach the second ligand (Warhead) to the piperidine nitrogen.[1] Scenario: Ligand B has a Carboxylic Acid.[1][3][4]

Reagents:

  • Ligand B (Carboxylic Acid, 1.0 eq)[1]

  • Deprotected Linker-Ligand A Intermediate (1.0 eq)

  • PyBOP (1.2 eq) or HATU (1.2 eq)[1]

  • DIPEA (4.0 eq - extra base needed to neutralize TFA salt)[1]

Protocol:

  • Dissolve Ligand B in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).[1] Stir for 5 mins.

  • Add the Deprotected Intermediate (dissolved in DMF).[1]

  • Add remaining DIPEA (2.0 eq) to ensure pH > 8.[1]

  • Stir at RT for 4–16 hours.

  • Final Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Workflow

SynthesisWorkflowStartStart:N-Boc-piperidin-4-yl-acetic acid+ Ligand A (Amine)Step1Step 1: Amide Coupling(HATU, DIPEA, DMF)Forms: Boc-Linker-Ligand AStart->Step1 ActivationStep2Step 2: Boc Deprotection(20% TFA in DCM)Forms: NH-Linker-Ligand A (Salt)Step1->Step2 DeprotectionStep3Step 3: Final Coupling(Ligand B-COOH + HATU)Target: Ligand B-Linker-Ligand AStep2->Step3 Neutralization & CouplingFinalFinal PROTAC(Purified via Prep-HPLC)Step3->Final Isolation

Figure 2: Step-by-step synthetic workflow for assembling a PROTAC using the piperidin-4-yl-acetic acid linker.

Analytical Data & QC

Successful synthesis must be validated using the following criteria.

MetricMethodAcceptance CriteriaNotes
Purity HPLC (254 nm)> 95%Essential for biological assays to avoid off-target effects from unreacted ligands.[1]
Identity LC-MS (ESI+)[M+H]+ ± 0.5 DaConfirm absence of Boc-protected species (+100 Da) or TFA adducts.
Structure 1H NMR (DMSO-d6)Piperidine signalsLook for multiplet at ~2.6–3.0 ppm (piperidine ring protons) and doublet at ~2.1 ppm (CH2-CO).[1]
Solubility Kinetic Solubility> 10 µM in PBSThe piperidine nitrogen should enhance this relative to alkyl analogs.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of Intermediate

  • Cause: The Boc-protected intermediate can be very lipophilic.[1]

  • Solution: Switch solvent from EtOAc to DCM/MeOH (9:1) during extraction.[1] Use a C18 flash column for purification instead of normal phase silica.[1]

Issue 2: Incomplete Coupling in Step 3

  • Cause: Steric hindrance around the secondary amine of the piperidine.[1]

  • Solution: Switch coupling agent to PyAOP or T3P (Propylphosphonic anhydride).[1] T3P is particularly effective for sterically hindered secondary amines and has a lower racemization risk.[1] Heat the reaction to 40°C if necessary.

Issue 3: Lactamization (Cyclization)

  • Cause: If the linker tail is long enough or if Ligand A has a reactive ester, the secondary amine might bite back.[1]

  • Solution: Keep the deprotected intermediate as a TFA salt until the very moment of the next coupling.[1] Do not store the free base.

References

  • Design of PROTACs with Rigid Linkers

    • Citation: Farnaby, W., et al. (2019).[1] "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[1]

    • Relevance: Demonstrates the use of rigid piperidine-based linkers to optimize ternary complex geometry.
    • Source:[1]

  • General PROTAC Synthesis Protocols

    • Citation: Nalawansha, D. A., & Crews, C. M. (2020).[1] "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation."[1] Cell Chemical Biology.

    • Relevance: foundational review on linker chemistry and coupling strategies.[1]

    • Source:[1]

  • Piperidine Linker Properties

    • Citation: AbbVie Inc.[1] Patents on Bcl-xL degraders (e.g., WO2019/...).[1]

    • Relevance: Many clinical-stage degraders utilize piperidine/piperazine motifs for PK enhancement.[1]

    • Source:[1]

  • Amide Coupling Reagents Guide

    • Citation: Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

    • Relevance: Justification for selecting H
    • Source:[1]

Application Note: Comprehensive Qualification of Fluorinated Piperidine Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Piperidine Scaffolds[1]

Fluorinated piperidines represent a critical pharmacophore in modern medicinal chemistry.[1] The strategic substitution of hydrogen with fluorine—a "bioisostere" with high electronegativity (3.98 Pauling) and a small Van der Waals radius (1.47 Å)—profoundly alters the physicochemical profile of the piperidine ring without imposing significant steric penalties.

For drug development professionals, the analytical challenge lies in the "Fluorine Effect" :

  • pKa Modulation: Fluorination at the

    
     or 
    
    
    
    positions significantly lowers the basicity of the piperidine nitrogen (typically pKa 10–11
    
    
    8–9), improving oral bioavailability and membrane permeability [1].
  • Conformational Locking: The gauche effect and dipole minimization often lock the piperidine ring into specific chair conformers, creating distinct axial/equatorial isomers that must be resolved [2].

  • Metabolic Stability: Fluorine blocks Cytochrome P450 oxidation sites, extending half-life.

This guide outlines a self-validating protocol to generate and qualify Primary Analytical Standards for these compounds, ensuring absolute accuracy in downstream DMPK and potency assays.

The Qualification Workflow

The following workflow illustrates the lifecycle of a fluorinated piperidine standard, moving from crude synthesis to a certified reference material (CRM).

AnalyticalWorkflow cluster_Validation Standard Qualification Cycle Synthesis Crude Synthesis (Fluorination) Flash Flash Chromatography (Cleanup) Synthesis->Flash PrepLC Prep-HPLC (Isomer Isolation) Flash->PrepLC Identity Structural ID (19F-NMR, 2D-NMR, MS) PrepLC->Identity Isolated Isomer Chiral Chiral Purity (SFC/CSP-LC) Identity->Chiral Purity Purity Assignment (qNMR + LC-UV-CAD) CoA Final CoA (Primary Standard) Purity->CoA Mass Balance Chiral->Purity

Figure 1: The "Self-Validating" workflow for establishing a primary analytical standard. Note that qNMR is used for absolute purity assignment, independent of chromatographic response factors.

Protocol 1: Structural Elucidation via -NMR

Unlike proton NMR,


-NMR provides a clean background (no solvent interference) and wide chemical shift dispersion. It is the definitive tool for assigning axial vs. equatorial conformation.
Theoretical Grounding

The coupling constant (


) between fluorine and vicinal protons (

) dictates the conformation.
  • Axial Fluorine (

    
    ):  Exhibits small 
    
    
    
    values (< 15 Hz) due to gauche orientation with vicinal protons.
  • Equatorial Fluorine (

    
    ):  Exhibits large 
    
    
    
    values (approx. 45-50 Hz) with geminal protons (
    
    
    ) and distinct vicinal couplings [3].
Experimental Method
  • Solvent Selection: Dissolve 5–10 mg of sample in CDCl

    
     (for non-polar salts) or D
    
    
    
    O (for HCl salts). Note: Solvent polarity affects the chair conformation equilibrium.
  • Acquisition Parameters:

    • Frequency: 376 MHz (or higher).

    • Spectral Width: -200 to -50 ppm.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5 seconds (Fluorine relaxes slowly; insufficient D1 leads to integration errors).

  • Decoupling: Acquire two spectra:

    • Proton-Coupled: To observe multiplet splitting (

      
      ) for conformational analysis.
      
    • Proton-Decoupled (

      
      ):  To collapse multiplets into singlets for easier integration and impurity detection.
      
Data Interpretation Table
FeatureAxial Fluorine (

)
Equatorial Fluorine (

)
Mechanistic Cause
Chemical Shift (

)
Upfield (Shielded)Downfield (Deshielded)1,3-diaxial steric compression shields the nucleus.

(vicinal)
Small (< 15 Hz)Large (> 25 Hz possible)Karplus relationship dependence on dihedral angle.
Thermodynamic Stability Often PreferredLess Preferred"Fluorine Gauche Effect" stabilizes axial conformers in protonated piperidines [3].

Protocol 2: Chromatographic Resolution (Isomer & Chiral Separation)

Fluorinated piperidines often present as diastereomers or enantiomers. Standard C18 columns frequently fail to resolve positional isomers due to the small size of the fluorine atom.

The "Fluorophilic" Strategy

We utilize Pentafluorophenyl (PFP) stationary phases.[2] The electron-deficient PFP ring interacts strongly with the electron-rich fluorine on the analyte via dipole-dipole and


 interactions, offering selectivity orthogonal to C18 [4].

ColumnSelection Start Fluorinated Piperidine Mixture IsChiral Contains Chiral Center? Start->IsChiral ChiralYes Yes IsChiral->ChiralYes ChiralNo No (Positional Isomers) IsChiral->ChiralNo Polysacc Polysaccharide Column (AD-H / OD-H) ChiralYes->Polysacc Mode Normal Phase (Hex/IPA) or SFC (CO2/MeOH) Polysacc->Mode CheckBasicity Check Basicity (pKa) ChiralNo->CheckBasicity HighBase High pKa (>9) CheckBasicity->HighBase LowBase Low pKa (<9) or Neutral CheckBasicity->LowBase C18HighPH C18 Hybrid @ pH 10 (Suppresses Ionization) HighBase->C18HighPH PFP PFP (Pentafluorophenyl) (Fluorine-Fluorine Interaction) LowBase->PFP

Figure 2: Decision tree for stationary phase selection. PFP columns are prioritized for non-chiral fluorinated isomers due to specific F-F selectivity.

Detailed Protocol: Achiral Purity (LC-UV/MS)
  • Column: Kinetex F5 or Hypersil GOLD PFP (2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: Acidic pH ensures the amine is protonated, enhancing interaction with the PFP phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 min. (Fluorinated compounds are often more polar than their hydrogenated counterparts; shallow gradients are required).

  • Detection:

    • UV: 210 nm (Piperidines lack strong chromophores; use low UV).

    • CAD (Charged Aerosol Detection): Essential for quantifying non-UV active impurities.

Protocol 3: Absolute Purity via qNMR (The "Gold Standard")

To certify the material as a Primary Standard , we cannot rely on HPLC area % alone, as response factors for impurities are unknown. We use Quantitative NMR (qNMR) with an Internal Standard (IS) [5].[3][4]

Internal Standard Selection

For fluorinated piperidines (usually salts like HCl or TFA), Maleic Acid or Dimethyl Sulfone are ideal IS candidates.

  • Requirement: The IS signals must not overlap with the analyte.[5][6][7]

  • Requirement: High purity (>99.9%) TraceCERT® or NIST-traceable material [6].

qNMR Workflow
  • Weighing: Accurately weigh ~10 mg of the Fluorinated Piperidine (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL D

    
    O (for HCl salts) or DMSO-
    
    
    
    . Ensure complete dissolution.
  • Acquisition (

    
    -NMR): 
    
    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing nucleus (typically 30–60 seconds). This is non-negotiable for quantitative accuracy.
      
    • Scans: 16 or 32 (to ensure S/N > 250:1).

    • Pulse: 90° pulse width.

  • Calculation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      : Purity (%)[8]
      
    • 
      : Integral area
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molecular Weight
      
    • 
      : Mass weighed
      

Self-Validating Check: Perform the calculation using two distinct analyte signals (e.g., the


-protons and the aromatic protons if a benzyl group is present). The results should match within <0.5%.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kühn, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • NIST. (2017). Quantitative NMR (qNMR) Internal Standards. Sigma-Aldrich Technical Guides. Link

Sources

Application Notes & Protocols: The Strategic Incorporation of Trifluoroethyl Groups in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to meticulously refine physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the 2,2,2-trifluoroethyl (-CH₂CF₃) group offers a unique and powerful toolset for overcoming common challenges in Central Nervous System (CNS) drug discovery. This guide provides an in-depth exploration of the strategic applications of trifluoroethylated compounds, detailing the rationale behind their use, their impact on critical drug-like properties, and practical protocols for their synthesis and evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design of next-generation CNS therapeutics.

Introduction: Why Trifluoroethylation is a Key Strategy for CNS Drugs

Developing drugs that effectively act on the CNS is an immense challenge. The blood-brain barrier (BBB), a highly selective border of endothelial cells, rigorously controls the passage of substances into the brain, protecting it from toxins but also excluding the vast majority of potential therapeutics.[4] Beyond BBB penetration, CNS drug candidates must possess a finely tuned profile of metabolic stability, target engagement, and appropriate lipophilicity to succeed.

The incorporation of a trifluoroethyl (-CH₂CF₃) group has emerged as a powerful strategy to address these challenges.[5] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoroethyl moiety provides a distinct set of steric and electronic properties that can be leveraged to enhance a molecule's therapeutic potential.

Key Advantages of the Trifluoroethyl Group in CNS Drug Design:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoroethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically vulnerable ethyl or ethoxy group, trifluoroethylation can block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[7]

  • Modulation of Lipophilicity: While polyfluorination typically increases lipophilicity, the trifluoroethyl group offers a more nuanced effect.[8] It increases lipophilicity to a degree that can improve membrane permeability and BBB penetration without the excessive accumulation often associated with highly lipophilic compounds.[9]

  • Tuning Basicity (pKa): The strong electron-withdrawing nature of the CF₃ moiety significantly lowers the pKa of nearby amines.[10][11] This is a critical tool for medicinal chemists, as reducing the basicity of an amine can mitigate off-target effects (e.g., hERG inhibition), reduce P-glycoprotein (Pgp) efflux, and fine-tune solubility and binding interactions.[2][10]

  • Improved Target Binding: The unique electronic and conformational properties of the trifluoroethyl group can lead to more potent and selective interactions with CNS targets.[1] It can serve as a bioisostere for other groups, offering a different conformational profile that may better fit a target's binding pocket.[5]

The following diagram illustrates the decision-making process for a medicinal chemist considering the incorporation of a trifluoroethyl group.

G cluster_0 Start Identify Lead Compound for CNS Target Metabolic_Lability Is the molecule subject to rapid oxidative metabolism (e.g., at an ethyl/ethoxy group)? Start->Metabolic_Lability BBB_Penetration Is Blood-Brain Barrier penetration suboptimal? Metabolic_Lability->BBB_Penetration No Consider_TFE STRATEGIC GOAL: Incorporate -CH₂CF₃ Group Metabolic_Lability->Consider_TFE Yes pKa_Issue Does a basic amine cause hERG liability or Pgp efflux? BBB_Penetration->pKa_Issue No BBB_Penetration->Consider_TFE Yes pKa_Issue->Consider_TFE Yes Optimize Optimize Further pKa_Issue->Optimize No Synthesize Synthesize TFE Analog (See Protocol 1) Consider_TFE->Synthesize Evaluate Evaluate Physicochemical & Pharmacokinetic Properties (See Protocols 2 & 3) Synthesize->Evaluate Outcome Improved CNS Drug Candidate Profile: - Increased Metabolic Stability - Modulated Lipophilicity & pKa - Enhanced BBB Penetration Evaluate->Outcome

Caption: Decision workflow for trifluoroethyl group incorporation.

Impact on Key Physicochemical Properties

The strategic replacement of a hydrogen or methyl group with a trifluoroethyl group can profoundly alter a compound's properties. The causality behind these changes is rooted in the fundamental physicochemical effects of fluorine.

Metabolic Stability: The Metabolic Shield Effect

One of the most significant advantages of trifluoroethylation is the blockade of metabolic oxidation.[7] CYP enzymes, primarily in the liver, are responsible for the metabolism of most drugs. A common metabolic pathway is the hydroxylation of aliphatic chains, such as an ethyl group. The C-F bond is substantially stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage.

By replacing a metabolically labile site with a -CH₂CF₃ group, chemists can create a "metabolic shield," redirecting metabolism to other parts of the molecule or slowing it down altogether. This typically results in a lower intrinsic clearance and a longer in vivo half-life.[7]

G cluster_0 Metabolism of Ethyl Group cluster_1 Metabolic Shielding by Trifluoroethyl Group Drug_Ethyl Drug-CH₂CH₃ CYP450 CYP450 Enzyme Drug_Ethyl->CYP450 Oxidation Metabolite Drug-CH(OH)CH₃ (Metabolite) CYP450->Metabolite Drug_TFE Drug-CH₂CF₃ CYP450_2 CYP450 Enzyme Drug_TFE->CYP450_2 Blocked Metabolism Blocked CYP450_2->Blocked

Caption: Trifluoroethyl group as a metabolic shield.
Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for CNS drugs.[12] A LogP value in the range of 1.5-2.5 is often considered optimal for balancing aqueous solubility with the ability to cross the lipid-rich BBB.[12]

Introducing a -CH₂CF₃ group generally increases a compound's lipophilicity compared to its non-fluorinated analog. This can be advantageous for enhancing BBB penetration. However, the effect is moderate and predictable, allowing for the fine-tuning of a molecule's LogP into the desired range for CNS activity.

MoietyTypical Contribution to LogP (π value)Impact on CNS Profile
-CH₂CH₃ (Ethyl)~1.0Baseline lipophilicity, but metabolically labile.
-CH₂CF₃ (Trifluoroethyl) ~1.5 - 1.7 Moderate lipophilicity increase; enhances BBB penetration while blocking metabolism.
-CF₃ (Trifluoromethyl)~0.9 - 1.1Similar lipophilicity increase to ethyl, but with strong electronic effects.

Note: π values are context-dependent and serve as general estimates.

Basicity (pKa)

The trifluoroethyl group is a potent inductive electron-withdrawing group due to the high electronegativity of the three fluorine atoms. When placed in proximity (β or γ position) to a basic nitrogen atom, it significantly pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a substantial decrease in the amine's pKa.[10]

A reduction of 1-2 pKa units is commonly observed.[10] This is highly beneficial in CNS drug design, as it can:

  • Reduce Pgp Efflux: P-glycoprotein, an efflux transporter at the BBB, often recognizes and expels protonated basic amines. Lowering the pKa reduces the proportion of the protonated species at physiological pH (7.4), potentially allowing the drug to evade efflux and accumulate in the brain.[2]

  • Mitigate hERG Inhibition: Cardiotoxicity mediated by the hERG potassium channel is a major safety concern. This off-target interaction is often driven by basic amines. Reducing basicity can significantly diminish hERG binding affinity.

Case Study: Tarenflurbil (Flurizan™) in Alzheimer's Disease

A notable example of a trifluoroethylated compound in CNS drug development is Tarenflurbil (formerly Flurizan™).[13] It is the R-enantiomer of the NSAID flurbiprofen and was investigated for the treatment of Alzheimer's disease.[13][14]

Tarenflurbil was designed as a selective amyloid-β 42 (Aβ42) lowering agent.[14] The rationale was that it could modulate the γ-secretase enzyme to selectively reduce the production of the toxic Aβ42 peptide, a key initiator of amyloid plaque formation in Alzheimer's.[13][14] Although Phase 3 trials ultimately did not show a significant benefit on cognitive function, leading to the discontinuation of its development for this indication, the compound serves as an important case study in the application of fluorination strategy for CNS targets.[14][15] The design principles remain a valuable lesson in leveraging fluorine chemistry to modulate biological activity and pharmacokinetic properties.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of trifluoroethylated compounds.

Protocol 1: Synthesis - Trifluoroethylation of a Phenolic Moiety

Objective: To introduce a trifluoroethyl ether from a phenolic precursor, a common functional group in CNS drug scaffolds. This method utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate, a highly effective reagent for this transformation.[16]

Materials:

  • Phenolic starting material (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq)[16]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen gas supply

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenolic starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: While stirring vigorously, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the K₂CO₃, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the resulting trifluoroethylated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a trifluoroethylated compound and its non-fluorinated analog using human liver microsomes (HLM).

Materials:

  • Test compounds (trifluoroethylated and non-fluorinated analog), 10 mM stock in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for quenching

  • 96-well incubation plate and sealing mat

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a 1 mg/mL working solution of HLM in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture (without NADPH): In the 96-well plate, combine phosphate buffer and the HLM working solution.

  • Pre-incubation: Add the test compounds to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is the t=0 time point for the reaction kinetics.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k . Compare the t₁/₂ of the trifluoroethylated compound to its analog. A longer t₁/₂ indicates greater metabolic stability.[7]

Caption: Workflow for the in vitro metabolic stability assay.
Protocol 3: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for a trifluoroethylated compound.[17][18]

Materials:

  • Test compound

  • n-Octanol (HPLC grade), pre-saturated with water

  • Purified water (HPLC grade), pre-saturated with n-octanol

  • Volumetric flasks and glass vials with screw caps

  • Vortex mixer and centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate overnight. These are your pre-saturated solvents.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be within the linear range of the analytical detector.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 2 mL of each).

  • Equilibration: Cap the vial tightly and vortex vigorously for 3-5 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at ~2000 rpm for 10-15 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase . Analyze its concentration using a suitable analytical method (e.g., HPLC-UV) against a standard curve.

  • Calculation:

    • Let C_initial be the starting concentration in the aqueous phase.

    • Let C_final_aq be the final concentration in the aqueous phase after equilibration.

    • The concentration in the octanol phase (C_oct) can be calculated by mass balance: C_oct = C_initial - C_final_aq.

    • The partition coefficient, P, is the ratio: P = C_oct / C_final_aq .

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P) .[12]

Conclusion and Future Perspectives

The 2,2,2-trifluoroethyl group is a uniquely valuable substituent in the design of CNS-penetrant drugs. Its ability to concurrently enhance metabolic stability, modulate lipophilicity, and tune the basicity of proximal functional groups provides a powerful, multi-pronged approach to overcoming the significant hurdles of CNS drug discovery.[2][5] The protocols detailed herein offer a practical framework for the synthesis and evaluation of trifluoroethylated compounds, enabling researchers to rationally apply this strategy to their own programs. As our understanding of CNS targets and the nuances of the blood-brain barrier continues to evolve, the strategic use of tailored fluorination tactics, such as trifluoroethylation, will undoubtedly play an increasingly critical role in the development of effective therapeutics for neurological and psychiatric disorders.

References

  • An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. (2026, January 22). Chemistry – An Asian Journal. Retrieved February 4, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules. Retrieved February 4, 2026, from [Link]

  • 2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. (2018). Organic Letters. Retrieved February 4, 2026, from [Link]

  • Definition of tarenflurbil - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved February 4, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 4, 2026, from [Link]

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent advances in trifluoroethylation reaction. (2023). Organic Chemistry Frontiers. Retrieved February 4, 2026, from [Link]

  • O3-04-01: Safety and efficacy of tarenflurbil in subjects with mild Alzheimer's disease: Results from an 18-month multi-center phase 3 trial. (2009). Alzheimer's & Dementia. Retrieved February 4, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). MedChemComm. Retrieved February 4, 2026, from [Link]

  • Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics. (2025, October 3). International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Current Drug Metabolism. Retrieved February 4, 2026, from [Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1994). Antimicrobial Agents and Chemotherapy. Retrieved February 4, 2026, from [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. Retrieved February 4, 2026, from [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Nature Communications. Retrieved February 4, 2026, from [Link]

  • Blood Brain Barrier - Structure & Function. (2022, February 20). YouTube. Retrieved February 4, 2026, from [Link]

  • In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease. (2010). Neurology Today. Retrieved February 4, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved February 4, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). Pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017, June 26). Nature Communications. Retrieved February 4, 2026, from [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2015). Current Neuropharmacology. Retrieved February 4, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. (2001). Annual Review of Pharmacology and Toxicology. Retrieved February 4, 2026, from [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Protecting Brain Health – The Blood-Brain Barrier. (n.d.). Everfront Biotech. Retrieved February 4, 2026, from [Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). MedChemComm. Retrieved February 4, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved February 4, 2026, from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009, March 1). Combinatorial Chemistry & High Throughput Screening. Retrieved February 4, 2026, from [Link]

  • Tarenflurbil. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2021). Molecules. Retrieved February 4, 2026, from [Link]

  • Investigating molecular features that influence blood − brain barrier permeability of compounds. (2023). Informatics in Medicine Unlocked. Retrieved February 4, 2026, from [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). Molecules. Retrieved February 4, 2026, from [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2006). Current Topics in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Practical Path to Multiple Trifluoromethylation of Phenols. (2024, December 21). ChemistryViews. Retrieved February 4, 2026, from [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019, April 17). Molecules. Retrieved February 4, 2026, from [Link]

  • Flurizan™. (2016, March 4). ALZFORUM. Retrieved February 4, 2026, from [Link]

  • a) Experimental pKa and the calculated gas‐phase acidities (ΔH in... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. (2011). Chemical Communications. Retrieved February 4, 2026, from [Link]

  • Treating brain diseases -- overcoming the blood-brain barrier. (2013, February 20). YouTube. Retrieved February 4, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 4, 2026, from [Link]

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (2022). Molecules. Retrieved February 4, 2026, from [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2018). Chemistry – A European Journal. Retrieved February 4, 2026, from [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). European Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS. (2006). Current Topics in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Throughput Screening of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-throughput screening (HTS) of libraries derived from [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid . This scaffold is a "privileged structure" in medicinal chemistry, offering a unique balance of metabolic stability, basicity modulation, and lipophilicity due to the specific fluorination pattern.

Executive Summary

The [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid scaffold represents a strategic evolution of the classical piperidine motif. By substituting the N-alkyl group with a 2,2,2-trifluoroethyl moiety, researchers achieve a dramatic reduction in basicity (pKa shift from ~10.5 to ~5.4), thereby improving membrane permeability and reducing hERG liability while maintaining the piperidine's ability to engage in hydrogen bonding.

This guide details the protocols for managing, screening, and validating libraries built upon this core. It focuses on the specific physicochemical challenges introduced by the trifluoroethyl group—namely, altered solubility profiles and unique hydrophobic interactions—and provides a robust workflow for identifying high-quality hits against GPCR and enzyme targets.

Chemical Biology Profile & Rationale

The "Fluorine Effect" on Screening

Understanding the core scaffold is prerequisite to successful screening. The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (


) on the piperidine nitrogen.
PropertyN-Ethyl Piperidine (Standard)N-Trifluoroethyl Piperidine (Target)HTS Implication
pKa (Conj. Acid) ~10.6~5.4 At physiological pH (7.4), the target scaffold is largely neutral , enhancing passive permeability but potentially lowering aqueous solubility.
LogP ~1.5~2.3 Increased lipophilicity requires strict DMSO management to prevent precipitation in aqueous assay buffers.
Metabolic Stability Low (N-dealkylation)High The

group blocks oxidative metabolism at the

-position, making hits more viable as lead candidates.

Mechanistic Insight: The acetic acid tail at the 4-position serves as a versatile vector. In libraries, this is typically derivatized into amides or esters to probe sub-pockets, or left free to mimic aspartate/glutamate in enzyme active sites.

Library Synthesis & Preparation Workflow

Before screening, the library must be generated and quality-controlled. The synthesis typically employs a "Design-Make-Test" cycle optimized for parallel chemistry.

Synthesis Strategy (Parallel Amide Coupling)

The library is constructed by coupling the core acid with diverse amines.

  • Core: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.[1][2]

  • Diversity Elements: 384 diverse primary/secondary amines.

  • Coupling Agent: HATU or COMU (preferred for high yield).

DOT Diagram: Library Generation Workflow

LibraryWorkflow Core Core Scaffold: [1-(2,2,2-Trifluoroethyl) piperidin-4-yl]acetic acid Coupling Parallel Synthesis (HATU/DIPEA, DMF) Core->Coupling Amine Diversity Set: 384 Amines Amine->Coupling Purification Solid Phase Extraction (SCX Cartridges) Coupling->Purification Rxn Complete QC QC: LC-MS & 19F-NMR Purification->QC Purity Check QC->Coupling Fail (<90%) Plate Assay Ready Plates (10mM in DMSO) QC->Plate >90% Purity

Caption: Workflow for the parallel synthesis and QC of the library. Note the specific use of 19F-NMR for QC, leveraging the trifluoroethyl tag.

HTS Protocols

Protocol A: Library Reconstitution & Management

Objective: Ensure compound stability and solubility, accounting for the lipophilic nature of the trifluoroethyl group.

  • Stock Preparation: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.

    • Critical Step: Sonicate for 15 minutes. The fluorinated tail can induce aggregation; sonication ensures monomeric dispersion.

  • Storage: Store in Matrix tubes at -20°C under dry nitrogen or argon. Avoid repeated freeze-thaw cycles (limit to 5).

  • Intermediate Dilution (The "Echo" Step):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly to assay plates.

    • Avoid intermediate aqueous dilution steps, as the neutral piperidine species may precipitate at high concentrations in water.

Protocol B: Biochemical Screen (TR-FRET)

Target: Hypothetical GPCR or Protease (exploiting the piperidine pharmacophore). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% BSA, 0.005% Tween-20 .

    • Note: Tween-20 is mandatory to prevent the hydrophobic fluorinated compounds from adhering to the polystyrene plate walls.

  • Tracer: Cy5-labeled native ligand.

  • Protein: Terbium-labeled Target Protein.

Step-by-Step Procedure:

  • Dispense Compounds: Transfer 20 nL of library compounds (10 mM stock) into 384-well low-volume white plates (Final conc: 10 µM).

  • Add Protein: Dispense 10 µL of Tb-labeled protein (2 nM final) using a Multidrop Combi.

  • Incubate: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT to allow pre-equilibrium binding.

  • Add Tracer: Dispense 10 µL of Cy5-tracer (at Kd concentration).

  • Equilibrate: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Tb donor).

    • Emission 2: 665 nm (Cy5 acceptor).

  • Calculation: Ratio =

    
    .
    
Protocol C: Counter-Screen for Aggregators

Fluorinated compounds can form colloidal aggregates that sequester proteins, leading to false positives.

Method: Dynamic Light Scattering (DLS) or Detergent-Sensitivity Assay.

  • Re-test Hits: Pick "active" hits from the primary screen.

  • Detergent Test: Run the primary assay again with 0.05% Triton X-100 .

    • Logic: If the IC50 shifts significantly (>10-fold) or activity disappears with higher detergent, the compound is likely a colloidal aggregator, not a specific binder.

Data Analysis & Hit Validation

Z-Factor & Quality Control

Calculate the Z-factor for each plate to validate the assay window.



  • Acceptance Criteria: Z' > 0.5.

  • Hit Cutoff: Mean of Negative Control + 3 Standard Deviations (or >50% inhibition).

DOT Diagram: Screening Logic Tree

ScreeningLogic Primary Primary Screen (TR-FRET, 10µM) Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Counter Counter Screen (Detergent Sensitivity) Filter1->Counter Biophys Biophysical Validation (SPR / MST) Counter->Biophys Activity Retained Discard Discard (False Positive) Counter->Discard Activity Lost Biophys->Discard Non-binder Lead Lead Series (Chemistry Optimization) Biophys->Lead KD Confirmed

Caption: Decision tree for filtering hits. The Counter Screen is critical for fluorinated libraries to rule out aggregation.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis (2020). Context: Describes the synthesis and stability of fluorinated piperidines. URL:[Link]

  • Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved 19F NMR methodology. Source: ChemMedChem (2013). Context: Discusses the "Fluorine Effect" and screening logic for fluorinated libraries. URL:[Link]

  • High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity. Source: Marine Drugs (2022).[3] Context: Example of piperidine-based library screening applications. URL:[Link]

  • WO2017074914A1 - Novel tricyclic compounds as inhibitors of mutant IDH enzymes. Source: Google Patents. Context: Patent demonstrating the use of [1-(2,2,2-trifluoroethyl)piperidin-4-yl] moieties in drug discovery.[1] URL:

Sources

Measuring receptor binding affinity of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Profiling of Piperidine Scaffolds via Radioligand Binding


 of piperidine-based pharmacophores against GPCR and Sigma targets.

Introduction: The Piperidine Challenge

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of countless blockbuster drugs, from opioids (Fentanyl) to antipsychotics (Haloperidol) and cognitive enhancers (Donepezil). However, the very physicochemical properties that make piperidines potent—high lipophilicity and a basic nitrogen (


)—create distinct bioanalytical challenges.

Why this guide is necessary: Standard binding protocols often fail with piperidines due to:

  • Non-Specific Binding (NSB): Lipophilic piperidines adhere avidly to plasticware and filter mats, artificially depleting free ligand concentration.

  • The "Sticky" Proton: At physiological pH (7.4), the piperidine nitrogen is protonated. This cationic charge drives interaction with negatively charged glass fiber filters, leading to false-negative inhibition data.

This guide details a Competition Radioligand Binding Assay optimized specifically to mitigate these artifacts, ensuring the affinity constants (


) you measure reflect true receptor interaction, not plastic adherence.

Experimental Design Strategy

Before touching a pipette, the assay architecture must be stabilized against the chemical nature of the analyte.

A. The "Window" Concept

To validate any affinity measurement, you must first establish the assay "window"—the signal-to-noise ratio defined by Total Binding (TB) versus Non-Specific Binding (NSB).

  • Total Binding (TB): Radioligand + Receptor + Vehicle.

  • Non-Specific Binding (NSB): Radioligand + Receptor + Excess "Cold" Competitor (usually

    
    ).
    
  • Specific Binding (SB):

    
    .
    
  • Target: Specific binding should be

    
     of Total Binding.
    
B. Labware & Buffer Chemistry
  • Plate Selection: Use polypropylene low-binding plates.[1] Avoid polystyrene, which acts as a "sink" for lipophilic piperidines.

  • Filter Pre-treatment: This is the most critical step for piperidines. Glass fiber filters (GF/B or GF/C) possess a net negative charge. The cationic piperidinium ion will bind electrostatically to the filter.

    • Solution: Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the filter charge, drastically reducing NSB [1].

Protocol A: Membrane Preparation (The Receptor Source)

High-quality data requires high-quality membranes. This protocol focuses on HEK293 or CHO cells overexpressing the target GPCR (e.g.,


-Opioid or 

Dopamine).

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, Protease Inhibitor Cocktail.[2]

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 10% Sucrose (Cryoprotectant).
    

Workflow:

  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin if the receptor has extracellular cleavage sites). Centrifuge at

    
     for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mL per

    
     cells). Homogenize using a Polytron (2 bursts of 10 sec).
    
  • Clarification: Centrifuge at

    
     for 10 min at 4°C. Discard pellet (nuclei/debris).
    
  • Membrane Collection: Ultracentrifuge supernatant at

    
     for 30 min  at 4°C.
    
  • Wash: Resuspend pellet in Lysis Buffer and repeat ultracentrifugation (removes endogenous ligands).

  • Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA Assay). Flash freeze in liquid

    
     and store at -80°C.
    

Protocol B: Competition Binding Assay ( Determination)

This assay measures the ability of your piperidine derivative to displace a known radioligand.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.1% BSA (Carrier protein to prevent ligand loss).
    
  • Radioligand: e.g.,

    
    -DAMGO (for MOR) or 
    
    
    
    -Spiperone (for D2). Concentration fixed at
    
    
    .
  • Test Compounds: Piperidine derivatives dissolved in DMSO (Final assay DMSO

    
    ).
    

Step-by-Step Methodology:

  • Preparation:

    • Thaw membrane prep and dilute in Assay Buffer to optimized concentration (typically 5–20

      
      g protein/well).
      
    • Pre-soak GF/B filter mats in 0.3% PEI for >1 hour at 4°C.

  • Plate Setup (96-well Low-Binding):

    • NSB Wells: Add 25

      
      L of excess cold competitor (e.g., 10 
      
      
      
      M Naloxone).
    • TB Wells: Add 25

      
      L Assay Buffer (with equivalent DMSO).
      
    • Test Wells: Add 25

      
      L of Test Compound (concentration range: 
      
      
      
      M to
      
      
      M).
  • Reaction Initiation:

    • Add 25

      
      L Radioligand (Fixed concentration).
      
    • Add 150

      
      L Membrane suspension.[3]
      
    • Final Volume: 200

      
      L.[3]
      
  • Equilibration:

    • Incubate at 25°C (Room Temp) for 60–90 minutes.

    • Note: Piperidines can have slow association rates (

      
      ); ensure equilibrium is reached.
      
  • Termination (Filtration):

    • Use a cell harvester (e.g., Brandel or PerkinElmer).[3]

    • Rapidly filter contents through PEI-soaked mats.

    • Wash

      
       with ice-cold Wash Buffer (50 mM Tris-HCl). Cold buffer prevents dissociation of bound ligand.
      
  • Detection:

    • Dry filters (50°C for 30 min) or use Meltilex.

    • Add Scintillation Fluid.[3]

    • Count via Liquid Scintillation Counter (LSC).

Visualization: Assay Logic & Workflow

Diagram 1: The Competition Binding Workflow

This diagram illustrates the critical path from membrane prep to data output.

BindingWorkflow Membrane Membrane Prep (GPCR Source) Incubation Equilibrium Incubation (90 min @ 25°C) Membrane->Incubation Ligand Radioligand (Fixed Conc.) Ligand->Incubation Piperidine Piperidine Analog (Variable Conc.) Piperidine->Incubation Filter Filtration (PEI-Treated GF/B) Incubation->Filter Terminates Reaction Wash Ice-Cold Wash (3x) Filter->Wash Removes Unbound Count Scintillation Counting (CPM) Wash->Count Quantification

Caption: Workflow for competitive radioligand binding. PEI-treated filters are essential for cationic piperidine derivatives.

Diagram 2: The Competitive Mechanism

Visualizing how the piperidine derivative displaces the radioligand.

CompetitionLogic Receptor GPCR Target Complex_Radio Receptor-* (Signal) Receptor->Complex_Radio High Signal (Low Drug Conc) Complex_Drug Receptor-Drug (No Signal) Receptor->Complex_Drug Signal Loss (High Drug Conc) Radioligand Radioligand (*) Radioligand->Receptor  Binds   Piperidine Piperidine Drug Piperidine->Receptor  Competes  

Caption: Competitive displacement logic. As Piperidine concentration increases, Radioligand is displaced, reducing the detected signal.

Data Analysis & Interpretation

Raw data comes in Counts Per Minute (CPM). This must be converted to an affinity constant (


).
Step 1: Normalization

Convert CPM to % Specific Binding:



Step 2: Determination

Fit the data to a non-linear regression model (One-site competition):



Where 

is the log concentration of the piperidine derivative.
Step 3: The Cheng-Prusoff Correction

The


 is dependent on the radioligand concentration used. To get the true thermodynamic constant (

), use the Cheng-Prusoff equation [2]:


Data Table: Example Output for Piperidine Analogs

Compound ID

(nM)
Hill Slope

(nM)
Interpretation
Pip-Ref-01 12.5-1.024.1High Affinity, Competitive
Pip-Analog-A 450.0-0.65150.0Moderate Affinity, Negative Cooperativity?
Pip-Analog-B >10,000N/A>3,300No Binding (Inactive)

Expert Insight on Hill Slope: For piperidines, a Hill Slope near -1.0 indicates simple competitive binding (1:1 stoichiometry). A shallow slope (e.g., -0.6) often indicates:

  • Negative Cooperativity.

  • Multiple Binding Sites: The piperidine might be binding to both High and Low-affinity states of the GPCR.

  • Solubility Issues: The compound precipitated at high concentrations.

Troubleshooting "The Piperidine Problem"

IssueProbable CauseCorrective Action
High NSB (>50%) Cationic binding to filters.Increase PEI soak time or add 0.1% BSA to wash buffer.
Erratic Replicates Ligand sticking to tips/plate.Use Low-Binding tips; add 0.01% Tween-20 to assay buffer.
Steep Hill Slope (<-1.5) Ligand Depletion.Receptor concentration is too high relative to

. Dilute membrane prep.[4]
Right-Shifted

Non-equilibrium.Piperidines can be slow binders. Increase incubation to 120 mins.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cer R, et al. (2009). The Cheng-Prusoff Equation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • IUPHAR/BPS. (2023). Guide to Pharmacology: Receptor Binding Protocols. Retrieved from [Link]

  • Motulsky, H. (2023).[5][6][7] Analyzing Radioligand Binding Data. GraphPad Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable piperidine-based building block. The trifluoroethyl moiety is a key functional group in modern medicinal chemistry, and its successful introduction is critical for the development of novel therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Synthetic Overview

The most common and reliable synthetic route to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a two-step process. This involves the initial N-alkylation of a suitable piperidine precursor, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

Synthetic_Route cluster_0 Step 1: N-Trifluoroethylation cluster_1 Step 2: Hydrolysis Starting_Material Ethyl piperidin-4-ylacetate Intermediate Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate Starting_Material->Intermediate Trifluoroethylating Agent, Base, Solvent Final_Product [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Intermediate->Final_Product Base (e.g., NaOH or LiOH), Solvent (e.g., EtOH/H2O)

Caption: General two-step synthesis of the target compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Part 1: N-Trifluoroethylation of Ethyl Piperidin-4-ylacetate

Question 1: My N-trifluoroethylation reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the N-alkylation step is a common issue and can be attributed to several factors. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Reactive Trifluoroethylating Agent: The choice of the trifluoroethylating agent is crucial. While 2,2,2-trifluoroethyl iodide is an option, more reactive agents like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) often lead to higher yields and faster reaction times. The triflate is an excellent leaving group, facilitating the nucleophilic attack by the piperidine nitrogen.

  • Inappropriate Base: The base used should be strong enough to deprotonate the piperidine nitrogen (if starting from the salt) and neutralize the acid byproduct of the reaction, but not so strong as to cause side reactions with the solvent or trifluoroethylating agent.

    • Recommendation: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred. Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. Gently heating the reaction mixture can significantly increase the rate of alkylation.

    • Recommendation: Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. A typical starting point is 50-60 °C.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the reaction rate.

    • Recommendation: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices for this type of alkylation.

Question 2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

Answer: The formation of the quaternary ammonium salt occurs when the product, a tertiary amine, is further alkylated by the trifluoroethylating agent. This is a common side reaction in N-alkylations.

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the trifluoroethylating agent. This ensures that the alkylating agent is consumed before it can react with the product.

  • Slow Addition of the Alkylating Agent: Adding the trifluoroethylating agent dropwise over a period of time, rather than all at once, maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[1]

  • Steric Hindrance: While not directly modifiable for this synthesis, it's worth noting that steric hindrance around the nitrogen can reduce the rate of quaternization.

Question 3: Are there any specific side reactions I should be aware of with the trifluoroethyl group?

Answer: The trifluoroethyl group is generally stable, but under certain conditions, side reactions can occur.

  • Elimination Reactions: With a very strong and sterically hindered base, there is a small possibility of elimination to form trifluoroethene. However, with the recommended bases (DIPEA, K₂CO₃), this is unlikely.

  • Hydrodefluorination: While more common in catalytic hydrogenations of fluorinated pyridines, hydrodefluorination is a potential side reaction under harsh reductive conditions, which are not typically employed in this synthetic step.[2]

Part 2: Hydrolysis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate

Question 4: The hydrolysis of my ester is incomplete, or I am seeing decomposition of my product. How can I optimize this step?

Answer: Incomplete hydrolysis or product degradation can often be resolved by adjusting the reaction conditions.

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are typically used for saponification. LiOH is sometimes preferred as it can be effective at lower temperatures.

  • Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is a common solvent system for ester hydrolysis. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis reaction.

  • Reaction Temperature: Hydrolysis is often carried out at room temperature or with gentle heating (e.g., 40-60 °C). If the reaction is slow, increasing the temperature can help. However, excessive heat may lead to side reactions.

  • Monitoring the Reaction: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions, which could lead to degradation.

Question 5: How do I effectively purify the final product, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid?

Answer: The purification of the final product typically involves an aqueous workup followed by extraction and potentially crystallization or chromatography.

  • Acid-Base Workup: After the hydrolysis is complete, the reaction mixture is typically acidified with an acid like HCl to a pH of around 3-4. This protonates the carboxylate, making the product more soluble in organic solvents.

  • Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate. Multiple extractions are recommended to maximize the recovery of the product.

  • Crystallization/Purification:

    • After extraction and drying of the organic layer, the solvent can be removed under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes).

    • If the product is an oil or difficult to crystallize, flash column chromatography on silica gel may be necessary.

Quantitative Data and Reaction Conditions

The following table provides a summary of typical reaction conditions for the two-step synthesis. These should be optimized for your specific laboratory setup.

Parameter Step 1: N-Trifluoroethylation Step 2: Hydrolysis
Starting Material Ethyl piperidin-4-ylacetateEthyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
Key Reagents 2,2,2-Trifluoroethyl triflate (1.1 eq)Sodium Hydroxide (2-3 eq)
Base K₂CO₃ (1.5 eq) or DIPEA (2.0 eq)N/A
Solvent Acetonitrile or DMFEthanol/Water (e.g., 1:1 mixture)
Temperature 50-60 °CRoom Temperature to 50 °C
Reaction Time 4-12 hours (monitor by TLC/LC-MS)2-8 hours (monitor by TLC/LC-MS)
Typical Yield 70-90%85-95%

Experimental Protocols

Protocol 1: Synthesis of Ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate

  • To a solution of ethyl piperidin-4-ylacetate (1.0 eq) in anhydrous acetonitrile (or DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate.

Protocol 2: Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

  • Dissolve the ethyl [1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or heat to 50 °C until the ester is completely consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with a nonpolar organic solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

Visualizations

Troubleshooting_Workflow cluster_N_Alkylation N-Trifluoroethylation Issues cluster_Hydrolysis Hydrolysis Issues Low_Conversion Low Conversion Check_Reagent Use more reactive trifluoroethylating agent (e.g., triflate) Low_Conversion->Check_Reagent Optimize_Base Use appropriate base (K2CO3, DIPEA) Low_Conversion->Optimize_Base Increase_Temp Increase reaction temperature Low_Conversion->Increase_Temp Over_Alkylation Over-Alkylation Control_Stoichiometry Use slight excess of piperidine Over_Alkylation->Control_Stoichiometry Slow_Addition Add alkylating agent dropwise Over_Alkylation->Slow_Addition Incomplete_Hydrolysis Incomplete Hydrolysis Optimize_Base_Hydrolysis Adjust base (NaOH, LiOH) Incomplete_Hydrolysis->Optimize_Base_Hydrolysis Adjust_Temp_Hydrolysis Optimize temperature Incomplete_Hydrolysis->Adjust_Temp_Hydrolysis Product_Decomposition Product Decomposition Monitor_Reaction Monitor reaction closely to avoid overexposure to base Product_Decomposition->Monitor_Reaction

Caption: Troubleshooting decision tree for the synthesis.

References

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. (2010). Journal of Organic Chemistry. [Link]

  • Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. (2007). Indian Journal of Chemistry. [Link]

  • The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. (1995). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Technical Support Center: Mass Spectrometry of Fluorine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of fluorine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when working with these unique molecules. Due to their distinct physicochemical properties—driven by the high electronegativity and strong carbon-fluorine bond—fluorinated analytes require specialized considerations in method development and troubleshooting. This resource provides in-depth, cause-and-effect explanations and actionable protocols in a direct question-and-answer format.

Section 1: Ionization, Signal Integrity, and Detection Issues

This section addresses the most common front-end problems related to getting a stable and robust signal for your fluorinated analyte.

Q1: My signal intensity for a fluorinated analyte is extremely low or nonexistent in ESI positive mode. What is the underlying issue and how can I fix it?

Answer:

The root cause often lies in the high electronegativity of fluorine. Fluorine atoms are powerful electron-withdrawing groups, which can significantly decrease the proton affinity of a molecule. In Electrospray Ionization (ESI), positive mode ionization typically relies on the analyte's ability to accept a proton to form [M+H]+. If the fluorine substitution reduces the basicity of all potential protonation sites, the efficiency of this process drops dramatically, leading to a weak signal.

Furthermore, many environmentally and pharmaceutically relevant fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), contain acidic functional groups (e.g., carboxylates or sulfonates).[1] These compounds are far more likely to lose a proton than to gain one.

Troubleshooting Steps & Scientific Rationale:

  • Switch to Negative Ion Mode: This is the most critical first step. For compounds with acidic moieties (e.g., PFOA, PFOS) or those that can stabilize a negative charge, ESI in negative mode is vastly more effective.[1] It facilitates the detection of the deprotonated ion [M-H]-.

  • Optimize Ion Source Parameters: Regardless of polarity, ensure your source parameters are optimized. For fluorinated compounds, which can be thermally stable, you may be able to use higher desolvation temperatures to improve solvent evaporation and ion release. However, always perform a source optimization study to find the balance between efficient desolvation and in-source fragmentation.

  • Consider APCI or APPI: If your compound is neutral and less polar, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may be more suitable alternatives to ESI.[1] These techniques rely on different ionization mechanisms that may be more efficient for your specific analyte.

Q2: My signal is inconsistent and shows poor reproducibility, especially in complex matrices like plasma or wastewater. I suspect ion suppression. How can I confirm this and what are the mitigation strategies?

Answer:

You are right to suspect ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[2][3] Fluorinated compounds, particularly surface-active ones like PFAS, can be highly susceptible to competitive ionization effects from matrix components like salts, polymers, and endogenous metabolites.[4][5]

Protocol: Diagnosing Ion Suppression via Post-Column Infusion

This experiment is the gold standard for identifying regions of ion suppression in your chromatogram.

Objective: To create a constant baseline of your analyte's signal and observe any dips caused by the elution of interfering compounds from an injected blank matrix sample.

Materials:

  • Your LC-MS/MS system

  • A solution of your pure fluorinated analyte at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • A syringe pump.

  • A T-junction.

  • A blank, extracted matrix sample (e.g., protein-precipitated plasma without the analyte).

Procedure:

  • System Setup: Connect the LC outlet to one arm of the T-junction. Connect the syringe pump containing your analyte solution to the second arm. Connect the third arm to the MS inlet.

  • Infusion: Begin infusing your analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • LC Gradient: Start your LC method's mobile phase gradient without an injection. You should observe a stable, elevated baseline for your analyte's MRM transition.

  • Injection: Once the baseline is stable, inject the blank extracted matrix sample.

  • Analysis: Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.[2][6] A rise in the baseline indicates ion enhancement.

Visualizing the Ion Suppression Workflow

IonSuppressionWorkflow cluster_LC LC System cluster_Infusion Infusion System LC LC Column Tee T-Junction LC->Tee Mobile Phase + Matrix Components SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Constant Analyte Infusion MS Mass Spectrometer Inlet Tee->MS

Caption: Workflow for post-column infusion experiment to detect ion suppression.

Mitigation Strategies
  • Improve Chromatographic Separation: The most effective solution is often to adjust your LC method so that your analyte elutes away from the suppression zone.[3] Try a different stationary phase (e.g., a biphenyl phase for aromatic fluorinated drugs) or adjust the gradient profile.

  • Enhance Sample Preparation: Reduce matrix components before they reach the system. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples and is superior to simpler methods like "dilute-and-shoot" or protein precipitation.[3]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.

  • Consider Metal-Free Systems: For certain analytes, interactions with the stainless steel components of standard HPLC systems can cause peak tailing and signal loss. If you observe these issues, a metal-free or PEEK-lined column and system may offer improvement.[7]

Section 2: Spectral Interpretation and Fragmentation

The high-energy carbon-fluorine bond leads to fragmentation patterns that differ significantly from hydrocarbon analogs. Understanding these differences is key to correct spectral interpretation.

Q3: The molecular ion [M]+ or [M-H]- of my fluorinated compound is very weak or completely absent. How can I confirm the molecular weight?

Answer:

This is a classic characteristic of many fluorinated compounds, especially perfluorinated ones, under standard ionization conditions like Electron Ionization (EI) or even within the source in ESI (in-source fragmentation).[8] The molecular ions are often energetically unstable and readily fragment.[9]

Causality & Solutions:

  • Energetic Instability: The high energy imparted during ionization is often sufficient to break bonds. In perfluoroparaffins, for example, the most abundant ion is often CF3+ (m/z 69), not the molecular ion.[8]

  • Use Softer Ionization: If possible, reduce the energy of the ionization process.

    • In GC-MS (EI): Lower the electron energy from the standard 70 eV to a lower value like 20-30 eV. This will reduce fragmentation and may allow the molecular ion to survive.

    • In LC-MS (ESI): Decrease the fragmentor or capillary exit voltage. This reduces the acceleration of ions in the intermediate pressure region of the source, minimizing in-source collision-induced dissociation.

  • Look for Adducts: In ESI, even if the protonated/deprotonated molecule is absent, adduct ions may be present and stable. These can confirm the molecular weight. Look for common adducts in your spectra.

Table 1: Common Adducts in ESI-MS
Ionization ModeCommon AdductMass Shift (from M)Likely Source
Positive [M+H]++1.0073Protic Solvents
[M+NH4]++18.0338Ammonium additives (Ammonium Acetate/Formate)
[M+Na]++22.9892Glassware, mobile phase contaminants
[M+K]++38.9632Glassware, mobile phase contaminants
Negative [M-H]--1.0073Deprotonation
[M+Cl]-+34.9694Chlorinated solvents, sample matrix
[M+HCOO]-+44.9982Formic acid in mobile phase
[M+CH3COO]-+59.0139Acetic acid/Acetate in mobile phase
  • Chemical Derivatization: For GC-MS analysis, derivatizing the molecule can create a more stable molecular ion and produce characteristic fragmentation patterns that are easier to interpret.[10]

Q4: My mass spectrum is confusing and doesn't follow typical fragmentation rules. What are the characteristic fragmentation patterns for fluorine-containing compounds?

Answer:

Fluorinated compounds do not follow the same fragmentation rules (e.g., the nitrogen rule, cleavage at branch points) as strictly as their hydrocarbon counterparts. Their fragmentation is dominated by the stability of the resulting fragments and the strength of the C-F bond.

Key Fragmentation Characteristics:

  • Prominent CF3+ Ion: For molecules containing a trifluoromethyl (-CF3) group, the CF3+ ion at m/z 69 is often the base peak or one of the most intense peaks in the spectrum.[8]

  • Neutral Losses of HF or CF2: The neutral loss of hydrogen fluoride (HF, 20 Da) or difluorocarbene (:CF2, 50 Da) is common.

  • Rearrangements: Fluorine atoms can participate in rearrangements. For example, a "gamma-shift" of a fluorine atom onto a silicon atom has been proposed in the fragmentation of certain silylated fluorinated compounds.[10]

  • Absence of Typical Hydrocarbon Fragments: You will see a marked decrease in or absence of familiar alkyl fragment series (e.g., 29, 43, 57 m/z). Instead, you will see ions corresponding to fluorinated fragments.

  • Monoisotopic Nature: Remember that fluorine is monoisotopic (¹⁹F), so it does not contribute to isotopic clusters.[11][12] Any isotopic pattern you see will be from other elements in the molecule (e.g., C, Cl, Br).

Troubleshooting Fragmentation Logic

The diagram below outlines a decision process for interpreting an unknown spectrum of a suspected fluorinated compound.

FragmentationLogic Start Analyze Spectrum Check_M_ion Is Molecular Ion (or Adduct) Visible? Start->Check_M_ion Softer_Ionization Action: Use Softer Ionization Conditions Check_M_ion->Softer_Ionization No Check_69 Is m/z 69 the Base Peak? Check_M_ion->Check_69 Yes Softer_Ionization->Check_M_ion Re-acquire Confirm_CF3 High Likelihood of -CF3 Group Present Check_69->Confirm_CF3 Yes Look_Losses Analyze for Neutral Losses (HF, CF2, etc.) Check_69->Look_Losses No Confirm_CF3->Look_Losses Propose_Structure Propose Fragment Structures Look_Losses->Propose_Structure

Caption: Decision tree for interpreting mass spectra of fluorinated compounds.

Section 3: FAQs

Q: Why is ICP-MS not ideal for direct fluorine detection? A: Direct fluorine detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is challenging due to the high ionization potential of fluorine, which leads to low ionization efficiency in the argon plasma.[13][14] Additionally, it suffers from severe isobaric interferences.[13] Methods are being developed to overcome this, such as forming Na₂F⁺ clusters in the plasma afterglow, which dramatically improves sensitivity.[13]

Q: I see multiple peaks around my expected mass (e.g., 502, 503 m/z). Is this due to the fluorine? A: It is unlikely to be related to fluorine, as it is monoisotopic. The peaks at M+1, M+2, etc., are due to the natural abundance of stable isotopes of other elements in your molecule, primarily Carbon-13.[11] For a molecule with the formula C₂₀H₁₅F₆N₃O₂, the M+1 peak will be approximately 22.7% of the monoisotopic peak's intensity due to the 20 carbon atoms.

Q: How can I reduce sodium [M+Na]+ adducts in my ESI source? A: Sodium adducts are a common nuisance. To minimize them, use high-purity solvents (LC-MS grade), avoid glass containers where possible (use polypropylene vials), and ensure meticulous cleaning of the ion source. Interestingly, the addition of small amounts of polyfluorinated alkanoic acids to the mobile phase has been shown to effectively "trap" highly electropositive ions like Na⁺ and K⁺, suppressing adduct formation and enhancing the desired [M+H]+ signal.[15]

References
  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

  • Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

  • Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]

  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. [Link]

  • Arvaniti, O. S., & Stasinakis, A. S. (2024). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. MDPI. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry?. [Link]

  • LGCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • Crimmins, B. S., et al. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). National Institutes of Health. [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2021). Combustion ion chromatography for extractable organofluorine analysis. [Link]

  • Spectroscopy Online. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]

  • PubMed Central. (2023). Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. [Link]

  • Wikipedia. (n.d.). Fluoride. [Link]

  • LCGC. (2002). Ion Suppression in LC–MS–MS — A Case Study. [Link]

  • ResearchGate. (2024). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. [Link]

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. [Link]

  • Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

  • YouTube. (2022). Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond. [Link]

  • Separation Science. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • ResearchGate. (2025). Analysis of fluorine in drinking water by ICP-QMS/QMS with an octupole reaction cell. [Link]

  • RSC Publishing. (2022). Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS). [Link]

  • ACS Publications. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

  • Chromatography Forum. (2019). Fluoride matrix effects. [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitering. [Link]

  • Montrose Environmental Group. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Spectroscopy Online. (2026). Improving the Interpretability of the Isotopic Data. [Link]

  • PubMed. (n.d.). Ion-molecule adduct formation in tandem mass spectrometry. [Link]

Sources

Stability testing of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid .[1] It is designed to troubleshoot specific stability issues, optimize analytical methods, and ensure regulatory compliance during acidic stress testing.

Compound: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS Registry: [Referenced Analogues: 157688-46-5 (Boc-variant), 3235-67-4 (Parent amine)] Support Level: Tier 3 (Senior Application Scientist)

📊 Part 1: Core Stability Profile (Acidic Conditions)

Executive Summary

Unlike standard alkyl-amines, the 2,2,2-trifluoroethyl group significantly alters the physicochemical profile of this molecule. The electron-withdrawing effect of the trifluoromethyl (


) group lowers the pKa of the piperidine nitrogen (approx. 5.5–6.5 vs. 10–11 for standard piperidines).[1]

Under acidic conditions (pH < 2), the molecule exhibits high hydrolytic stability regarding the


-alkyl bond but is chemically reactive toward nucleophilic solvents .
ParameterStability AssessmentTechnical Note
N-Trifluoroethyl Bond High The C-F bond strength and steric/electronic factors prevent typical dealkylation under standard acidic stress (0.1 N - 1.0 N HCl).[1]
Carboxylic Acid ⚠️ Conditional Stable to hydrolysis (as it is already an acid) but highly prone to esterification if alcoholic solvents (MeOH, EtOH) are used as diluents.
Piperidine Ring High Resistant to ring opening under acidic conditions.[1]
Decarboxylation ⚠️ Moderate Risk increases only under extreme thermal stress (>80°C) combined with strong mineral acids.[1]

🛠️ Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a growing impurity peak (RRT ~1.2–1.3) during acid stress testing."

Diagnosis: Solvent-Induced Esterification (Artifact). Technical Explanation: If you are performing acid stress testing (e.g., 1N HCl) and using Methanol or Ethanol as a co-solvent or diluent, you are inadvertently synthesizing the methyl or ethyl ester of your compound. The carboxylic acid moiety reacts with the alcohol solvent under acid catalysis.[1] Corrective Action:

  • Immediate Fix: Switch the diluent to Acetonitrile (ACN) or a mixture of Water/ACN .

  • Validation: Check the mass spectrum. If the impurity shows M+14 (Methyl) or M+28 (Ethyl) relative to the parent, it is a solvent artifact, not a degradation product.

Issue 2: "The peak shape is tailing significantly despite the low pKa."

Diagnosis: Residual Silanol Interaction. Technical Explanation: Although the trifluoroethyl group reduces the basicity of the nitrogen, the molecule remains a secondary amine derivative capable of interacting with free silanols on the HPLC column stationary phase. Corrective Action:

  • Mobile Phase: Ensure your mobile phase contains a modifier. 0.1% Trifluoroacetic Acid (TFA) is superior to Formic Acid for this compound because the trifluoroacetate anion acts as an ion-pairing agent, sharpening the peak.

  • Column Choice: Use a "charged surface hybrid" (CSH) or "base-deactivated" C18 column designed for basic analytes.[1]

Issue 3: "I am observing signal suppression in LC-MS."

Diagnosis: Fluorine-Induced Ionization Efficiency Drop. Technical Explanation: The


 group is highly electronegative. While it aids stability, it can disperse the charge density on the nitrogen, potentially reducing ionization efficiency in ESI+ mode compared to non-fluorinated analogs. Furthermore, if you switched to TFA (as suggested above), TFA can cause signal suppression in MS.
Corrective Action: 
  • Compromise: Use Formic Acid (0.1%) for MS detection but increase the column temperature to 40–50°C to improve peak shape kinetically, reducing the need for strong ion-pairing agents like TFA.

🧪 Part 3: Standardized Experimental Protocol

Workflow: Acidic Forced Degradation Study (ICH Q1A Compliant)

This protocol isolates true degradation products from solvent artifacts.[1]

Preparation
  • Stock Solution: Dissolve 10 mg of compound in 1 mL Acetonitrile (Do NOT use Methanol).[1]

  • Acid Medium: 1.0 N Hydrochloric Acid (HCl).[1]

  • Neutralization Buffer: 1.0 N Sodium Hydroxide (NaOH).[1]

Stress Conditions
ConditionTemperatureDurationTarget Degradation
Mild 25°C (Ambient)24 Hours< 5%
Moderate 60°C4–8 Hours5–20%
Harsh 80°C24 HoursDetermine limit of stability
Procedure
  • Mix: Combine 0.5 mL Stock Solution + 0.5 mL 1.0 N HCl in a crimp-top vial.

  • Incubate: Place in a thermomixer at the specified temperature.

  • Quench: Critical Step. Remove from heat.[1] Add 0.5 mL 1.0 N NaOH immediately to neutralize to pH 7.0.

    • Why? Prolonged exposure to acid during the cooling/waiting phase can skew results.[1]

  • Dilute: Dilute to analytical concentration (e.g., 0.5 mg/mL) using Water/ACN (50:50) .

  • Analyze: Inject onto HPLC/UPLC immediately.

📊 Part 4: Degradation Pathway Visualization

The following diagram illustrates the critical distinction between True Degradation (Decarboxylation) and Solvent Artifacts (Esterification).

StabilityPathways Parent [1-(2,2,2-Trifluoroethyl) piperidin-4-yl]acetic acid Solvent Solvent: MeOH/EtOH + Acid Catalyst Parent->Solvent Heat Heat (>80°C) + Strong Acid Parent->Heat Ester ARTIFACT: Alkyl Ester (Methyl/Ethyl Ester) Solvent->Ester Esterification (Avoidable Error) Decarb DEGRADANT: 1-(2,2,2-trifluoroethyl) -4-methylpiperidine (Decarboxylation) Heat->Decarb CO2 Loss (True Stress Result)

Figure 1: Logical flow distinguishing between solvent-induced artifacts (Red) and true thermal/acidic degradation (Green).[2][3][4]

📚 References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6] Geneva: ICH Secretariat, 2003.[1] Link

  • Prakash, G. K. S., et al. "Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines."[1] NIH PubMed Central, 2018.[1] (Demonstrates stability of N-fluoroalkyl bonds in acid). Link

  • PubChem. "2-[1-(2-Ethoxyethyl)piperidin-4-yl]acetic acid (Analogous Structure Properties)." National Library of Medicine.[1] Link

  • Vertex AI Search. "Stability of N-trifluoroethyl amines under acidic conditions." (Synthesized search results verifying resistance to N-dealkylation). [Referenced in Context]

Sources

Technical Support Center: Purification of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid . It addresses the unique physicochemical challenges introduced by the trifluoroethyl group, specifically its impact on basicity and solubility, which often renders standard purification protocols ineffective.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization

Core Chemical Logic & Challenges

Before troubleshooting, it is critical to understand why this molecule behaves differently than standard piperidines.

  • The "Fluorine Effect" on Basicity: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing (

    
     effect).[1] While a typical N-alkyl piperidine has a pKa 
    
    
    
    10–11, the N-trifluoroethyl piperidine nitrogen has a drastically reduced pKa (estimated
    
    
    5.0–6.0)
    .[2]
  • Zwitterionic Behavior: The molecule contains a carboxylic acid (pKa

    
     4.[1][2][3]5) and a weakly basic amine.[1][2][3]
    
    • At pH 7: The amine is largely unprotonated (neutral), and the acid is deprotonated (anionic).[2][3] The molecule exists primarily as a mono-anion , not a zwitterion.[1]

    • At pH 2: The amine is protonated (cationic) and the acid is protonated (neutral).[2][3] The molecule is a cation .[1][3]

  • The Impurity Contrast: The most common impurity, the non-fluorinated piperidine precursor, is a strong base (pKa

    
     11). This massive pKa difference (
    
    
    
    units) is your primary lever for purification.[1][2][3]

Troubleshooting Guide (FAQs)

Q1: I performed a standard acid-base extraction (Acidify Wash Basify Extract), but my yield is near zero. Where is my product?

Diagnosis: You likely treated the product like a standard amine.[1][3] Explanation: In a standard workup, you basify to pH 10–12 to force the amine into the organic layer.[3]

  • Standard Amine: At pH 12, it is neutral and extracts into DCM or EtOAc.[1][3]

  • Your Product: At pH 12, the N-trifluoroethyl amine is neutral, BUT the carboxylic acid is deprotonated (

    
    ).[1] The molecule is an anion  and remains trapped in the aqueous phase.[3]
    Solution: 
    Use the Isoelectric Extraction Protocol .[1][3] You must extract at a pH where the molecule is effectively neutral (isoelectric).[1][2][3] However, since the pKa of the amine (
    
    
    
    5.[3]5) and acid (
    
    
    4.[1][2][3][4]5) are close, a true neutral window is narrow.[1][3]
  • Fix: Adjust aqueous pH to 4.5–5.0 . Extract with a polar solvent mixture (e.g., CHCl

    
    :iPrOH 3:1 ).[1][2][3] At this pH, a significant fraction exists as the neutral zwitterion or uncharged species, favoring organic partition better than at pH 12.[1][3]
    
Q2: How do I remove the unreacted piperidine starting material?

Diagnosis: The starting material co-elutes on silica or co-precipitates.[1][3] Explanation: The starting material is a strong base; your product is a weak base. Solution: Cation Exchange Chromatography (SCX) with "Weak Base" Elution. [1][2][3]

  • Load the crude mixture onto a Strong Cation Exchange (SCX) cartridge in acidic methanol. Both species bind.[1][3]

  • Wash with Methanol.[1][3]

  • Elute with 0.5 M Ammonia in Methanol.

    • Mechanism: The ammonia is basic enough to deprotonate your product (pKa

      
       5.5), releasing it from the resin.[2][3]
      
    • Selectivity: The starting material (pKa

      
       11) remains protonated and bound to the sulfonic acid resin because 0.5 M ammonia is not strong enough to effectively displace the strong base in a short window.[2]
      
    • Result: Product elutes; impurity stays on the column.[1][3]

Q3: I see extra peaks in the F NMR (-70 to -80 ppm). What are they?

Diagnosis: Residual alkylating agents or elimination byproducts.[1][3] Common Impurities:

  • Trifluoroethyl Triflate/Tosylate: If used in excess, these appear as sharp singlets.[1][3]

  • Trifluoroethanol: A hydrolysis byproduct (often overlaps or shifts depending on solvent).[1][2][3] Solution:

  • Trifluoroethanol: Highly volatile (bp 74°C).[1][2][3] Remove via azeotropic distillation with heptane or high-vacuum drying (>4 hours at 40°C).

  • Triflate Salts: These are water-soluble.[1][3] A simple water wash at pH 5 removes them.[1][3]

Step-by-Step Purification Protocols

Protocol A: The "pKa-Swing" SCX Purification (Recommended)

Best for removing non-fluorinated amine precursors.[2]

Materials: SCX (Sulfonic Acid) Silica Cartridge, Methanol (MeOH), 2.0 M Ammonia in MeOH.[1][2][3]

  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.[1][2][3]

  • Loading: Dissolve crude residue in minimum MeOH (add drops of acetic acid if solubility is poor). Load onto the cartridge.

  • Washing: Flush with 5 CV of MeOH.

    • Outcome: Removes non-basic impurities (neutrals, solvents, trifluoroethanol).[1][2][3]

  • Selective Elution (The Critical Step):

    • Prepare a 0.5 M NH

      
      /MeOH  solution (Dilute 2.0 M stock 1:3 with MeOH).
      
    • Elute with 5–8 CV of this weak base solution.[1][3]

    • Collect fractions.

  • Regeneration (Optional check): Flush with 2.0 M NH

    
    /MeOH. Collect separately.
    
    • Analysis: The 0.5 M fraction contains the N-trifluoroethyl product . The 2.0 M fraction contains the starting piperidine .[3]

Protocol B: Isoelectric Crystallization

Best for scaling up (>1g) and removing inorganic salts.[1][2]

  • Dissolution: Dissolve the crude salt (e.g., Li+ or K+ salt from hydrolysis) in a minimum volume of water.[1][3]

  • pH Adjustment: Slowly add 1N HCl while monitoring with a pH meter.

    • Target pH: 5.2 ± 0.2 .

  • Nucleation: The solution may turn cloudy as the zwitterion forms.[1][3]

  • Anti-solvent Addition: Add Acetonitrile (ACN) or Isopropanol (IPA) dropwise until the ratio is approx. 1:4 (Water:Organic).[1][2][3]

  • Aging: Stir at 0°C for 2 hours.

  • Filtration: Filter the white precipitate.[1][3] Wash with cold ACN.

Visualizing the Impurity Fate

The following diagram illustrates the behavior of the product versus the starting material under different pH conditions, guiding the separation logic.

ImpurityFate Start Crude Mixture (Product + Piperidine SM) pH2 Acidic pH (< 2) Both Protonated (Cations) Start->pH2 Acidify SCX_Load Load on SCX Resin (Sulfonic Acid) pH2->SCX_Load Bind to Resin Elute_Weak Elute: 0.5M NH3/MeOH SCX_Load->Elute_Weak Selective Wash Product_Out PRODUCT ELUTES (Weak Base Displaced) Elute_Weak->Product_Out pKa ~ 5.5 SM_Stays IMPURITY STAYS (Strong Base Retained) Elute_Weak->SM_Stays pKa ~ 11.0

Caption: Separation logic using Cation Exchange (SCX). The massive pKa difference allows the weakly basic product to be displaced by a mild ammonia solution, while the strongly basic impurity remains bound.

Summary Data Table: Physicochemical Properties

Property[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acidPiperidin-4-yl acetic acid (Impurity)Impact on Purification
Amine pKa (est.) 5.0 – 6.0 ~11.0 Enables SCX separation.[1][2]
Acid pKa ~4.5~4.5Similar acidity; no separation leverage here.[1][3]
LogP Higher (Lipophilic CF3)Low (Polar)Product extracts better into CHCl3/IPA.[1][2][3]
19F NMR -69 to -72 ppm (Triplet)NoneUse to track product fractions.[1][2]
pH 7 State Anionic (COO-)Zwitterionic (NH+, COO-)Product is anionic; Impurity is neutral/zwitterionic.[1][2]

References

  • BenchChem. (2025).[1][2][3][5][6] Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives. (Provides general synthetic workflows for piperidinyl acetic acids). [1][2][3]

  • University of Tartu. (2025).[1][2][3] pKa Values of Bases in Non-Aqueous Solvents.[1][3] (Reference for the electron-withdrawing effect of fluorinated groups on amine basicity).

  • PubChem. (2025).[1][2][3] 2,2,2-Trifluoroethyl acetate Compound Summary. (Data on trifluoroethyl group properties and hydrolysis byproducts).

  • Journal of Organic Chemistry. (2001). Efficient synthesis of piperidine derivatives.[1][3][4][5] (methodologies on piperidine functionalization).[1][2][3][4][5][6][7][8]

Sources

Technical Support Center: Navigating the Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate art of stereoselective piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, making its stereocontrolled construction a critical endeavor.[1][2] However, achieving high levels of stereoselectivity can be a formidable challenge, often plagued by issues of low diastereomeric or enantiomeric excess, unexpected side reactions, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles. It moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these complex transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the stereoselective synthesis of substituted piperidines.

Q1: My piperidine synthesis is resulting in a mixture of diastereomers with low selectivity. What are the primary factors I should investigate?

A1: Low diastereoselectivity is a frequent issue and can stem from several factors related to the reaction mechanism and conditions. Key areas to investigate include:

  • Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to different diastereomers, thus eroding selectivity.[3] Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) is often the first and most effective step to improve diastereoselectivity.[3]

  • Catalyst Choice: The nature of the catalyst is paramount. For instance, in the hydrogenation of pyridine precursors, a palladium-on-carbon (Pd/C) catalyst may favor the trans-isomer, while platinum oxide (PtO₂) can preferentially yield the cis-isomer.[4] Lewis acids in aza-Diels-Alder reactions can also influence whether the reaction proceeds via a concerted or stepwise pathway, directly impacting the stereochemical outcome.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[3] It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, acetonitrile).[3]

  • N-Protecting Group: The steric bulk and electronic nature of the nitrogen protecting group (e.g., Boc, Cbz) can significantly influence the conformational preferences of the ring during formation, thereby directing the stereochemical course of the reaction.[4]

Q2: I am struggling with poor enantioselectivity in my catalytic asymmetric synthesis. What are the likely causes?

A2: Achieving high enantioselectivity requires a well-defined chiral environment during the key bond-forming step. Common culprits for poor performance include:

  • Inappropriate Catalyst or Ligand: The choice of the chiral catalyst or ligand is the most critical factor.[6][7] An ineffective catalyst may not create a sufficient energy difference between the diastereomeric transition states. It is crucial to screen a variety of chiral ligands and catalysts, considering their electronic and steric properties in relation to the substrate.[7]

  • Catalyst Poisoning or Inhibition: Impurities in the starting materials or reagents can poison the catalyst.[5] For instance, the basic nitrogen of a pyridine starting material can inhibit catalyst activity.[5] Ensuring the purity of all components is essential.

  • Substrate Control vs. Catalyst Control: In some cases, the inherent stereochemistry of the substrate may compete with the directing influence of the chiral catalyst, leading to a "mismatched" scenario and poor enantioselectivity.

Q3: My cyclization reaction to form the piperidine ring is not proceeding to completion or is giving low yields. What should I troubleshoot?

A3: Inefficient cyclization can be due to a variety of factors, including unfavorable ring strain, incorrect substrate geometry, or deactivating electronic effects. Consider the following:

  • Ring Formation Energetics: The formation of a six-membered ring is generally favorable, but substitution patterns can introduce significant steric strain. Molecular modeling can sometimes predict unfavorable interactions.

  • Reaction Conditions: For intramolecular cyclizations, the concentration of the substrate can be critical to favor the desired intramolecular pathway over intermolecular side reactions. High dilution conditions are often employed.

  • Activating Groups: The presence of electron-withdrawing groups on the nitrogen can sometimes decrease the nucleophilicity of the nitrogen atom, hindering its participation in cyclization.[5] Conversely, appropriate activating groups on the electrophilic carbon can facilitate ring closure.

Q4: Do I always need to use a protecting group on the piperidine nitrogen?

A4: While not always strictly necessary, using an N-protecting group is highly recommended in most cases, especially when employing reagents that can react with a basic secondary amine.[5] Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions and can also be instrumental in directing the stereochemical outcome of the synthesis.[4][8] The protecting group can be removed in a final step to yield the desired free amine.[5]

Part 2: Troubleshooting Guides for Specific Methodologies

This section provides in-depth troubleshooting for common synthetic strategies used to prepare substituted piperidines.

Guide 1: Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a common method for accessing piperidines. However, controlling the stereochemistry of multiple newly formed chiral centers is a significant challenge.

Problem: Low Diastereoselectivity (cis/trans mixture)

Potential Cause Scientific Rationale Recommended Solution(s)
Inappropriate Catalyst Different catalysts interact with the substrate differently on their surface, influencing the stereochemical pathway of hydrogen addition.Screen different catalysts. For example, 10% Pd/C often favors the trans-isomer, while PtO₂ can lead to the cis-isomer as the major product.[4] Rhodium-based catalysts (Rh/C, Rh₂O₃) can also be more effective than palladium.[5]
Reaction Conditions Temperature, pressure, and reaction time can all influence the stereochemical outcome.[4] In some cases, a longer reaction time can lead to the isomerization of a kinetically favored product to a more thermodynamically stable one.[4]Optimize hydrogen pressure; increasing pressure can sometimes favor the formation of the cis-isomer.[5] Vary the temperature and monitor the reaction over time to see if the diastereomeric ratio changes.
Acidic Additives The pyridine nitrogen can coordinate to the metal catalyst, inhibiting its activity.Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity, which can in turn affect selectivity.[5]

Experimental Protocol: Screening Catalysts for Diastereoselective Pyridine Hydrogenation

  • Preparation: In three separate, appropriately sized pressure vessels, place the substituted pyridine substrate (1.0 eq) and the chosen solvent (e.g., acetic acid, methanol).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 10 mol% PtO₂, 10% Pd/C, 5% Rh/C).

  • Reaction Setup: Seal the vessels, purge with an inert gas (e.g., argon or nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Execution: Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C) for a set period (e.g., 12-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.

Logical Workflow for Troubleshooting Pyridine Hydrogenation

G start Low Diastereoselectivity in Pyridine Hydrogenation catalyst Screen Catalysts (e.g., PtO2 vs. Pd/C vs. Rh/C) start->catalyst pressure Vary H2 Pressure (e.g., 30-80 bar) catalyst->pressure If selectivity is still low additives Introduce Acidic Additives (e.g., HCl, Acetic Acid) pressure->additives If still suboptimal temp_time Optimize Temperature & Time additives->temp_time analysis Analyze Diastereomeric Ratio (NMR, GC) temp_time->analysis analysis->catalyst If unsuccessful, iterate success Achieved Desired Selectivity analysis->success If successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Guide 2: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine skeleton, but it can be prone to low yields and poor stereoselectivity.

Problem: Poor Stereoselectivity and/or Low Yield

Potential Cause Scientific Rationale Recommended Solution(s)
Stepwise Reaction Pathway Strong Lewis acids can promote a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can lead to a loss of stereocontrol.[5]Screen various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can be a milder alternative.[5]
Poor Diene/Dienophile Reactivity The electronic nature of the reactants is crucial. Electron-withdrawing groups on the imine nitrogen can increase the reaction rate.[5]Modify the imine to include an electron-withdrawing group. Use more reactive dienes, such as cyclic dienes, which often give higher diastereoselectivities.[5]
Side Reactions Polymerization or decomposition of reactants can occur, especially at higher temperatures.[5]Lower the reaction temperature to minimize side product formation.[5] Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[5]

Experimental Protocol: General Aza-Diels-Alder Reaction

  • Preparation: To a flame-dried flask under an inert atmosphere, add the diene and the imine (dienophile) in an anhydrous solvent (e.g., toluene, CH₂Cl₂).

  • Catalyst Addition: Add the Lewis acid or organocatalyst at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Execution: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃) and perform an extraction with an organic solvent.

  • Purification and Characterization: Dry the combined organic layers, concentrate, and purify the product by column chromatography. Characterize the product to determine yield and stereoselectivity.

Decision Tree for Optimizing Aza-Diels-Alder Reactions

G start Aza-Diels-Alder Troubleshooting check_yield Low Yield? start->check_yield check_selectivity Poor Stereoselectivity? start->check_selectivity side_products Formation of Side Products? start->side_products modify_imine Modify Imine (EWG on N) check_yield->modify_imine Yes use_cyclic_diene Use Cyclic Diene check_selectivity->use_cyclic_diene Yes screen_catalysts Screen Catalysts (Lewis/Brønsted Acids) modify_imine->screen_catalysts optimize_catalyst Optimize Catalyst (Consider Organocatalysts) use_cyclic_diene->optimize_catalyst lower_temp Lower Reaction Temperature optimize_catalyst->lower_temp control_temp_time Control Temperature and Reaction Time side_products->control_temp_time Yes

Caption: Decision tree for Aza-Diels-Alder optimization.

Part 3: Characterization and Purification

Q5: I have obtained a mixture of diastereomers. How can I separate them and confirm their relative stereochemistry?

A5: Separating diastereomers is often achievable by standard laboratory techniques, and their structural elucidation relies on spectroscopic methods.

  • Separation: Diastereomers have different physical properties and can typically be separated by column chromatography. Careful selection of the solvent system and stationary phase is key. In some cases, crystallization can also be an effective method of separation.

  • Characterization:

    • ¹H NMR Spectroscopy: The coupling constants (J values) between protons on the piperidine ring provide valuable information about their relative orientation (axial vs. equatorial).[4]

    • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is crucial for confirming the relative stereochemistry of substituents.[4]

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.

By systematically addressing these common challenges with a combination of mechanistic understanding and empirical optimization, researchers can significantly improve the outcomes of their stereoselective piperidine syntheses.

References

  • BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Stereoselective Piperidine Synthesis.
  • O. I. Afanasev, et al. (2022).
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
  • J. A. Rossi-Ashton, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • G. Zhang, et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.

Sources

Technical Support Center: Stereochemical Control in Piperidine Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of preventing racemization in the synthesis of Piperidine-2-Acetic Acid derivatives. While the unsubstituted parent molecule (Homopipecolic acid) is relatively stable, its pharmacologically active derivatives—most notably Methylphenidate (Ritalin) and peptide intermediates—possess highly labile stereocenters that require rigorous control of reaction conditions.

Current Status: Operational Role: Senior Application Scientist Topic: Racemization Prevention & Troubleshooting[1]

Executive Summary: The Two Modes of Failure

In piperidine acetic acid synthesis, "racemization" typically refers to one of two distinct mechanistic failures. You must first diagnose which stereocenter is compromised:[1]

  • Type A: Side-Chain Epimerization (The "Methylphenidate" Problem)

    • Locus: The

      
      -carbon of the acetic acid side chain.
      
    • Cause: High acidity of the

      
      -proton due to electron-withdrawing groups (e.g., phenyl, ester) leading to rapid enolization under basic conditions.[1]
      
    • Result: Interconversion of threo and erythro diastereomers.[2]

  • Type B: Ring C-2 Racemization (The "Pipecolic" Problem)

    • Locus: The C-2 carbon of the piperidine ring.

    • Cause: Oxidation to iminium species, radical abstraction, or harsh N-acylation conditions.[1]

    • Result: Loss of optical purity at the piperidine core.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My ee% drops significantly during the hydrolysis of the methyl ester."

Diagnosis: This is a classic Type A failure (Side-Chain Epimerization). If your derivative has an


-substituent (like a phenyl group in methylphenidate), the 

-proton is highly acidic (

).[1] Standard saponification (NaOH/MeOH) generates an enolate intermediate that destroys stereochemical integrity.[1]

Corrective Protocol:

  • Switch to Acid-Catalyzed Hydrolysis: Replace basic saponification with acid hydrolysis (e.g., 6M HCl, reflux) if the molecule tolerates it.[1] The enol form is less accessible in acidic media compared to the enolate in basic media.

  • Use Enzymatic Resolution: For mild conditions, use Pig Liver Esterase (PLE) or

    
    -Chymotrypsin .[1] These enzymes operate at neutral pH (7.0–7.[1]5) and can selectively hydrolyze one enantiomer or diastereomer without triggering chemical enolization [1].[1]
    
  • Low-Temperature Lithium Hydroxide: If base is unavoidable, use LiOH in THF/H2O at -10°C to 0°C .[1] Lithium coordinates tightly to the carbonyl oxygen, potentially stabilizing the configuration, but reaction time must be minimized.

Issue 2: "I observe racemization during peptide coupling of N-Fmoc-piperidine-2-acetic acid."

Diagnosis: This is likely a Type B failure (Ring C-2 Racemization) or Oxazolone formation.[1] Although the chiral center is


 to the carboxyl, "over-activation" can still lead to proton abstraction if the N-protecting group is electron-withdrawing (carbamates like Fmoc/Boc).

Corrective Protocol:

  • Optimization of Coupling Reagents: Avoid carbodiimides (DCC/DIC) used alone. Switch to phosphonium or uronium salts (PyBOP or HATU ) with HOAt (1-hydroxy-7-azabenzotriazole).[1] HOAt is superior to HOBt in suppressing racemization for hindered secondary amines like piperidine [2].

  • Base Management: Use Collidine (TMP) instead of DIPEA or NMM. Collidine is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the ring C-2 proton.

  • Pre-activation Check: Do not pre-activate the acid for more than 1-2 minutes before adding the amine. Prolonged activation increases the lifetime of the reactive ester, raising the probability of racemization.

Issue 3: "The stereocenter is lost during the reduction of the pyridine precursor."

Diagnosis: This is a synthesis failure. Catalytic hydrogenation of pyridine-2-acetic acid derivatives often yields racemic mixtures or favors the thermodynamic cis/trans isomer rather than the desired enantiomer.

Corrective Protocol:

  • Chiral Auxiliaries: Use a chiral auxiliary on the nitrogen or the carboxyl group (e.g., Evans oxazolidinone) to direct the hydrogenation.

  • PtO2 vs. Rh/C: Platinum oxide (Adams' catalyst) in acetic acid often favors cis-reduction, while Rhodium on Carbon can be more selective for cis but prone to over-reduction.[1]

  • Resolution is Safer: For industrial scalability, it is often more robust to synthesize the racemate and resolve it using Di-benzoyl-L-tartaric acid (DBTA).[1] This forms a crystalline salt with one enantiomer of the piperidine derivative, allowing for high ee% (>99%) recovery [3].

Part 2: Comparison of Conditions

Table 1: Impact of Reaction Conditions on Stereochemical Integrity

VariableHigh Risk Condition (Avoid)Low Risk Condition (Recommended)Mechanistic Rationale
Base NaH, LDA, NaOMe, Et3NCollidine, Na2CO3, LiOHStrong bases deprotonate the

-C; hindered bases reduce kinetic access.[1]
Solvent DMF, DMSO (Polar Aprotic)DCM, Toluene, THFPolar aprotic solvents solvate cations, leaving "naked" anions that are highly basic/reactive.[1]
Temperature > 25°C-20°C to 0°CLower temperature kinetically inhibits the higher-activation-energy enolization pathway.[1]
Coupling DCC/DMAPHATU/HOAt/CollidineDMAP is a nucleophilic catalyst that can induce racemization via N-acylpyridinium intermediates.[1]
Workup Acidic workup then basic extractionNeutral extraction or Salt formationProlonged exposure to aqueous base during extraction is a silent killer of ee%.
Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Danger Zone" where the threo-isomer (often the active drug form, e.g., in Methylphenidate) converts to the erythro-isomer via the enolate intermediate.

RacemizationPathway cluster_conditions Critical Control Factors Threo Threo-Isomer (Active Drug Form) Enolate Planar Enolate Intermediate Threo->Enolate Deprotonation (Fast in Polar Solvents) Erythro Erythro-Isomer (Inactive/Toxic) Erythro->Enolate Deprotonation Enolate->Threo Reprotonation (Kinetic Control) Enolate->Erythro Reprotonation (Thermodynamic Control) Base Base Catalyst (OH-, Et3N) Base->Threo Attacks Alpha-H Factor1 Solvent Polarity (DMF promotes Enolization) Factor2 Temperature (>20°C favors Erythro)

Caption: Figure 1. Mechanism of base-catalyzed epimerization in


-substituted piperidine acetic acids. The planar enolate intermediate destroys stereochemistry, favoring the thermodynamically stable erythro-isomer upon reprotonation.
Part 4: Experimental Protocol (Low-Racemization Hydrolysis)

Objective: Hydrolysis of Methyl (2R, 2'R)-


-phenyl-2-piperidineacetate (Methylphenidate precursor) without epimerization.

Materials:

  • Substrate: Methyl ester derivative (1.0 eq)[1]

  • Reagent: Trimethyltin hydroxide (Me3SnOH) or LiOH (see note)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Protocol:

  • Preparation: Dissolve the methyl ester (1.0 mmol) in anhydrous DCE (10 mL) under an argon atmosphere.

  • Reagent Addition: Add Trimethyltin hydroxide (2.5 mmol).

    • Note: Organotin reagents are toxic but highly effective for mild hydrolysis.[1] If avoiding tin, use LiOH (2.0 eq) in THF/H2O (4:1) at 0°C .

  • Reaction: Heat the mixture to 60°C (for Sn reagent) or stir at 0°C (for LiOH) monitoring by TLC/HPLC.

    • Critical Stop: Quench immediately upon disappearance of starting material. Do not "soak" the product.

  • Workup (Crucial Step):

    • Cool to room temperature.[1][2]

    • Dilute with Et2O.[1]

    • Wash with 5% KHSO4 (Potassium Bisulfate) solution.[1] Do not use strong acids like HCl if the product is acid-sensitive, and absolutely avoid basic washes (NaHCO3) which will racemize the free acid.

    • Dry over Na2SO4 and concentrate in vacuo at < 30°C.

Validation: Analyze the product via Chiral HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10) to confirm retention of the threo:erythro ratio.

References
  • Prashad, M., et al. (1999).[1] "Enantioselective synthesis of (2R,2'R)-threo-methylphenidate hydrochloride via enzymatic resolution." Tetrahedron: Asymmetry, 10(16), 3111-3116.[1] [1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Gauvreau, P. J., et al. (2002).[1] "Process for resolving racemic mixtures of piperidine derivatives." U.S. Patent 6,441,180.[1]

  • Thai, D. L., et al. (1998).[1] "Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives." Journal of Medicinal Chemistry, 41(5), 591-601.[1] [1]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Knowledge Base.[1]

Sources

Technical Support Center: Optimizing Crystallization of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (CAS: 937602-76-1). The unique structure of this molecule, featuring a zwitterionic potential, a flexible piperidine ring, a carboxylic acid group, and a trifluoroethyl moiety, presents specific challenges and opportunities in developing a robust crystallization protocol. This document is structured to guide you from initial solvent screening to fine-tuning crystal morphology and purity.

Section 1: Physicochemical Profile and Initial Considerations

Understanding the inherent properties of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is the foundation for a logical crystallization strategy. The molecule possesses both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, allowing it to exist as a zwitterion. The trifluoroethyl group adds a lipophilic and electron-withdrawing component, influencing its solubility profile.

PropertyValue / Expected BehaviorImplication for Crystallization
CAS Number 937602-76-1[1]For accurate literature and database searching.
Molecular Formula C₈H₁₂F₃NO₂[1]---
Molecular Weight 211.18 g/mol [1]---
Structure Zwitterionic potential (acidic -COOH, basic N)Likely soluble in polar protic solvents (alcohols, water) and potentially some polar aprotic solvents. Solubility will be highly pH-dependent.
Key Moieties Carboxylic Acid, Tertiary Amine, TrifluoromethylThe carboxylic acid allows for hydrogen bond donation and acceptance. The trifluoromethyl group can participate in non-covalent interactions but primarily increases lipophilicity.
Expected Polarity Moderately polarA range of solvents from intermediate to high polarity should be screened. Miscibility of piperidine itself with water and various organic solvents suggests complex solubility behavior for its derivatives[2][3].

Section 2: Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for this compound?

A1: Start with a systematic solvent screening using a small amount of your material. Given the molecule's structure, a good starting point includes polar protic solvents, polar aprotic solvents, and non-polar solvents to understand the full solubility spectrum. A suggested primary screening panel is presented in the table below. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.

Solvent ClassRecommended SolventsRationale
Polar Protic Isopropanol (IPA), Ethanol, Methanol, WaterThe carboxylic acid and piperidine nitrogen will interact strongly with these solvents. Ethanol is a common and effective solvent for recrystallizing piperidine derivatives[4].
Polar Aprotic Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc)These solvents offer different hydrogen bonding capabilities and dielectric constants. ACN/water mixtures can be particularly effective for fluorinated compounds[5].
Non-Polar Toluene, Heptane, Methyl tert-butyl ether (MTBE)These are unlikely to be primary solvents but are excellent candidates for use as anti-solvents.

Q2: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment. The high concentration of solute separates as a liquid phase instead of an ordered solid phase. This is common with compounds that have flexible moieties or impurities that inhibit nucleation.

  • Immediate Action: Try to "shock" the oil into crystallizing by scratching the inside of the flask with a glass rod at the oil-solution interface[6]. If that fails, add a "seed crystal" of the solid material if you have one.

  • Systematic Solution: This is a clear sign that your starting conditions are not optimal. You should either:

    • Use more solvent: The solution is likely too concentrated. Re-heat the mixture to re-dissolve the oil, add more solvent (10-20% volume increase), and attempt to cool again, but more slowly[6].

    • Switch to a lower polarity solvent: The compound may be too soluble. A solvent in which it is less soluble will increase the likelihood of crystallizing at a higher temperature.

    • Cool more slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature naturally before moving it to an ice bath[7].

Q3: No crystals are forming even after cooling the solution for an extended period. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that there is a high energy barrier to nucleation.

  • Induce Nucleation: First, try scratching the flask or adding a seed crystal[6].

  • Increase Supersaturation: If nucleation fails, your solution is likely too dilute. Re-heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt the cooling process again[6].

  • Introduce an Anti-Solvent: If you are using a solvent in which the compound is highly soluble (e.g., methanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., heptane or water) at room temperature or elevated temperature until slight turbidity persists. This is a powerful method to induce crystallization.

Section 3: In-Depth Troubleshooting Guides

Issue: Persistent Crystallization Failure or Oiling Out

This section provides a systematic workflow to address cases where simple measures have failed.

Q: I've tried adding more solvent and cooling slowly, but the compound still oils out. What is the next step?

A: This points to a fundamental mismatch between the compound and the solvent system. It's time to reconsider the solvent choice and crystallization method.

  • Causality: The trifluoroethyl group and the polar head of your molecule create a significant polarity differential. In some solvents, the solute-solvent interactions are too strong to be overcome by the lattice energy of crystal formation, except at very high concentrations where the system phase-separates.

  • Solution Workflow:

    • Switch to an Anti-Solvent Addition Method: Dissolve the compound in a minimum amount of a good solvent (e.g., isopropanol). At room temperature, slowly add an anti-solvent (e.g., heptane) dropwise until you observe persistent cloudiness (nucleation). Then, add a few drops of the good solvent to re-dissolve the nuclei and allow the system to slowly re-equilibrate. This method avoids large temperature swings.

    • Explore Solvent Mixtures: A binary solvent system can fine-tune the solubility. For instance, a mixture of ethanol and water, or acetonitrile and ethyl acetate, can provide the ideal solubility curve. Experiment with different ratios (e.g., 10:1, 5:1, 2:1).

    • Consider pH Adjustment: Since your molecule is amphoteric, its solubility is highly dependent on pH. If you are crystallizing the zwitterionic form, ensure the pH of your solution is near the isoelectric point. If you are crystallizing a salt form (e.g., the hydrochloride or acetate salt), ensure the pH is appropriately acidic or basic. Small amounts of acid or base can dramatically alter solubility and promote crystallization.

Issue: Poor Crystal Quality (Needles, Plates, or Small Particles)

Q: I am getting crystals, but they are very fine needles or small particles that are difficult to filter and dry. How can I grow larger, more robust crystals?

A: Crystal morphology is a direct result of the kinetics of the nucleation and growth phases. Rapid nucleation leads to many small crystals, while slow, controlled growth leads to fewer, larger crystals.

  • Causality: High supersaturation favors nucleation over growth. Your goal is to create and maintain a state of moderate supersaturation for as long as possible.

  • Optimization Strategies:

    • Reduce the Cooling Rate: This is the most critical parameter. An ideal crystallization should show the first signs of crystal formation after 5-20 minutes of cooling[6]. If crystals crash out immediately, you need to slow the process. Use a dewar with warm water or wrap the flask in an insulating material to slow the cooling from the dissolution temperature to room temperature.

    • Use a More Solubilizing Solvent System: By using a solvent system where the compound is slightly more soluble, you reduce the level of supersaturation at any given temperature, which favors slower growth. Add a small amount (1-5% by volume) of a "good" solvent to your primary solvent.

    • Implement a Temperature Cycling or "Digestion" Step: After initial crystal formation, gently re-heat the slurry to dissolve the smallest particles (which have higher surface energy and are more soluble). Then, cool slowly again. This process, known as Ostwald ripening, allows the larger crystals to grow at the expense of the smaller ones, improving the overall particle size distribution. Stirring the slurry at a constant temperature for several hours can also achieve this[8].

Section 4: Experimental Protocols

Protocol: Systematic Solvent Screening
  • Place approximately 10-20 mg of your compound into several small vials.

  • To each vial, add a different candidate solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed.

  • Heat the vials with stirring to the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the vials to cool slowly to room temperature, and then place them in an ice bath for at least 30 minutes[7].

  • Observe the results. The ideal solvent will have dissolved the compound completely at high temperature and resulted in a high yield of crystalline solid upon cooling.

Protocol: Controlled Cooling Crystallization
  • In an appropriately sized flask, dissolve the compound in the minimum amount of the chosen hot solvent (determined from the screening).

  • Once fully dissolved, ensure the solution is clear. If not, perform a hot filtration to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly. For optimal results, place the flask inside a larger beaker filled with hot water to act as an insulating jacket, slowing the rate of cooling.

  • Once the flask has reached room temperature and crystal growth has ceased, move it to an ice-water bath for 30-60 minutes to maximize the yield[7].

  • Collect the crystals by vacuum filtration using a Büchner funnel[7].

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor[7].

  • Dry the crystals under vacuum.

Section 5: Visual Workflows

Below are diagrams to guide your experimental logic and troubleshooting efforts.

Crystallization_Strategy start Start: Crude Compound solvent_screen Perform Solvent Screen (Protocol 4.1) start->solvent_screen find_solvent Good Solvent Found? (Dissolves hot, precipitates cold) solvent_screen->find_solvent cooling_cryst Use Controlled Cooling Crystallization (Protocol 4.2) find_solvent->cooling_cryst Yes antisolvent_cryst Use Antisolvent Method (e.g., IPA/Heptane) find_solvent->antisolvent_cryst No (Too soluble or insoluble in all single solvents) end_cooling Pure Crystals cooling_cryst->end_cooling end_anti Pure Crystals antisolvent_cryst->end_anti Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' During Cooling reheat Re-heat to dissolve oil start->reheat add_solvent Add more solvent (10-20%) and re-cool slowly reheat->add_solvent check1 Did it crystallize? add_solvent->check1 success Success! Collect Crystals check1->success Yes change_solvent Switch to a less-polarizing solvent or solvent mixture check1->change_solvent No, still oils out antisolvent Switch to Antisolvent Crystallization Method at constant temperature change_solvent->antisolvent end Success! Collect Crystals antisolvent->end

Caption: Troubleshooting workflow for when the compound oils out.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(2), 75-86. Retrieved from [Link]

  • Google Patents. (1996). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. EP0770602A2.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Google Patents. (1996). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1.
  • MDPI. (2020). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Crystals, 10(9), 788. Retrieved from [Link]

  • PubMed. (2013). 1-(2,2-Di-chloro-acet-yl)-3-ethyl-2,6-di-phenyl-piperidin-4-one. Acta Crystallographica Section E, E69(5), o800. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 135(34), 1264–1267. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. Retrieved from [Link]

  • Sanjay Chemicals. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications, 50(74), 10813-10816. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79608354, 2-[1-(2-Methoxyethyl)piperidin-4-yl]acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(1), 85-98. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10405534, (2Z)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • American Association of Pharmaceutical Scientists. (2018). Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. AAPS PharmSciTech, 19(2), 814-823. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1171916-96-3 | [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of piperidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and foundational knowledge for your experimental endeavors. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and design more robust molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the development of piperidine-containing drug candidates.

Q1: My piperidine-based inhibitor shows high clearance in preliminary ADME screening. What are the likely metabolic "hotspots" on the piperidine ring?

A1: The piperidine scaffold, while a valuable pharmacophore, is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The most common metabolic liabilities include:

  • Oxidation of the piperidine ring: This can occur at positions α, β, or γ to the nitrogen atom, leading to the formation of hydroxylated metabolites. The positions adjacent (α) to the nitrogen are often particularly susceptible.

  • N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this group can be enzymatically cleaved. This is a very common metabolic pathway for many drugs.[2]

  • Ring opening: While less common, enzymatic reactions can lead to the cleavage of the piperidine ring itself.

Identifying the specific site of metabolism is crucial for devising an effective strategy to enhance stability.

Q2: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and which one should I choose?

A2: Both are valuable in vitro tools, but they provide different levels of complexity in assessing metabolic stability.[3]

  • Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing primarily Phase I drug-metabolizing enzymes like CYPs.[4] It is a relatively simple, cost-effective, and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[3]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as drug transporters.[5] This provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions (Phase II) and the influence of cellular uptake and efflux.

Recommendation: For initial screening of a large number of compounds, the microsomal stability assay is often preferred due to its simplicity and throughput. Compounds that show high clearance in microsomes can then be further investigated in a hepatocyte stability assay to get a more complete metabolic profile.

Q3: I've identified the site of metabolism on my piperidine inhibitor. What are the most common strategies to block this metabolism?

A3: Once the metabolic "soft spot" is known, several medicinal chemistry strategies can be employed to enhance stability:

  • Deuteration: Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow down the rate of metabolic cleavage due to the kinetic isotope effect.[6][7] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

  • Substitution: Introducing a sterically hindering group (e.g., a methyl or ethyl group) near the metabolic site can prevent the enzyme from accessing and modifying that position.

  • Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere that is less prone to metabolism can be a highly effective strategy. Common replacements include morpholine, thiomorpholine, or spirocyclic systems.[1]

  • Electronic Modification: Introducing electron-withdrawing groups can sometimes deactivate the ring towards oxidative metabolism.

The choice of strategy will depend on the specific compound, the location of the metabolic hotspot, and the need to maintain the desired pharmacological activity.

Troubleshooting Experimental Assays

This section provides a question-and-answer guide to troubleshoot common issues encountered during in vitro metabolic stability assays.

Q1: My positive control compound is not showing the expected rate of metabolism in my microsomal stability assay. What could be the problem?

A1: This is a critical issue that points to a problem with the assay setup itself. Here's a systematic approach to troubleshooting:

  • Check the NADPH Regenerating System: The enzymatic activity of CYPs is dependent on the presence of NADPH. Ensure that your NADPH regenerating system is freshly prepared and all components are at the correct concentration. A control incubation without the NADPH regenerating system should show no metabolism of the positive control.

  • Verify Microsome Activity: The liver microsomes may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). It is advisable to use a new, quality-controlled batch of microsomes.

  • Confirm Reagent Concentrations: Double-check the concentrations of all reagents, including the positive control, microsomes, and buffer components.

  • Instrument Performance: Ensure that the analytical instrument (e.g., LC-MS/MS) is functioning correctly and is properly calibrated.[8]

Q2: I am observing a high degree of variability between replicate wells in my stability assay. What are the likely causes?

A2: High variability can compromise the reliability of your data. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the test compound, microsomes, or quenching solution can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incomplete Reaction Quenching: The quenching step (e.g., adding cold acetonitrile) must be rapid and efficient to stop the metabolic reaction consistently across all wells.

  • Sample Processing Inconsistencies: Variations in sample workup, such as centrifugation speed and time, can affect the final concentration of the analyte.

  • Edge Effects in Assay Plates: In multi-well plate formats, wells on the edge of the plate can sometimes behave differently due to temperature or evaporation gradients. If you suspect this, you can try to avoid using the outer wells or use a plate sealer.

Q3: My compound appears to be unstable even in the absence of NADPH. What does this indicate?

A3: Instability in the absence of the primary cofactor for CYP-mediated metabolism suggests non-CYP-dependent degradation. Possible causes include:

  • Chemical Instability: The compound may be inherently unstable in the assay buffer at 37°C. You can test this by incubating the compound in buffer alone.

  • Metabolism by Other Enzymes: Liver microsomes contain other enzymes besides CYPs that may not be NADPH-dependent.

  • Binding to Assay Components: The compound might be non-specifically binding to the plastic of the assay plate or other components, leading to an apparent decrease in concentration. Including a control with heat-inactivated microsomes can help to assess this.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments in assessing and improving the metabolic stability of piperidine-based inhibitors.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic clearance)

  • Negative control (vehicle, e.g., DMSO)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the reaction mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation:

    • Add the reaction mixture to the wells of the incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing the cold quenching solution. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, seal the collection plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for identifying the metabolites of a piperidine-based inhibitor following an in vitro incubation.

Procedure:

  • Sample Preparation:

    • Following a microsomal or hepatocyte stability assay, pool the samples from the later time points where significant metabolism has occurred. .

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an LC-MS/MS system.

    • Perform a full scan analysis to detect the parent compound and potential metabolites.

    • Perform product ion scans (MS/MS) on the parent compound and any detected potential metabolite ions to obtain fragmentation patterns.

  • Data Interpretation:

    • Identify the parent compound: Confirm the retention time and mass spectrum of the parent compound.

    • Look for expected mass shifts: Analyze the full scan data for ions with mass-to-charge ratios (m/z) corresponding to common metabolic transformations of piperidine-containing compounds. A common biotransformation is hydroxylation, which results in a mass increase of 16 Da (+O).[9]

    • Analyze fragmentation patterns: Compare the MS/MS spectrum of a potential metabolite to that of the parent compound. Common fragments between the two can help to confirm that the detected ion is indeed a metabolite. The part of the molecule where the fragmentation pattern differs can indicate the site of metabolism. For piperidine derivatives, characteristic neutral losses can be observed.[10][11]

    • Propose metabolite structures: Based on the mass shift and fragmentation data, propose the chemical structures of the metabolites.

Data Presentation

Table 1: Comparative Metabolic Stability of Piperidine Analogs with Different Modifications

CompoundModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Piperidine Inhibitor -5138.6
Analog 1 Deuteration at C4-position1546.2
Analog 2 Methyl substitution at C4-position2527.7
Analog 3 Morpholine bioisostere> 60< 11.5

This is example data and should be replaced with actual experimental results.

Visualizations

Metabolic Pathways of Piperidine-Based Inhibitors

Figure 1: Common Metabolic Pathways of Piperidine-Based Inhibitors Parent Parent Piperidine Inhibitor Metabolite1 Hydroxylated Metabolite (+16 Da) Parent->Metabolite1 Oxidation (CYPs) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 N-dealkylation (CYPs) Metabolite3 Ring-Opened Metabolite Parent->Metabolite3 Ring Cleavage Figure 2: Workflow for In Vitro Metabolic Stability Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Test Compound Incubation Incubate at 37°C Prep_Compound->Incubation Prep_Microsomes Prepare Liver Microsomes Prep_Microsomes->Incubation Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: A typical workflow for an in vitro metabolic stability assay.

References

  • Assay Troubleshooting | MB - About. (n.d.). Retrieved February 4, 2026, from [Link]

  • CASSS. (n.d.). Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. Retrieved February 4, 2026, from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved February 4, 2026, from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved February 4, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 4, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Datasets of text - GraphViz examples? (2023, January 28). Graphviz. Retrieved February 4, 2026, from [Link]

  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved February 4, 2026, from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers. Retrieved February 4, 2026, from [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 4, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 4, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved February 4, 2026, from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. Retrieved February 4, 2026, from [Link]

  • Deuterated drugs; where are we now? (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved February 4, 2026, from [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2026, February 2). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Building diagrams using graphviz. (2021, March 26). Chad's Blog. Retrieved February 4, 2026, from [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024, December 22). MDPI. Retrieved February 4, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 4, 2026, from [Link]

  • Drug Metabolic Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved February 4, 2026, from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • (PDF) Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2025, October 31). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved February 4, 2026, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved February 4, 2026, from [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024, January 11). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Mitigating Off-Target Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine derivatives. The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in approved drugs and its ability to confer favorable physicochemical properties.[1][2][3] However, its inherent basicity and structural flexibility can also lead to unintended interactions with biological off-targets, posing significant challenges in drug development.

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to anticipate, identify, and mitigate the off-target activities of your piperidine-containing compounds. We will move from frequently asked questions that address common hurdles to in-depth troubleshooting guides for critical liabilities like hERG channel inhibition and CYP450 enzyme interactions.

Frequently Asked Questions (FAQs)

This section provides rapid, targeted answers to the most common questions encountered during the development of piperidine-based therapeutics.

Section 1: Understanding Off-Target Liabilities

Q1: What are the most common off-target liabilities associated with piperidine derivatives?

A1: The primary off-target liabilities often stem from the basic nitrogen and the lipophilic nature of the piperidine scaffold. Key concerns include:

  • hERG Potassium Channel Inhibition: The basic nitrogen can interact with key residues in the hERG channel pore, leading to cardiotoxicity. This is one of the most critical off-target effects to monitor.[4][5]

  • Cytochrome P450 (CYP) Enzyme Inhibition: The piperidine nitrogen can coordinate with the heme iron in the active site of CYP enzymes (especially CYP2D6 and CYP3A4), causing drug-drug interactions.[6][7]

  • Monoamine Transporters and Receptors: Due to structural similarities with endogenous ligands (e.g., dopamine, serotonin), piperidine derivatives can exhibit off-target activity at dopamine, serotonin, and adrenergic receptors, as well as their transporters.

  • Muscarinic and Sigma Receptors: These receptors are also common off-targets, leading to potential CNS or anticholinergic side effects.

Q2: How does the basicity (pKa) of the piperidine nitrogen drive off-target binding?

A2: The basicity of the piperidine nitrogen (typical pKa ~8-11) is a double-edged sword. While it can be crucial for forming desired salt-bridge interactions with the primary target, it also means the nitrogen is predominantly protonated at physiological pH. This positively charged center is a key feature of the pharmacophore for promiscuous ion channel binding, most notably the hERG channel, and can also mediate interactions with the active sites of CYP enzymes.[5] Modulating this pKa is a primary strategy for mitigating these effects.

Section 2: Strategic Mitigation & Rational Design

Q3: What are the primary structural modification strategies to reduce off-target activity?

A3: A rational, structure-based approach is key. Consider the following modifications:

  • Reduce Basicity: Introduce electron-withdrawing groups near the piperidine nitrogen to lower its pKa. A common and effective strategy is replacing a piperidine ring with a piperazine, which can lower the pKa by two orders of magnitude and resolve hERG issues.[5]

  • Increase Steric Hindrance: Add bulky groups near the basic nitrogen. This can physically block the compound from entering the narrow binding pockets of off-targets like the hERG channel, while potentially being tolerated by the primary target's active site.[8]

  • Increase Rigidity: The flexibility of the piperidine ring can allow it to adopt multiple conformations, fitting into various binding sites. Introducing conformational constraints, such as creating bridged piperidine analogues or spirocyclic systems, can lock the molecule into a conformation that is selective for the intended target.[2][9]

  • Modulate Lipophilicity: High lipophilicity often correlates with promiscuity and hERG inhibition. Reducing lipophilicity by adding polar groups can improve the selectivity profile and reduce off-target binding.[10]

  • Block Metabolic "Soft Spots": If metabolic instability or CYP inhibition is an issue, identify the likely sites of metabolism on the molecule (often positions adjacent to the nitrogen) and block them, for instance, through fluorination or methylation.[2]

Q4: Can formulation changes help reduce off-target activity?

A4: While structural modification is the primary tool, formulation strategies can help mitigate off-target effects by altering the drug's pharmacokinetic profile. For example, developing formulations that reduce the maximum free plasma concentration (Cmax) can lower the risk of reaching concentrations that engage off-targets, especially those with lower affinity. However, this does not eliminate the inherent off-target liability of the molecule itself.

Section 3: Screening & Experimental Workflow

Q5: My project has limited resources. How should I prioritize off-target screening?

A5: A tiered approach is most efficient.

  • In Silico Prediction: Early in the design phase, use computational tools and platforms to predict potential off-target liabilities, including hERG binding, CYP inhibition, and promiscuity.[11][12][13] This helps flag problematic scaffolds before synthesis.

  • Focused Primary Screening: At a minimum, screen early hits in a hERG binding or functional assay and a basic CYP inhibition panel (e.g., CYP3A4, 2D6). These are the most common and impactful liabilities.

  • Broad Panel Screening: For lead compounds progressing towards preclinical development, a broader off-target panel (e.g., a safety panel of 40-50 common receptors, channels, and transporters) is essential to uncover unanticipated interactions.

Q6: I'm seeing inconsistent results in my in vitro off-target assays. What could be the cause?

A6: Inconsistency can arise from several factors:

  • Compound Purity & Solubility: Ensure your compound is of high purity and is fully dissolved in the assay buffer. Compound precipitation will lead to artificially low activity.

  • Assay Artifacts: Some compounds can interfere with assay technologies (e.g., autofluorescence in fluorescent-based assays). Always run appropriate controls. The Assay Guidance Manual is an excellent resource for troubleshooting such issues.[14]

  • Non-Specific Binding: Highly lipophilic compounds may bind non-specifically to plasticware or proteins in the assay medium, reducing the effective concentration. Including bovine serum albumin (BSA) in the buffer can sometimes mitigate this.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for tackling the most critical off-target challenges associated with piperidine derivatives.

Guide 1: Troubleshooting High hERG Channel Affinity

Problem: Your lead piperidine derivative shows potent inhibition of the hERG channel (IC50 < 10 µM), posing a significant risk of cardiotoxicity.

Underlying Cause: The hERG channel's inner pore contains key aromatic (Tyr652, Phe656) and acidic (Asp540) residues. The protonated basic nitrogen of the piperidine can form a cation-π interaction with the aromatic rings, while surrounding lipophilic moieties on your compound increase overall affinity.

Workflow for Mitigation:

Caption: Iterative workflow for mitigating hERG channel affinity.

Data Interpretation: Structure-Activity Relationship (SAR) Table

Track your modifications and results systematically.

Compound IDModificationPiperidine pKa (Predicted)cLogPhERG IC50 (µM)On-Target EC50 (nM)Selectivity Index (hERG/On-Target)
LEAD-001 (Baseline)9.84.51.22548
MOD-002 Replaced piperidine with piperazine7.63.9> 3040> 750
MOD-003 Added gem-dimethyl group alpha to N10.04.915.530517
MOD-004 Added distal hydroxyl group9.73.89.855178
Protocol: Rapid hERG Assessment using a Fluorescent Imaging Plate Reader (FLIPR) Assay

This is a medium-throughput method suitable for screening new analogues before committing to gold-standard patch-clamp electrophysiology.

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel in T-75 flasks until they reach 80-90% confluency.

  • Plating: Seed the cells into black-walled, clear-bottom 384-well plates at a density of 15,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a thallium-sensitive fluorescent dye. Remove the culture medium from the plates and add 20 µL of the loading buffer to each well. Incubate for 1 hour at room temperature, protected from light.

  • Compound Addition: Prepare serial dilutions of your test compounds in an appropriate assay buffer. Add 5 µL of the compound solutions to the wells and incubate for 15-30 minutes. Include a positive control (e.g., Dofetilide) and a vehicle control (e.g., 0.1% DMSO).

  • Thallium Flux Measurement: Place the plate into the FLIPR instrument. Initiate reading and, after establishing a stable baseline, add 10 µL of a thallium-containing stimulus buffer. This induces thallium influx through open hERG channels, causing an increase in fluorescence.

  • Data Analysis: The instrument measures the fluorescence intensity over time. hERG channel blockers will inhibit the thallium influx, resulting in a reduced fluorescent signal. Calculate the percent inhibition relative to controls and determine the IC50 value from the dose-response curve.

Guide 2: Troubleshooting Cytochrome P450 Inhibition

Problem: Your compound shows significant inhibition of a major CYP isoform (e.g., CYP3A4, IC50 < 5 µM), indicating a high potential for drug-drug interactions (DDIs).

Underlying Cause: The basic nitrogen of the piperidine can act as a ligand, directly coordinating with the Fe(II) atom of the heme prosthetic group in the CYP active site. This reversible interaction prevents the enzyme from metabolizing its normal substrates. Lipophilicity also plays a major role in driving compounds to the active site.

Workflow for Mitigation:

Sources

Technical Support Center: Permeability Optimization for Fluorinated Piperidine-Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Cell Permeability of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid Analogs Ticket ID: #PERM-TFE-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Executive Summary

You are encountering low cell permeability (Caco-2/PAMPA) with analogs of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid .[1]

The Root Cause: This specific scaffold suffers from a "pKₐ Shift" phenomenon. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group drastically lowers the pKₐ of the piperidine nitrogen (typically from ~10.5 to ~5.5). Consequently, at physiological pH (7.4), the amine remains neutral while the acetic acid tail is deprotonated. This results in a net anionic species rather than the zwitterion typically seen with non-fluorinated piperidines. Anionic species exhibit poor passive diffusion due to charge repulsion from the negatively charged lipid bilayer surface.

This guide provides the diagnostic steps to confirm this mechanism and the chemical strategies to resolve it.

Module 1: Physicochemical Diagnostics (The "Why")

FAQ: Why does the trifluoroethyl group kill my permeability?

Standard N-alkyl piperidines are basic (pKₐ ~10-11).[1] At pH 7.4, they are protonated (cationic).[1] If they have a carboxylic acid tail (pKₐ ~4.5), the molecule forms a zwitterion (net neutral overall, though charged locally).[1]

However, the 2,2,2-trifluoroethyl group exerts a strong inductive effect (-I), pulling electron density away from the nitrogen lone pair.

  • Result: The piperidine nitrogen pKₐ drops to ~4.5 – 5.5 .

  • At pH 7.4: The Nitrogen is Neutral (deprotonated).[1] The Acid is Anionic (deprotonated).[1]

  • Net State: Mono-Anion (-1). [1]

Diagnostic Workflow

Before altering the chemistry, confirm the ionization state using the following decision tree.

PermeabilityTroubleshooting Start Low Permeability (< 1.0 × 10⁻⁶ cm/s) CheckPka Step 1: Measure/Calc pKₐ of Piperidine N Start->CheckPka IsBasic Is pKₐ > 7.0? CheckPka->IsBasic Zwitterion Species: Zwitterion Issue: High Desolvation Energy IsBasic->Zwitterion Yes Anion Species: Mono-Anion Issue: Membrane Repulsion IsBasic->Anion No (Likely for TFE analogs) Step2 Step 2: Run PAMPA at pH 5.0 vs 7.4 Anion->Step2 ResultA Permeability Increases at pH 5.0 Step2->ResultA Solution1 Strategy: Prodrug (Ester) or Bioisostere ResultA->Solution1 Yes (Charge Driven) Solution2 Strategy: Reduce PSA or Add Lipophilicity ResultA->Solution2 No (Structure Driven)

Figure 1: Diagnostic logic to distinguish between charge-mediated impermeability and structural polarity issues.

Module 2: Assay Optimization (The "Test")

Q: My Caco-2 data shows zero flux. Is the assay broken?

Not necessarily. Anionic drugs often show near-zero passive permeability in standard Caco-2 assays (pH 7.4 Apical / pH 7.4 Basolateral).[1]

Corrective Protocol: The pH Gradient Assay To validate that the anionic charge is the blocker, run a pH-dependent flux study.

  • Condition A (Standard): Apical pH 7.4 / Basolateral pH 7.4.[1]

  • Condition B (Acidic Apical): Apical pH 5.5 / Basolateral pH 7.4.[1]

Interpretation:

  • At pH 5.5, the carboxylic acid (pKₐ ~4.5) becomes partially protonated (neutral).[1]

  • If permeability spikes significantly in Condition B, your molecule is permeability-competent but charge-limited. You must use a prodrug or bioisostere.

  • If permeability remains low in Condition B, the molecule is too polar (High PSA) or too large, regardless of charge.

Data Comparison Table
ParameterStandard Piperidine Analog2,2,2-Trifluoroethyl AnalogImpact on Permeability
N-Basic pKₐ ~ 10.5~ 5.4Critical: Nitrogen loses charge at phys.[1] pH.
Acid pKₐ ~ 4.5~ 4.2Acid remains ionized (COO⁻).[1]
Net Charge (pH 7.4) 0 (Zwitterion)-1 (Anion)Anions are repelled by lipid headgroups.[1]
LogD (pH 7.4) -1.5 to 0.50.5 to 2.0Lipophilicity increases, but charge prevents entry.[1]

Module 3: Structural Remediation (The "Fix")[1]

If the diagnostic confirms the anionic trap, use these medicinal chemistry strategies.

Strategy A: The "Double-Prodrug" Approach

Since the efficacy likely requires the free acid, mask the carboxylate to enable entry, then rely on intracellular esterases.

  • Modification: Convert the acetic acid to an Ethyl or Isopropyl ester .

  • Mechanism: This renders the molecule neutral (Nitrogen is neutral due to TFE, Ester is neutral).

  • Risk: Verify plasma stability vs. liver microsome stability. You want the ester to survive the gut lumen but hydrolyze in the plasma/liver.

Strategy B: Bioisosteric Replacement

If a prodrug is not viable, replace the carboxylic acid with a group that has a higher pKₐ or different charge delocalization.

  • Tetrazole: (pKₐ ~4.9). Similar acidity but better charge delocalization.

  • Acyl Sulfonamide: (pKₐ ~4.5).[1] often improves permeability.[2]

  • Oxadiazolone: A neutral bioisostere that can sometimes mimic the carboxylate binding interaction without the charge.

Strategy C: Tuning the Piperidine Nitrogen

If the TFE group is essential for metabolic stability (blocking N-dealkylation), but you need the nitrogen to be basic to form a zwitterion (which might permeate better than the anion):

  • Modification: Move the

    
     group further away (e.g., 3,3,3-trifluoropropyl).
    
  • Effect: This reduces the inductive withdrawal, restoring the nitrogen pKₐ to ~8-9. The molecule becomes zwitterionic at pH 7.4.

Module 4: Experimental Protocols

Protocol 1: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput validation of the "Anion Hypothesis".[1]

  • Membrane Preparation: Use 2% DOPC in dodecane. Avoid anionic lipid mixtures which will artificially repel your anionic compound.

  • Donor Plate:

    • Well Set A: Buffer pH 7.4.

    • Well Set B: Buffer pH 5.0 (Citrate/Phosphate).[1]

  • Acceptor Plate: Buffer pH 7.4 (maintain sink conditions).

  • Incubation: 4 hours at 25°C.

  • Analysis: LC-MS/MS of acceptor wells.

  • Success Criteria: If

    
    , the issue is strictly charge-mediated.
    
Protocol 2: Ester Prodrug Synthesis (General)

To quickly test Strategy A.

  • Dissolve the carboxylic acid analog in anhydrous Ethanol (or Isopropanol).[1]

  • Add catalytic

    
     (or thionyl chloride dropwise at 0°C).
    
  • Reflux for 2-4 hours.

  • Neutralize with

    
    , extract with EtOAc.[1]
    
  • Validation: Run the ester in standard Caco-2 (pH 7.4). Expect

    
    .[1]
    

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Relevance: Details the electron-withdrawing effects of fluorinated alkyl groups on amine basicity (pKₐ shifts).
  • Di, L., et al. (2003).[1] Permeability of carboxylic acids.[3][4] Journal of Medicinal Chemistry. [1]

    • Relevance: Establishes the baseline difficulty of passive diffusion for anionic species and the "pH-partition hypothesis."
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [1]

    • Relevance: Authoritative text on the "Ion Trap" and optimizing PAMPA/Caco-2 for charged molecules.
  • Sierakowski, J., et al. (2021).[1] Trifluoroethylamines: pKa and Nucleophilicity. Journal of Organic Chemistry. [1]

    • Relevance: Provides specific pKₐ values for N-trifluoroethyl amines, confirming the drop to ~5.5 range.

Sources

Technical Support Center: Method Refinement for Kinetic Analysis of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for enzyme inhibition kinetics. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to refine your experimental methods, ensure data integrity, and confidently interpret your results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the initial setup and execution of enzyme inhibition assays.

Q1: My initial reaction rates are not linear. What could be the cause?

A1: Non-linear initial rates are a frequent issue and can stem from several factors. It is crucial to operate under initial velocity conditions, where less than 10% of the substrate has been consumed.[1]

  • Substrate Depletion: If the substrate concentration changes significantly during the measurement, the reaction rate will decrease.

    • Solution: Reduce the enzyme concentration or the reaction time. Aim to measure the rate within the first 5-10% of substrate conversion.[2]

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.[3]

    • Solution: Test for product inhibition by adding varying concentrations of the product to the initial reaction mixture. If inhibition is observed, ensure your measurements are taken well before product accumulation becomes significant.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature, buffer composition).[1][3]

    • Solution: Perform control experiments to assess enzyme stability over the time course of the assay in the absence of substrate. Consider adding stabilizing agents like glycerol or BSA, or optimizing the buffer conditions.[4]

  • Time-Dependent Inhibition: Some inhibitors, known as "suicide substrates," can cause irreversible inhibition that manifests over time.[3]

    • Solution: Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to check for time-dependent effects.[3]

Q2: How do I choose the optimal substrate concentration for my inhibition assay?

A2: The choice of substrate concentration is critical for accurately determining the mechanism of inhibition.

  • For Competitive Inhibitors: It is essential to use a substrate concentration at or below the Michaelis-Menten constant (K_m).[1] This ensures that the inhibitor can effectively compete with the substrate for binding to the enzyme's active site.[5]

  • General Practice: A common starting point is to use a substrate concentration that is 10- to 20-fold higher than the determined K_m to ensure the enzyme is operating at or near its maximum velocity (V_max).[2] However, for inhibition studies, it is crucial to also test concentrations around the K_m.

  • Determining K_m: To properly set up an inhibition assay, you first need to determine the K_m for your substrate under the specific assay conditions you plan to use.[6] This involves measuring the initial reaction rate at a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]

Q3: My data from the Lineweaver-Burk plot looks skewed, and I'm getting a negative K_m. What's wrong?

A3: The Lineweaver-Burk plot, or double reciprocal plot, is highly susceptible to errors, especially at low substrate concentrations.[8]

  • Error Distortion: The reciprocal nature of the plot amplifies errors in measurements of low reaction velocities (which correspond to low substrate concentrations).[8][9]

  • Alternative Plotting Methods: Consider using alternative linear plots like the Hanes-Woolf or Eadie-Hofstee plots, which can be less susceptible to error at low substrate concentrations.[8][9]

  • Non-Linear Regression: The most robust method for determining kinetic parameters is to fit the raw data (velocity vs. substrate concentration) directly to the Michaelis-Menten equation using non-linear regression software.[8][9] This approach avoids the data distortion inherent in linearization methods.

Q4: I'm observing inconsistent results between experiments. How can I improve reproducibility?

A4: Reproducibility is key to reliable kinetic analysis. Several factors can contribute to variability.

  • Strict Control of Assay Conditions: Ensure that variables such as pH, temperature, ionic strength, and buffer type are strictly controlled in every experiment.[10] Even a one-degree change in temperature can significantly alter enzyme activity.[10]

  • Reagent Stability: Ensure all reagents, including the enzyme, substrate, and cofactors, are stored correctly and have not degraded.[11] Prepare fresh solutions regularly.

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors.[11][12] Use calibrated pipettes and proper technique, especially when working with small volumes.[13]

  • Assay Components: Always check that all components are added in the correct order and are thoroughly mixed.[13] Using a master mix for common reagents can help ensure consistency across wells.[12]

II. Troubleshooting Guide: Deeper Dives

This section provides detailed protocols and explanations for more complex challenges in enzyme inhibition analysis.

Problem 1: Distinguishing Between Different Modes of Reversible Inhibition

You have identified a reversible inhibitor, but you are unsure of its mechanism (competitive, non-competitive, uncompetitive, or mixed).

Causality and Experimental Design

The different modes of reversible inhibition are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. This results in characteristic changes to the apparent K_m and V_max values.[14][15] A systematic experimental approach is required to elucidate these changes.

Step-by-Step Protocol
  • Determine K_m and V_max without Inhibitor:

    • Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations (typically ranging from 0.2 to 5 times the estimated K_m).[16]

    • Measure the initial velocity for each reaction.

    • Plot velocity versus substrate concentration and fit the data using non-linear regression to the Michaelis-Menten equation to determine K_m and V_max.

  • Perform Kinetic Analysis with a Fixed Inhibitor Concentration:

    • Repeat the experiment from Step 1, but include a fixed concentration of the inhibitor in each reaction.[5]

    • Determine the apparent K_m (K_m,app) and apparent V_max (V_max,app) in the presence of the inhibitor.

  • Repeat with Multiple Inhibitor Concentrations:

    • To confirm the inhibition modality and to calculate the inhibition constant (K_i), repeat Step 2 with at least two other inhibitor concentrations.

  • Data Analysis and Interpretation:

    • Analyze the changes in K_m,app and V_max,app as a function of inhibitor concentration. The expected changes for each inhibition type are summarized in the table below.

Inhibition TypeEffect on V_maxEffect on K_mLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis.[9]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[9][17]
Uncompetitive DecreasesDecreasesLines are parallel.[16]
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.
Visualization of Inhibition Mechanisms

The following diagram illustrates the binding events for different types of reversible inhibition.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I ES->E + Product E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 + Product ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I EI2->ESI2 + S E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S ES3->E3 + Product ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 + I

Caption: Reversible enzyme inhibition mechanisms.

Problem 2: My Putative Inhibitor Shows Atypical Behavior - Could it be a "Promiscuous" Inhibitor?

You observe inhibition, but the dose-response curves are steep, the mechanism is unclear, and the inhibition is sensitive to detergent concentration.

Causality and Identification

Promiscuous inhibitors, often aggregating compounds, are a significant source of artifacts in drug discovery.[18] They form submicellar aggregates that sequester the enzyme, leading to non-specific inhibition.[18]

Diagnostic Workflow
  • Check for Time-Dependence:

    • Pre-incubate the enzyme and inhibitor for varying durations. Aggregating inhibitors often show time-dependent inhibition as the aggregates form.[3]

  • Vary Enzyme Concentration:

    • Perform IC_50 determinations at several different enzyme concentrations. The IC_50 of aggregating inhibitors is often highly dependent on the enzyme concentration.

  • Introduce a Non-ionic Detergent:

    • Repeat the inhibition assay in the presence of a non-ionic detergent (e.g., Triton X-100 or Tween-20) at a concentration above its critical micelle concentration (CMC).

    • If the inhibition is significantly reduced or abolished, it strongly suggests an aggregation-based mechanism.

  • Test against an Unrelated Enzyme:

    • Aggregating inhibitors often show a lack of selectivity.[18] Test your compound against a different, unrelated enzyme to see if it also shows inhibition.

Promiscuous_Inhibitor_Workflow start Atypical Inhibition Observed time_dep Test for Time-Dependence start->time_dep enzyme_conc Vary Enzyme Concentration time_dep->enzyme_conc Time-dependent? detergent Add Non-ionic Detergent enzyme_conc->detergent IC50 dependent on [E]? unrelated_enzyme Test Against Unrelated Enzyme detergent->unrelated_enzyme Inhibition reduced? result result unrelated_enzyme->result Inhibits unrelated enzyme? conclusion conclusion result->conclusion All 'Yes'

Caption: Workflow for identifying promiscuous inhibitors.

Problem 3: The Inhibitor Appears to be "Tight-Binding"

The calculated K_i value is close to the enzyme concentration used in the assay, and the inhibition appears non-competitive regardless of the actual mechanism.

Causality and Implications

Tight-binding inhibitors have K_i values that are in the same range as the enzyme concentration.[18] This violates the assumption of the Michaelis-Menten equation that the concentration of free inhibitor is equal to the total inhibitor concentration.[18]

Refined Analytical Approach
  • Confirm Tight Binding:

    • As a primary indicator, determine the IC_50 at several different enzyme concentrations. A significant shift in the IC_50 with enzyme concentration is a hallmark of tight-binding inhibition.[18]

  • Use the Morrison Equation for K_i Determination:

    • For tight-binding inhibitors, the Morrison equation provides a more accurate method for determining the apparent K_i (K_i,app). This equation accounts for the depletion of the free inhibitor due to binding to the enzyme.

    • The data (fractional velocity vs. inhibitor concentration) should be fit to the Morrison equation using non-linear regression.

  • Determine the True K_i:

    • The K_i,app obtained from the Morrison equation will depend on the substrate concentration for competitive and mixed-type inhibitors. To determine the true K_i, you must measure K_i,app at several different substrate concentrations and then use a suitable secondary plot (e.g., K_i,app vs. substrate concentration).

III. Advanced Data Visualization and Analysis

Beyond standard Michaelis-Menten and Lineweaver-Burk plots, other graphical methods can provide valuable insights into the inhibition mechanism.

Dixon Plots

A Dixon plot is a graphical method used to determine the K_i of an inhibitor.[19][20] It plots the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.[19][20][21]

  • Competitive Inhibition: The lines will intersect at a point where the x-coordinate is equal to -K_i.

  • Non-competitive Inhibition: The lines will intersect on the x-axis at -K_i.

  • Uncompetitive Inhibition: The lines will be parallel.

Cornish-Bowden Plots

The Cornish-Bowden plot is a direct linear plot that can be less susceptible to the distortions seen in Lineweaver-Burk plots. It plots the substrate concentration divided by the initial velocity ([S]/v) against the inhibitor concentration ([I]).

  • Competitive Inhibition: The lines intersect on the y-axis.

  • Non-competitive Inhibition: The lines are parallel.

  • Uncompetitive Inhibition: The lines intersect on the x-axis.

These advanced plotting methods, in conjunction with non-linear regression analysis, provide a robust toolkit for the detailed characterization of enzyme inhibitors.

References

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 734. Retrieved from [Link]

  • Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Retrieved from [Link]

  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, June 29). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The use of Dixon plots to study enzyme inhibition. Retrieved from [Link]

  • Medicosis Perfectionalis. (2023, January 3). Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Fundamental Problem With Enzyme Inhibition Theory. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis and interpretation of enzyme kinetic data. Retrieved from [Link]

  • Labster. (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. Retrieved from [Link]

  • ResearchGate. (2015, March 18). Why did the enzyme kinetics (Km) turn out negative? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Pearson. (2022, July 22). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Biology LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics. Retrieved from [Link]

  • Biopharma Reporter. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). A graphical method for determining inhibition constants. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Catalyst University. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Amide Coupling Reactions with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for amide coupling reactions involving [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. The unique structure of this substrate, featuring a sterically demanding piperidine ring and an electron-withdrawing trifluoroethyl group, can present specific challenges during amide bond formation. This resource is designed to help you navigate these complexities and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is showing low to no conversion. What is the most likely cause?

A1: The primary suspect in failed or low-yield coupling reactions with this substrate is steric hindrance. The bulky piperidine ring, substituted at the 4-position, can impede the approach of the amine nucleophile to the activated carboxylic acid. Additionally, the electron-withdrawing nature of the trifluoroethyl group can reduce the nucleophilicity of the piperidine nitrogen, though in this case, it is the exocyclic amine that is the intended nucleophile. Standard coupling reagents like EDC/HOBt may not be sufficiently potent to overcome this spatial blockade.[1]

Q2: What are the best initial steps to troubleshoot a failed reaction?

A2: Before making significant changes to your protocol, it's crucial to verify the integrity of your starting materials and the reaction setup.

  • Reagent Quality: Ensure your coupling reagents, amine, and [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid are pure and dry. Moisture can hydrolyze activated intermediates and coupling reagents.

  • Solvent Purity: Use anhydrous solvents, as water can compete with the amine in the reaction.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to distinguish between a slow reaction and a complete failure.[2][3][4]

In-Depth Troubleshooting Guide

Issue 1: Incomplete or Failed Coupling

If you've confirmed the quality of your reagents and are still facing issues with reaction completion, the following strategies, ordered from simplest to most advanced, can be employed.

The choice of coupling reagent is paramount for sterically hindered substrates.[5][6][7] If standard carbodiimide reagents like DCC or EDC are failing, consider more potent activating agents.[8][9]

  • Aminium/Uronium Reagents: Reagents such as HATU, HBTU, and HCTU are generally more effective for challenging couplings.[8][10][11] HATU, in particular, reacts quickly and can reduce epimerization.[8]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered systems.[1][11] An advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be beneficial.[5]

  • Additives: The use of additives like HOBt and HOAt is strongly recommended to enhance reactivity and suppress side reactions, particularly racemization.[9][12] HOAt is generally considered more effective than HOBt for difficult couplings.[13]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICReadily available, cost-effective.Can lead to racemization and N-acylurea formation; may be ineffective for hindered substrates.[12]
Aminium/Uronium HATU, HBTU, HCTUHigh coupling efficiency, fast reaction times, reduced side reactions.[10][11]More expensive; can react with the amine if used in excess.[12]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings, minimal racemization.[5][11]Byproducts can be difficult to remove.

The choice and stoichiometry of the base are crucial. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential to prevent it from competing with your amine nucleophile.[1][12]

  • Stoichiometry: For aminium and phosphonium reagents, typically 2-3 equivalents of base are required. One equivalent deprotonates the carboxylic acid, and the other neutralizes the salt of the incoming amine (if it's a salt) and facilitates the reaction.[5]

For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be highly effective.[1][14] Acyl fluorides are less sterically demanding and more reactive towards nucleophiles.[14] This can be achieved in situ using reagents like TFFH or BTFFH before the addition of the amine.[1][14]

Experimental Protocol: In Situ Acyl Fluoride Formation and Coupling

  • Dissolve [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the fluorinating agent (e.g., TFFH, 1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion. For stubborn couplings, gentle heating (40-60 °C) may be necessary.[1]

Issue 2: Observation of Significant Side Products

The formation of side products often indicates that the desired reaction pathway is slow, allowing competing reactions to occur.

  • N-Acylurea Formation: This is a common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges.[12] Using an additive like HOBt or switching to an aminium/uronium or phosphonium reagent can minimize this.[12]

  • Guanidinium Byproduct: Aminium/uronium reagents can react with the amine starting material to form a guanidinium byproduct. This can be suppressed by pre-activating the carboxylic acid for a short period before adding the amine or by using a slight excess of the carboxylic acid relative to the coupling reagent.[12]

  • Racemization: If your amine has a chiral center, racemization can be a concern, especially with carbodiimide reagents.[8] The use of additives like HOBt or HOAt is crucial to suppress this.[8][12]

dot

Troubleshooting_Workflow Troubleshooting Failed Coupling Reactions start Reaction Failed/Low Yield check_reagents Verify Reagent & Solvent Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Purify/Replace Reagents & Solvents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->start change_reagent Switch to Stronger Coupling Reagent (HATU, PyBOP) optimize_conditions->change_reagent adjust_base Optimize Base (DIPEA) and Stoichiometry change_reagent->adjust_base increase_temp Increase Reaction Temperature adjust_base->increase_temp acyl_fluoride Advanced Strategy: Convert to Acyl Fluoride increase_temp->acyl_fluoride success Successful Coupling acyl_fluoride->success

Caption: A decision-making workflow for troubleshooting.

Issue 3: Solubility Problems

The reactants or the product may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent solvents for dissolving a wide range of reactants in coupling reactions.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) can also be used, particularly if the reactants are less polar.

  • Co-solvents: In some cases, a mixture of solvents may be necessary to achieve complete dissolution of all components.

If aggregation is suspected, especially in larger molecules, adding chaotropic salts or switching to a solvent like NMP or DMSO can be beneficial.[15]

dot

Amide_Coupling_Mechanism General Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'-NH2 Amine Amine->TetrahedralIntermediate Nucleophilic Attack Amide R-CONH-R' Amide Product TetrahedralIntermediate->Amide Collapse

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Trifluoroethyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a recurring motif in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1][2] When combined with the unique attributes of the trifluoroethyl group, a powerful synergy emerges, offering medicinal chemists a versatile platform to modulate biological activity. The trifluoroethyl moiety is not merely a bioisostere for an ethyl or methyl group; its strong electron-withdrawing nature, metabolic stability conferred by the robust C-F bonds, and ability to enhance lipophilicity provide distinct advantages in drug design.[3][4][5]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trifluoroethyl piperidine derivatives, exploring how subtle structural modifications can dramatically alter their interaction with different biological targets. We will dissect the SAR of this scaffold in the context of two distinct G protein-coupled receptors (GPCRs): the C-C chemokine receptor type 5 (CCR5) and the muscarinic acetylcholine receptor M4 (M4), highlighting the nuanced chemical logic that guides the development of selective modulators.

The Strategic Advantage of the Trifluoroethyl Group

Before delving into specific examples, it is crucial to understand why the trifluoroethyl group is a strategic choice in drug design. Its incorporation can profoundly influence a molecule's profile in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[5] This can significantly increase a drug's half-life and bioavailability.

  • Modulation of Basicity (pKa): The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group lowers the pKa of the piperidine nitrogen. This is a critical parameter, as the ionization state of the nitrogen atom governs its ability to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket, while also influencing membrane permeability.

  • Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][5]

  • Binding Interactions: The trifluoromethyl group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, that are not possible for a simple alkyl group.[6]

These properties make the trifluoroethyl piperidine scaffold a compelling starting point for optimization against a wide array of biological targets.[7]

Comparative SAR Analysis: Tuning the Scaffold for Different Targets

The versatility of the trifluoroethyl piperidine core is best illustrated by comparing the SAR for two different GPCR targets. We will examine how modifications to the core structure (the piperidine ring, the N-substituent, and other appended groups) dictate potency and selectivity.

Case Study 1: CCR5 Receptor Antagonists for HIV-1 Treatment

The CCR5 receptor is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a validated target for antiviral therapy.[8] Piperidine-based compounds have been extensively explored as CCR5 antagonists.

A key series of oximino-piperidino-piperidine amides demonstrates the critical role of various substituents.[9] In this series, a trifluoromethyl group on a phenyl ring attached to the piperidine core is well-tolerated and contributes to potent antagonism.

Key SAR Insights for CCR5 Antagonists:

  • N-Substituent: The amide group attached to the second piperidine ring is crucial for activity. A 2,6-dimethylnicotinamide N-oxide moiety was identified as an optimal choice, highlighting the importance of a specific hydrogen bonding and steric profile in this region of the binding pocket.[9]

  • Piperidine Core Substituents: A 4'-methyl group on the second piperidine ring is beneficial.

  • Phenyl Ring Substitution: Electron-withdrawing groups at the 4-position of the phenyl ring, such as -Br, -Cl, -SO2Me, and notably -CF3 and -OCF3, are well-tolerated and lead to potent antagonists.[9] This suggests that the electronic nature of this region influences binding affinity.

  • Oxime Substitution: Small alkyl groups (e.g., ethyl, propyl) on the oxime ether are preferred for potent CCR5 antagonism.[9]

The general SAR for this class of CCR5 antagonists is summarized in the diagram below.

SAR_CCR5 cluster_0 General Scaffold for CCR5 Antagonists cluster_1 SAR Summary Core Piperidino-Piperidine Core N_Amide R1: Heteroaryl Amide (e.g., Dimethylnicotinamide N-oxide) CRITICAL for potency Core->N_Amide N-Acylation Oxime R2: Small Alkyl (e.g., Ethyl, Propyl) PREFERRED for high affinity Core->Oxime Connects to Phenyl Phenyl R3: Phenyl with 4-substituent Phenyl_Sub X: Electron-Withdrawing Group (e.g., Br, Cl, CF3, OCF3) TOLERATED / BENEFICIAL Phenyl->Phenyl_Sub Substitution key1 Key Interaction Points: key2 R1: Defines interaction in one sub-pocket. key3 R2: Modulates affinity and pharmacokinetics. key4 X on R3: Influences electronic interactions. SAR_M4 Start Initial Hit: Tricyclic Core + Piperidine Tail (e.g., hM4 EC50 = 4.27 µM) Step1 Modification at Piperidine N-position Start->Step1 Result1 Conversion to Amide (e.g., HATU coupling) Potency increases >10-fold (hM4 EC50 = 408 nM) Step1->Result1 Key Potency Driver Step2 Exploration of Amide Partner Result1->Step2 Result2 Varying Carboxylic Acid Component (e.g., Cyclohexyl vs. Tetrahydropyran) Fine-tunes potency and properties Step2->Result2 SAR Exploration

Caption: Optimization workflow for piperidine-containing M4 PAMs.

The data in Table 2 highlights the dramatic effect of modifying the piperidine tail.

CompoundCore StructurePiperidine ModificationhM4 EC50 (nM)
6 Tricyclic Core A4-piperidine4270
7 Tricyclic Core AN-Acyl-4-piperidine (from acid 17)408
8 Tricyclic Core BN-Cyclohexyl-4-piperidine51.6
9 Tricyclic Core BN-Tetrahydropyranyl-4-piperidine120
Data synthesized from representative SAR studies for illustrative purposes.
[10]
Here, the key takeaway is the transformative effect of converting the basic piperidine nitrogen into a more complex amide (Compound 6 vs. 7). [10]This contrasts sharply with the CCR5 case, where the piperidine nitrogen is part of the core scaffold and not the primary point of modification for potency.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, the underlying experimental protocols must be robust and well-validated. Below are detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of an N-Trifluoroethyl Piperidine Precursor

Objective: To synthesize a key intermediate, 1-benzyl-4-(2,2,2-trifluoroacetyl)piperidine, which can be further elaborated. This protocol explains the causality behind the choice of reagents.

Methodology:

  • Starting Material Preparation: Begin with commercially available 1,4-bis(trifluoroacetyl)piperidine.

  • Selective Deprotection:

    • Dissolve 1,4-bis(trifluoroacetyl)piperidine (1.0 eq) in methanol.

    • Add potassium carbonate (K2CO3, 1.0 eq) and a small amount of water.

    • Causality: K2CO3 is a mild base that selectively cleaves one of the trifluoroacetyl groups. The N-trifluoroacetyl group is more labile (amide-like) than the C-trifluoroacetyl group (ketone-like) under these mild basic conditions, driving the reaction to the desired mono-protected product.

    • Stir at room temperature for 2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture, and extract with ethyl acetate. The organic layer contains the desired 4-(trifluoroacetyl)piperidine.

  • N-Alkylation:

    • Dissolve the crude 4-(trifluoroacetyl)piperidine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).

    • Add triethylamine (Et3N, 1.2 eq).

    • Causality: Et3N acts as a non-nucleophilic base to scavenge the HBr that will be generated in the next step, preventing it from protonating the starting material or product.

    • Slowly add benzyl bromide (BnBr, 1.1 eq).

    • Causality: Benzyl bromide is an effective electrophile for the SN2 reaction with the secondary amine of the piperidine. The reaction is typically straightforward and high-yielding.

    • Stir at room temperature for 12 hours.

    • Work up the reaction by quenching with water, extracting with ethyl acetate, and washing the organic layer with brine.

  • Purification:

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the resulting crude oil by column chromatography on silica gel to yield the pure 1-benzyl-4-(trifluoroacetyl)piperidine. [11]

Protocol 2: CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the human CCR5 receptor. This is a competitive binding assay, a gold standard for quantifying ligand-receptor interactions.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from a stable cell line (e.g., CHO or HEK293) engineered to overexpress the human CCR5 receptor.

    • Causality: Using a recombinant cell line ensures a high and consistent density of the target receptor, which is essential for a robust and reproducible signal-to-noise ratio in the assay.

  • Assay Buffer Preparation:

    • Prepare a binding buffer consisting of 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality: The buffer components maintain physiological pH and ionic strength. BSA is included to prevent non-specific binding of the radioligand and test compounds to the assay plates and filter mats.

  • Competition Binding Reaction:

    • In a 96-well plate, add:

      • 25 µL of test compound at various concentrations (typically a 10-point serial dilution).

      • 25 µL of a known CCR5 radioligand (e.g., [125I]MIP-1α) at a fixed concentration near its Kd value.

      • Causality: Using the radioligand at its Kd ensures that a significant portion is bound, but it can still be effectively displaced by a competitive inhibitor, providing a sensitive measure of the test compound's affinity.

      • 150 µL of the CCR5-expressing cell membranes suspended in assay buffer.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Causality: Rapid filtration is critical to separate the membrane-bound radioligand from the unbound radioligand before the binding equilibrium can shift. The filter mat traps the membranes while allowing the unbound ligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filter mat to dry, then measure the radioactivity retained on each filter spot using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

The trifluoroethyl piperidine scaffold is a testament to the power of strategic fluorination in medicinal chemistry. As demonstrated through the comparative analysis of CCR5 antagonists and M4 PAMs, the same core structure can be tailored to achieve high potency and selectivity against disparate biological targets. The key to success lies in understanding the nuanced structure-activity relationships that govern molecular recognition. For CCR5 antagonists, potency is driven by a complex N-acyl substituent and specific substitutions on an appended phenyl ring. In contrast, for the M4 PAMs discussed, the critical modification involves converting the piperidine nitrogen itself into a larger amide structure. This guide underscores the importance of a rational, data-driven approach, grounded in robust experimental validation, to unlock the full potential of this versatile and highly valuable chemical scaffold.

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate . Available at: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives . Available at: [Link]

  • Structures Activity Relationship - LIMU-DR Home . Available at: [Link]

  • Structure Activity Relationships - Drug Design Org . Available at: [Link]

  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed . Available at: [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) - PubMed . Available at: [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . Available at: [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI . Available at: [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central . Available at: [Link]

  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H) - PubMed . Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed . Available at: [Link]

  • Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M 4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - ACS Publications - American Chemical Society . Available at: [Link]

  • Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity - ResearchGate . Available at: [Link]

  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents.
  • Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators | Niswender Laboratory | Vanderbilt University . Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate . Available at: [Link]

  • Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed . Available at: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications . Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . Available at: [Link]

  • Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters - ACS Publications . Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners . Available at: [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI . Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]

  • Anesthesia increases in vivo N-([18F]fluoroethyl)piperidinyl benzilate binding to the muscarinic cholinergic receptor - PubMed . Available at: [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy . Available at: [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed . Available at: [Link]

  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed . Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - ResearchGate . Available at: [Link]

  • Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides - PubMed . Available at: [Link]

Sources

A Comparative Analysis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of N-Trifluoroethylation on a Piperidine Acetic Acid Scaffold

In the landscape of modern drug discovery, strategic molecular modifications are paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The introduction of fluorine-containing substituents is a widely employed strategy to enhance properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive, data-driven comparison of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid and its non-fluorinated counterpart, [1-ethylpiperidin-4-yl]acetic acid. Through an examination of their physicochemical properties, metabolic stability, and potential biological activity, we will elucidate the profound impact of the N-trifluoroethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies in their own discovery programs.

The Strategic Imperative of Fluorination in Medicinal Chemistry

The substitution of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can dramatically alter a molecule's behavior in a biological system.[1] The high electronegativity of fluorine atoms in the trifluoroethyl group can significantly impact the electron density of neighboring atoms, influencing acidity and basicity.[2] Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability by making the molecule more resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[1][3] This guide will explore these principles through the lens of a specific molecular pair, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a trifluoroethyl group in place of an ethyl group on the piperidine nitrogen is predicted to have a significant impact on the molecule's acidity (pKa) and lipophilicity (LogP).

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroethyl group is expected to decrease the basicity of the piperidine nitrogen.[2] This is due to the inductive effect, where the electron density is pulled away from the nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the pKa of the protonated piperidine nitrogen in the fluorinated analog is predicted to be significantly lower than that of the non-fluorinated analog.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of fluorine generally increases lipophilicity, the effect of a trifluoroethyl group can be more complex.[4] The increased molecular weight and surface area of the trifluoroethyl group would suggest an increase in LogP. However, the reduced basicity of the piperidine nitrogen means that at a physiological pH of 7.4, a larger proportion of the fluorinated compound will exist in its more lipophilic, neutral form compared to the non-fluorinated analog, which will be more protonated and thus more water-soluble.[2] This can lead to a higher effective lipophilicity (LogD) for the fluorinated compound at physiological pH.

Table 1: Predicted Physicochemical Properties

Property[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid[1-Ethylpiperidin-4-yl]acetic acidRationale for Predicted Difference
pKa (Piperidine Nitrogen) ~ 6-7~ 9-10The strong electron-withdrawing effect of the CF₃ group reduces the basicity of the piperidine nitrogen.[2]
Calculated LogP (cLogP) HigherLowerThe addition of three fluorine atoms increases the overall lipophilicity of the molecule.[4]
LogD at pH 7.4 HigherLowerDue to its lower pKa, a larger fraction of the fluorinated analog exists in its neutral, more lipophilic form at physiological pH.[2]

Experimental Protocols for Physicochemical Characterization

To empirically validate these predictions, the following detailed protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen in both the fluorinated and non-fluorinated analogs.

Methodology Rationale: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant.[5]

Step-by-Step Protocol:

  • Sample Preparation: Prepare 0.01 M solutions of both [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid and [1-ethylpiperidin-4-yl]acetic acid in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place 25 mL of the sample solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration until the pH has stabilized after passing the equivalence point.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined as the pH at which half of the piperidine nitrogen is protonated (the midpoint of the steepest part of the titration curve).

Protocol 2: Determination of LogP by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both compounds.

Methodology Rationale: The shake-flask method is the gold-standard for LogP determination, directly measuring the distribution of a compound between two immiscible phases.[4]

Step-by-Step Protocol:

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously shaking equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of each compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the octanol phase and 10 mL of the aqueous sample solution.

  • Equilibration: Shake the funnel vigorously for 30 minutes to ensure complete partitioning. Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Metabolic Stability: The Trifluoroethyl Shield

A critical aspect of drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The introduction of a trifluoroethyl group is a well-established strategy to block metabolic oxidation.[1][3]

The ethyl group in the non-fluorinated analog presents several potential sites for oxidative metabolism by cytochrome P450 enzymes, such as hydroxylation at the alpha or beta carbons. The high strength of the C-F bond in the trifluoroethyl group makes it highly resistant to enzymatic attack, thus protecting the N-alkyl substituent from degradation.[1] This is expected to result in a significantly longer in vitro half-life and lower intrinsic clearance for the fluorinated analog.

Table 2: Predicted Metabolic Stability Parameters

Parameter[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid[1-Ethylpiperidin-4-yl]acetic acidRationale for Predicted Difference
In Vitro Half-life (t½) LongerShorterThe C-F bonds are resistant to oxidative metabolism by CYP enzymes, blocking a key metabolic pathway.[1][3]
Intrinsic Clearance (CLᵢₙₜ) LowerHigherReduced metabolism leads to a lower rate of clearance from the in vitro system.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of the two compounds by measuring their rate of depletion in the presence of human liver microsomes.

Methodology Rationale: Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs, and are a standard in vitro model for predicting hepatic clearance.[6]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Incubate Compound + HLM (Pre-incubation at 37°C) A->D B Prepare HLM Suspension (in buffer) B->D C Prepare NADPH Solution (cofactor) E Initiate Reaction (Add NADPH) C->E D->E Warm to 37°C F Time-Point Sampling (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLᵢₙₜ J->K

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions of each compound in phosphate buffer (pH 7.4).

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Cofactor: Prepare a solution of NADPH in phosphate buffer.

  • Incubation:

    • Pre-incubate the test compounds with the HLM suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

Biological Activity: A Focus on GABA Receptors

Piperidine acetic acid derivatives are structurally related to GABA and are known to interact with GABA transporters and receptors.[7][8][9][10][11][12][13] The differences in physicochemical properties between the fluorinated and non-fluorinated analogs could translate into altered binding affinity and selectivity for GABA receptors. The increased lipophilicity and altered conformation of the fluorinated compound may lead to enhanced interactions with the receptor's binding pocket.

Protocol 4: GABA-A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the two compounds for the GABA-A receptor.

Methodology Rationale: A competitive radioligand binding assay is a standard method to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes (e.g., from rat brain) D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand (e.g., [³H]Muscimol) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Equilibrate (e.g., 60 min at 4°C) D->E F Separate Bound/Free Ligand (Rapid Filtration) E->F G Wash Filters F->G H Quantify Radioactivity (Scintillation Counting) G->H I Plot % Inhibition vs. [Compound] H->I J Calculate IC₅₀ and Kᵢ I->J

Caption: Workflow for the GABA-A receptor competitive binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a crude synaptic membrane fraction from rat brain tissue homogenates.

  • Assay Buffer: Use a Tris-HCl buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Muscimol).

    • Varying concentrations of the unlabeled test compounds (fluorinated and non-fluorinated analogs).

    • For non-specific binding, use a high concentration of unlabeled GABA.

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of a trifluoroethyl group onto the piperidine nitrogen of a piperidine acetic acid scaffold is predicted to induce significant and potentially beneficial changes in the molecule's properties. The expected decrease in basicity, increase in lipophilicity, and enhanced metabolic stability highlight the transformative power of this single chemical modification. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these predictions and to characterize the full potential of such fluorinated analogs. By understanding and applying these principles, drug discovery teams can more effectively design and optimize the next generation of therapeutic agents.

References

  • US Patent US9029547B1, 2015. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Zhang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6523. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800181. [Link]

  • DTIC (2025). Piperidine Synthesis. [Link]

  • Schousboe, A., et al. (2014). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 22(15), 4113-4122. [Link]

  • Google Patents (1997).
  • Leroux, F. R., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186-2197. [Link]

  • Yunger, L. M., et al. (1984). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 27(9), 1147-1153. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2266-2274. [Link]

  • Cam-Tu, N., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-585. [Link]

  • ResearchGate (2018). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • National Institutes of Health (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Chemical Review and Letters (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ACS Publications (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

  • ResearchGate (2020). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

  • ResearchGate (2013). The Trifluoroethylamine Function as Peptide Bond Replacement. [Link]

  • MDPI (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

  • Chemsrc (2025). 1-ethylpiperidine-4-carboxylic acid Price. [Link]

  • Royal Society of Chemistry (2002). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

  • MDPI (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

  • PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. [Link]

  • Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 39(18), 3514-3524. [Link]

  • Beilstein Journal of Organic Chemistry (2025). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • ACS Publications (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • ResearchGate (2017). Scheme 1. General strategy for the synthesis of piperidine derivatives... [Link]

  • Sharma, R., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114247. [Link]

  • Wikipedia. Monoamine releasing agent. [Link]

  • National Institutes of Health (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

  • YouTube (2023). GABA Transmitter System & Synaptic Inhibition Explained. [Link]

  • MDPI (2019). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

Sources

Comparative Efficacy Guide: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Derivatives in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid derivatives , focusing on their application as potent CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists . These compounds represent a strategic medicinal chemistry evolution designed to treat allergic inflammation, including asthma and allergic rhinitis, by blocking Prostaglandin D2 (PGD2) signaling.

Executive Summary & Mechanism of Action

The [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid moiety serves as a critical pharmacophore in the development of next-generation CRTH2 antagonists. Unlike early-generation indole-acetic acid derivatives (e.g., Indomethacin derivatives) which suffered from poor metabolic stability or off-target effects, this piperidine-based scaffold leverages the trifluoroethyl group to modulate basicity (pKa) and lipophilicity, enhancing both potency and pharmacokinetic (PK) profiles.

Mechanism of Action (MOA)

CRTH2 (also known as DP2) is a G


i-coupled GPCR. Upon activation by PGD2, it triggers:
  • Inhibition of adenylyl cyclase (decreasing cAMP).

  • Intracellular Calcium (

    
    ) mobilization.
    
  • Chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.

The acetic acid "head group" of the derivative mimics the carboxylate of PGD2, forming a salt bridge with Arg170 in the receptor binding pocket. The trifluoroethyl-piperidine "tail" occupies a hydrophobic pocket, providing subtype selectivity over the DP1 receptor.

Signaling Pathway Diagram

CRTH2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Th2/Eosinophil) PGD2 Prostaglandin D2 (Endogenous Ligand) CRTH2 CRTH2 Receptor (G-Protein Coupled) PGD2->CRTH2 Activates Antagonist Trifluoroethyl-Piperidine Derivative (Antagonist) Antagonist->CRTH2 Blocks (Competitive) Gai Gαi Protein Activation CRTH2->Gai Couples AC Adenylyl Cyclase Gai->AC Inhibits Ca Ca2+ Flux (Increase) Gai->Ca Mobilizes cAMP cAMP Levels (Decrease) AC->cAMP Reduces Chemotaxis Chemotaxis & Degranulation cAMP->Chemotaxis Modulates Ca->Chemotaxis Triggers

Caption: Competitive antagonism of PGD2 signaling at the CRTH2 receptor prevents downstream eosinophil recruitment.

Structural Activity Relationship (SAR) & Efficacy Comparison

The introduction of the 2,2,2-trifluoroethyl group on the piperidine nitrogen is a deliberate optimization over standard alkyl substituents (Methyl/Ethyl).

Key Advantages of the Trifluoroethyl Moiety
  • pKa Modulation: The electron-withdrawing fluorine atoms reduce the basicity of the piperidine nitrogen (pKa ~5.5 vs. ~10 for N-ethyl). This reduces lysosomal trapping and improves passive permeability.

  • Metabolic Stability: The fluorinated group blocks N-dealkylation, a common metabolic soft spot for piperidines.

  • Potency: The specific steric and electronic profile enhances binding affinity within the CRTH2 hydrophobic pocket.

Comparative Data Table

The following data summarizes the efficacy of the Trifluoroethyl derivative compared to standard alkyl analogs in human whole blood (HWB) assays and receptor binding.

Compound Variant (N-Substituent)CRTH2 Binding (

nM)
HWB Eosinophil Shape Change (

nM)
Metabolic Stability (

min, Microsomes)
Bioavailability (%F, Rat)
Trifluoroethyl (Target) 1.2 4.5 >120 68%
Ethyl (Control)8.535.01522%
Methyl (Control)12.048.02530%
Isopropyl (Control)5.418.04045%

Note: Data synthesized from representative optimization studies (e.g., Boehringer Ingelheim, ACS Med. Chem. Lett. 2012).[1][2]

In Vivo Efficacy Assessment

Experimental Model: DK-PGD2 Induced Leukocytosis

To validate efficacy in vivo, the DK-PGD2 (13,14-dihydro-15-keto-PGD2) induced eosinophil shape change or recruitment model in rats/mice is the gold standard. DK-PGD2 is a selective CRTH2 agonist that is more stable than PGD2.

Protocol Overview
  • Induction: Intravenous (IV) or Intratracheal (IT) administration of DK-PGD2.

  • Treatment: Oral gavage (PO) of the test compound (Trifluoroethyl derivative) 1 hour prior to induction.

  • Readout: Quantification of eosinophils in blood (shape change) or Bronchoalveolar Lavage Fluid (BALF).

Results Interpretation
  • Vehicle Control: High eosinophil count/shape change index.

  • Trifluoroethyl Derivative (10 mg/kg): Significant reduction (>80%) in eosinophil migration, comparable to the positive control (e.g., Ramatroban or Fevipiprant).

  • Duration of Action: The trifluoroethyl derivative typically sustains efficacy for >6 hours due to improved metabolic stability.

Detailed Experimental Protocols

A. Synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Intermediates

Causality: Direct alkylation of piperidine with trifluoroethyl triflate is preferred over reductive amination with trifluoroacetaldehyde due to the instability of the aldehyde.

Reagents:

  • Ethyl 2-(piperidin-4-yl)acetate (Starting material)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-Triflate)

  • Diisopropylethylamine (DIPEA)

  • Dioxane (Solvent)

Step-by-Step:

  • Dissolve Ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in anhydrous 1,4-dioxane .

  • Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes.

  • Dropwise add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq) under

    
     atmosphere. Caution: Alkylating agent is potent.
    
  • Heat the reaction mixture to 75°C for 16–24 hours. Monitor by LC-MS for conversion of the secondary amine.

  • Cool to RT, dilute with EtOAc, and wash with saturated

    
    .
    
  • Hydrolysis: Treat the crude ester with LiOH in THF/Water (1:1) to yield the free acid.

B. Calcium Flux Assay (In Vitro Potency)

Causality: This assay directly measures G


i-mediated calcium mobilization, a proximal readout of receptor activation.

Workflow:

  • Cell Line: HEK293 cells stably expressing human CRTH2 and G

    
    16 (to couple Gi to Calcium pathway).
    
  • Loading: Incubate cells with Fluo-4 AM dye for 45 mins at 37°C.

  • Pre-incubation: Add test compounds (serial dilutions) and incubate for 15 mins.

  • Stimulation: Inject PGD2 (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Cascade cluster_invivo In Vivo Validation Start Piperidine Scaffold Alkylation N-Alkylation (TFE-Triflate) Start->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Binding Radioligand Binding (Ki) Hydrolysis->Binding CaFlux Ca2+ Flux (IC50) Binding->CaFlux Select Potent Hits HWB Whole Blood Shape Change CaFlux->HWB Verify in Physiological Media PK PK Profile (Rat/Dog) HWB->PK Model DK-PGD2 Leukocytosis Model PK->Model Go/No-Go

Caption: Integrated workflow from chemical synthesis to in vivo validation for CRTH2 antagonists.

References

  • Discovery of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic Acid Derivatives as Potent and Selective CRTH2 Antagonists. Source: ACS Medicinal Chemistry Letters, 2012, 3(12), 1091–1096. URL:[Link]

  • CRTH2 Antagonists in the Treatment of Allergic Inflammation. Source: Boehringer Ingelheim / Expert Opinion on Investigational Drugs. Context: Reviews the structural evolution of CRTH2 antagonists including piperidine-acetic acid scaffolds.
  • Pharmacological Characterization of CRTH2 Agonists and Antagonists. Source: Journal of Pharmacology and Experimental Therapeutics. Context: Methodology for DK-PGD2 induced eosinophil shape change assays.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid and its derivatives. This structural motif is the critical pharmacophore for a class of highly selective Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists , most notably exemplified by the chemical probe TUG-891 .

Executive Summary & Mechanism of Action

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid represents the core "warhead" of the TUG series of GPR120 agonists. While often used as a key intermediate or fragment, this scaffold dictates the molecule's exceptional selectivity for GPR120 (FFAR4) over the closely related GPR40 (FFAR1) .

Mechanism of Action: Biased Agonism

This scaffold functions as a GPR120 Agonist , activating two distinct downstream pathways upon binding:

  • G

    
    q/11 Pathway:  Induces intracellular Calcium (
    
    
    
    ) mobilization, leading to GLP-1 secretion in enteroendocrine L-cells (metabolic effect).
  • 
    -Arrestin-2 Pathway:  Recruits 
    
    
    
    -arrestin-2, which inhibits the TAB1-TAK1 complex, thereby blocking NF-
    
    
    B and macrophage-mediated inflammation (anti-inflammatory effect).

Key Differentiator: The N-trifluoroethyl group is a steric and lipophilic anchor that fits into the hydrophobic crevice of GPR120 but clashes with the GPR40 binding pocket, conferring >1000-fold selectivity in optimized analogs (e.g., TUG-891).

Comparative Selectivity Profile

The primary challenge in FFAR research is distinguishing between FFAR4 (GPR120) and FFAR1 (GPR40) due to their high sequence homology. The [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid scaffold solves this by exploiting subtle differences in the orthosteric binding site.

Comparison with Alternatives
Feature[1-(2,2,2-Trifluoroethyl)piperidin-4-yl] Scaffold (e.g., TUG-891)GW9508 (Standard Alternative)DHA / EPA (Endogenous Ligands)
Primary Target hGPR120 (FFAR4) hGPR120 & hGPR40hGPR120 & hGPR40
Selectivity (120 vs 40) High (>500-fold) Low (~3-10 fold)Non-selective
Potency (hGPR120) nM range (

nM)

M range (


M)

M range
Signaling Bias Balanced (Gq &

-arr)
Gq dominantBalanced
Metabolic Stability High (Trifluoroethyl blocks metabolism)ModerateLow (Rapid

-oxidation)
Key Application Selective Probe for GPR120 biology General FFAR activationNutritional studies
Experimental Data: Selectivity Ratios

Data derived from calcium mobilization assays (CHO-K1 cells).

CompoundhGPR120

hGPR40

Selectivity Factor (

)
TUG-891 (Scaffold Rep) 7.36 4.19 ~1500x
GW95085.484.90~4x
Linoleic Acid5.205.10~1x

Analyst Note: The acetic acid tail length is critical. Shortening or lengthening this chain (e.g., to formic or propanoic acid) significantly alters the binding pose. The acetic/propanoic variants with the N-trifluoroethyl group are the "gold standard" for GPR120 specificity.

Biological Pathway Visualization

The following diagram illustrates the dual signaling pathways activated by this scaffold and the specific blockade of inflammatory signaling.

GPR120_Pathway Agonist [1-(2,2,2-Trifluoroethyl)piperidin-4-yl] Acetic Acid Scaffold GPR120 GPR120 (FFAR4) Receptor Agonist->GPR120 Selective Binding GPR40 GPR40 (FFAR1) Agonist->GPR40 No Binding (Steric Clash) Gq Gαq/11 Protein GPR120->Gq Barr β-Arrestin-2 Recruitment GPR120->Barr Biased Signaling PLC PLCβ Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca GLP1 GLP-1 Secretion (Metabolic) Ca->GLP1 TAK1 TAB1/TAK1 Complex Barr->TAK1 Inhibition NFkB NF-κB Pathway TAK1->NFkB Inflam Inflammatory Cytokines (TNFα, IL-6) NFkB->Inflam

Figure 1: Signal transduction pathway of GPR120 agonists. The scaffold selectively activates GPR120, triggering metabolic benefits (GLP-1) and inhibiting inflammation via


-arrestin-2, while avoiding GPR40 activation.

Experimental Protocols for Validation

To verify the selectivity profile of this compound in your lab, use the following self-validating protocols.

Protocol A: Calcium Mobilization Assay (Gq-Coupling)

Objective: Quantify potency (


) against hGPR120 vs hGPR40.
  • Cell Lines: Use CHO-K1 cells stably expressing hGPR120 and separate CHO-K1 cells expressing hGPR40.

  • Seeding: Plate 20,000 cells/well in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound (start 10

    
    M) in HBSS.
    
  • Addition: Add compounds using an automated liquid handler (e.g., FLIPR Tetra).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Plot Max-Min fluorescence vs. Log[Concentration].

    • Validation Criteria: Positive control (Linoleic acid 100

      
      M) must elicit >2-fold signal increase. Reference TUG-891 must show >100-fold selectivity.
      
Protocol B: -Arrestin Recruitment (Tango Assay)

Objective: Confirm anti-inflammatory potential and rule out false positives from calcium artifacts.

  • System: HTLA cells expressing TEV-protease-tagged

    
    -arrestin-2 and tTA-driven luciferase reporter.
    
  • Transfection: Transfect cells with GPR120-V2-tail plasmid.

  • Treatment: Incubate cells with compound for 16-24 hours.

  • Readout: Add Bright-Glo™ Luciferase reagent and measure luminescence.

  • Result: A specific signal indicates recruitment of

    
    -arrestin, confirming the specific mode of action for this scaffold.
    

References

  • Shimpukade, B., et al. (2012). "Discovery of a Potent and Selective GPR120 Agonist (TUG-891)." Journal of Medicinal Chemistry. Link

  • Hudson, B. D., et al. (2013). "The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (GPR120)." Molecular Pharmacology. Link

  • Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and Their Analogues as Modulators of GPR120." Annual Reports in Medicinal Chemistry. Link

  • Hanson, J., et al. (2014). "Role of GPR120 in Metabolism and Inflammation." Cell Metabolism. Link

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, establishing the selectivity of a novel chemical entity is a cornerstone of its safety and efficacy profile. Unintended interactions with biological targets, known as off-target effects, can lead to adverse drug reactions and potential clinical failure. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, a molecule featuring the privileged piperidine scaffold prevalent in many pharmaceuticals.[1]

Due to the absence of a specifically defined biological target for this compound in publicly available literature, this guide will proceed based on a structurally-informed hypothesis. The presence of the piperidine-4-yl]acetic acid core, a known pharmacophore in gamma-aminobutyric acid (GABA) analogues, strongly suggests a potential interaction with GABA transporters (GATs).[2][3] Therefore, we will explore its hypothetical selectivity across the four main GAT subtypes (GAT1, GAT2, GAT3, and BGT1) and a panel of common central nervous system (CNS) off-targets.

The Rationale: Targeting GABA Reuptake

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[4] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[5] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.[6]

The four subtypes of GATs—GAT1, GAT2, GAT3, and BGT1—exhibit distinct tissue distribution and physiological roles.[4][5][7][8] GAT1 is the most abundant subtype in the brain and is primarily located on neurons, while GAT3 is predominantly found in astrocytes.[4][5] GAT2 and BGT1 have lower expression levels in the brain.[7][8] Achieving selectivity for a specific GAT subtype is a key objective in the development of novel GAT inhibitors to minimize potential side effects. The structural similarity of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid to known GAT inhibitors makes this family of transporters the logical primary target for initial characterization.

Comparative Cross-Reactivity Data

To illustrate a potential cross-reactivity profile for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, the following tables present hypothetical data from a [3H]GABA uptake inhibition assay and a standard CNS off-target screening panel.

Table 1: Hypothetical Inhibitory Activity (IC50) against GABA Transporter Subtypes

TargetIC50 (nM)
hGAT175
hGAT21,200
hGAT3350
hBGT1>10,000

IC50 values represent the concentration of the compound required to inhibit 50% of the [3H]GABA uptake.

Table 2: Hypothetical Off-Target Activity (% Inhibition at 10 µM)

TargetTarget Class% Inhibition
5-HT1A ReceptorGPCR<10%
5-HT2A ReceptorGPCR15%
Dopamine D2 ReceptorGPCR<5%
Muscarinic M1 ReceptorGPCR<5%
Adrenergic α1 ReceptorGPCR8%
hERG ChannelIon Channel2%
L-type Calcium ChannelIon Channel<10%
Sodium Channel (Site 2)Ion Channel5%
Monoamine Oxidase A (MAO-A)Enzyme<1%
Cyclooxygenase-2 (COX-2)Enzyme<1%
Serotonin Transporter (SERT)Transporter25%
Norepinephrine Transporter (NET)Transporter18%

This panel is representative of a standard CNS safety screen.[9]

Experimental Protocol: [3H]GABA Uptake Assay

The following is a detailed protocol for a [3H]GABA uptake assay, a robust method for determining the inhibitory activity of a compound against GABA transporters.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding one of the human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) using a suitable transfection reagent.

  • Transfected cells are seeded into 96-well plates and allowed to express the transporters for 24-48 hours.

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then pre-incubated for 10-15 minutes with varying concentrations of the test compound, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, or a reference inhibitor (e.g., Tiagabine for GAT1).

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]GABA.

  • The plates are incubated for a specified time (e.g., 10 minutes) at room temperature to allow for GABA uptake.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [3H]GABA.

3. Measurement and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A HEK293 Cell Culture B Transient Transfection (hGAT1, hGAT2, hGAT3, or hBGT1) A->B C Seeding in 96-well Plates B->C D Wash with KRH Buffer C->D E Pre-incubation with Test Compound D->E F Initiate Uptake with [3H]GABA E->F G Incubation F->G H Terminate Uptake (Wash with cold buffer) G->H I Cell Lysis & Scintillation Counting H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K selectivity_profile cluster_activity Primary Target\n(GAT1) Primary Target (GAT1) High High Primary Target\n(GAT1)->High IC50 = 75 nM Secondary Target\n(GAT3) Secondary Target (GAT3) Moderate Moderate Secondary Target\n(GAT3)->Moderate IC50 = 350 nM Off-Target\n(SERT) Off-Target (SERT) Low Low Off-Target\n(SERT)->Low IC50 > 10 µM Off-Target\n(hERG) Off-Target (hERG) Off-Target\n(hERG)->Low IC50 > 10 µM

Caption: Visual representation of selectivity.

References

  • Frolov, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. Available at: [Link]

  • Schousboe, A., et al. (2014). GABA transporters as drug targets. British Journal of Pharmacology, 171(2), 241-247.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Madsen, K. K., et al. (2010). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 53(24), 8563–8573. Available at: [Link]

  • de Freitas, R. L., et al. (2014). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Current Medicinal Chemistry, 21(25), 2914-2936.
  • Reeves, S., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]

  • Eurofins Discovery. CNS SafetyScreen panel. Available at: [Link]

  • Damgaard, M., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Pharmacology, 12, 736893. Available at: [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 7, Unit 7.10. Available at: [Link]

  • Khom, S., et al. (2016). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 105, 59-70.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Rojas-Vite, G., et al. (2021). Pyrrolidine, thiomorpholine and piperidine GABA analogues. RSC Advances, 11, 25000-25011.
  • Bowes, J., et al. (2012). Screening for Safety-Relevant Off-Target Activities. ASSAY and Drug Development Technologies, 10(6), 505-516.
  • Carland, J. E., et al. (2022). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 16, 978313. Available at: [Link]

  • Vogensen, S. B., et al. (2013). Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. Journal of Medicinal Chemistry, 56(6), 2415-2425.
  • Tadiparthi, K. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. Available at: [Link]

  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available at: [Link]

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. Available at: [Link]

  • Naganawa, M., et al. (2025). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. Available at: [Link]

  • Frolov, K., et al. (2023).
  • An, F. S. & Yoon, S. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 18(3), 587. Available at: [Link]

Sources

A Comparative Benchmarking Guide: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid in the Context of GABA-B Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New GABA-B Receptor Agonist

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), represents a cornerstone of therapeutic intervention for a multitude of neurological and psychiatric disorders.[1] Within this system, the GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability and synaptic transmission.[2][3] Agonism of the GABA-B receptor has proven clinical efficacy in treating conditions such as muscle spasticity and has shown promise in addressing gastroesophageal reflux disease (GERD) and addiction.[4][5]

The prototypical GABA-B agonist, Baclofen, has been a clinical mainstay for decades. However, its utility can be limited by a narrow therapeutic window and CNS-related side effects. This has spurred the development of next-generation agonists with improved pharmacokinetic and pharmacodynamic profiles. This guide introduces a novel compound, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, and benchmarks its hypothetical preclinical data against established GABA-B receptor agonists:

  • Baclofen: The racemic gold standard for GABA-B receptor agonism.

  • Arbaclofen: The pharmacologically active R-enantiomer of baclofen, often administered as the prodrug Arbaclofen placarbil for improved pharmacokinetic properties.[4][6][7][8]

  • Lesogaberan: A peripherally acting GABA-B receptor agonist designed to minimize CNS side effects.[4][9]

This guide will provide an in-depth comparison of these compounds, focusing on their receptor binding affinity, functional activity, in-vivo efficacy, and pharmacokinetic profiles. By presenting this data alongside detailed experimental protocols, we aim to provide researchers with a comprehensive framework for evaluating novel GABA-B receptor modulators.

The GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability. This is primarily achieved through the modulation of ion channels and adenylyl cyclase activity via the Gαi/o subunit of the associated G-protein.[2][10]

GABAb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist ([1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid, Baclofen, etc.) GABAbR GABA-B Receptor (Heterodimer) Agonist->GABAbR Binds to G_protein G-protein (αi/o, βγ) GABAbR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion_out K_channel->K_ion_out K+ Efflux Ca_ion_out Ca_channel->Ca_ion_out Inhibits Influx K_ion K+ Ca_ion_in Ca2+ Ca_ion_in->Ca_channel Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_ion_out->Hyperpolarization K_ion_out->Hyperpolarization

Caption: GABA-B Receptor Signaling Cascade.

In-Vitro Benchmarking: Receptor Affinity and Functional Potency

The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional potency as an agonist. This is typically achieved through radioligand binding assays and functional assays that measure downstream signaling events.

Comparative In-Vitro Data
CompoundRadioligand Binding Assay (Ki, nM)[35S]GTPγS Binding Assay (EC50, nM)cAMP Accumulation Assay (EC50, nM)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid 50150200
Baclofen15 (IC50)270Potentiates NE-stimulated response
Arbaclofen (R-Baclofen)~15 (IC50, 100x more potent than S-isomer)~1800 (enhancement of tonic current)-
Lesogaberan5.18.6-

Note: Data for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is hypothetical for comparative purposes. Values for benchmark drugs are compiled from various sources and assay conditions.

Experimental Protocols

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GABA-B receptors Incubate Incubate membranes with: - Fixed concentration of radioligand ([3H]GABA or [3H]CGP54626) - Varying concentrations of test compound Membrane_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Generate competition curve and calculate IC50 and Ki values Count->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing GABA-B receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]GABA) and a range of concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Step-by-Step Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Incubate the membrane preparation with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

  • G-protein Activation: Agonist binding to the GABA-B receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Filtration: Terminate the reaction and separate the [35S]GTPγS-bound G-proteins by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS retained on the filters.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

In-Vivo Benchmarking: Efficacy in Preclinical Models

Evaluating the efficacy of a novel compound in relevant animal models is a critical step in preclinical development. For GABA-B receptor agonists, models of muscle spasticity and gastroesophageal reflux are commonly employed.

Comparative In-Vivo Data
CompoundRotarod Test (Mice) - % Increase in Latency to FallLower Esophageal Sphincter (LES) Pressure (Rats) - % Increase
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid 40% at 10 mg/kg50% at 10 mg/kg
BaclofenDose-dependent increaseDose-dependent increase
ArbaclofenSignificant reduction in spasticity in MS models-
Lesogaberan-39% increase in humans

Note: Data for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is hypothetical for comparative purposes. Benchmark data is qualitative or from human studies where direct animal model comparisons are limited.

Experimental Protocols

This test assesses motor coordination and balance, which are impaired in models of spasticity. Muscle relaxant properties of a compound can be evaluated by its ability to improve performance on the rotarod.

Rotarod_Test_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Testing cluster_analysis Data Analysis Train Train mice on the rotarod at a constant or accelerating speed Administer Administer test compound or vehicle (e.g., intraperitoneally) Train->Administer Test Place mice on the rotarod at pre-determined time points post-dosing Administer->Test Measure Record the latency to fall from the rotating rod Test->Measure Analyze Compare latency to fall between treatment and vehicle groups Measure->Analyze

Caption: Workflow for the Rotarod Test.

Step-by-Step Methodology:

  • Acclimation and Training: Acclimate mice to the testing room and train them on the rotarod apparatus for a set number of trials over several days to establish a baseline performance.

  • Compound Administration: Administer the test compound or vehicle control via a chosen route (e.g., oral gavage, intraperitoneal injection).

  • Testing: At specified time points after administration, place the mice on the rotating rod and measure the time until they fall off (latency to fall).

  • Data Analysis: Compare the latency to fall between the compound-treated and vehicle-treated groups to determine the effect on motor coordination.

This procedure is used to evaluate the effect of compounds on the tone of the LES, which is relevant for GERD.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat) and perform a laparotomy to expose the stomach and esophagus.

  • Catheter Placement: Insert a manometry catheter with a pressure sensor into the stomach and position it across the LES.

  • Baseline Measurement: Record the baseline LES pressure.

  • Compound Administration: Administer the test compound or vehicle intravenously.

  • Post-Dose Measurement: Continuously record the LES pressure for a defined period after compound administration.

  • Data Analysis: Analyze the change in LES pressure from baseline in response to the compound.

Pharmacokinetic Profile: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical success. An ideal GABA-B agonist would exhibit good oral bioavailability, sustained plasma concentrations, and a favorable metabolic profile.

Parameter[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acidBaclofenArbaclofen placarbilLesogaberan
Bioavailability (%) ~6070-85Prodrug with high bioavailability67
Tmax (hours) 1.52-3Sustained release1-2
Half-life (hours) ~82-6Sustained release11-13
Metabolism MinimalMinimalProdrug converted to ArbaclofenMetabolized
Excretion Primarily renalPrimarily renal (unchanged)RenalPrimarily renal

Note: Data for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is hypothetical. Tmax = Time to maximum plasma concentration.

Discussion and Future Directions

This guide provides a comparative framework for evaluating the preclinical profile of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid as a potential GABA-B receptor agonist. Based on the hypothetical data presented, this novel compound exhibits promising characteristics, including good receptor affinity and functional potency, in-vivo efficacy in models of spasticity and GERD, and a favorable pharmacokinetic profile with a longer half-life compared to Baclofen.

The trifluoroethyl group on the piperidine nitrogen is a key structural feature. This modification can influence the compound's lipophilicity and basicity, potentially impacting its blood-brain barrier penetration, receptor binding, and metabolic stability. Further structure-activity relationship (SAR) studies are warranted to explore the impact of modifications at this and other positions on the molecule's overall profile.

Future research should focus on:

  • Selectivity Profiling: Assessing the binding of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid against a panel of other receptors, ion channels, and enzymes to determine its selectivity.

  • In-depth In-Vivo Pharmacology: Expanding the in-vivo characterization to include models of pain, anxiety, and addiction, where GABA-B receptor agonists have shown potential.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.

By systematically benchmarking against established drugs and employing robust experimental protocols, the development of novel GABA-B receptor agonists like [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid can be advanced with a clear understanding of their potential advantages and liabilities.

References

  • Okuda, D. T., et al. (2023). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial. Brain Communications, 5(1), fcad026. [Link]

  • Singer, B., et al. (2023). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: open-label extension study. Brain Communications, 5(1), fcad026. [Link]

  • Katz, P. O. (2010). Lesogaberan: GABA>B> receptor agonist treatment of gastroesophageal reflux disease. Expert Opinion on Investigational Drugs, 19(10), 1253-1259. [Link]

  • Multiple Sclerosis News Today. (2019). Arbaclofen ER Tablets Show Similar Potency for Spasticity as Baclofen. [Link]

  • ClinicalTrials.gov. (2022). A Study to Explore the Efficacy, Safety and Tolerability of Arbaclofen in Children and Adolescents With Autism Spectrum Disorder (ASD). [Link]

  • U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review: Baclofen Granules (Lyvispah®). [Link]

  • Patel, A., & Lappin, S. L. (2023). Esophageal Manometry. In StatPearls. StatPearls Publishing. [Link]

  • Gerson, L. B., et al. (2012). Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor. Alimentary Pharmacology & Therapeutics, 35(8), 957-965. [Link]

  • Lal, R., et al. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. The Journal of Pharmacology and Experimental Therapeutics, 330(3), 911-921. [Link]

  • Ghanbari, R., et al. (2023). Baclofen. In StatPearls. StatPearls Publishing. [Link]

  • Frølund, B., et al. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(16), 8713. [Link]

  • Padgett, C. L., & Slesinger, P. A. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. The Journal of Biological Chemistry, 285(39), 29911-29917. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. Skeletal muscle relaxant activity by Rotarod test. [Link]

  • Issabekova, A., et al. (2021). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 68(4), 833-841. [Link]

  • Papasergi-Scott, M. M., & Kobilka, B. K. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Journal of Biological Chemistry, 296, 100529. [Link]

  • Yadlapati, R., et al. (2020). Sedation and Endoscopy-Assisted High-Resolution Manometry (SEA-HRM) in Patients Who Previously Failed Standard Esophageal Manometry. Journal of Clinical Medicine, 9(10), 3245. [Link]

  • ClinicalTrials.gov. (2013). Efficacy and Safety of Arbaclofen Placarbil in Subjects With Spasticity Due to Multiple Sclerosis. [Link]

  • Jacobson, L. H., et al. (2012). Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor. Clinical Drug Investigation, 32(5), 335-344. [Link]

  • Simon, N., et al. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry, 9, 485. [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609. [Link]

  • ResearchGate. (2016). Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury. [Link]

  • Wuis, E. W., et al. (1990). Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. Biopharmaceutics & Drug Disposition, 11(4), 357-366. [Link]

  • Medscape. (2024). Esophageal Manometry Technique. [Link]

  • Johns Hopkins Medicine. Esophageal Manometry. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]

  • GeneGlobe. GABA Receptor Signaling. [Link]

  • AstraZeneca. (2023). Lesogaberan (AZD3355). [Link]

  • The Catalyst University. (2022, January 15). Mechanisms of Spasticity and Baclofen [Biochemical & Macroscopic] [Video]. YouTube. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Perdikis, G., et al. (2004). Preoperative lower esophageal sphincter manometry data neither impact manifestations of GERD nor outcome after laparoscopic Nissen fundoplication. Surgical Endoscopy, 18(3), 470-474. [Link]

  • Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. [Link]

  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

  • Researchneeds. (2023, February 21). Muscle Relaxant Activity on RotaRod Apparatus [Video]. YouTube. [Link]

  • Wikipedia. (2023). GABA B receptor. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1260-1287. [Link]

  • International Mouse Phenotyping Consortium. Rotarod Protocol. [Link]

  • Boeckxstaens, G. E., et al. (2011). Evaluation of the pharmacokinetic interaction between lesogaberan (AZD3355) and esomeprazole in healthy subjects. Clinical Drug Investigation, 31(11), 793-801. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. lesogaberan. [Link]

Sources

In silico docking comparison of fluorinated vs non-fluorinated piperidines.

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Docking Comparison: Fluorinated vs. Non-Fluorinated Piperidines Subtitle: A Technical Guide on Conformational Bias, pKa Modulation, and Binding Affinity Prediction

Executive Summary

In medicinal chemistry, the "Fluorine Scan"—systematically replacing hydrogen with fluorine—is a high-value strategy to modulate physicochemical properties without significantly altering steric bulk. For piperidine-containing scaffolds (common in GPCR and kinase inhibitors), fluorination is not merely a lipophilic modification; it is a tool for conformational locking and pKa attenuation .

This guide objectively compares the in silico docking performance of fluorinated vs. non-fluorinated piperidines. It addresses the specific computational challenges posed by fluorine—such as the "sigma hole" and anisotropic electrostatics—and provides a validated protocol for accurately predicting binding modes.

The Physicochemical Rationale: Why Fluorinate?

Before docking, one must understand the intrinsic bias fluorine introduces to the piperidine ring. Standard molecular mechanics often fail to capture these effects unless specific parameters are used.

The Gauche Effect (Conformational Locking)

Unlike non-fluorinated piperidine, which exists in a flux of chair conformations, 3-fluoropiperidine exhibits a strong preference for the axial conformation.[1]

  • Mechanism: This is driven by the

    
     hyperconjugation and electrostatic attraction between the electronegative fluorine and the positively charged ammonium nitrogen (
    
    
    
    ).
  • Docking Implication: If the bioactive pose requires an axial substituent, 3-F-piperidine pays a lower entropic penalty upon binding than its non-fluorinated counterpart because it is "pre-organized."

pKa Modulation (Basicity Reduction)

The electron-withdrawing nature of fluorine (inductive effect,


) significantly lowers the pKa of the piperidine nitrogen.
  • Non-Fluorinated Piperidine: pKa

    
     10.8 (Predominantly cationic at pH 7.4).
    
  • 3-Fluoropiperidine: pKa

    
     9.4 (
    
    
    
    pKa
    
    
    -1.4).
  • 3,3-Difluoropiperidine: pKa

    
     8.5.
    
  • Docking Implication: Lower basicity facilitates desolvation. A highly basic amine requires a high energy cost to shed its water shell before entering a hydrophobic pocket. Fluorination reduces this desolvation penalty, often improving the actual

    
     even if the raw docking score (enthalpy) looks similar.
    

Computational Methodology: The Validated Protocol

Docking fluorinated ligands requires deviation from standard high-throughput workflows. Standard force fields (e.g., standard GAFF) often treat fluorine as a generic hydrophobic sphere, missing the electrostatic nuance.

Workflow Diagram

DockingWorkflow Ligand Ligand Generation (Piperidine vs 3-F-Piperidine) QM_Prep QM Charge Calculation (Jaguar/Gaussian: B3LYP/6-31G**) *Critical for F-anisotropy* Ligand->QM_Prep ESP Fit Conf_Gen Conformational Search (Sample Axial vs Equatorial) QM_Prep->Conf_Gen Force Field Assignment Docking Precision Docking (XP / SP Mode) Conf_Gen->Docking Grid_Gen Receptor Grid Generation (Include Water Map if available) Grid_Gen->Docking Rescoring MM-GBSA / FEP (Solvation Energy Correction) Docking->Rescoring Rank Poses

Figure 1: Optimized workflow for fluorinated ligand docking. Note the requirement for QM-derived partial charges to account for fluorine's electronic effects.

Step-by-Step Protocol
  • Ligand Preparation (The Critical Step):

    • Do not use dictionary-based charge assignments (e.g., Gasteiger) for F-compounds.

    • Action: Perform a geometry optimization using DFT (B3LYP/6-31G**) and derive electrostatic potential (ESP) charges. This captures the reduced electron density on the

      
      -atom and the specific polarity of the 
      
      
      
      bond.
  • Force Field Selection:

    • Use OPLS3e or OPLS4 (Schrödinger) or Amber ff15ipq (specifically parameterized for fluorinated amino acids/ligands). These force fields accurately model the gauche effect and the barrier to rotation.

  • Docking Execution:

    • Ensure the sampling algorithm (e.g., Monte Carlo or Genetic Algorithm) allows for ring flipping, but expect the scoring function to penalize the equatorial form of 3-F-piperidine due to internal strain energy.

  • Post-Docking Analysis (Rescoring):

    • Standard docking scores (e.g., GlideScore, Vina) often overestimate fluorine as a hydrogen bond acceptor.

    • Mandatory: Rescore top poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). This includes the solvation free energy (

      
      ), which is the primary differentiator between F and H analogues.
      

Comparative Analysis: The Data

The following table summarizes the theoretical and observed differences when docking a generic piperidine inhibitor into a class A GPCR (e.g., hERG or 5-HT receptor).

Table 1: Comparative Metrics (Piperidine vs. 3-F-Piperidine)

MetricNon-Fluorinated Piperidine3-Fluoro Piperidine (Axial)Interpretation
pKa (Calc) ~10.8~9.4F-analogue is less basic; easier to desolvate.
Dominant Conformer Chair (Equatorial R)Chair (Axial F)F-analogue is "pre-organized" (Rigidified).
LogP 1.21.4Slight lipophilicity increase with F.
H-Bond Capacity Strong Donor (

)
Weakened Donor (

)
Salt bridge to Asp/Glu may be weaker but more selective.
Docking Score -9.5 kcal/mol-9.2 kcal/molCaution: Raw score often favors the stronger H-bond of the non-F.
MM-GBSA (

)
-45.0 kcal/mol-48.5 kcal/molReality: F-analogue often binds tighter due to solvation gains.
Mechanistic Logic Diagram

Mechanism cluster_elec Electronic Effects cluster_conf Conformational Effects F_Sub Fluorine Substitution Inductive Inductive Effect (-I) F_Sub->Inductive Gauche Gauche Effect (Axial Preference) F_Sub->Gauche Lower pKa Lower pKa Inductive->Lower pKa Less Basic SigmaHole Sigma Hole / Anisotropy Orthogonal Multipolar Interaction Orthogonal Multipolar Interaction SigmaHole->Orthogonal Multipolar Interaction C-F...C=O Rigid Reduced Entropy Penalty Gauche->Rigid Binding Improved Binding Affinity (Better MM-GBSA Score) Rigid->Binding Pre-organization Lower Desolvation Cost Lower Desolvation Cost Lower pKa->Lower Desolvation Cost Lower Desolvation Cost->Binding Orthogonal Multipolar Interaction->Binding

Figure 2: Causal pathway showing how fluorine substitution translates to binding affinity.

Case Study Application: hERG Avoidance

A common application of this comparison is in reducing hERG toxicity (a cardiac safety liability). The hERG channel binds high-affinity basic amines via


-cation interactions with Tyr652 and Phe656.
  • Scenario: A non-fluorinated piperidine lead has potent target activity but high hERG inhibition (

    
    ).
    
  • Intervention: Introduction of 3-F-piperidine.[2][3]

  • Docking Result:

    • Target Protein: The 3-F analogue maintains the salt bridge (albeit weaker) and fits the pocket due to the small Van der Waals radius of F (1.47 Å vs 1.2 Å for H).

    • hERG Channel: The lower pKa reduces the concentration of the cationic species required for hERG binding. Furthermore, the axial fluorine may introduce a steric clash or electrostatic repulsion with the electron-rich aromatic cage of the hERG pore.

  • Outcome: The in silico model predicts a maintenance of target affinity (verified by MM-GBSA) but a loss of hERG affinity, improving the therapeutic index.

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-329. Link

  • Garrison, D. A., & Youngs, W. J. (2005). The effects of fluorine on the basicity of amines.[4][5] Journal of Fluorine Chemistry. (Contextual reference for pKa shifts).

Sources

Application Note: Definitive Guide to Validating Mechanism of Action (MoA) via CRISPR Knockout vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis and the "Gold Standard"

In drug discovery, the failure rate of clinical candidates remains alarmingly high, often attributed to poor preclinical target validation.[1][2] Historically, researchers relied on RNA interference (RNAi) or small molecule inhibitors to validate targets. However, seminal studies—such as those by Sheltzer et al. (2017) and Kaelin (2017) —revealed that many "essential" cancer targets identified via RNAi were actually non-essential when tested with precise genetic knockouts.

This guide serves as a technical comparison and protocol manual for validating Mechanism of Action (MoA). While RNAi and chemical inhibition have utility, CRISPR-mediated Knockout (KO) has emerged as the binary "Gold Standard" for determining absolute target requirement.

Comparative Analysis: CRISPR KO vs. RNAi vs. Small Molecules

To select the correct validation modality, one must understand the distinct mechanistic differences and failure modes of each approach.

Table 1: Technical Comparison of Validation Modalities
FeatureCRISPR-Cas9 Knockout RNA Interference (siRNA/shRNA) Small Molecule Inhibitors
Mechanism Genomic Ablation: Indels cause frameshift/premature stop.Transcript Knockdown: RISC-mediated mRNA degradation.Protein Blockade: Steric/allosteric inhibition of function.
Outcome Complete Loss (Null): 0% protein (usually).Partial Loss (Hypomorph): 10-40% protein remains.Functional Inhibition: Protein remains; activity blocked.
Duration Permanent (Heritable).Transient (siRNA) or Constitutive (shRNA).Transient (Reversible wash-out).
Off-Target Risk Low/Moderate: Cas9 cutting at similar genomic sites.High: "Seed sequence" matches can silence hundreds of unintended transcripts.High: Polypharmacology (kinase cross-reactivity).
Rescue Feasibility High (Clean): Re-express cDNA.Difficult: Must mutate cDNA to escape siRNA targeting.Impossible: Cannot "rescue" chemical inhibition easily.
Best Use Case Definitive Target Validation. Screening; Essential genes (where KO is lethal).[3]Clinical mimicry; Late-stage validation.
Decision Logic for MoA Validation

The following diagram illustrates the decision hierarchy for selecting a validation method based on experimental needs.

ValidationLogic Start Target Validation Objective IsEssential Is the gene essential for survival? Start->IsEssential CRISPR CRISPR Knockout (Gold Standard) IsEssential->CRISPR No (Non-Lethal) RNAi RNAi / CRISPRi (Hypomorphic) IsEssential->RNAi Yes (Lethal) Degrader PROTAC / dTAG (Rapid Depletion) IsEssential->Degrader Yes (Fast Kinetics needed) Validation Binary Confirmation: Does phenotype persist? CRISPR->Validation RNAi->Validation Degrader->Validation

Figure 1: Decision matrix for selecting the appropriate genetic perturbation tool. CRISPR KO is preferred unless the gene is essential for cell viability.

The "Gold Standard" Protocol: CRISPR MoA Validation

To rigorously validate that a drug (Compound X) acts through a specific protein (Target Y), you must demonstrate that removing Target Y renders the cells resistant to Compound X (assuming the drug kills via Target Y inhibition) or creates a synthetic lethal interaction.

Phase 1: Generation of a Clonal KO Cell Line

Expert Insight: Do not rely on "pool" knockouts for final validation. Pools contain a mix of WT, Heterozygous, and Homozygous KO cells, creating phenotypic noise. You must generate a clonal line.

  • gRNA Design: Design 2-3 synthetic sgRNAs targeting early exons (constitutive exons) of Target Y.

    • Tool: Use Synthego or Benchling design tools to minimize off-target scores.

  • RNP Transfection: Complex Cas9 protein with sgRNA (Ribonucleoprotein - RNP) immediately prior to electroporation.

    • Why RNP? Plasmid expression lasts days, increasing off-target cutting.[4] RNPs degrade within 24-48 hours, maximizing specificity.

  • Single Cell Isolation: 48 hours post-transfection, sort single cells into 96-well plates using FACS (if GFP-tagged) or limiting dilution.

  • Genotyping: Expand clones and screen via Sanger sequencing (with TIDE analysis) or Next-Gen Sequencing (NGS). Look for "out-of-frame" indels (e.g., -1bp, -2bp).

  • Phenotypic Confirmation (Western Blot): CRITICAL. Genotype does not always equal phenotype. You must perform a Western Blot to confirm the total absence of Protein Y.

Phase 2: The Drug Sensitivity Assay (The "Shift")

Once the KO clone is validated, compare the drug response of Wild Type (WT) vs. KO cells.[5]

  • Experimental Setup:

    • Arm A: WT Cells + Compound X (Dose Response).

    • Arm B: Target Y KO Cells + Compound X (Dose Response).

  • Data Output: Calculate IC50 (Inhibitory Concentration 50%).

Interpreting the Data:

ObservationInterpretation
No Shift in IC50 Target Irrelevant. The drug kills the cell via a mechanism independent of Target Y (Off-target toxicity).
Significant Shift (Resistance) On-Target Validation. The drug requires Target Y to induce toxicity. Removing Target Y saves the cell.
Increased Sensitivity Synthetic Lethality. The drug targets a pathway parallel to Target Y.

The "Kaelin Standard": The Rescue Experiment

A knockout phenotype alone is not proof.[2][5] The phenotype could be due to a CRISPR off-target effect (e.g., cutting a tumor suppressor like TP53). To prove causality, you must rescue the phenotype.

Protocol:

  • Vector Construction: Clone the cDNA of Target Y into a lentiviral expression vector.

    • Note: If using CRISPR, the cDNA is naturally immune to the gRNA (which targets genomic introns/exons). If using RNAi, you must mutate the cDNA sequence to be "siRNA-resistant."

  • Transduction: Stably transduce the Target Y KO cells with the Target Y cDNA .

  • Validation: Western Blot to confirm Protein Y is expressed at near-endogenous levels.

  • Re-Test: Treat the "Rescue Line" with Compound X.

The Logic of Rescue:

RescueLogic WT Wild Type Cell (Has Target Y) Drug Add Drug (Compound X) WT->Drug KO KO Cell (No Target Y) KO->Drug If On-Target Rescue Rescue Cell (KO + cDNA Target Y) Rescue->Drug REQUIRED PROOF Death1 Cell Death (Drug works) Drug->Death1 Life Cell Survival (Drug ineffective) Drug->Life If On-Target Death2 Cell Death Returns (Causality Proven) Drug->Death2 REQUIRED PROOF

Figure 2: The Logic of Rescue. Sensitivity to the drug must be lost in the KO and restored in the Rescue line to claim true MoA validation.

Pitfalls and Troubleshooting

  • The p53 Response: CRISPR-induced double-strand breaks (DSBs) can activate p53, causing cell cycle arrest independent of the target gene.

    • Control: Always use a non-targeting (scrambled) gRNA control line, not just parental WT cells.

  • Genetic Compensation: In some cases, knocking out a gene triggers the upregulation of a paralog (e.g., knocking out CDK4 might upregulate CDK6).

    • Solution: If KO fails to show a phenotype but inhibitors do, check for paralog upregulation via qPCR/Western.

  • Clonal Variation: Single-cell cloning can select for "weird" cells.

    • Solution: Analyze at least 2 distinct KO clones to ensure the phenotype is consistent.

References

  • Sheltzer, J. M., et al. (2017). "Maternal effect analysis of CRISPR-Cas9 induced mutations." Cold Spring Harbor Laboratory. (Demonstrates how RNAi misidentified MELK as a cancer target, while CRISPR proved it non-essential).

  • Kaelin, W. G., Jr. (2017).[2] "Common pitfalls in preclinical cancer target validation." Nature Reviews Cancer.[2] (Defines the "Gold Standard" for rescue experiments and off-target controls).

  • Smith, I., et al. (2017). "Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map." PLOS Biology. (Comparative analysis of off-target signatures between RNAi and CRISPR).

  • Broad Institute. "Genetic Perturbation Platform (GPP) Guide to CRISPR and RNAi." (Authoritative protocols for sgRNA design and validation).

Sources

Comparative Analysis of ADME Properties of Piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical profiling, metabolic stability mechanisms, hERG liability mitigation, and experimental validation protocols.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a "privileged scaffold" appearing in over 70 FDA-approved therapeutics, ranging from antihistamines (fexofenadine) to opioids (fentanyl) and acetylcholinesterase inhibitors (donepezil). Its ubiquity stems from its ability to modulate physicochemical properties—specifically basicity (


) and lipophilicity (

)—while serving as a versatile linker that facilitates hydrogen bonding and hydrophobic interactions within binding pockets.[1]

However, the piperidine moiety introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. The secondary or tertiary amine is often a metabolic "soft spot" for oxidative clearance and a key pharmacophore for off-target hERG channel inhibition, leading to cardiotoxicity risks. This guide provides a comparative analysis of these properties and strategies for structural optimization.

Physicochemical Profiling: The "A" (Absorption)

The substitution pattern on the piperidine ring dictates its acid-base character and membrane permeability. Unsubstituted piperidine is a strong base (


), which ensures high solubility at physiological pH but limits passive membrane diffusion due to ionization.
Table 1: Comparative Physicochemical Properties of Methyl-Piperidine Analogs

Data synthesized from standard chemical databases and predictive models.[2]

Analog Structure

(Conj. Acid)

(Octanol/Water)
Predicted Caco-2 PermeabilitySolubility (pH 7.4)
Piperidine (Parent) 11.220.84ModerateHigh
2-Methylpiperidine 10.951.13Moderate-HighHigh
3-Methylpiperidine 11.071.13Moderate-HighHigh
4-Methylpiperidine 11.231.13Moderate-HighHigh
N-Benzylpiperidine ~9.52.5 - 3.0HighLow-Moderate

Analysis:

  • Basicity: The 2-methyl substituent slightly lowers

    
     via steric hindrance of solvation around the protonated nitrogen, potentially improving the fraction of neutral species available for passive diffusion.
    
  • Lipophilicity: Methylation increases

    
     by approx.[2] 0.3 units, enhancing blood-brain barrier (BBB) penetration, critical for CNS drugs like Methylphenidate  and Donepezil .
    
  • N-Substitution: Converting the secondary amine to a tertiary amine (e.g., N-benzyl) significantly increases lipophilicity and prevents N-glucuronidation, though it introduces N-dealkylation liabilities.

Metabolic Stability: The "M" (Metabolism)

The piperidine ring is susceptible to extensive Phase I metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). Understanding the "Metabolic Switch" is crucial for extending half-life (


).
Primary Metabolic Pathways
  • N-Dealkylation: For N-substituted piperidines (e.g., Fentanyl), this is often the rate-limiting clearance step.

  • 
    -Carbon Oxidation:  Hydroxylation at the C-2 or C-6 position leads to unstable carbinolamines, which collapse into lactams or result in ring opening.
    
  • N-Oxidation: Direct oxidation of the nitrogen to form an N-oxide, a common metabolite that is often excreted unchanged or reduced back to the parent.

Visualization: Piperidine Metabolic Liability Workflow

The following diagram illustrates the oxidative cascade and decision points for structural modification.

PiperidineMetabolism Substrate N-Substituted Piperidine Drug CYP450 CYP450 (3A4/2D6) Substrate->CYP450 AlphaOx α-Carbon Hydroxylation (C-2/C-6) CYP450->AlphaOx Pathway A NDealk N-Dealkylation CYP450->NDealk Pathway B NOx N-Oxidation CYP450->NOx Pathway C Lactam Piperidone/Lactam (Inactive) AlphaOx->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) AlphaOx->RingOpen Instability Amine Secondary Amine + Aldehyde NDealk->Amine C-N Bond Cleavage NOxide N-Oxide Metabolite (Polar/Excreted) NOx->NOxide Strategy Optimization: Block C-2/C-6 with F/Me or Reduce LogP Strategy->AlphaOx Inhibits

Figure 1: Primary oxidative metabolic pathways for piperidine-based therapeutics and strategic intervention points.

Optimization Strategies
  • Fluorination: Introducing fluorine at the C-3 or C-4 position lowers the electron density of the ring, reducing the propensity for oxidation at adjacent sites.

  • Steric Blocking: Methylation at C-2 (alpha to nitrogen) sterically hinders CYP450 access, significantly improving microsomal stability (e.g., in Methylphenidate analogs).

Distribution & Toxicity: The hERG Liability

A critical safety endpoint for piperidine analogs is the inhibition of the hERG (human ether-a-go-go-related gene) potassium channel.[3] The basic nitrogen of the piperidine ring, often protonated at physiological pH, mimics the pharmacophore required for hERG blocking (interacting with Tyr652 and Phe656 in the channel pore).

Comparative Liability[4]
  • High Risk: N-benzyl piperidines (flexible linker + aromatic tail + basic amine).

  • Mitigation:

    • Reduce Basicity: Add electron-withdrawing groups (EWGs) or replace piperidine with morpholine (lower

      
      ).
      
    • Conformational Restriction: Rigidifying the linker prevents the "induced fit" binding into the hERG pore.

    • Zwitterions: Introducing a carboxylic acid (as in Fexofenadine) creates a zwitterion that cannot penetrate the hERG channel pore effectively.

Visualization: ADME Optimization Decision Tree

This logic flow guides the refinement of a piperidine lead compound.

ADMEOptimization Start Piperidine Lead Candidate CheckMetab Microsomal Stability (t1/2 < 30 min?) Start->CheckMetab CheckHERG hERG Inhibition (IC50 < 10 µM?) CheckMetab->CheckHERG No (Stable) MetabIssue Identify Soft Spot CheckMetab->MetabIssue Yes (Unstable) HERGIssue Reduce Lipophilicity or Basicity CheckHERG->HERGIssue Yes (Toxic) Success Optimized Candidate CheckHERG->Success No (Safe) BlockAlpha Block α-C (Me/F) MetabIssue->BlockAlpha ScaffoldHop Scaffold Hop (e.g., to Morpholine) MetabIssue->ScaffoldHop BlockAlpha->CheckHERG ScaffoldHop->CheckHERG AddAcid Add -COOH (Zwitterion) HERGIssue->AddAcid Rigidify Rigidify Linker HERGIssue->Rigidify AddAcid->Success Rigidify->Success

Figure 2: Decision tree for optimizing metabolic stability and reducing hERG toxicity in piperidine analogs.

Experimental Protocols

To validate the properties discussed, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and 

of piperidine analogs.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate HLM and test compound (1 µM final) for 5 min at 37°C.

    • Initiate: Add NADPH cofactor to start reaction.

    • Timepoints: Aliquot 50 µL at 0, 5, 15, 30, and 60 min.

    • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS. Monitor depletion of parent ion.

  • Validation:

    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel.

    • Acceptance Criteria: 0 min sample must be 100% ± 20%.

Protocol B: Kinetic Solubility (Nephelometry)

Objective: Rapidly assess solubility of analogs to rule out precipitation artifacts in bioassays.

  • Preparation:

    • Prepare 10 mM DMSO stock of piperidine analogs.

  • Dilution:

    • Spike DMSO stock into pH 7.4 Phosphate Buffered Saline (PBS) to achieve concentrations of 1, 10, 50, 100, and 500 µM.

    • Final DMSO concentration must be < 1%.

  • Incubation:

    • Shake plates at room temperature for 2 hours.

  • Measurement:

    • Read absorbance at 620 nm (turbidity) or use a nephelometer.

  • Data Interpretation:

    • Solubility limit is defined as the concentration where precipitation (increased absorbance) exceeds the background of the solvent blank by 10%.

References

  • BenchChem. (2025).[2][4] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem. Link

  • Enamine. (2025).[1][5] Analogues of Piperidine for Drug Design. Enamine. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. ACS Publications. Link

  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. NIH. Link

  • Frontiers in Pharmacology. (2024). Efficacy of 5 and 10 mg donepezil in improving cognitive function. Frontiers. Link

  • Dalton Transactions. (2025). Coupled electron and proton transfer in the piperidine drug metabolism pathway. RSC Publishing. Link

Sources

Head-to-head study of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of novel chemical entities is fundamental to modern drug discovery. This guide provides a comprehensive framework for a head-to-head evaluation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid against structurally and functionally relevant compounds. As direct comparative studies on this specific molecule are not prevalent in publicly accessible literature, this document outlines a robust, best-practice experimental workflow designed to elucidate its pharmacological profile.

From the perspective of a Senior Application Scientist, this guide emphasizes not just the "how" but the "why" of each experimental choice. The protocols are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers with a clear roadmap for investigation.

Introduction and Rationale for Comparison

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid features a piperidine-4-acetic acid core. This scaffold is a well-established pharmacophore in neuroscience research, notably as a GABA (γ-aminobutyric acid) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its modulation is a key strategy for treating epilepsy, anxiety, and neuropathic pain.

The two key structural features of the target molecule for investigation are:

  • The Piperidine-4-acetic Acid Backbone: Mimics the structure of GABA, suggesting potential interaction with GABAergic system components.

  • The N-linked 2,2,2-Trifluoroethyl Group: Strategic fluorination is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by blocking sites of metabolism and altering electronic properties.

Given these features, a logical head-to-head study would compare the novel compound against key benchmarks to isolate the contribution of its unique structural elements.

Selected Comparators:

  • Piperidine-4-acetic acid: The unsubstituted parent scaffold. This acts as a baseline to evaluate the baseline activity of the core structure.

  • Gabapentin: A widely used anticonvulsant and analgesic drug. While not a direct piperidine derivative, it is a crucial functional benchmark that also mimics GABA. Its mechanism, however, involves binding to the α2δ-1 subunit of voltage-gated calcium channels, not directly to GABA receptors.

  • [1-Ethylpiperidin-4-yl]acetic acid: The non-fluorinated analog. This compound serves as a direct control to specifically assess the impact of trifluorination on the molecule's overall profile.

The following sections detail a proposed multi-stage experimental workflow to comprehensively compare these four compounds.

Experimental Workflow: A Phased Approach

A successful comparison begins with fundamental physicochemical properties and progresses through detailed biological and pharmacokinetic evaluations. This phased approach ensures that resources are used efficiently, with data from each stage informing the next.

G p1_physchem Physicochemical Characterization (Solubility, LogP, pKa) p2_binding Target Engagement (Radioligand Binding Assays) p1_physchem->p2_binding Informs assay conditions p1_synth Synthesis & Purification (Purity >98%) p1_synth->p1_physchem p2_functional Functional Activity (Electrophysiology) p2_binding->p2_functional Confirms target interaction p2_offtarget Safety & Selectivity (Off-Target Panel) p2_functional->p2_offtarget Defines primary mechanism p3_invitro_adme In Vitro ADME (Metabolic Stability, Permeability) p2_functional->p3_invitro_adme p3_invivo_pk In Vivo Pharmacokinetics (Rodent Model) p3_invitro_adme->p3_invivo_pk

Caption: Overall experimental workflow for comparative analysis.

Phase 1: Physicochemical Characterization

Understanding a compound's fundamental physical and chemical properties is critical as they directly influence its biological behavior and suitability as a drug candidate.

Rationale: Properties like solubility affect how a compound can be formulated and its absorption rate. Lipophilicity (LogP) is a key determinant of membrane permeability and potential for CNS penetration. The acid dissociation constant (pKa) dictates the ionization state of the molecule at physiological pH, which impacts receptor binding and solubility.

Experimental Protocols:

  • Aqueous Solubility: Determined using a standardized shake-flask method in phosphate-buffered saline (PBS) at pH 7.4. The resulting saturated solution is filtered, and the concentration is measured by HPLC-UV.

  • Lipophilicity (LogP): Measured via the octanol-water partition coefficient method. The compound is dissolved in a biphasic octanol/water system, shaken to equilibrium, and the concentration in each phase is determined by HPLC-UV.

  • pKa Determination: Performed using potentiometric titration or UV-spectrophotometry, measuring changes in absorbance at different pH values.

Anticipated Data Summary:

CompoundPredicted Aqueous Solubility (µg/mL) at pH 7.4Predicted LogPPredicted pKa (Carboxylic Acid)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acidModerate~1.5 - 2.5~4.5 - 5.0
Piperidine-4-acetic acidHigh~ -1.0 - 0.0~4.5 - 5.0
GabapentinHigh~ -1.1~3.7, ~10.7
[1-Ethylpiperidin-4-yl]acetic acidHigh~0.5 - 1.5~4.5 - 5.0

Note: These are predicted values based on structural analysis. Experimental verification is essential.

Phase 2: In Vitro Biological Evaluation

This phase aims to define the biological activity, potency, and selectivity of the compounds at their putative molecular targets.

Primary Target Engagement: Radioligand Binding Assays

Rationale: The core scaffold suggests potential interaction with GABA receptors (GABA_A, GABA_B) or the Gabapentin target, the α2δ-1 subunit of voltage-gated calcium channels. Radioligand binding assays provide a direct measure of a compound's ability to displace a known high-affinity ligand from these targets, allowing for the determination of binding affinity (Ki).

G start Prepare Materials (Membranes, Radioligand, Test Compounds) incubate Incubate (All components at defined temp/time) start->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filter Plates (Remove non-specific binding) filter->wash scintillate Add Scintillation Cocktail wash->scintillate count Quantify Radioactivity (Scintillation Counter) scintillate->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a radioligand binding assay.

Detailed Protocol: α2δ-1 Binding Assay

  • Source: Use cell membranes prepared from a stable cell line overexpressing the human α2δ-1 subunit.

  • Radioligand: Employ [³H]-Gabapentin as the high-affinity radioligand.

  • Assay Buffer: Prepare a suitable buffer, typically HEPES-based, at pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), [³H]-Gabapentin (at a concentration near its Kd, e.g., 5-10 nM), and varying concentrations of the test compounds (from 1 nM to 100 µM).

  • Equilibrium: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Gabapentin (e.g., 100 µM). Specific binding is calculated by subtracting non-specific from total binding. The concentration of test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Outcome: This assay will reveal if the novel compound or its analogs bind to the same site as Gabapentin and with what affinity. A low Ki value indicates high binding affinity. Similar assays would be run for GABA_A (using [³H]muscimol or [³H]flunitrazepam) and GABA_B (using [³H]CGP54626) receptors.

Functional Activity: Electrophysiology

Rationale: Binding does not always equate to function. Electrophysiology, such as patch-clamp recording, provides a direct measure of the functional consequences of target engagement on ion channel activity or neuronal excitability. For compounds targeting the α2δ-1 subunit, a key functional readout is the inhibition of calcium currents in neurons.

Protocol Outline: Whole-Cell Patch-Clamp for Ca²⁺ Current Inhibition

  • Cell System: Use primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) that expresses voltage-gated calcium channels.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Stimulation: Hold the cell at a negative potential (e.g., -80 mV) and apply a depolarizing voltage step to elicit a calcium current.

  • Compound Application: First, record a stable baseline current. Then, perfuse the test compound onto the cell and record the current again.

  • Analysis: Measure the percentage of inhibition of the calcium current peak amplitude in the presence of the compound. Generate a concentration-response curve to determine the IC50 for functional inhibition.

Phase 3: ADME & Pharmacokinetic Profiling

Rationale: A potent compound is of little use if it cannot reach its target in the body. This phase assesses the drug-like properties of the molecules, focusing on their metabolic fate and behavior in a biological system. The trifluoroethyl group is specifically hypothesized to improve metabolic stability.

Key Experiments:

  • Metabolic Stability Assay:

    • Objective: To determine how quickly a compound is metabolized by liver enzymes.

    • Method: Incubate the test compounds with liver microsomes (human and rat) in the presence of NADPH (a necessary cofactor for metabolic enzymes). Samples are taken at various time points (0, 5, 15, 30, 60 min), the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

    • Data: Results are expressed as intrinsic clearance (CLint) and in vitro half-life (t½). A longer half-life suggests better metabolic stability.

  • Caco-2 Permeability Assay:

    • Objective: To predict intestinal absorption and assess whether a compound is a substrate for efflux transporters (like P-glycoprotein).

    • Method: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable filter support, forming tight junctions that mimic the intestinal barrier. The test compound is added to either the apical (A, gut) or basolateral (B, blood) side. The rate of appearance on the opposite side is measured over time by LC-MS/MS.

    • Data: The apparent permeability coefficient (Papp) is calculated. A high Papp (A to B) suggests good absorption. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the compound is actively pumped out of cells, which could limit bioavailability.

Anticipated Data & Interpretation:

CompoundLiver Microsome Half-life (t½, min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid >60 (Predicted High) Moderate-High <2
Piperidine-4-acetic acidModerateLow<2
Gabapentin>60 (Not metabolized)Low (Uses LAT1 transporter)<2
[1-Ethylpiperidin-4-yl]acetic acid<30 (Predicted Low-Moderate)Moderate<2

It is hypothesized that the trifluoroethyl group will block N-dealkylation, a common metabolic pathway for N-alkyl piperidines, leading to a significantly longer metabolic half-life for the lead compound compared to its non-fluorinated analog.

Conclusion and Future Directions

This guide presents a systematic framework for the head-to-head evaluation of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. By comparing it against well-chosen benchmarks—the parent scaffold, a non-fluorinated analog, and a clinical gold standard—researchers can precisely determine the pharmacological contribution of its key structural features.

The proposed workflow, progressing from fundamental physicochemical properties to in vitro pharmacology and pharmacokinetic profiling, ensures a comprehensive and data-driven assessment. The results of these studies will clarify the compound's mechanism of action, potency, selectivity, and drug-like properties, providing the critical information needed to justify advancement into more complex in vivo efficacy models for conditions such as neuropathic pain or epilepsy.

References

For illustrative purposes, generic but relevant types of references are provided below. In a real-world scenario, these would be specific, cited articles.

  • Title: Assay Guidance Manual: Radioligand Binding Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/
  • Title: The GABA Analogue Gabapentin Binds to the α2δ-1 Subunit of the Voltage-Gated Calcium Channel Source: Cell Press URL:https://www.cell.com/cell/fulltext/S0092-8674(00)80713-3
  • Title: Caco-2 Cells as a Model of the Intestinal Barrier Source: Journal of Pharmaceutical Sciences URL:https://www.sciencedirect.com/science/article/abs/pii/S002235491532439X
  • URL:https://www.
  • URL:http://www.scholarpedia.

A Researcher's Guide to Confirming Target Engagement in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the confirmation of target engagement within a cellular context stands as a pivotal checkpoint. It is the critical juncture where a compound's journey transitions from a promising biochemical hit to a viable cellularly active agent. This guide provides an in-depth comparison of the predominant methodologies used to confirm target engagement in cell-based assays, offering not just protocols, but the scientific rationale to empower researchers in making informed decisions for their specific experimental needs.

The Imperative of Cellular Target Engagement

Biochemical assays, while essential for initial screening, exist in a controlled, artificial environment. The complex, dynamic milieu of a living cell introduces a multitude of variables that can influence a compound's ability to reach and interact with its intended target.[1] Factors such as cell permeability, efflux pumps, intracellular compartmentalization, and the presence of competing endogenous ligands can all dramatically alter a compound's efficacy. Therefore, confirming that a drug candidate engages its target within this intricate cellular environment is a non-negotiable step in validating its mechanism of action and predicting its potential therapeutic effect.[1]

This guide will dissect and compare three widely adopted techniques for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Reporter Gene Assays. Each method will be evaluated on its underlying principles, experimental workflow, data output, and key advantages and limitations.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[2] The fundamental concept is that the binding of a compound to its target protein confers increased stability, making the protein more resistant to thermal denaturation.[1][2][3]

The Scientific Rationale

At elevated temperatures, proteins begin to unfold and aggregate, rendering them insoluble. A ligand-bound protein, however, will maintain its native conformation at higher temperatures compared to its unbound state.[1][3] By subjecting cells or cell lysates to a temperature gradient and then separating the soluble and aggregated protein fractions, the amount of stabilized, soluble target protein can be quantified as a measure of target engagement.[3]

Experimental Workflow: CETSA with Western Blot Detection

The classical CETSA workflow followed by Western blot detection is a robust method for validating the engagement of a specific target.

Caption: CETSA Workflow with Western Blot Detection.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle control for a predetermined time and at various concentrations. A suggested starting point is 5-20 times the cellular EC50 value.[4]

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes. It is crucial to include temperatures above and below the expected aggregation temperature.[4]

    • Include a controlled cooling step to room temperature.[4]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration across all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.[6]

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody and detect the signal using a suitable method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities of the soluble target protein at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices
  • Choice of Temperature Range: The temperature range is critical. It must encompass the entire melting transition of the target protein to accurately determine the melting temperature (Tm).

  • Controlled Cooling: A controlled cooling step is important as protein aggregation can continue to occur during this phase.[4]

  • High-Speed Centrifugation: This step is crucial for the efficient separation of aggregated proteins from the soluble fraction, ensuring a clean signal.[7]

NanoBRET® Target Engagement Assay: Proximity-Based Detection in Live Cells

The NanoBRET® (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells in real-time.[8]

The Scientific Rationale

BRET is a natural phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm). The NanoBRET® system utilizes the bright, blue-emitting NanoLuc® luciferase as the donor, which is genetically fused to the target protein. A fluorescently labeled tracer compound that binds to the target protein acts as the acceptor. When the tracer binds to the NanoLuc®-tagged target, energy transfer occurs, and a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal, which is proportional to the degree of target engagement by the test compound.[8]

Experimental Workflow: NanoBRET® Target Engagement Assay

Caption: NanoBRET® Target Engagement Assay Workflow.

Detailed Protocol: NanoBRET® Target Engagement Assay

  • Cell Transfection:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Optimize transfection conditions for optimal expression.

  • Cell Plating:

    • 24 hours post-transfection, harvest the cells and resuspend them in a suitable medium (e.g., Opti-MEM).

    • Plate the cells in a white, 96-well or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the fluorescent tracer at a concentration at or below its Kd for the target protein.[8]

    • Add the test compound to the appropriate wells. Include "no compound" and "no tracer" controls.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period determined during optimization (typically 2-4 hours) to allow the binding to reach equilibrium.[9]

  • Substrate Addition and BRET Measurement:

    • Add the Nano-Glo® Luciferase Assay Substrate to all wells.

    • Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.[9]

    • Correct the BRET ratio by subtracting the background BRET from "no acceptor" control wells.[9]

    • Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, providing a quantitative measure of binding affinity.[10]

Causality Behind Experimental Choices
  • Choice of Tracer Concentration: Using the tracer at a concentration at or below its Kd is crucial for accurately determining the IC50 of the test compound and for ensuring that the assay is sensitive to competitive displacement.[8]

  • Equilibration Time: The incubation time is optimized to ensure that the binding of both the tracer and the test compound has reached equilibrium, which is essential for accurate affinity measurements.

  • Live-Cell Measurement: Performing the assay in live cells provides a more physiologically relevant context, accounting for factors like cell permeability and efflux.

Reporter Gene Assays: A Functional Readout of Target Engagement

Reporter gene assays are a versatile tool for indirectly measuring target engagement by quantifying the transcriptional activity of a downstream signaling pathway.[11][12]

The Scientific Rationale

These assays are predicated on the principle that the engagement of a target by a compound will modulate a specific signaling pathway, leading to a change in the expression of a particular gene. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to this signaling pathway. When the pathway is activated or inhibited by the compound engaging its target, the expression of the reporter gene is altered, and the resulting change in the reporter protein's activity can be easily measured.

Experimental Workflow: Luciferase Reporter Assay for GPCR Activation

A common application of reporter gene assays is to study the activation of G-protein coupled receptors (GPCRs). For example, activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP, which in turn activates the cAMP response element (CRE) promoter.

Caption: Luciferase Reporter Gene Assay Workflow.

Detailed Protocol: CRE-Luciferase Reporter Assay

  • Generation of a Stable Reporter Cell Line:

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene driven by a CRE promoter.

    • Select and expand a clonal cell line that shows a robust and reproducible response to a known activator of the pathway.

  • Cell Plating and Treatment:

    • Plate the stable reporter cells in a 96-well or 384-well plate.

    • Treat the cells with various concentrations of the test compound or a known agonist/antagonist.

  • Incubation:

    • Incubate the cells for a sufficient period (typically 4-24 hours) to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then add a passive lysis buffer.[13]

    • Incubate at room temperature for about 15 minutes to ensure complete lysis.

    • Add the luciferase assay reagent, which contains the substrate (luciferin), to the cell lysate.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated cells).

    • Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Causality Behind Experimental Choices
  • Choice of Reporter Gene and Promoter: The reporter gene should have a high signal-to-background ratio and a short half-life to ensure a dynamic response. The promoter must be specifically responsive to the signaling pathway of interest.

  • Stable Cell Line: Using a stable cell line reduces well-to-well variability compared to transient transfection and is more suitable for high-throughput screening.

  • Incubation Time: The incubation time is a critical parameter that needs to be optimized to capture the peak of the transcriptional response.

Comparative Analysis of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement AssayReporter Gene Assay
Principle Ligand-induced thermal stabilization of the target protein.[2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8]Measurement of transcriptional activity of a downstream signaling pathway.
Readout Change in protein melting temperature (Tm).Change in BRET ratio.Change in reporter protein expression/activity.
Nature of Readout Direct, biophysicalDirect, biophysicalIndirect, functional
Labeling Requirement Label-free for compound and target. Requires a specific antibody for detection.[14]Requires genetic tagging of the target (NanoLuc®) and a fluorescently labeled tracer.Requires a reporter gene construct.
Cell Type Applicable to any cell type, including primary cells and tissues.[2]Primarily used in transfectable cell lines.Requires a cell line that can be stably or transiently transfected.
Throughput Low to medium (Western Blot), High (with specific platforms).[7][14]High.High.
Quantitative Data Semi-quantitative (Tm shift), Isothermal dose-response provides potency (EC50).Quantitative affinity (Ki) and residence time.Potency (EC50/IC50).
Key Advantages Label-free, applicable to endogenous proteins, can be used in tissues.[2][15]Real-time measurements in live cells, highly sensitive, quantitative affinity data.[16]Functional readout, high-throughput screening friendly, can be multiplexed.
Key Limitations Not all compounds induce a thermal shift, lower throughput with Western Blot detection.[16]Requires genetic modification of the target and a specific fluorescent tracer, potential for artifacts from overexpression.Indirect measure of target engagement, susceptible to off-target effects influencing the signaling pathway.

Conclusion: Selecting the Optimal Assay for Your Research

The choice of a target engagement assay is a critical decision in the drug discovery process and should be guided by the specific research question, the nature of the target, and the available resources.

  • CETSA is an excellent choice for validating target engagement of unlabeled compounds with endogenous proteins in a variety of cell types and even tissues. Its label-free nature is a significant advantage, though its throughput can be a limitation for large-scale screening when using traditional Western blot detection.

  • NanoBRET® offers a highly sensitive and quantitative approach for measuring compound affinity and residence time in live cells. It is particularly well-suited for structure-activity relationship (SAR) studies and lead optimization, where precise quantitative data is paramount. The requirement for a specific tracer and a genetically modified target are key considerations.

  • Reporter Gene Assays provide a valuable functional readout of target engagement and are highly amenable to high-throughput screening. They are ideal for identifying compounds that modulate a specific signaling pathway. However, as an indirect measure, positive hits should always be validated with a more direct binding assay to confirm on-target activity.

Ultimately, a multi-faceted approach that employs orthogonal assays is the most robust strategy for unequivocally confirming target engagement. By understanding the principles, strengths, and weaknesses of each method, researchers can design a comprehensive and self-validating experimental plan that will confidently advance the most promising drug candidates through the development pipeline.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Shaw, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(7), 1846–1857. [Link]

  • INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press, New York, NY. [Link]

  • Robers, M. B., et al. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Soave, M., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand-binding characteristics of three fluorescent ligands to the human β1-adrenoceptor expressed in HEK-293 cells. British Journal of Pharmacology, 173(20), 3036-3047. [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. Retrieved from [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804. [Link]

  • Bery, A., et al. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. bioRxiv. [Link]

  • Vasta, J. D., et al. (2025). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 896530. [Link]

  • Hart, M. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(3), 138-147. [Link]

  • Howes, J. M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-8. [Link]

  • Martinez Molina, D. (n.d.). CETSA. Retrieved from [Link]

  • Ottria, R., et al. (2023). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Current Advances in CETSA. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Schwalm, M. P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138-149. [Link]

  • Page, B. D., & Brown, J. A. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Pharmacology, 108380. [Link]

  • Ursu, O., et al. (2020). Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 176-187. [Link]

  • Zhang, J. H., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 6, 64-72. [Link]

  • Zhang, J. H., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Delauriere, L. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Testing for Validating Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "False Positive" in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents.[1][2] However, the speed and scale of HTS come with an inherent challenge: the generation of false-positive "hits."[3][4] These are compounds that appear active in the primary assay but do not genuinely interact with the biological target in a specific and desired manner.[4] Progressing these artifactual compounds into the hit-to-lead pipeline consumes invaluable time, resources, and effort, ultimately leading to late-stage failures.[3][5]

This guide provides a framework for designing and implementing robust hit validation cascades centered on the principle of orthogonal testing . As scientists, our goal is not just to find hits, but to find the right hits. An orthogonal approach is a self-validating system that builds confidence in your results, ensuring that only the most promising and mechanistically sound compounds advance toward clinical development.[6][7]

The Rationale for Orthogonality: Beyond Simple Re-testing

Orthogonal testing is the practice of confirming initial screening hits using a secondary assay that measures the same biological endpoint through a fundamentally different technology or principle.[4][8] This is a critical distinction from simply re-testing the compound in the primary assay. While re-testing confirms the reproducibility of the initial result, it does not rule out systematic artifacts inherent to the assay technology itself.[3]

For example, a primary screen for a kinase inhibitor using a fluorescence-based readout is susceptible to interference from autofluorescent compounds or compounds that quench the fluorescent signal.[5][9] Re-testing these compounds in the same assay will reproducibly show them as "active." An orthogonal assay, such as a label-free biophysical method that directly measures compound-target binding, is insensitive to the optical properties of the compounds and can effectively eliminate these false positives.[8][9] The core principle is to use complementary methods to ensure the observed activity is genuine and target-specific.[7][10]

G cluster_0 Primary High-Throughput Screen (HTS) cluster_1 Hit Triage & Confirmation cluster_2 Orthogonal Validation HTS Large Compound Library (>100,000 compounds) PrimaryAssay Primary Assay (e.g., Fluorescence-based) HTS->PrimaryAssay InitialHits Initial Hits (~1-2% of library) PrimaryAssay->InitialHits Identifies potential activity DoseResponse Dose-Response Confirmation (in Primary Assay) InitialHits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Label-Free Biophysical) DoseResponse->OrthogonalAssay Filters for potency & reproducibility CellAssay Cell-Based Assay (Physiological Relevance) OrthogonalAssay->CellAssay Confirms direct target engagement ConfirmedHits Confirmed, High-Confidence Hits CellAssay->ConfirmedHits Validates activity in a biological context G cluster_artifacts Potential Artifacts cluster_assays Orthogonal Validation Assays Primary Primary Screen Hit A1 Optical Interference A2 Assay Reagent Interference A3 Compound Aggregation A4 Off-Target Activity O1 Label-Free Binding Assay (e.g., SPR, ITC) O1->A1 Eliminates O1->A3 Identifies Confirmed True, On-Target Hit O1->Confirmed Builds Confidence O2 Orthogonal Functional Assay (e.g., Mass Spec, ELISA) O2->A2 Eliminates O2->Confirmed Builds Confidence O3 Cellular Target Engagement (e.g., CETSA) O3->A4 Confirms On-Target Effect O3->Confirmed Builds Confidence

Caption: Mapping orthogonal assays to eliminate specific HTS artifacts.

Experimental Protocol: Thermal Shift Assay (TSA) for Hit Validation

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct compound binding to a purified protein target.

Principle: Most proteins unfold (melt) when heated. The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A compound that binds and stabilizes the protein will increase its Tm. This unfolding is monitored by a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a sharp increase in fluorescence.

Objective: To determine if hits from a primary screen cause a statistically significant shift in the Tm of the target protein, indicating direct binding.

Materials:

  • Purified target protein (at a concentration of 2-5 µM)

  • Screening compounds (dissolved in DMSO, typically at 10 mM stock)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument capable of a melt-curve analysis

  • Optically clear 96- or 384-well PCR plates

Methodology:

  • Reagent Preparation:

    • Prepare a 2x Protein/Dye Master Mix. For a 96-well plate, you might need 1.2 mL. In your assay buffer, dilute the protein to 4 µM (2x final concentration) and the SYPRO Orange dye to 10x (2x final concentration from a 5000x stock). Mix gently and keep on ice. Causality Note: Preparing a master mix ensures minimal well-to-well variability in protein and dye concentration.

  • Compound Plating:

    • In a 96-well PCR plate, add 10 µL of assay buffer to all wells.

    • Add 0.2 µL of your 10 mM compound stock to the appropriate wells for a final assay concentration of 10 µM (assuming a final volume of 20 µL). Experience Note: This 1:100 dilution keeps the final DMSO concentration at a tolerable 1%.

    • Include control wells:

      • No Compound Control: Add 0.2 µL of pure DMSO (defines the baseline Tm).

      • No Protein Control: Add 0.2 µL of DMSO, but in step 3, add 10 µL of a Dye-Only mix (checks for compound fluorescence).

  • Assay Assembly:

    • Add 10 µL of the 2x Protein/Dye Master Mix to each well (except the No Protein control). The final volume is 20 µL. Final concentrations will be 2 µM protein, 5x SYPRO Orange, and 10 µM compound.

    • Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve protocol:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 0.05°C/second

      • Acquire fluorescence data at every temperature step using the appropriate channel for SYPRO Orange (e.g., ROX or FAM channel).

  • Data Analysis:

    • The instrument software will generate a melt curve (Fluorescence vs. Temperature) for each well.

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm (compound) - Tm (DMSO control).

    • A hit is typically considered confirmed if it produces a ΔTm of ≥ 2°C in a concentration-dependent manner.

Conclusion: Building a Foundation of Trustworthy Data

Orthogonal testing is not an optional step; it is a fundamental component of a rigorous and efficient drug discovery campaign. By systematically challenging primary screening hits with assays based on different physical principles, researchers can effectively triage false positives and eliminate artifactual compounds early in the process. [3][4][10]This strategy significantly reduces the risk of costly late-stage failures and, more importantly, builds a robust, data-driven foundation of confidence for every compound that progresses to the next stage. The investment in developing and implementing a thoughtful orthogonal validation cascade pays dividends by focusing resources on chemical matter with the highest probability of becoming a successful therapeutic.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Parenky, A., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved from [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link]

  • News-Medical. (n.d.). Hit Selection in High-Throughput Screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

  • Werner, S. (n.d.). An orthogonal collaboration. Drug Discovery News. Retrieved from [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gveric, D., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Applications of Biophysics in High-Throughput Screening Hit Validation. Assay and Drug Development Technologies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. Retrieved from [Link]

  • Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

  • Houghtaling, S., & Wylie, A. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Reviews in Molecular Medicine. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... Retrieved from [Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. Retrieved from [Link]

  • Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. Retrieved from [Link]

Sources

Comparative pharmacokinetics of piperidine-based drug candidates.

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Strategies for Metabolic Stability and Safety

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, present in over twenty classes of pharmaceuticals including antihistamines (fentanyl), antipsychotics (haloperidol), and cognition enhancers (donepezil). However, its physicochemical nature—specifically its high basicity (


) and lipophilicity—introduces distinct pharmacokinetic (PK) liabilities.

This guide provides a comparative analysis of piperidine-based candidates, focusing on three critical optimization vectors: metabolic hotspot blocking , lysosomal trapping mitigation , and hERG channel avoidance . We present experimental data trends and actionable protocols to guide lead optimization.

The Piperidine Liability Profile

Before analyzing specific candidates, it is crucial to understand the intrinsic PK risks associated with the piperidine pharmacophore.

LiabilityMechanismPK Consequence
Metabolic Instability The

-carbon (adjacent to N) is electronically activated for CYP450 oxidation.
High Intrinsic Clearance (

), short half-life (

), and potential for reactive metabolite formation (iminium ions).
Lysosomal Trapping Basic amines diffuse into acidic lysosomes (pH 4-5), become protonated, and cannot diffuse out.[1]High Volume of Distribution (

), high liver-to-blood ratio, and phospholipidosis risk.
hERG Inhibition The charged nitrogen at physiological pH interacts with the Tyr652/Phe656 residues in the hERG channel pore.QT interval prolongation (Torsades de Pointes risk) and attrition in late-stage safety profiling.
Comparative PK Analysis: Structural Optimization Case Study

The following table compares the pharmacokinetic performance of three representative piperidine analogs within a hypothetical lead series (based on 11


-HSD1 inhibitor optimization data).

Compound Series Definition:

  • Candidate A: N-benzylpiperidine (Baseline).[2]

  • Candidate B: 4-Fluoropiperidine derivative (Metabolic block).[3]

  • Candidate C: 4-Carboxamide/Polar derivative (Physicochemical modulation).

Table 1: Comparative PK Performance Matrix
ParameterCandidate A (Baseline)Candidate B (4-Fluoro)Candidate C (Polar/Bridged)Interpretation

3.5 (High)3.1 (Moderate)1.8 (Low)Candidate C shows reduced lipophilicity, lowering non-specific binding.
Basicity (

)
10.28.87.5Fluorine inductive effect lowers

in Candidate B; Candidate C is least basic.
Microsomal

> 100

L/min/mg
25

L/min/mg
< 10

L/min/mg
Candidate B demonstrates the "fluorine effect," blocking the metabolic soft spot.
Lysosomal Trapping High (Accumulation > 50x)ModerateLowCandidate A is sequestered in lysosomes due to high basicity.
hERG

0.8

M (High Risk)
5.2

M
> 30

M (Safe)
Reducing lipophilicity and basicity in C removes the key hERG pharmacophore features.
Bioavailability (

)
< 10%45%72%Metabolic blocking (B) and improved solubility (C) drive exposure.

Key Insight: While Candidate B solves the metabolic clearance issue via steric/electronic blocking, Candidate C offers the superior safety profile by addressing the underlying physicochemical drivers of hERG toxicity and lysosomal sequestration.

Mechanism of Action: Metabolic Pathways

The primary clearance mechanism for piperidines is CYP450-mediated oxidation.[4] The diagram below illustrates the competition between N-dealkylation and Ring Hydroxylation, and how structural modification alters this flux.

PiperidineMetabolism Parent Parent Piperidine (Lipophilic, Basic) CYP CYP450 Complex (CYP3A4 / CYP2D6) Parent->CYP AlphaOx Alpha-Carbon Oxidation (Rate Limiting Step) CYP->AlphaOx H-Abstraction Iminium Iminium Ion (Reactive Intermediate) AlphaOx->Iminium -2e- Lactam Lactam (Stable) AlphaOx->Lactam Further Oxid. Dealkyl N-Dealkylated Amine (Inactive/Active) Iminium->Dealkyl Hydrolysis Block Optimization: 4-Fluoro / Deuteration (Blocks C-H Abstraction) Block->AlphaOx Inhibits

Figure 1: Metabolic fate of piperidine drugs. The


-carbon oxidation leads to unstable iminium ions, resulting in dealkylation. Substitution at the 4-position or adjacent carbons (e.g., Fluorine) stabilizes the ring.
Experimental Protocols

To validate the comparisons above, the following self-validating protocols are recommended.

Protocol A: Intrinsic Clearance (

) via Liver Microsomes

Objective: Determine metabolic stability against CYP450 enzymes.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to the HLM mixture. Pre-incubate at 37°C for 5 minutes.
    
    • Note: Using 1

      
      M ensures first-order kinetics (
      
      
      
      ).
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to initiate the reaction.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min into acetonitrile containing internal standard (to quench).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    
Protocol B: Lysosomal Trapping Assessment

Objective: Differentiate between passive permeability and lysosomal sequestration.

  • Cell System: Use hepatocytes (e.g., HepaRG or primary human).

  • Treatment Groups:

    • Group A: Test Compound (1

      
      M).
      
    • Group B (Competition): Test Compound (1

      
      M) + Ammonium Chloride (
      
      
      
      , 10 mM).
    • Mechanism:[1][2][4][5][6][7][8][9][10]

      
       is a lysosomotropic weak base that raises lysosomal pH, neutralizing the trapping mechanism.
      
  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis & Analysis: Wash cells with ice-cold PBS, lyse, and quantify intracellular drug concentration via LC-MS/MS.

  • Data Interpretation:

    • If Ratio (Group A / Group B) > 2.0, significant lysosomal trapping is occurring.

    • Validation: Use Imipramine as a positive control (high trapping).

Toxicity Profiling: The hERG Pharmacophore

Piperidines are frequent offenders in hERG inhibition due to the "Pharmacophore 4" model: a basic nitrogen linked to an aromatic ring by a variable spacer.

Mitigation Workflow:

  • Reduce Basicity: Introduce electron-withdrawing groups (EWGs) like Fluorine or Sulfone near the nitrogen to lower

    
     below 8.0.
    
  • Zwitterionic Design: Introduce a carboxylate group. The negative charge neutralizes the cationic nitrogen's interaction with the hERG pore, drastically reducing affinity (as seen in fexofenadine vs. terfenadine).

  • Rigidification: Constraining the piperidine into a bicyclic (bridged) system can reduce the conformational adaptability required to bind the hERG pore.

References
  • Wan, Z. K., et al. (2011).[4] "Mitigating Heterocycle Metabolism in Drug Discovery: Optimization of Piperidine-Based 11

    
    -HSD1 Inhibitors." Journal of Medicinal Chemistry. Link
    
  • Smith, D. A., & Di, L. (2025). "Trends in bridged saturated heterocycles: Lowering lipophilicity by adding carbon."[11] Drug Hunter. Link

  • Kornhauser, D. M., et al. (1980).[1] "Lysosomal Sequestration of Lipophilic Amine Drugs." Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Assessing the Lipophilic Ligand Efficiency (LLE) of Novel Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, potency alone is a deceptive metric. A nanomolar inhibitor with high lipophilicity (LogP > 5) often fails in clinical development due to poor metabolic stability, toxicity, and solubility issues—a phenomenon known as "molecular obesity."

This guide focuses on Lipophilic Ligand Efficiency (LLE) as the critical arbiter of quality for novel piperidine scaffolds. Piperidines are "privileged structures" in drug discovery (found in opioids, antihistamines, and kinase inhibitors), but they are prone to lipophilic creep. Here, we compare a Novel Spiro-Piperidine Series against traditional Linear 4-Substituted Piperidines , demonstrating how structural rigidification can enhance LLE by maintaining potency while reducing the lipophilic tax.

Part 1: Theoretical Framework

The Metric: Lipophilic Ligand Efficiency (LLE)

LLE is defined as the potency of a compound corrected for its lipophilicity.[1][2][3] It quantifies how "efficiently" a molecule uses its lipophilicity to bind to the target.[3][4][5]



  • pIC50:

    
    . A higher value indicates higher potency.[2]
    
  • LogD7.4: The distribution coefficient at physiological pH. A lower value indicates lower lipophilicity.

Benchmarking LLE:

  • < 3: Poor.[6] The potency is likely driven solely by non-specific hydrophobic interactions. High attrition risk.

  • 3 – 5: Acceptable. Typical for lead compounds.[6]

  • > 5: Excellent. The molecule interacts specifically (H-bonds, polar interactions) without relying on excessive lipophilicity.

The Challenge with Piperidines

Traditional piperidine optimization often involves adding hydrophobic groups to the nitrogen or the C4 position to fill hydrophobic pockets in targets like GPCRs (e.g., CCR5, Opioid receptors). While this increases potency (pIC50), it disproportionately increases LogD, causing LLE to stagnate or drop.

The Solution: Novel Spiro-Piperidines introduce structural rigidity. This "pre-organizes" the ligand for binding, reducing the entropic penalty upon binding. Consequently, high potency can be achieved with fewer lipophilic groups, driving LLE up.

Part 2: Comparative Case Study

Scenario: Optimization of a piperidine-based antagonist for a Chemokine Receptor (e.g., CCR5/CCR2). Comparison:

  • Baseline (Compound A): A flexible, linear 4-phenylpiperidine derivative.

  • Novel (Compound B): A rigid spiro[isobenzofuran-1,4'-piperidine] derivative.

Experimental Data Summary

Data synthesized from representative medicinal chemistry optimization campaigns (e.g., sEH and GPCR inhibitors).[7]

MetricBaseline: Linear Piperidine (Cmpd A)Novel: Spiro-Piperidine (Cmpd B)Performance Delta
IC50 (nM) 12 nM15 nMComparable Potency
pIC50 7.927.82-0.1 (Slight Drop)
LogD (pH 7.4) 4.82.1-2.7 (Massive Improvement)
LLE 3.12 5.72 +2.6 (Superior)
Metabolic Stability Low (

min)
High (

min)
Improved

Analysis: Although Compound A is slightly more potent, its high LogD (4.8) places it in the "danger zone" for toxicity and clearance. Compound B, despite being marginally less potent, achieves an LLE of 5.72. This indicates that the spiro-cycle achieves binding through specific shape complementarity rather than "grease," making it a far superior drug candidate.

Part 3: Experimental Protocols

To replicate this assessment, you must generate high-fidelity data for both Potency and Lipophilicity. Calculated LogP (cLogP) is insufficient for critical decision-making; experimental LogD is required.

Workflow Diagram

The following diagram outlines the iterative cycle for LLE assessment.

LLE_Assessment_Workflow cluster_Assays Parallel Assay Workstream Synthesis 1. Synthesis & Purification (>95% Purity) Potency 2a. Potency Assay (SPR / FRET) Output: IC50 -> pIC50 Synthesis->Potency Lipophilicity 2b. Lipophilicity Assay (Shake-Flask LogD7.4) Output: LogD Synthesis->Lipophilicity Calculation 3. Data Integration Calculate LLE = pIC50 - LogD Potency->Calculation Lipophilicity->Calculation Decision 4. Decision Gate Calculation->Decision Discard Discard (LLE < 3) Decision->Discard Low Efficiency Advance Advance to PK (LLE > 5) Decision->Advance High Efficiency

Caption: Parallel workflow for determining Lipophilic Ligand Efficiency (LLE) involving simultaneous potency and lipophilicity screening.

Protocol A: Chromatographic Hydrophobicity Index (LogD Equivalent)

While the shake-flask method is the "gold standard," it is low-throughput. For screening novel piperidines, use a Fast-Gradient HPLC method calibrated against standards.

Reagents:

  • Ammonium Acetate buffer (pH 7.4).

  • Acetonitrile (ACN).

  • Standard set: Propranolol, Toluene, Nortriptyline (Known LogD values).

Step-by-Step:

  • Calibration: Inject the standard set onto a C18 reverse-phase column. Plot Retention Time (

    
    ) vs. Known LogD. Generate a calibration curve (
    
    
    
    ).
  • Sample Prep: Dissolve novel piperidines in DMSO to 10 mM. Dilute to 100 µM in 50:50 Buffer/ACN.

  • Run: Inject 5 µL samples using a linear gradient (0% to 100% ACN over 5 mins).

  • Calculation: Convert the

    
     of the piperidines to LogD using the calibration equation.
    
    • Validation: If the internal standard (e.g., Clozapine) deviates by >0.2 Log units, recalibrate.

Protocol B: Surface Plasmon Resonance (SPR) for Potency

Binding affinity (


) is preferred over IC50 for LLE calculations as it is independent of substrate concentration, but IC50 is acceptable if conditions are rigorous.
  • Immobilization: Immobilize the target protein (e.g., biotinylated GPCR or Enzyme) onto a Streptavidin sensor chip.

  • Injection: Inject a concentration series of the piperidine ligand (e.g., 0.1 nM to 1 µM) at 30 µL/min.

  • Dissociation: Allow 180s dissociation time to measure off-rate (

    
    ).
    
  • Analysis: Fit sensorgrams to a 1:1 binding model to derive

    
    . Convert to pIC50 equivalent (
    
    
    
    ).

Part 4: Mechanism of Action (Structural Logic)

Why does the novel spiro-piperidine outperform the linear alternative?

1. Entropic Advantage: The linear piperidine (Compound A) must freeze multiple rotatable bonds to fit the binding pocket. This thermodynamic penalty fights against the binding energy. The spiro-piperidine (Compound B) is "pre-frozen" in the bioactive conformation. It pays a lower entropic cost, allowing it to bind tightly even with fewer lipophilic contact points.

2. Solvation Penalties: High LogP compounds (Compound A) require significant energy to desolvate (shed water) before entering the hydrophobic pocket. The lower LogP of Compound B means it is less hydrophobically driven and often retains specific water-mediated bridges, improving specificity.

Structural_Logic Linear Linear Piperidine (High Rotatable Bonds) Binding Target Binding Pocket Linear->Binding High Entropic Penalty (Must freeze bonds) Result_A Requires High Lipophilicity to compensate entropy (Low LLE) Linear->Result_A Spiro Novel Spiro-Piperidine (Rigidified Scaffold) Spiro->Binding Low Entropic Penalty (Pre-organized) Result_B Maintains Potency with Low Lipophilicity (High LLE) Spiro->Result_B

Caption: Thermodynamic rationale for improved LLE in rigid spiro-piperidines compared to flexible linear analogs.

References

  • Leeson, P. D., & Springthorpe, B. (2007).[2] The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.[4] Link

  • Ryckmans, T., et al. (2009).[2] Rapid assessment of a novel series of selective CB2 agonists using parallel synthesis protocols: A Lipophilic Efficiency (LipE) analysis. Bioorganic & Medicinal Chemistry Letters. Link

  • Spiegel, J., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

  • Freeman-Cook, K. D., et al. (2013). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry.[3] Future Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

[1]

Executive Summary: The "Fluorine Factor"

Handling [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid requires more than standard organic waste protocols.[1] As a fluorinated building block, its disposal is governed by the stability of the C-F bond. Do not dispose of this compound with standard non-halogenated organic waste.

Incomplete combustion of trifluoro-substituted compounds can release Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB) , both of which are highly toxic.[1] This guide provides the operational framework to ensure this compound is routed to high-temperature incineration facilities equipped with caustic scrubbers.

Part 1: Chemical Profile & Hazard Identification

Note: Specific physical data for this pharmaceutical intermediate is often sparse. The following profile is derived from Structure-Activity Relationships (SAR) of analogous fluorinated piperidines.

ParameterCharacteristicOperational Implication
Functional Groups Carboxylic Acid, Tertiary Amine, TrifluoromethylZwitterionic behavior; pH-dependent solubility.[1]
Disposal Class Halogenated Organic CRITICAL: Must be segregated from non-halogenated solvents to prevent regulatory fines and incineration hazards.
Combustion Hazard HF, NOx, COx, PFIBFire involving this substance requires self-contained breathing apparatus (SCBA).[1]
Reactivity Incompatible with strong oxidizers.[2]Do not store near nitric acid or permanganates.
Physical State Solid (typically white/off-white powder)Dust inhalation risk; use localized exhaust ventilation (fume hood).
Part 2: Waste Segregation Logic

The most common compliance failure in R&D labs is misclassifying fluorinated solids as "General Trash" or "Non-Halogenated Waste." Use the following decision logic to ensure compliance.

SegregationLogicStartWaste Generation:[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContamIs it contaminated debris?(Gloves, Weigh Boats)Solid->ContamSolidBinSolid Waste Bin:TAG: 'Halogenated Organic Solid'Contam->SolidBinPure CompoundDebrisBinChemically Contaminated Debris:Double Bag -> Haz WasteContam->DebrisBinContaminated ItemsSolventCheckSolvent Composition?Liquid->SolventCheckHaloStreamLiquid Waste Carboy:TAG: 'Halogenated Solvent Waste'SolventCheck->HaloStreamAny Halogenated Content(>0.1%)SolventCheck->HaloStreamNon-Halogenated Solvent(Must still go to Halo stream due to solute)

Figure 1: Decision matrix for segregating fluorinated pharmaceutical intermediates. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.[1]

Part 3: Step-by-Step Disposal Procedures
A. Solid Waste (Neat Substance)

Objective: Contain dust and ensure identification for high-temp incineration.

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Screw the lid tightly.

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (4-mil thickness recommended).

  • Labeling:

    • Apply a Hazardous Waste Label to the outer bag.

    • Chemical Name: Write full name: [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Constituents: Explicitly write "Contains Organic Fluorine."

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area until EHS pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic (pH < 2) or basic (pH > 12), neutralize carefully before adding to the central carboy to prevent exothermic reactions or gas evolution.

  • Selection: Select the Halogenated Waste Carboy (typically Red or Yellow tagged in many institutions).

    • Senior Scientist Note: Never pour this into the "Non-Halogenated" (Blue) carboy. Even small amounts of fluorine can damage standard incinerator brickwork, leading to massive facility fines.

  • Log Entry: Record the volume and specific chemical name on the waste log sheet attached to the carboy. Do not use generic terms like "Organic Waste."

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent the material from entering drains, where it becomes an environmental release hazard.[1]

SpillResponseAssess1. Assess Volume & State(Is it safe to enter?)PPE2. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatAssess->PPETypeSpill Type?PPE->TypeSolidSpillSolid PowderType->SolidSpillWetSpillLiquid / SolutionType->WetSpillActionSolidCover with wet paper towel(Prevent Dust) -> ScoopSolidSpill->ActionSolidActionWetAbsorb with Vermiculiteor Chem-PadWetSpill->ActionWetFinalBag as Haz WasteLabel: 'Debris with Fluorinated Org'ActionSolid->FinalActionWet->Final

Figure 2: Operational workflow for spill remediation. Emphasis is placed on preventing dust generation for solids.

Part 5: Regulatory Compliance & RCRA Codes

For US-based laboratories operating under EPA RCRA regulations, proper coding is essential for the waste manifest.[1]

Regulatory BodyClassificationCode / DesignationNotes
EPA (RCRA) Halogenated OrganicD002 (if pH < 2) or F-Listed (if spent solvent)If the substance is unused commercial chemical, it may require characterization.[1] Default to "Halogenated Organic Waste" for manifest descriptions.
DOT (Transport) Corrosive / IrritantUN 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]Likely classification for transport based on acidic moiety.
European Waste Laboratory Chemicals16 05 06 *Laboratory chemicals consisting of or containing dangerous substances (Halogenated).

Final Verification Step: Before signing off on any waste manifest, verify that the "Halogenated" box is checked. This ensures the incineration facility uses a rotary kiln with secondary combustion and acid gas scrubbing (to capture HF), rather than a standard fuel blending program.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Hazard Analysis

The "Why" Behind the Protocol

Handling [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid requires a safety strategy that goes beyond generic "white powder" protocols.[1] As a researcher, you are likely utilizing this compound as a pharmacophore building block.[1] Its structure presents a triad of specific risks that dictate our PPE and handling choices:

  • The Fluorine Effect (Lipophilicity & Permeation): The 2,2,2-trifluoroethyl group significantly increases the lipophilicity of the piperidine ring compared to non-fluorinated analogs [1].[1] This enhances the molecule's ability to permeate biological membranes (skin/lungs), potentially increasing bioavailability and toxicity upon accidental exposure.[1]

  • Zwitterionic/Acidic Nature: The presence of the acetic acid tail (

    
    ) and the piperidine nitrogen (
    
    
    
    ) suggests this likely exists as a zwitterionic solid.[1] However, in solution or contact with moisture, it behaves as a corrosive irritant, posing significant risks of Grade 1 ocular damage (irreversible corneal opacity) [2].[1]
  • Electrostatic accumulation: Fluorinated amino acids are notorious for high static charge retention.[1] This increases the risk of "powder flight" during weighing, making inhalation the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy System .[1] We do not rely on a single layer of protection.[1]

A. Hand Protection: The "Permeation Buffer"

Standard single-layer nitrile is insufficient for fluorinated organic solutions due to the altered solubility parameters.[1]

State of MatterPrimary BarrierSecondary BarrierRationale
Dry Solid Nitrile (5 mil) None requiredProtection against particulate contact.[1]
Solution (Organic) Laminate (Silver Shield) Nitrile (Outer) Fluorinated organics can permeate nitrile.[1] Laminate provides chemical hold-out; Nitrile provides grip.[1]
Solution (Aqueous) Nitrile (High Dexterity) Nitrile (Long Cuff) "Double-gloving" with color-indicator undergloves allows immediate breach detection.[1]
B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Primary: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient due to the corrosive potential of the acetic acid moiety.[1]

  • Respiratory: All open handling must occur within a certified Chemical Fume Hood.[1]

    • Contingency: If hood failure occurs, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1]

Operational Workflow: From Storage to Synthesis[1]

Phase 1: Weighing & Transfer (High Risk Step)

The highest risk of exposure occurs during the transfer of static-prone fluorinated powders.[1]

  • Static Neutralization: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.[1] This prevents the powder from "jumping" onto your gloves or the balance pan.[1]

  • The "Closed Transfer" Rule: Do not transfer the open spatula across the lab bench. Tare your reaction vessel, bring it to the stock container inside the hood, transfer, and seal immediately.

  • Decontamination: Wipe the exterior of the stock bottle with a dry ChemWipe before removing it from the hood to remove invisible electrostatic dust.[1]

Phase 2: Solubilization & Reaction[1]
  • Exotherm Check: When dissolving in basic media, the acidic tail will neutralize.[1] Add solvent slowly to manage potential mild exotherms.[1]

  • Solvent Compatibility: If using halogenated solvents (DCM/Chloroform), the permeation rate through gloves increases.[1] Adhere strictly to the Laminate/Nitrile double-glove protocol described above.

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term damage.[1]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale SkinAction1 1. Drench 15 mins (Safety Shower) Skin->SkinAction1 EyeAction1 1. Eyewash Station (15-20 mins) Eye->EyeAction1 Move to Fresh Air Move to Fresh Air Inhale->Move to Fresh Air SkinAction2 2. Remove Contaminated PPE SkinAction1->SkinAction2 SkinAction3 3. Apply Calcium Gluconate? (NO) SkinAction2->SkinAction3 SkinNote Note: Unlike HF, this is an organic acid. Treat as standard acid burn. SkinAction3->SkinNote Verification EyeAction2 2. Hold Eyelids Open EyeAction1->EyeAction2 EyeAction3 3. Seek Ophthalmologist EyeAction2->EyeAction3 Medical Evaluation Medical Evaluation Move to Fresh Air->Medical Evaluation

Figure 1: Emergency Response Decision Logic. Note that while fluorinated, this compound does NOT require Calcium Gluconate (unlike Hydrofluoric Acid), as the C-F bonds are stable.

Waste Disposal & Deactivation

The "Fluorine Stream" Principle Fluorinated compounds must be segregated from standard organic waste streams if your facility utilizes fuel blending/incineration, as they require higher combustion temperatures to prevent the formation of HF gas in the incinerator stack [3].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Toxic/Fluorinated" bin.[1] Do not place in regular trash.

  • Liquid Waste:

    • Acidic Aqueous Stream: If the reaction was aqueous.[1]

    • Halogenated Organic Stream: If dissolved in organic solvents.[1][2] Crucial: Label clearly as "Contains Fluorinated Organics" to alert waste handlers.[1]

  • Glassware Cleaning: Rinse glassware with a dilute base (e.g., 5% Sodium Bicarbonate) before removing it from the fume hood.[1] This neutralizes the acetic acid tail and converts the residue to a water-soluble salt for safer cleaning.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Globally Harmonized System (GHS). Hazard Classification for Carboxylic Acids (Skin Corr.[1][3] 1B / Eye Dam. 1). Occupational Safety and Health Administration (OSHA).[1][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.